molecular formula C19H32O2 B592400 Pinolenic Acid methyl ester CAS No. 38406-57-4

Pinolenic Acid methyl ester

Cat. No.: B592400
CAS No.: 38406-57-4
M. Wt: 292.5 g/mol
InChI Key: UHRQLTPSFITDRF-BYKHLRFOSA-N
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Description

Pinolenic acid is a polyunsaturated fatty acid found in Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster) seed oils. Both oils have been found to have lipid-lowering properties. A diet containing maritime pine seed oil (MPSO) lowered HDL and ApoA-I levels in transgenic mice expressing human ApoA-I. MPSO was found to diminish cholesterol efflux in vitro. Korean pine seed oil supplements may help in obesity by reduction of appetite. People taking this oil had an increase in the satiety hormones CCK and GLP-1 and a reduced desire to eat. The activity of the oil is attributed to pinolenic acid. Due to the non-methylene-interrupted double bond at the Δ5 position, pinolenic acid is not converted to arachidonic acid metabolically. Pinoleic acid can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0%.3 Pinolenic acid methyl ester is a neutral, more lipophilic form of the free acid.>Pinolenic acid is a polyunsaturated fatty acid found in Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster) seed oils. Both oils have been found to have lipid-lowering properties. A diet containing maritime pine seed oil (MPSO) lowered HDL and ApoA-I levels in transgenic mice expressing human ApoA-I. MPSO was found to diminish cholesterol efflux in vitro. Korean pine seed oil supplements may help in obesity by reduction of appetite. People taking this oil had an increase in the satiety hormones CCK and GLP-1 and a reduced desire to eat. The activity of the oil is attributed to pinolenic acid. Due to the non-methylene-interrupted double bond at the Δ this compound is a neutral, more lipophilic form of the free acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRQLTPSFITDRF-BYKHLRFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347758
Record name Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38406-57-4
Record name Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative are subjects of growing interest within the scientific community. As an isomer of gamma-linolenic acid (GLA), pinolenic acid engages in distinct metabolic and signaling pathways, demonstrating a range of biological activities.[1][2] This technical guide provides a comprehensive overview of Pinolenic Acid methyl ester, consolidating current research on its chemical properties, biological effects, and mechanisms of action. It details quantitative data from key studies, presents methodologies for relevant experimental protocols, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a foundational resource for professionals exploring the therapeutic potential of this compound in metabolic regulation, inflammation, and appetite control.

Chemical and Physical Properties

This compound is the methyl ester form of pinolenic acid (all-cis-5,9,12-octadecatrienoic acid), a non-methylene-interrupted fatty acid.[3][4] The ester form is more neutral and lipophilic than the free acid, which can influence its absorption and metabolic fate.[3][4]

PropertyValueReference(s)
IUPAC Name methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[5]
Synonyms 5Z,9Z,12Z-octadecatrienoic acid, methyl ester; SFE 19:3[3][4]
CAS Number 38406-57-4[5][6]
Molecular Formula C₁₉H₃₂O₂[5][6]
Molecular Weight 292.5 g/mol [5][6]
Physical Form A solution in ethanol[4]
Solubility (at 25°C) DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~100 mg/ml; Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/ml; Water: 3 mg/ml[4][6][7]
Storage Temperature -20°C[7]

Core Biological Activities and Quantitative Data

Pinolenic acid and its derivatives exhibit several key biological activities, with significant potential for therapeutic applications. The primary areas of impact are appetite regulation, anti-inflammatory effects, and lipid metabolism.

Appetite Suppression

One of the most well-documented effects is the suppression of appetite, mediated by the stimulation of satiety hormones.[3][5]

Mechanism: Pinolenic acid is a dual agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Free Fatty Acid Receptor 4 (FFAR4/GPR120) on enteroendocrine cells (I-cells and L-cells) in the gut.[3] This activation triggers the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which act as satiety signals in the central nervous system.[3][5]

G cluster_EEC Gut Lumen / Intestinal Wall PNLA Pinolenic Acid EEC Enteroendocrine Cells (I-cells, L-cells) PNLA->EEC FFAR FFAR1 (GPR40) FFAR4 (GPR120) PNLA->FFAR Release Hormone Release FFAR->Release G-protein signaling CCK CCK Release->CCK GLP1 GLP-1 Release->GLP1 CNS Central Nervous System CCK->CNS GLP1->CNS Appetite Appetite Suppression (Satiety) CNS->Appetite

Caption: Signaling pathway of pinolenic acid in appetite suppression.[8]
ParameterResultStudy PopulationReference(s)
CCK & GLP-1 Release Significant increase over 4 hours (p<0.0001)18 overweight women[2]
"Desire to Eat" (VAS) 29% lower than placebo18 overweight women[2]
"Prospective Food Intake" (VAS) 36% lower than placebo18 overweight women[2][8]
Food Intake (grams) Reduced by 9% vs. placeboOverweight subjects[9]

Anti-Inflammatory Activity

Pinolenic acid demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][10]

Mechanism: Pathway analysis reveals that pinolenic acid inhibits the activity of critical pro-inflammatory transcription factors, including Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] This inhibition leads to decreased transcription and release of cytokines like TNF-α and IL-6, and enzymes such as COX-2, which is responsible for Prostaglandin E2 (PGE2) synthesis.[11]

G PNLA Pinolenic Acid NFkB NF-κB Pathway PNLA->NFkB STAT1 STAT1 Pathway PNLA->STAT1 Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->NFkB Stimulus->STAT1 Transcription Gene Transcription NFkB->Transcription STAT1->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, PGE2, COX-2) Transcription->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of Pinolenic Acid.
ParameterResultCell/SystemReference(s)
THP-1 Monocyte Migration 55% reduction (p < 0.001)THP-1 monocytes[4][10]
IL-6 Release 60% reduction (p < 0.001)LPS-stimulated PBMCs (RA patients)[4]
TNF-α Release 60% reduction (p < 0.001)LPS-stimulated PBMCs (RA patients)[4]
PGE₂ Levels Significant reduction (p < 0.0001)LPS-stimulated PBMCs (RA patients & Healthy)[4]
IL-6 Production (in vitro) 46% suppressionHuman THP-1 macrophages[11]
TNF-α Production (in vitro) 18% suppressionHuman THP-1 macrophages[11]
PGE₂ Production (in vitro) 87% suppressionHuman THP-1 macrophages[11]

Lipid and Cholesterol Metabolism

Pinolenic acid influences lipid metabolism through two primary mechanisms: enhancing hepatic LDL uptake and downregulating lipogenesis via the AMPK/SIRT1 pathway.

Mechanism 1: Enhanced LDL Uptake: In vitro studies using human hepatoma (HepG2) cells show that pinolenic acid enhances the internalization of LDL particles, a key process in clearing cholesterol from circulation.[5][7]

ParameterResultCell/SystemReference(s)
DiI-LDL Internalization (Fluorescence) ~84% increase with high-PNLA fraction (47.0 ± 0.15) vs. low-PNLA fraction (25.6 ± 0.36) (p < 0.05)HepG2 cells[7][12]

Mechanism 2: Regulation of Lipogenesis: Pinolenic acid has been shown to ameliorate oleic acid-induced lipid accumulation in hepatocytes.[13][14] It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. Activated (phosphorylated) AMPK upregulates SIRT1 expression.[14][15] This cascade leads to the downregulation of key lipogenic transcription factors like SREBP1c and enzymes such as FASN, ultimately reducing fatty acid synthesis.[13][14]

PNLA Pinolenic Acid AMPK AMPK PNLA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Upregulation SREBP1c SREBP1c SIRT1->SREBP1c FASN FASN SREBP1c->FASN Activation Lipogenesis Fatty Acid Synthesis (Lipogenesis) FASN->Lipogenesis

Caption: AMPK/SIRT1 pathway modulation by Pinolenic Acid.
ParameterResultCell/SystemReference(s)
Cellular Triglyceride (TG) Levels Significantly decreased vs. oleic acid-induced controlHepG2 cells[13]
Total Cholesterol (TC) Levels Significantly decreased vs. oleic acid-induced controlHepG2 cells[13]
AMPK Phosphorylation IncreasedHepG2 cells[14]
Lipogenic Gene Expression (SREBP1c, FASN) ReducedHepG2 cells[13]

Experimental Protocols

Analysis of this compound by GC-MS

Accurate quantification requires derivatization of the free acid to its more volatile methyl ester.

Protocol: Sample Preparation and Derivatization to FAMEs

  • 1. Lipid Extraction (for solid/cellular samples): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) solvent system.

  • 2. Saponification:

    • To ~25 mg of the extracted lipid or oil, add 1.5 mL of 0.5 M methanolic NaOH.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

    • Heat the mixture at 100°C for 5-10 minutes until lipids are fully dissolved.

  • 3. Esterification (Methylation):

    • Cool the solution and add 2 mL of 14% Boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5-10 minutes.

  • 4. Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 30 seconds.

    • Allow layers to separate. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.

  • 5. GC-MS Analysis:

    • Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Supelco SP-2560).

    • Use an appropriate temperature program to separate the FAMEs.

    • Quantify using Selected Ion Monitoring (SIM) mode for enhanced sensitivity, comparing the peak area of this compound to the internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Pine Nut Oil) Sapon Saponification (Methanolic NaOH) Sample->Sapon Ester Esterification (BF3 in Methanol) Sapon->Ester Extract Hexane Extraction Ester->Extract GCMS GC-MS Injection Extract->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Pinolenic Acid analysis using GC-MS.
In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of Pinolenic Acid to suppress inflammatory mediators in stimulated immune cells.[1]

  • 1. Cell Culture and Treatment:

    • Culture murine (RAW 264.7) or human (THP-1, differentiated) macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in multi-well plates and allow them to adhere.

    • Pre-treat cells with various concentrations of Pinolenic Acid (or its methyl ester, typically dissolved in DMSO and diluted in media) for 1-2 hours. A vehicle control (DMSO) must be included.

  • 2. Inflammatory Stimulation:

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • 3. Measurement of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-6): Collect cell culture supernatants. Quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.

    • Prostaglandin E2 (PGE2): Measure PGE2 concentration in the supernatants using a specific PGE2 ELISA kit.

    • Nitric Oxide (NO): Measure nitrite (B80452) (a stable NO metabolite) accumulation in the supernatant using the Griess reagent assay.

  • 4. Data Analysis:

    • Normalize mediator concentrations to the total protein content of the cells in each well. Compare the results from Pinolenic Acid-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

Hepatic LDL Uptake Assay

This protocol quantifies the effect of Pinolenic Acid on the ability of liver cells to internalize LDL cholesterol.[5][7]

  • 1. Cell Culture and Treatment:

    • Culture human hepatoma (HepG2) cells in a suitable medium (e.g., MEM) with 10% FBS.

    • Seed cells in multi-well plates and grow to ~80% confluency.

    • Pre-treat cells with Pinolenic Acid (or a high-PNLA fatty acid extract) or a control (e.g., BSA or a low-PNLA extract) in serum-free medium for 18-24 hours.

  • 2. LDL Labeling and Uptake:

    • Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL).

    • After the treatment period, replace the medium with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL).

    • Incubate for 4-6 hours at 37°C to allow for receptor-mediated endocytosis.

  • 3. Quantification:

    • Wash cells extensively with cold PBS to remove non-internalized DiI-LDL.

    • Lyse the cells and extract the internalized DiI-LDL using isopropanol.

    • Measure the fluorescence of the cell extracts using a fluorometer (e.g., excitation ~520 nm, emission ~570 nm).

  • 4. Data Analysis:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

    • Normalize the fluorescence values to the protein concentration. Compare the normalized fluorescence of Pinolenic Acid-treated cells to control-treated cells to determine the relative change in LDL uptake.[7]

Conclusion

This compound presents a compelling profile as a bioactive compound with multi-faceted therapeutic potential. The evidence strongly supports its role in appetite suppression through the hormonal signaling of CCK and GLP-1, significant anti-inflammatory activity via inhibition of the NF-κB and STAT pathways, and beneficial modulation of lipid metabolism through enhanced hepatic LDL uptake and downregulation of lipogenesis via the AMPK/SIRT1 pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for further research and development. Future investigations should focus on dose-response relationships in clinical settings, long-term efficacy and safety, and the precise molecular interactions that govern its biological activities.

References

Pinolenic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38406-57-4

This technical guide provides an in-depth overview of Pinolenic acid methyl ester, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its anti-inflammatory and lipid-lowering effects.

Chemical and Physical Properties

This compound is the methyl ester form of pinolenic acid, a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5, cis-9, cis-12). Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 38406-57-4
Molecular Formula C₁₉H₃₂O₂
Molecular Weight 292.5 g/mol
Synonyms Methyl (5Z,9Z,12Z)-octadecatrienoate, Methyl pinolenate
Appearance Not specified in provided results
Solubility Not specified in provided results

Synthesis of this compound

This compound is typically synthesized from pine nut oil, which is a rich source of pinolenic acid. The primary methods of synthesis are enzymatic and chemical transesterification.

Enzymatic Synthesis

Enzymatic synthesis offers a mild and selective method for producing this compound. Lipases are commonly used as biocatalysts for the transesterification of triglycerides in pine nut oil with methanol (B129727).

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Materials: Pine nut oil, Methanol, Immobilized Lipase (B570770) (e.g., from Candida antarctica), Hexane (B92381) (or other suitable solvent), Anhydrous sodium sulfate (B86663).

  • Reaction Setup: In a temperature-controlled reactor, combine pine nut oil and methanol. The molar ratio of methanol to oil is a critical parameter and should be optimized.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the oil.

  • Reaction Conditions: Maintain the reaction at a specific temperature with continuous stirring for a set duration. Optimal conditions can vary depending on the specific lipase used.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the conversion to methyl esters using Gas Chromatography (GC).

  • Product Isolation: After the reaction reaches completion, separate the enzyme from the reaction mixture by filtration. The glycerol (B35011) phase is separated by centrifugation or gravity.

  • Purification: The methyl ester phase is washed with water to remove any residual glycerol and methanol. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified this compound.

ParameterOptimized ValueReference
Enzyme Lipozyme 435 (Candida antarctica)[1]
Reactants Pine nut oil and ethanol[1]
Temperature 60°C[1]
Vacuum 50 mmHg[1]
Reaction Time 12 hours[1]
Conversion ~95% Triacylglycerol conversion[1]
Chemical Synthesis

Chemical synthesis via transesterification is a common industrial method. This process typically uses an acid or base catalyst.

Experimental Protocol: Base-Catalyzed Transesterification

  • Materials: Pine nut oil, Methanol, Sodium methoxide (B1231860) (or other base catalyst), Hexane, Saturated sodium chloride solution.

  • Reaction Setup: Dissolve pine nut oil in methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add the base catalyst to the mixture.

  • Reaction: Reflux the mixture for a specified period, typically 1-2 hours.

  • Work-up: After cooling, add a saturated solution of sodium chloride and hexane. Shake the mixture and allow the layers to separate.

  • Purification: Collect the upper hexane layer containing the fatty acid methyl esters. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.

Analytical Characterization

Gas chromatography (GC) is the most common analytical technique for the quantification and identification of this compound. Prior to analysis, fatty acids in a sample are typically converted to their methyl esters (FAMEs).

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis [2]

  • Saponification: To a sample containing pinolenic acid (e.g., lipid extract), add 0.5 M methanolic sodium hydroxide. Heat the mixture at 100°C for 5-10 minutes.[2]

  • Esterification: Cool the solution and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5-10 minutes.[2]

  • Extraction: After cooling, add n-hexane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate.[2]

  • Analysis: The upper hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS for analysis.[2]

Biological Activities

Pinolenic acid and its methyl ester have demonstrated significant biological activities, particularly in the areas of inflammation and lipid metabolism.

Anti-inflammatory Effects

Pinolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

Cell TypeStimulantTreatmentEffectReference
THP-1 monocytesChemokinePinolenic Acid55% reduction in cell migration (p<0.001)[3][4][5]
THP-1 macrophages-Pinolenic Acid50% reduction in macropinocytosis (p<0.001)[3][4]
THP-1 macrophages-Pinolenic Acid40% reduction in DiI-oxLDL uptake (p<0.01)[3][4]
Human Monocyte-Derived Macrophages (HMDM)-Pinolenic Acid40% reduction in macropinocytosis (p<0.01)[3][4]
Human Monocyte-Derived Macrophages (HMDM)-Pinolenic Acid25% reduction in DiI-oxLDL uptake (p<0.05)[3][4]
PBMCs from RA patientsLPSPinolenic Acid60% reduction in IL-6 release (p<0.001)[3][4]
PBMCs from Healthy ControlsLPSPinolenic Acid50% reduction in IL-6 release (p<0.01)[3][4]
PBMCs from Healthy ControlsLPSPinolenic Acid35% reduction in TNF-α release (p<0.01)[3][4]
Purified monocytes from RA patientsLPS25 µM Pinolenic Acid23% reduction in TNF-α expressing monocytes (p=0.048)[6]
Purified monocytes from RA patientsLPS25 µM Pinolenic Acid25% reduction in IL-6 expressing monocytes (p=0.011)[6]

Signaling Pathway: NF-κB Inhibition

Pinolenic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] By inhibiting NF-κB, pinolenic acid reduces the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2.[7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ext TNF-α TNFR TNFR TNFa_ext->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB_inactive NF-κB NFkB_inactive->IkB Bound & Inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation NFkB_p50 p50 NFkB_p65 p65 Pinolenic_Acid Pinolenic Acid Pinolenic_Acid->IKK Inhibits DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

NF-κB Signaling Pathway Inhibition by Pinolenic Acid.
Lipid-Lowering Effects

Pinolenic acid has been shown to favorably modulate lipid metabolism, suggesting its potential as a therapeutic agent for dyslipidemia and related conditions.

Quantitative Data on Lipid-Lowering Effects

ModelTreatmentEffectReference
HepG2 cellsPinolenic AcidDecreased cellular triglyceride and total cholesterol levels[9]
HepG2 cellsPinoleic AcidReduced arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0%[10]
Transgenic mice expressing human ApoA-IDiet with maritime pine seed oilLowered HDL and ApoA-I levels[10]

Signaling Pathway: AMPK/SIRT1 Activation

Pinolenic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][11] This pathway plays a crucial role in regulating cellular energy homeostasis and lipid metabolism. Activation of this pathway by pinolenic acid leads to a decrease in lipogenesis and an increase in fatty acid oxidation.

AMPK_SIRT1_Pathway Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates PPARa PPARα PGC1a->PPARa Co-activates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Increases FASN FASN SREBP1c->FASN Activates Lipogenesis Lipogenesis FASN->Lipogenesis Promotes

AMPK/SIRT1 Signaling Pathway Activation by Pinolenic Acid.

Conclusion

This compound is a compound with significant therapeutic potential, particularly in the context of inflammatory and metabolic disorders. Its well-characterized anti-inflammatory and lipid-lowering effects, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/SIRT1, make it a compelling target for further research and drug development. This guide provides a foundational understanding of its synthesis, analysis, and biological activities to support ongoing and future investigations.

References

In-Depth Technical Guide: Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the physicochemical properties of Pinolenic Acid methyl ester, a polyunsaturated fatty acid of interest in various research and development fields.

Core Physicochemical Data

This compound is the methyl ester form of pinolenic acid, an omega-6 fatty acid found in pine nuts. Its molecular characteristics are fundamental to its application in experimental and developmental settings.

Molecular Weight and Formula

The molecular weight of this compound has been determined to be 292.5 g/mol .[1][2][3][4][5][6] This value is derived from its chemical formula, C19H32O2.[1][2][3][4][5][6] The formula indicates a composition of 19 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms.

A detailed breakdown of the elemental composition and contribution to the overall molecular weight is presented in the table below.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)
CarbonC12.01119228.209
HydrogenH1.0083232.256
OxygenO15.999231.998
Total 292.463

Note: The formula weight is often presented as 292.5 for practical laboratory use.[1][2][3]

Experimental Considerations

While detailed experimental protocols are beyond the scope of this specific guide, it is crucial for researchers to note the following properties when designing studies involving this compound:

  • Purity: Commercially available this compound typically has a purity of ≥98%.[1][2]

  • Formulation: It is commonly supplied as a solution in ethanol.[1][2]

  • Solubility: The compound is soluble in various organic solvents, including ethanol, DMSO, and DMF.[1][4]

Molecular Structure and Logic

The calculation of the molecular weight is a fundamental concept derived from the compound's elemental composition. The following diagram illustrates this logical relationship.

MolecularWeight C Carbon (C) 19 atoms Formula Molecular Formula C19H32O2 C->Formula H Hydrogen (H) 32 atoms H->Formula O Oxygen (O) 2 atoms O->Formula MW Molecular Weight 292.5 g/mol Formula->MW

Elemental contribution to molecular weight.

References

An In-depth Technical Guide to Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a unique polyunsaturated fatty acid found predominantly in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of Pinolenic acid methyl ester, including its synonyms, physicochemical properties, and detailed biological activities. Special focus is given to its role as a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4) and its influence on the AMPK/SIRT1 signaling pathway, which are crucial in appetite regulation and lipid metabolism. This document also outlines detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as key in vitro biological assays. Visual representations of the relevant signaling pathways are provided to facilitate a deeper understanding of its mechanism of action.

Nomenclature and Physicochemical Properties

This compound is known by several synonyms, reflecting its chemical structure. A summary of its nomenclature and key physicochemical properties is presented in Table 1.

Table 1: Synonyms and Physicochemical Data of this compound

ParameterValue
IUPAC Name methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[1]
Synonyms Methyl pinolenate, 5,9,12-Octadecatrienoic acid, methyl ester, (5Z,9Z,12Z)-
Abbreviation -
CAS Number 38406-57-4[2]
Molecular Formula C₁₉H₃₂O₂[2]
Molecular Weight 292.5 g/mol [2]
Appearance Oily liquid
Solubility Soluble in ethanol, DMSO, and DMF
pEC₅₀ for human FFAR1 5.75 ± 0.08[3]
pEC₅₀ for human FFAR4 6.00 ± 0.13[3]

Biological Activity and Signaling Pathways

Pinolenic acid and its methyl ester exhibit significant biological activities, primarily related to appetite suppression and regulation of lipid metabolism. These effects are largely mediated through the activation of specific signaling pathways.

Dual Agonism of FFAR1 and FFAR4 and Stimulation of Satiety Hormones

Pinolenic acid is a potent dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120)[4][5][6][7]. These G protein-coupled receptors are expressed in enteroendocrine cells of the gastrointestinal tract and play a crucial role in sensing the presence of fatty acids in the gut[8][9][10].

Upon binding of pinolenic acid, FFAR1 and FFAR4 are activated, leading to the downstream signaling cascades that result in the secretion of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1)[11]. The signaling is primarily mediated through the Gαq/11 and Gαi/o pathways[11][12]. Activation of these pathways leads to an increase in intracellular calcium levels, which triggers the exocytosis of CCK and GLP-1 containing granules from I-cells and L-cells, respectively[11][13]. The release of these hormones into the bloodstream signals to the brain to induce a feeling of fullness and reduce food intake.

FFAR_Signaling cluster_Lumen Intestinal Lumen cluster_EEC Enteroendocrine Cell Pinolenic Acid Pinolenic Acid FFAR1/FFAR4 FFAR1/FFAR4 (GPR40/GPR120) Gq/11 Gαq/11 FFAR1/FFAR4->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Hormone_Release CCK & GLP-1 Release Ca_increase->Hormone_Release Satiety Satiety Hormone_Release->Satiety To Brain AMPK_SIRT1_Pathway cluster_Cell Hepatocyte Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits FAS FAS SREBP1c->FAS Promotes Transcription Lipogenesis Lipogenesis FAS->Lipogenesis

References

Pinolenic Acid Methyl Ester: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid, has garnered significant attention in the scientific community for its potential therapeutic applications, including anti-inflammatory effects, appetite suppression, and lipid-lowering properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of pinolenic acid, from which its methyl ester is derived, and details the methodologies for its extraction and quantification. While pinolenic acid is found naturally in various pine species, its methyl ester is typically a result of a chemical modification (esterification) for analytical purposes or to create a more stable, lipophilic form.[4]

Natural Occurrence and Sources of Pinolenic Acid

Pinolenic acid is a characteristic component of the seeds of various pine (Pinus) species.[1][5] It is a delta-5-unsaturated polymethylene-interrupted fatty acid (Δ5-UPIFA), formally designated as all-cis-5,9,12-octadecatrienoic acid.[1] The highest concentrations of pinolenic acid are found in the nuts of Siberian Pine (Pinus sibirica) and Korean Pine (Pinus koraiensis).[5] Other pine species also contain pinolenic acid, albeit in varying amounts.[3][6]

Quantitative Data on Pinolenic Acid Content in Various Pine Species

The fatty acid composition, including the percentage of pinolenic acid, varies among different Pinus species. The following table summarizes the quantitative data from several studies.

Pine SpeciesOleic Acid (%)Linoleic Acid (%)Pinolenic Acid (%)Other Fatty Acids (%)Reference(s)
Pinus koraiensis (Korean Pine)24.0 - 29.347.0 - 60.313.0 - 20.0-[1][3]
Pinus sibirica (Siberian Pine)20.00 – 35.0040.00 – 66.0012.00 – 24.00-[7]
Pinus gerardiana (Chilgoza Pine)--High levels-[3]
Pinus pinea (Stone Pine)High levelsHigh levelsVery low-[3][8]
Pinus pinaster (Maritime Pine)--Rich source-[3]
Pinus coulteri (Coulter Pine)--11.75-[9]
Pinus armandii----[10]
Pinus cembroides----[10]
Pinus torreyana50.7---[9][10]

Biosynthesis of Pinolenic Acid

Pinolenic acid is synthesized in pine seeds from linoleic acid through the action of a specific Δ5-desaturase enzyme. This enzymatic reaction introduces a double bond at the 5th carbon position of the linoleic acid chain.[1][11]

Oleic_Acid Oleic Acid (18:1n-9) Linoleic_Acid Linoleic Acid (18:2n-6) Oleic_Acid->Linoleic_Acid Δ12-desaturase Pinolenic_Acid Pinolenic Acid (18:3n-6,9,5) Linoleic_Acid->Pinolenic_Acid Δ5-desaturase

Biosynthesis pathway of pinolenic acid.

Experimental Protocols

Extraction of Pinolenic Acid from Pine Nuts

A common method for obtaining pinolenic acid involves the extraction of oil from pine nuts followed by hydrolysis of triglycerides to free fatty acids.

1. Oil Extraction:

  • Method: Cold pressing or solvent extraction using n-hexane.[12]

  • Procedure: Pine nuts are shelled and pressed to extract the oil. Alternatively, the ground nuts can be subjected to solvent extraction.

2. Hydrolysis to Free Fatty Acids (FFAs):

  • Method: Saponification.[12]

  • Procedure: The extracted pine nut oil is refluxed with an ethanolic solution of potassium hydroxide (B78521) (KOH) to hydrolyze the triglycerides into glycerol (B35011) and potassium salts of fatty acids. The mixture is then acidified (e.g., with HCl) to protonate the fatty acids, yielding free fatty acids.

Preparation of Pinolenic Acid Methyl Ester

For analytical purposes, particularly for Gas Chromatography (GC), free fatty acids are often converted to their more volatile methyl esters (FAMEs).

Direct Transesterification:

  • Method: A one-step extraction and transesterification process.[13]

  • Procedure: The sample (e.g., ground pine nuts or oil) is heated with a reagent mixture, typically containing methanol (B129727) and an acid or base catalyst (e.g., HCl in methanol or sodium methoxide). This process simultaneously extracts the lipids and converts the fatty acids to their methyl esters.[13][14]

start Pine Nuts oil_extraction Oil Extraction (Cold Pressing or Solvent Extraction) start->oil_extraction hydrolysis Saponification (Hydrolysis to FFAs) oil_extraction->hydrolysis esterification Methyl Esterification (e.g., with Methanolic HCl) hydrolysis->esterification pame Pinolenic Acid Methyl Ester esterification->pame

Workflow for the preparation of this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the separation and identification of FAMEs.

  • Sample Preparation: The extracted FAMEs are dissolved in a suitable solvent (e.g., hexane).[14]

  • GC Column: A polar capillary column (e.g., DB-WAX or BPX70) is typically used for the separation of FAMEs.[1]

  • Carrier Gas: Helium is commonly used as the carrier gas.[1]

  • Injector and Oven Program: A split/splitless injector is used at a high temperature (e.g., 250°C). The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their chain length and degree of unsaturation.[1]

  • Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification by comparing mass spectra to a library.[1]

Signaling Pathways Involving Pinolenic Acid

Pinolenic acid has been shown to exert its biological effects through various signaling pathways, primarily related to appetite regulation and inflammation.

Appetite Suppression: Pinolenic acid stimulates the release of satiety hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can lead to a reduced desire to eat.[15][16]

Anti-Inflammatory Effects: Pinolenic acid can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory eicosanoids.[3][17] Due to its structure, it is not a direct precursor to arachidonic acid, a key molecule in inflammatory cascades.[4]

cluster_appetite Appetite Regulation cluster_inflammation Inflammation Modulation Pinolenic_Acid Pinolenic Acid CCK Cholecystokinin (CCK) Release Pinolenic_Acid->CCK GLP1 Glucagon-like Peptide-1 (GLP-1) Release Pinolenic_Acid->GLP1 Inflammatory_Mediators Pro-inflammatory Mediators Pinolenic_Acid->Inflammatory_Mediators Inhibits production Appetite Reduced Appetite CCK->Appetite GLP1->Appetite Inflammation Reduced Inflammation Inflammatory_Mediators->Inflammation

References

A Comprehensive Technical Guide to the Biological Activity of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have garnered significant scientific interest for their diverse biological activities. This document provides an in-depth technical overview of the biological effects of pinolenic acid methyl ester, with a focus on its anti-inflammatory, appetite-suppressing, and anti-cancer properties. It details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily impacting inflammatory pathways, appetite regulation, and cellular processes relevant to cancer progression. As a neutral and more lipophilic form of pinolenic acid, the methyl ester is readily utilized in experimental settings.[1]

Anti-inflammatory and Immunomodulatory Effects

Pinolenic acid has demonstrated potent anti-inflammatory properties across various in vitro and in vivo models.[2][3] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Signaling Pathways:

  • NF-κB and STAT Pathway Inhibition: A primary anti-inflammatory mechanism of pinolenic acid is the suppression of the NF-κB and STAT signaling pathways.[2] These transcription factors are crucial for the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Pathway analysis has predicted that pinolenic acid activates nuclear receptors, including PPARs, which are known to have anti-inflammatory effects.[4]

NF_kB_Inhibition_by_Pinolenic_Acid cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response cluster_inhibition LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK:e->IkB:w NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB:e->NFkB:w NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines enzymes Pro-inflammatory Enzymes (COX-2, iNOS) gene_transcription->enzymes mediators Inflammatory Mediators (PGE2, NO) enzymes->mediators PLA Pinolenic Acid PLA->IKK Inhibits

Quantitative Data on Anti-inflammatory Effects:

Model System Treatment Effect Quantitative Change Reference
Human THP-1 MacrophagesPinolenic AcidInhibition of IL-6 production46% reduction[5]
Human THP-1 MacrophagesPinolenic AcidInhibition of TNF-α production18% reduction[5]
Human THP-1 MacrophagesPinolenic AcidInhibition of PGE2 production87% reduction[5]
Human THP-1 MacrophagesPinolenic AcidInhibition of COX-2 expression27% reduction[5]
LPS-stimulated PBMCs (RA patients)Pinolenic AcidInhibition of IL-6 release60% reduction[3][4]
LPS-stimulated PBMCs (RA patients)Pinolenic AcidInhibition of TNF-α release60% reduction[3]
LPS-stimulated PBMCs (Healthy controls)Pinolenic AcidInhibition of IL-6 release50% reduction[3][4]
LPS-stimulated PBMCs (Healthy controls)Pinolenic AcidInhibition of TNF-α release35% reduction[3][4]
LPS-stimulated PBMCs (RA & Healthy)Pinolenic AcidInhibition of PGE2 levelsSignificant reduction (P < 0.0001)[4]
Murine microglial (BV-2) cells50 µM Pinolenic AcidInhibition of Nitric Oxide (NO) production41% reduction[2]
Murine microglial (BV-2) cells50 µM Pinolenic AcidInhibition of IL-6 production74% reduction[2]
Murine microglial (BV-2) cells50 µM Pinolenic AcidInhibition of TNF-α production27% reduction[2]
HepG2 cells25 µM Pinolenic AcidInhibition of Nitric Oxide (NO) production50% reduction[2]
Rat primary peritoneal macrophagesPinolenic AcidInhibition of NO and PGE2 levels35% reduction[2]
TPA-induced mouse ear edemaPinolenic Acid injectionReduction in ear thickness15% reduction[5]
TPA-induced mouse ear edemaPinolenic Acid injectionReduction in biopsy weightup to 29% reduction[5]

Effects on Cellular Processes:

  • Cell Migration: Pinolenic acid at concentrations of 25-100 µM significantly inhibited the migration of THP-1 monocytes by 50-55%.[2]

  • Macropinocytosis and Oxidized LDL Uptake: In THP-1 macrophages, pinolenic acid (25-100 µM) reduced macropinocytosis by 45-55% and the uptake of oxidized low-density lipoprotein (oxLDL) by 40%.[2][4] In human monocyte-derived macrophages (HMDMs), macropinocytosis was reduced by 40% and oxLDL uptake by 25%.[4]

Appetite Suppression

Pinolenic acid has been shown to suppress appetite, an effect attributed to its ability to stimulate the release of satiety hormones.[6]

Mechanism of Action:

Pinolenic acid stimulates enteroendocrine L-cells in the gastrointestinal tract to release cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[6] These hormones act as satiety signals in the peripheral and central nervous systems, leading to a reduction in food intake.[7]

Appetite_Suppression_Pathway cluster_intake Dietary Intake cluster_gut Gastrointestinal Tract cluster_hormones Satiety Hormones cluster_cns Central Nervous System cluster_effect Physiological Effect PLA Pinolenic Acid L_cells Enteroendocrine L-cells PLA->L_cells Stimulates CCK CCK L_cells->CCK Releases GLP1 GLP-1 L_cells->GLP1 Releases brain Brain (Hypothalamus) CCK->brain Signals to GLP1->brain Signals to appetite Appetite Suppression brain->appetite food_intake Reduced Food Intake appetite->food_intake

Quantitative Data on Appetite Suppression:

Study Population Intervention Effect Quantitative Change Reference
Overweight women (BMI 25-30 kg/m ³)3g Pinolenic AcidIncreased CCK releaseSignificantly higher than placebo[7]
Overweight women (BMI 25-30 kg/m ³)3g Pinolenic AcidIncreased GLP-1 releaseSignificantly higher than placebo[7]
Overweight women (BMI 25-30 kg/m ³)3g Pinolenic AcidReduced "Desire to eat" (VAS)29% lower than placebo[7]
Overweight women (BMI 25-30 kg/m ³)3g Pinolenic AcidReduced "Prospective food intake" (VAS)36% lower than placebo[7]
Anti-Cancer Effects

Preliminary in vitro studies suggest that pinolenic acid may possess anti-cancer properties, particularly in inhibiting metastasis.

Mechanism of Action:

Pinolenic acid is incorporated into the phospholipids (B1166683) of cancer cells, leading to a significant decrease in the percentage of arachidonic acid (AA).[8] This reduction in AA may lead to decreased synthesis of prostaglandin (B15479496) E2 (PGE2) and subsequent down-regulation of COX-2 expression, both of which are implicated in cancer progression and metastasis.[8]

Quantitative Data on Anti-Cancer Effects:

Model System Treatment Effect Quantitative Change Reference
Human breast cancer MDA-MB-231 cellsPinolenic AcidReduction of arachidonic acid in phospholipidsFrom 12.6% to 4.9%[8]
Human breast cancer MDA-MB-231 cellsPinolenic AcidInhibition of cell invasiveness and motilitySignificant suppression[8]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Assays

Experimental_Workflow_Anti_Inflammatory cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start Start with THP-1 Monocytes differentiate Differentiate with PMA (Phorbol 12-myristate 13-acetate) start->differentiate macrophages THP-1 Macrophages differentiate->macrophages pretreat Pre-treat with This compound macrophages->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate elisa ELISA for Cytokines (IL-6, TNF-α, PGE2) stimulate->elisa migration Cell Migration Assay (Boyden Chamber) stimulate->migration uptake oxLDL Uptake Assay stimulate->uptake

Cell Culture and Differentiation of THP-1 Cells:

  • Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Differentiation: To differentiate THP-1 monocytes into macrophages, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100-160 nM for 24-48 hours. This induces the cells to become adherent and adopt a macrophage-like phenotype.[2]

Measurement of Inflammatory Mediators (ELISA):

  • Cell Treatment: Differentiated THP-1 macrophages or peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 24 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for a further incubation period (e.g., 16-24 hours) to induce the production of inflammatory mediators.[2]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of IL-6, TNF-α, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

THP-1 Cell Migration Assay (Modified Boyden Chamber):

  • Cell Preparation: THP-1 monocytes are incubated with this compound or a vehicle control.

  • Assay Setup: A modified Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber contains a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1).[2]

  • Cell Seeding: The treated THP-1 cells are seeded into the upper chamber.

  • Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.

Macropinocytosis and Oxidized LDL Uptake Assays:

  • Macropinocytosis Assay:

    • Differentiated macrophages are treated with this compound.

    • The cells are then incubated with Lucifer yellow, a fluorescent probe that is taken up by macropinocytosis.[4]

    • The amount of internalized Lucifer yellow is quantified using fluorometry or fluorescence microscopy.

  • Oxidized LDL Uptake Assay:

    • Macrophages are treated with this compound.

    • The cells are then incubated with fluorescently labeled oxidized LDL (e.g., DiI-oxLDL).[4]

    • The uptake of DiI-oxLDL is measured by flow cytometry or fluorescence microscopy.

Appetite Suppression Clinical Trial Protocol

Study Design: A randomized, double-blind, placebo-controlled trial is the standard for evaluating the appetite-suppressing effects of pinolenic acid.[9][10]

  • Participants: Overweight but otherwise healthy individuals (e.g., BMI 25-30 kg/m ²) are recruited.[7]

  • Intervention:

    • Active Group: Receives a standardized dose of pinolenic acid (e.g., 3 grams) in capsule form.[10]

    • Placebo Group: Receives an identical capsule containing a placebo, such as olive oil.[10]

  • Procedure:

    • Participants fast overnight.

    • A baseline blood sample is taken.

    • Participants consume the assigned capsules.

    • Immediately following, a standardized meal is provided.

  • Data Collection:

    • Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) to measure CCK and GLP-1 levels using ELISA. Blood for GLP-1 measurement should be collected in tubes containing a DPP-4 inhibitor to prevent degradation.[9]

    • Subjective Appetite Assessment: Visual Analogue Scales (VAS) are used at each time point to assess subjective feelings of hunger, satiety, and prospective food intake.[9]

Conclusion and Future Directions

This compound exhibits a compelling profile of biological activities, with robust evidence supporting its anti-inflammatory and appetite-suppressing effects. The mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and the stimulation of satiety hormones, are becoming increasingly clear. The preliminary findings on its anti-cancer potential are promising and warrant further investigation.

For drug development professionals and researchers, pinolenic acid represents a promising natural compound for the development of nutraceuticals and therapeutics targeting inflammatory conditions, obesity, and potentially cancer. Future research should focus on:

  • Long-term clinical trials to evaluate the efficacy and safety of pinolenic acid supplementation for weight management and in patients with chronic inflammatory diseases.

  • Further elucidation of the molecular mechanisms underlying its anti-cancer effects, including in vivo studies.

  • Optimization of delivery systems to enhance the bioavailability and efficacy of pinolenic acid.

This technical guide provides a solid foundation of the current knowledge on this compound's biological activity, offering valuable insights for the continued exploration of this multifaceted compound.

References

An In-depth Technical Guide to the Mechanism of Action of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nut oil, and its methyl ester derivative, have garnered significant scientific interest for their diverse physiological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of pinolenic acid methyl ester, focusing on its role in appetite suppression, metabolic regulation, and anti-inflammatory responses. While much of the existing research has focused on the free acid form, it is widely understood that the methyl ester acts as a more lipophilic prodrug, readily hydrolyzed to the active pinolenic acid in biological systems. This guide synthesizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in satiety, inflammation, and lipid metabolism.

Appetite Suppression via Satiety Hormone Release

A primary mechanism of action for pinolenic acid is the stimulation of the release of anorexigenic gut hormones, cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][2] This leads to increased feelings of satiety and a reduction in food intake.

  • Cholecystokinin (CCK): Released from I-cells in the duodenum and jejunum, CCK acts on receptors in the gastrointestinal tract and the central nervous system to slow gastric emptying and promote a feeling of fullness.

  • Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the ileum and colon, GLP-1 enhances glucose-dependent insulin (B600854) secretion, inhibits glucagon (B607659) release, and acts as a potent appetite suppressant.[3]

The proposed signaling pathway for this process is illustrated below.

G cluster_lumen Intestinal Lumen cluster_eec Enteroendocrine Cell (L-cell/I-cell) This compound This compound Pinolenic Acid Pinolenic Acid This compound->Pinolenic Acid Hydrolysis FFA1_FFA4 FFA1/FFA4 Receptors Pinolenic Acid->FFA1_FFA4 Gq_PLC Gq -> PLC FFA1_FFA4->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC [Ca2+]i & PKC Increase IP3_DAG->Ca_PKC Hormone_Release CCK & GLP-1 Granule Exocytosis Ca_PKC->Hormone_Release Satiety Signals\n(Brain) Satiety Signals (Brain) Hormone_Release->Satiety Signals\n(Brain)

Pinolenic acid stimulates satiety hormone release from enteroendocrine cells.
Dual Agonism of Free Fatty Acid Receptors 1 and 4 (FFA1 and FFA4)

Pinolenic acid is a dual agonist for FFA1 (GPR40) and FFA4 (GPR120), G-protein coupled receptors that are activated by medium and long-chain fatty acids.[4][5]

  • FFA1 Activation: Primarily expressed in pancreatic β-cells and enteroendocrine cells, FFA1 activation enhances glucose-stimulated insulin secretion and contributes to the release of CCK and GLP-1.[6]

  • FFA4 Activation: Found in enteroendocrine cells, adipose tissue, and macrophages, FFA4 activation is associated with anti-inflammatory effects, improved insulin sensitivity, and the release of GLP-1.[7]

The dual agonism of these receptors suggests a synergistic effect on metabolic regulation and inflammation.

Anti-Inflammatory and Immunomodulatory Effects

Pinolenic acid exhibits significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways.

  • Inhibition of NF-κB and STAT1 Signaling: Pinolenic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[8][9] These transcription factors are pivotal in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Pinolenic acid activates PPARα and PPARδ, nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[4][10] PPAR activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB.

The interplay of these anti-inflammatory pathways is depicted below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinolenic Acid Pinolenic Acid IKK IKK Pinolenic Acid->IKK Inhibits STAT1 STAT1 Pinolenic Acid->STAT1 Inhibits PPARs PPARα/δ Pinolenic Acid->PPARs Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT1_nuc STAT1 STAT1->STAT1_nuc Translocates PPARs_nuc PPARα/δ PPARs->PPARs_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes STAT1_nuc->Inflammatory_Genes PPARs_nuc->NFkB_nuc Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARs_nuc->Anti_Inflammatory_Genes

Anti-inflammatory signaling pathways modulated by pinolenic acid.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of pinolenic acid. It is important to note that most studies have been conducted using the free acid form.

Table 1: Receptor Activation

ReceptorAssay TypeSpeciesEC50 (µM)EfficacyReference
FFA1Ca2+ mobilizationHuman~3High[4]
FFA4β-arrestin-2Human~3High[4]
PPARαReporter geneHuman-Full activation at 50 µM[4]
PPARδReporter geneHuman-~20% activation at 50 µM[4]

Table 2: Anti-Inflammatory Effects

Cell TypeStimulantMeasured EffectConcentration (µM)% Inhibition/ReductionReference
THP-1 MacrophagesLPSIL-6 release5046%[11]
THP-1 MacrophagesLPSTNF-α release5018%[11]
THP-1 MacrophagesLPSPGE2 production5087%[11]
Human PBMCs (RA)LPSIL-6 release25-50~60%[9]
Human PBMCs (RA)LPSTNF-α release25-50-[9]
THP-1 MonocytesMCP-1Cell Migration2555%[9]

Table 3: Effects on Satiety Hormones

Study TypeInterventionMeasured HormoneResultReference
In vitro (STC-1 cells)Korean pine nut FFA (50 µM)CCK-8 release493 pg/ml (vs. 46 pg/ml control)[12]
Human Clinical Trial3g Korean pine nut FFAPlasma CCK-860% higher than placebo over 4h[2]
Human Clinical Trial3g Korean pine nut FFAPlasma GLP-125% higher than placebo over 4h[2]

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the preparation of this compound from pine nut oil via acid-catalyzed transesterification, followed by purification.

Workflow Diagram:

G start Pine Nut Oil transesterification Acid-Catalyzed Transesterification (e.g., 2.5% Methanolic H2SO4) start->transesterification extraction Hexane (B92381) Extraction transesterification->extraction wash Wash with Water extraction->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Hexane dry->evaporate crude_fame Crude FAMEs evaporate->crude_fame purification Purification (e.g., Preparative HPLC) crude_fame->purification pure_pame Pure Pinolenic Acid Methyl Ester purification->pure_pame

Workflow for the synthesis and purification of this compound.

Protocol:

  • Transesterification:

    • To 1 mL of pine nut oil in a glass vial, add 1 mL of 2.5% methanolic H₂SO₄ and 20 µL of 2 mg/mL butylated hydroxytoluene in dry methanol.[4]

    • Seal the vial and heat at 60°C overnight.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 500 µL of n-hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Purification (Preparative HPLC):

    • Evaporate the hexane from the collected layer under a stream of nitrogen.

    • Redissolve the crude FAMEs in a suitable solvent (e.g., acetonitrile (B52724)/water).

    • Inject the sample onto a preparative reversed-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile and water.

    • Monitor the eluent at approximately 205 nm and collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent from the collected fractions to obtain the purified product.

In Vitro CCK Release Assay

This protocol is adapted from studies using the STC-1 enteroendocrine cell line to measure CCK release.

Workflow Diagram:

G seed_cells Seed STC-1 cells in 24-well plate grow_confluence Grow to confluence seed_cells->grow_confluence wash_cells Wash with serum-free medium grow_confluence->wash_cells add_test_compound Add Pinolenic Acid (or its methyl ester) in medium wash_cells->add_test_compound incubate Incubate (e.g., 1h at 37°C) add_test_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_cck Quantify CCK (e.g., ELISA) collect_supernatant->measure_cck analyze_data Analyze data measure_cck->analyze_data

Workflow for an in vitro CCK release assay.

Protocol:

  • Cell Culture:

    • Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed the cells in 24-well plates and grow to confluence.

  • Assay:

    • Wash the cells with serum-free DMEM.

    • Prepare working solutions of this compound (solubilized with BSA) in serum-free DMEM at desired concentrations.

    • Add the test solutions to the cells and incubate for 1-2 hours at 37°C.

    • Collect the supernatant and store at -80°C until analysis.

  • Quantification:

    • Quantify the concentration of CCK in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a general method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate medium.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Assay:

    • After transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Incubate for an appropriate time (e.g., 6-24 hours).

  • Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activation relative to the stimulated control.

Conclusion

This compound, acting as a prodrug for pinolenic acid, demonstrates a compelling profile as a multi-target therapeutic agent. Its ability to stimulate satiety hormones, act as a dual agonist for FFA1 and FFA4, and exert potent anti-inflammatory effects through the inhibition of NF-κB and activation of PPARs provides a strong rationale for its further investigation in the context of metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of this unique fatty acid. Further studies are warranted to elucidate the precise dose-response relationships of the methyl ester form and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

Unveiling the Anti-Inflammatory Potential of Pinolenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid isomer of γ-linolenic acid found in pine nuts, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of pinolenic acid, with the understanding that its methyl ester form serves as a stable precursor that is likely hydrolyzed to the active free fatty acid in biological systems. We delve into the molecular mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided for pivotal assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of its therapeutic potential. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are exploring novel anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of a multitude of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic disorders.[1] The search for novel, safe, and effective anti-inflammatory compounds is a continuous endeavor in biomedical research. Pinolenic acid (PNLA), an active ingredient of pine nut oil, has emerged as a promising candidate.[1] This guide focuses on the anti-inflammatory properties of its methyl ester, a more stable form for research and potential therapeutic applications. Pinolenic acid methyl ester is believed to exert its effects after being metabolized to the free acid, pinolenic acid.

Mechanisms of Anti-Inflammatory Action

This compound, through its conversion to PNLA, modulates the inflammatory response via several key mechanisms. These include the inhibition of pro-inflammatory cytokine and mediator production, modulation of key signaling pathways like NF-κB and MAPK, and activation of anti-inflammatory nuclear receptors such as PPARs.

Inhibition of Pro-Inflammatory Mediators

PNLA has been demonstrated to significantly reduce the production of key inflammatory molecules in various cell types.

  • Cytokines: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis (RA) patients, PNLA (25 µM) reduced the release of TNF-α and IL-6 by 60%.[2] In healthy controls, the reduction was 35% for TNF-α and 50% for IL-6.[2] Further studies on purified CD14+ monocytes from RA patients showed that PNLA (25 or 50 µM) reduced the percentage of cells expressing TNF-α, IL-6, and IL-1β by approximately 23-25%.[3][4]

  • Prostaglandins: PNLA is a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) production. In LPS-stimulated PBMCs from both RA patients and healthy controls, PNLA caused a significant reduction in PGE2 levels.[2] In LPS-stimulated THP-1 macrophages, PNLA (50 µM) reduced PGE2 release by a remarkable 87%.[1][5] This effect is partly mediated by the downregulation of cyclooxygenase-2 (COX-2) expression.[1][5]

  • Nitric Oxide (NO): In murine microglial (BV-2) cells, 50 µM PNLA decreased nitric oxide production by 41%.[6]

Modulation of Inflammatory Signaling Pathways

PNLA exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of inflammatory genes.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] PNLA has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to be a key mechanism for the reduced expression of NF-κB target genes, including TNF-α, IL-6, and COX-2.[1][7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is also involved in the inflammatory response. Topical application of PNLA in a mouse model of skin inflammation suppressed the phosphorylation of p38 and JNK MAPK, but not ERK-MAPK.[5]

  • PPAR Activation: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors with anti-inflammatory properties.[8] Pathway analysis of gene expression data from PNLA-treated monocytes identified an upstream activation of PPARs.[3][4] PNLA has been shown to activate PPARα and PPARδ at higher concentrations.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the anti-inflammatory effects of Pinolenic Acid.

Table 1: In Vitro Effects of Pinolenic Acid on Pro-Inflammatory Cytokine Production

Cell TypeStimulantPNLA Concentration (µM)Cytokine% ReductionReference
THP-1 MacrophagesLPS50IL-646%[1][5]
THP-1 MacrophagesLPS50TNF-α18%[1][5]
RA Patient PBMCsLPS25IL-660%[2]
RA Patient PBMCsLPS25TNF-α60%[2]
Healthy Control PBMCsLPS25IL-650%[2]
Healthy Control PBMCsLPS25TNF-α35%[2]
RA Patient CD14+ MonocytesLPS25 or 50TNF-α~23%[3][4]
RA Patient CD14+ MonocytesLPS25 or 50IL-6~25%[3][4]
RA Patient CD14+ MonocytesLPS25 or 50IL-1β~23%[3][4]
RA Patient CD14+ MonocytesLPS25 or 50IL-8~20%[3][4]
Murine Microglial (BV-2) Cells-50IL-674%[6]
Murine Microglial (BV-2) Cells-50TNF-α27%[6]

Table 2: In Vitro Effects of Pinolenic Acid on Other Inflammatory Markers and Cellular Processes

Cell TypeParameterPNLA Concentration (µM)% ReductionReference
THP-1 MacrophagesPGE2 Production5087%[1][5]
RA Patient & Healthy Control PBMCsPGE2 ProductionNot specifiedSignificant reduction[2]
THP-1 MacrophagesCOX-2 Expression5027%[5]
RAW264.7 MacrophagesiNOS ExpressionNot specified55%[1]
THP-1 MonocytesCell MigrationNot specified55%[2]
THP-1 MacrophagesMacropinocytosisNot specified50%[2]
THP-1 MacrophagesDiI-oxLDL UptakeNot specified40%[2]
Human Monocyte-Derived MacrophagesMacropinocytosisNot specified40%[2]
Human Monocyte-Derived MacrophagesDiI-oxLDL UptakeNot specified25%[2]

Table 3: In Vivo Effects of Pinolenic Acid in a TPA-Induced Mouse Ear Edema Model

TreatmentParameter% ReductionReference
PNA InjectionEar Thickness15%[5]
PNA InjectionBiopsy Weightup to 29%[5]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Pinolenic Acid.

PNLA Inhibition of the NF-κB Signaling Pathway.

PNLA_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (TPA) MAPKKK MAPKKK Stimulus->MAPKKK p38_MAPK p38 MAPK MAPKKK->p38_MAPK Activates JNK_MAPK JNK MAPK MAPKKK->JNK_MAPK Activates ERK_MAPK ERK MAPK MAPKKK->ERK_MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK->TranscriptionFactors Activates JNK_MAPK->TranscriptionFactors Activates PNLA Pinolenic Acid ERK_MAPK->TranscriptionFactors Activates PNLA->p38_MAPK Inhibits Phosphorylation PNLA->JNK_MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

PNLA Modulation of the MAPK Signaling Pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: THP-1 (human monocytic cell line), RAW 264.7 (murine macrophage-like cell line), and BV-2 (murine microglial cell line) are commonly used.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS). Human monocyte-derived macrophages (HMDMs) are generated by culturing monocytes with M-CSF.

  • This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentration. Appropriate vehicle controls are essential in all experiments.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a common stimulus to induce an inflammatory response in vitro. A typical concentration used is 100 ng/mL.

Measurement of Pro-Inflammatory Mediators
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants are collected after treatment with PNLA methyl ester and/or LPS.

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.

    • Briefly, microtiter plates pre-coated with a capture antibody are incubated with the samples.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

    • Concentrations are determined by comparison to a standard curve.

  • Flow Cytometry for Intracellular Cytokine Staining:

    • Following stimulation, cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

    • Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD14).

    • Cells are then fixed and permeabilized.

    • Fluorescently labeled antibodies against intracellular cytokines (e.g., TNF-α, IL-6) are added.

    • The percentage of cells expressing the cytokine of interest is quantified using a flow cytometer.

Western Blotting for Signaling Protein Analysis
  • Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-p38, total p38, p-JNK, total JNK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Ear Edema Model
  • A topical inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice to induce edema.

  • Pinolenic acid (or its methyl ester) is administered, for example, by intraperitoneal injection, either before or after TPA application.

  • Ear thickness is measured at various time points using a digital caliper.

  • At the end of the experiment, ear biopsies are taken and weighed.

  • The tissue can be further processed for histological analysis or measurement of inflammatory mediators.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of pinolenic acid, and by extension, its methyl ester. Its ability to suppress the production of a wide range of pro-inflammatory mediators and modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential. The data gathered from both in vitro and in vivo models provide a solid foundation for further investigation.

Future research should focus on:

  • Directly comparing the in vivo efficacy of pinolenic acid versus its methyl ester.

  • Conducting more extensive preclinical studies in various inflammatory disease models.

  • Elucidating the precise molecular interactions between PNLA and its targets.

  • Investigating the potential for synergistic effects with existing anti-inflammatory drugs.

This technical guide provides a comprehensive overview for scientists and drug development professionals, highlighting this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

A Comprehensive Technical Guide on the Lipid-Lowering Effects of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, and its methyl ester derivative, are gaining significant scientific interest for their potential roles in metabolic regulation.[1] Evidence from a growing body of in vitro and in vivo research suggests that pinolenic acid exerts beneficial effects on lipid metabolism, including the reduction of circulating triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[2][3][4] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways that govern lipid synthesis, uptake, and oxidation. This technical guide synthesizes the current scientific findings, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the core signaling pathways to provide a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development.

Quantitative Data on Lipid-Lowering Effects

The lipid-modulating effects of pinolenic acid and its sources, such as pine nut oil, have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of Pinolenic Acid on Lipid Metabolism in HepG2 Cells

Parameter MeasuredCell ModelTreatment & ConcentrationDurationResultReference
Cellular Triglyceride (TG)Oleic Acid-induced HepG2Pinolenic Acid24hSignificant decrease[5][6]
Cellular Total Cholesterol (TC)Oleic Acid-induced HepG2Pinolenic Acid24hSignificant decrease[5][6]
LDL InternalizationHuman Hepatoma HepG2High-PNLA Fatty Acid Extract-83.6% increase vs. low-PNLA extract[7][8]
Arachidonic Acid LevelsHep-G2 CellsPinolenic Acid-Reduced from 15.9% to 7.0%

Table 2: In Vivo Effects of Pinolenic Acid / Pine Nut Oil on Lipid Profiles

Parameter MeasuredAnimal ModelTreatmentDurationResultReference
VLDL-CholesterolAdults with borderline dyslipidemiaPinus koraiensis needle extracts12 weeksSignificant decrease[2]
Triglycerides (TG)RatsMaritime pine seed oil (MPSO)-Decreased[9][10]
VLDL-TriglyceridesRatsMaritime pine seed oil (MPSO)-Decreased[9][10]
VLDL-CholesterolRatsMaritime pine seed oil (MPSO)-Decreased[9][10]
HDL-CholesterolTransgenic mice (human ApoA-I)Maritime pine seed oil (MPSO)-Decreased[9]
ApoA-I LevelsTransgenic mice (human ApoA-I)Maritime pine seed oil (MPSO)-Decreased[9]

Core Signaling Pathways and Mechanisms of Action

Pinolenic acid methyl ester influences lipid metabolism through several interconnected signaling pathways, primarily in the liver. These pathways involve the activation of key metabolic sensors and the regulation of transcription factors that control lipogenesis and fatty acid oxidation.

AMPK/SIRT1 Signaling Pathway

Recent studies in oleic acid-induced HepG2 cells have shown that pinolenic acid can prevent lipid accumulation by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[5][6]

  • AMPK Activation: PNLA treatment leads to the increased phosphorylation of AMPK. Activated AMPK is a master regulator of cellular energy homeostasis.[5]

  • Downstream Effects: Activated AMPK, in turn, enhances the expression of SIRT1 and peroxisome proliferator-activated receptor-α (PPARα), promoting lipolysis.[5] Concurrently, it inhibits key transcription factors involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1).[5]

AMPK_SIRT1_Pathway PNLA Pinolenic Acid Methyl Ester AMPK AMPK PNLA->AMPK Activates pAMPK p-AMPK (Active) PNLA->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Upregulates PPARa PPARα pAMPK->PPARa Upregulates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits Lipolysis ↑ Lipolysis & Fatty Acid Oxidation SIRT1->Lipolysis PPARa->Lipolysis FASN FASN SREBP1c->FASN Controls SCD1 SCD1 SREBP1c->SCD1 Controls Lipogenesis ↓ Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis

Caption: PNLA activates the AMPK/SIRT1 pathway to modulate lipid metabolism.
PPARα and PPARδ Activation

Pinolenic acid acts as a dual ligand for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are critical nuclear receptors regulating fatty acid catabolism.[2][11]

  • PPARα: As a primary regulator of hepatic fatty acid oxidation, activation of PPARα by PNLA is a key mechanism for its triglyceride-lowering effects.[3][12]

  • PPARδ: Activation of PPARδ also contributes to fatty acid oxidation. The dual agonism suggests a broad impact on lipid catabolism.[2][11]

Enhanced Hepatic LDL Receptor Activity

In vitro studies using human hepatoma (HepG2) cells have demonstrated that pinolenic acid can significantly enhance the internalization of LDL particles.[1][2][7] This action suggests that PNLA can lower circulating LDL-C by promoting its clearance from the bloodstream via the liver, a mechanism central to cholesterol homeostasis.[1][2]

Overall_Mechanism cluster_liver Hepatocyte PNLA Pinolenic Acid Methyl Ester AMPK AMPK PNLA->AMPK Activates PPARs PPARα / PPARδ PNLA->PPARs Activates LDL_R LDL Receptor PNLA->LDL_R Enhances Activity SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FAO ↑ Fatty Acid Oxidation PPARs->FAO Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis LDL_Uptake ↑ LDL Uptake LDL_R->LDL_Uptake Blood_TG Circulating Triglycerides FAO->Blood_TG Reduces Lipogenesis->Blood_TG Reduces Blood_LDL Circulating LDL-C LDL_Uptake->Blood_LDL Reduces Blood_LDL->LDL_Uptake

Caption: Overview of PNLA's multi-pathway action on hepatic lipid regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common protocols used to investigate the lipid-lowering effects of this compound.

In Vitro Model: Lipid Accumulation in HepG2 Cells

This protocol is widely used to study the effects of compounds on hepatic lipid metabolism in a controlled environment.[5][6]

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Lipogenesis: To mimic non-alcoholic fatty liver disease (NAFLD), cells are treated with a high concentration of oleic acid (e.g., 1 mM) for 24 hours to induce lipid accumulation.

  • Treatment: Cells are co-treated with oleic acid and various concentrations of pinolenic acid (or its methyl ester) for 24 hours. A vehicle control (e.g., DMSO or BSA) is run in parallel.

  • Lipid Quantification:

    • Oil Red O Staining: Cells are fixed, stained with Oil Red O solution to visualize neutral lipid droplets, and the stain is then extracted with isopropanol (B130326) for spectrophotometric quantification.

    • Enzymatic Assays: Cellular lipids are extracted, and commercial enzymatic kits are used to measure the concentrations of intracellular triglycerides (TG) and total cholesterol (TC).

  • Gene and Protein Analysis:

    • RNA Extraction and qRT-PCR: Total RNA is isolated, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., SREBP-1c, FASN, PPARα, AMPK).

    • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is used to detect the protein levels and phosphorylation status of key targets (e.g., total AMPK, phosphorylated AMPK).

In Vivo Model: High-Fat Diet-Induced Dyslipidemia in Mice

This protocol assesses the systemic effects of pinolenic acid on lipid metabolism in a whole-organism model.[2]

  • Animal Model: Male C57BL/6 mice are typically used. After an acclimation period, mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks to induce obesity and dyslipidemia.

  • Dietary Supplementation: The HFD is supplemented with either a control oil (e.g., corn oil, olive oil) or an oil rich in pinolenic acid (e.g., Korean pine nut oil) for a specified duration (e.g., 12 weeks).

  • Sample Collection:

    • Blood Sampling: Blood is collected periodically (e.g., via tail vein) and at the end of the study (e.g., via cardiac puncture) after a fasting period. Plasma or serum is separated for lipid analysis.

  • Lipid Profile Analysis:

    • Plasma Lipids: Commercial enzymatic kits are used to measure plasma concentrations of TC, TG, LDL-C, and HDL-C.

    • Hepatic Lipids: Lipids are extracted from a portion of the liver tissue (e.g., using the Folch method), and TC and TG content are quantified and normalized to tissue weight.[13]

  • Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of genes involved in lipid metabolism via qRT-PCR, as described for the in vitro protocol.

LDL Uptake Assay

This assay directly measures the ability of hepatocytes to internalize LDL particles.[1][7]

  • Cell Preparation: HepG2 cells are seeded in multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with pinolenic acid or a control for 24 hours.

  • LDL Labeling and Incubation: Commercially available LDL is labeled with a fluorescent probe, such as 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL). The treated cells are then incubated with the DiI-LDL solution for a defined period (e.g., 4 hours) at 37°C.

  • Quantification:

    • After incubation, cells are washed thoroughly with a cold buffer to remove any non-internalized DiI-LDL.

    • The internalized fluorescent LDL is extracted from the cells using a solvent like isopropanol.

    • The fluorescence of the cell extracts is measured using a fluorometer.

  • Data Normalization: The fluorescence values are normalized to the total protein content of each well to account for variations in cell number. The results are expressed as the relative change in LDL internalization compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Workflow (e.g., HepG2) cluster_invivo In Vivo Workflow (e.g., C57BL/6 Mice) iv_start Culture HepG2 Cells iv_induce Induce Lipogenesis (e.g., Oleic Acid) iv_start->iv_induce iv_treat Treat with PNLA Methyl Ester iv_induce->iv_treat iv_analyze Analyze Endpoints iv_treat->iv_analyze iv_lipid Lipid Quantification (Oil Red O, Assays) iv_analyze->iv_lipid iv_gene Gene Expression (qRT-PCR) iv_analyze->iv_gene iv_protein Protein Analysis (Western Blot) iv_analyze->iv_protein inv_start Acclimate Mice inv_induce Induce Dyslipidemia (High-Fat Diet) inv_start->inv_induce inv_treat Supplement Diet with PNLA inv_induce->inv_treat inv_sample Collect Samples inv_treat->inv_sample inv_blood Blood (Plasma Lipids) inv_sample->inv_blood inv_tissue Tissues (Liver Lipids, Gene Expression) inv_sample->inv_tissue

Caption: Standard experimental workflows for assessing PNLA's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a lipid-lowering agent. The collective evidence indicates that its effects are mediated through the modulation of critical metabolic pathways, including the activation of AMPK and PPARs, inhibition of SREBP-1c-driven lipogenesis, and enhancement of hepatic LDL clearance. The detailed experimental protocols provided herein offer a robust framework for further investigation.

Future research should focus on:

  • Human Clinical Trials: Large-scale, randomized controlled trials are necessary to confirm the preclinical findings and establish optimal dosages and long-term safety in human populations with dyslipidemia.

  • Methyl Ester vs. Free Fatty Acid: Directly comparing the bioavailability and efficacy of this compound versus its free fatty acid form would provide valuable insights for formulation and development.

  • Synergistic Effects: Investigating the potential synergistic effects of pinolenic acid with existing lipid-lowering therapies could open new avenues for combination treatments.

This technical guide provides a solid foundation for scientists and drug development professionals to advance the understanding and potential therapeutic application of this compound in the management of dyslipidemia and related metabolic disorders.

References

The Appetite-Suppressing Mechanism of Pinolenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid, a polyunsaturated fatty acid found uniquely in pine nuts, has garnered significant scientific interest for its potential role in appetite regulation and weight management.[1][2] This technical guide provides an in-depth analysis of the physiological effects of pinolenic acid methyl ester on key appetite-regulating hormones, primarily cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[1][3] It summarizes quantitative data from key clinical and preclinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of pinolenic acid and its derivatives.

The global prevalence of obesity has driven research into novel strategies for appetite modulation. Gut hormones, released from enteroendocrine cells in response to nutrient ingestion, are pivotal in the complex signaling network that governs hunger and satiety.[4] Among these, CCK and GLP-1 are key mediators of satiation.[1][5] Pinolenic acid has emerged as a promising natural compound capable of stimulating the release of these anorexigenic hormones, thereby potentially reducing food intake and promoting a feeling of fullness.[1][2]

Core Mechanism of Action

Pinolenic acid is believed to exert its appetite-suppressing effects primarily through the activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine cells in the small intestine—I-cells for CCK and L-cells for GLP-1.[1] Specifically, pinolenic acid has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).[6][7]

Activation of these G-protein coupled receptors by pinolenic acid initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations.[8][9] This rise in intracellular calcium is a critical step that triggers the secretion of the satiety hormones CCK and GLP-1 from their respective enteroendocrine cells.[10][11] These hormones then act on the central nervous system to induce feelings of fullness and reduce the desire to eat.[3][4]

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from in vitro, animal, and human studies investigating the effects of pinolenic acid and Korean pine nut oil on satiety hormones and appetite.

Table 1: In Vitro Studies on CCK Release

Cell LineTreatmentConcentrationResultReference
STC-1Korean pine nut FFA50 µM493 pg/ml CCK-8 release[12]
STC-1Control-46 pg/ml CCK-8 release[12]

Table 2: Human Clinical Trials on Satiety Hormones and Appetite

Study PopulationInterventionDosageKey FindingsReference
18 overweight womenPinnoThin™ (Korean pine nut oil)3 gSignificant increase in CCK and GLP-1 over 4 hours (p<0.0001). "Desire to eat" and "prospective food intake" were 29% and 36% lower than placebo, respectively.[4]
Post-menopausal overweight womenKorean pine nut FFA3 g60% higher total plasma CCK-8 and 25% higher GLP-1 compared to placebo over 4 hours. "Prospective food intake" was 36% lower.[12]
Post-menopausal overweight womenKorean pine nut TG3 g22% higher total plasma CCK-8 compared to placebo over 4 hours.[12]
42 overweight female volunteersPinnoThin™ FFA2 g9% reduction in ad-libitum food intake 30 minutes after dosing compared to placebo.[13]
Healthy, overweight/obese subjectsHydrolyzed pine nut oil (PNO-FFA)6 gMarkedly increased GLP-1 levels and attenuated ghrelin levels during the last 2 hours of an OGTT. Increased satiety and fullness.[14]

Table 3: Animal Studies on Body Composition and Gene Expression

Animal ModelDietDurationKey FindingsReference
C57BL/6 miceHigh-fat diet with 10% kcal from Korean PNO12 weeks18% less fat accumulation compared to control. Downregulated jejunal Cd36 and epididymal Lpl mRNA expression.[15][16][17]
C57BL/6 miceControl diet with 10% kcal from Korean PNO12 weeks30% less fat accumulation compared to control.[15][16][17]

Detailed Experimental Protocols

In Vitro CCK Release Assay (Pasman et al., 2008)
  • Cell Line: STC-1, a murine enteroendocrine cell line known to secrete CCK.

  • Treatment: Korean pine nut free fatty acids (FFA) were compared to other dietary fatty acids and a control.

  • Concentration: 50 µM.

  • Methodology: STC-1 cells were cultured and then incubated with the different fatty acid preparations. The supernatant was collected to measure the concentration of secreted CCK-8.

  • Analysis: CCK-8 levels were quantified, likely using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[12]

Human Clinical Trial for Satiety Hormones (Causey et al., 2006 & Pasman et al., 2008)
  • Study Design: Randomized, double-blind, placebo-controlled, crossover trial.[4][5]

  • Participants: Overweight women (BMI 25-30 kg/m ³).[4]

  • Intervention: Participants received either 3 grams of active ingredient (Korean pine nut oil or its free fatty acid form) or an olive oil placebo in gel capsules.[4]

  • Procedure: Capsules were administered immediately before a standardized carbohydrate test meal. Blood samples were collected at baseline and at regular intervals (0, 30, 60, 90, 120, 180, and 240 minutes) post-supplementation.[4]

  • Hormone Analysis: Plasma levels of CCK, GLP-1, PYY, and ghrelin were measured. For CCK and GLP-1, blood was collected in tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent peptide degradation.[18]

  • Subjective Appetite Assessment: Visual Analogue Scales (VAS) were used to record subjective feelings of "desire to eat" and "prospective food intake" at each time point.[4][18]

Animal Study on Body Fat Accumulation (Jo et al., 2022)
  • Animal Model: Five-week-old male C57BL/6 mice.[15][16][17]

  • Diets: Mice were fed either a control diet (10% kcal fat) or a high-fat diet (45% kcal fat) for 12 weeks. The fat source was either Korean pine nut oil (PNO) or soybean oil (SBO).[15][16][17]

  • Measurements: Body weight and food intake were monitored. At the end of the study, fat pads were dissected and weighed.

  • Gene Expression Analysis: Messenger RNA (mRNA) expression of genes related to intestinal lipid absorption (e.g., Cd36) and adipose lipid metabolism (e.g., Lpl) were measured in the jejunum and epididymal adipose tissue, respectively, using quantitative real-time PCR (qPCR).[15][16][17]

Visualizations of Signaling Pathways and Workflows

Pinolenic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Enteroendocrine Cell Membrane cluster_intracellular Intracellular Space Pinolenic Acid Pinolenic Acid FFAR1_GPR40 FFAR1 (GPR40) Pinolenic Acid->FFAR1_GPR40 Binds to FFAR4_GPR120 FFAR4 (GPR120) Pinolenic Acid->FFAR4_GPR120 Binds to PLC Phospholipase C (PLC) FFAR1_GPR40->PLC Activates FFAR4_GPR120->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to Hormone_Secretion Secretion of CCK / GLP-1 Ca_increase->Hormone_Secretion Triggers

Caption: Signaling pathway of pinolenic acid in enteroendocrine cells.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Day (Crossover Design) cluster_analysis Data Analysis Participant_Screening Participant Screening (e.g., BMI, health status) Baseline Baseline Measurements (Blood samples, VAS) Participant_Screening->Baseline Intervention Administer Pinolenic Acid or Placebo Baseline->Intervention Test_Meal Provide Standardized Meal Intervention->Test_Meal Follow_up Follow-up Assessments (Blood samples, VAS at intervals) Test_Meal->Follow_up Hormone_Analysis Hormone Quantification (CCK, GLP-1) Follow_up->Hormone_Analysis Statistical_Analysis Statistical Analysis Hormone_Analysis->Statistical_Analysis

Caption: Workflow for a human clinical trial on appetite suppression.

Conclusion

This compound demonstrates a clear physiological effect on the release of the key appetite-regulating hormones CCK and GLP-1.[1][3] The existing body of research provides a strong foundation for its potential application in weight management.[6] This technical guide has summarized the key quantitative data, detailed the experimental protocols of seminal studies, and visualized the underlying signaling pathways to provide a comprehensive resource for the scientific community. While the evidence is promising, it is important to note that many of the initial studies were small in scale and of short duration.[2] Further large-scale, long-term, and independent clinical trials are warranted to fully elucidate the efficacy and therapeutic potential of this unique fatty acid in diverse populations.[2]

References

An In-depth Technical Guide to the Metabolic Pathway of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic applications in metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the metabolic pathway of pinolenic acid methyl ester, detailing its absorption, metabolism, and its influence on key signaling cascades. This document synthesizes current quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts.

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) and a characteristic component of pine nut oil.[1] Its methyl ester form is often used in research due to its stability and lipophilicity.[2] Preclinical and clinical studies have highlighted the potential of PNLA in appetite suppression, modulation of lipid metabolism, and attenuation of inflammatory responses.[3][4] This guide serves as a technical resource, consolidating the current understanding of the metabolic fate and biological activities of this compound.

Metabolic Pathway of this compound

Upon ingestion, this compound is hydrolyzed to free pinolenic acid (PNLA) for absorption. The metabolic pathway of PNLA is primarily characterized by its elongation in mammalian cells.

Absorption and Distribution

While specific pharmacokinetic studies on this compound are limited, it is presumed to follow the general absorption and distribution pathway of other dietary fatty acids. Following hydrolysis, PNLA is absorbed in the small intestine, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream. From there, it is distributed to various tissues for metabolism and storage.

Metabolism: Elongation to Eicosatrienoic Acid

The primary metabolic fate of PNLA is its elongation to eicosatrienoic acid (ETA; all-cis-7,11,14-20:3). This two-carbon elongation is catalyzed by the enzyme Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).[2][5] A smaller fraction of ETA can be further elongated.[5] Unlike other omega-6 fatty acids, PNLA is not a direct precursor to arachidonic acid (AA).[2]

Pinolenic Acid Metabolism PNLA Pinolenic Acid (18:3n-6) Elongase ELOVL5 PNLA->Elongase ETA Eicosatrienoic Acid (ETA) (20:3n-6) Elongase->ETA

Figure 1: Metabolic Elongation of Pinolenic Acid.

Key Signaling Pathways Modulated by Pinolenic Acid

PNLA exerts its biological effects by modulating several key signaling pathways involved in inflammation and metabolism.

Inhibition of NF-κB Signaling

Pinolenic acid has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[6] By preventing the phosphorylation and subsequent degradation of IκB, PNLA blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

NF-kB Inhibition by Pinolenic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PNLA Pinolenic Acid PNLA->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB IkB_p P-IκB DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription AMPK_SIRT1_Pathway PNLA Pinolenic Acid AMPK AMPK PNLA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits SIRT1_active SIRT1 (Active) SIRT1->SIRT1_active PGC1a PGC-1α SIRT1_active->PGC1a Deacetylates deacetylated_PGC1a Deacetylated PGC-1α (Active) PGC1a->deacetylated_PGC1a FAO Fatty Acid Oxidation deacetylated_PGC1a->FAO Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes GC-MS Workflow Sample Sample (e.g., Pine Nut Oil) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification GC_MS GC-MS Analysis Esterification->GC_MS Data Data Analysis GC_MS->Data

References

An In-depth Technical Guide on the Elongation of Pinolenic Acid Methyl Ester to Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PLA), a unique Δ5-unsaturated fatty acid found in pine nuts, and its elongation product, eicosatrienoic acid (ETA), are gaining attention for their potential therapeutic properties, including anti-inflammatory effects. The conversion of pinolenic acid to eicosatrienoic acid is a critical step in its metabolism, primarily catalyzed by the enzyme Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5). This technical guide provides a comprehensive overview of the biochemical pathway, key enzymatic players, and detailed experimental protocols for studying the elongation of pinolenic acid methyl ester to eicosatrienoic acid. It is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, nutrition, and drug development.

Biochemical Pathway: From Pinolenic Acid to Eicosatrienoic Acid

The elongation of pinolenic acid (18:3, n-6; all-cis-5,9,12) to eicosatrienoic acid (20:3, n-6; all-cis-7,11,14) is an integral part of fatty acid metabolism in mammalian systems.[1][2] This conversion is a two-carbon extension of the fatty acid chain, a process that occurs in the endoplasmic reticulum.

The primary enzyme responsible for this specific elongation step is Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5) .[3][4] ELOVL5 is a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), acting on various C18 and C20 PUFA substrates.[5][6] The conversion of this compound first requires hydrolysis to the free fatty acid, pinolenic acid, which is then activated to its coenzyme A (CoA) derivative, pinolenoyl-CoA. Pinolenoyl-CoA serves as the substrate for the ELOVL5-mediated elongation reaction.

The overall elongation process involves a four-step cycle:

  • Condensation: The initial and rate-limiting step, catalyzed by ELOVL5, involves the condensation of pinolenoyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA intermediate.

  • Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase, utilizing NADPH as a reducing agent.

  • Dehydration: A dehydratase then removes a molecule of water to form a trans-2,3-enoyl-CoA.

  • Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase, also using NADPH, reduces the double bond to yield the elongated fatty acyl-CoA, in this case, eicosatrienoyl-CoA.

The resulting eicosatrienoyl-CoA can then be incorporated into various cellular lipids, such as phospholipids (B1166683) and triglycerides, or be further metabolized.

Elongation_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) PLA_ME Pinolenic Acid Methyl Ester PLA Pinolenic Acid (18:3, all-cis-5,9,12) PLA_ME->PLA Esterase PLA_CoA Pinolenoyl-CoA PLA->PLA_CoA Acyl-CoA Synthetase Ketoacyl_CoA 3-Ketoacyl-CoA PLA_CoA->Ketoacyl_CoA Condensation (ELOVL5) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH) Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration ETA_CoA Eicosatrienoyl-CoA Enoyl_CoA->ETA_CoA Reduction (NADPH) ETA Eicosatrienoic Acid (20:3, all-cis-7,11,14) ETA_CoA->ETA Thioesterase

Figure 1: Biochemical pathway for the elongation of this compound to Eicosatrienoic Acid.

Quantitative Data Summary

Table 1: Cellular Uptake and Elongation of Pinolenic Acid

Cell LinePinolenic Acid ConcentrationIncubation TimeKey FindingsReference
EA.hy926 Human Endothelial Cells50 µM48 hoursSignificant increase in intracellular eicosatrienoic acid (ETA) levels. The production of ETA was inhibited by ELOVL5 siRNA, confirming the role of this enzyme.[5]
HepG2 Human Hepatoma Cells50 µM24 hoursPinolenic acid treatment led to significant downregulation of genes involved in fatty acid biosynthesis (SREBP1c, FAS, SCD1).[7]
Human THP-1 Macrophages25-50 µMNot SpecifiedPinolenic acid treatment resulted in a dose-dependent increase in the cellular content of its elongation product, ETA.[8]

Table 2: Effects of Pinolenic Acid and its Elongation Product on Cellular Processes

Cell LineCompound & ConcentrationIncubation TimeMeasured ParameterResultReference
EA.hy926Pinolenic Acid (50 µM)48 hours (pre-treatment)sICAM-1 Production (TNF-α stimulated)Significant decrease
EA.hy926Pinolenic Acid (50 µM)48 hours (pre-treatment)MCP-1 Production (TNF-α stimulated)Significant decrease
EA.hy926Eicosatrienoic Acid (10 µM)Not SpecifiedsICAM-1, MCP-1, RANTES, IL-6 ProductionSignificant decrease
HepG2Pinolenic Acid (1, 5, 10 µM)24 hoursCell Viability (H₂O₂ induced stress)Increased survival rate[9]
HepG2Pinolenic Acid (1, 5, 10 µM)24 hoursIntracellular ROS (H₂O₂ induced stress)Reduced accumulation[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound elongation.

In Vitro Elongation Assay using Rat Liver Microsomes

This protocol is adapted from established methods for measuring fatty acid elongase activity and is designed to quantify the conversion of radiolabeled this compound to eicosatrienoic acid.[1]

Objective: To measure the enzymatic conversion of [1-¹⁴C]pinolenic acid to [1-¹⁴C]eicosatrienoic acid in a microsomal preparation.

Materials:

  • Rat liver microsomes (prepared from fresh or frozen liver)

  • [1-¹⁴C]Pinolenic acid (or its methyl ester, which will be hydrolyzed in the assay)

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

  • Bovine serum albumin (BSA), fatty acid-free

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (B78521) (KOH) in methanol

  • Hexane (B92381)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates (silica gel G) and developing chamber

  • TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Preparation of Microsomes: Isolate microsomes from rat liver using differential centrifugation. Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Potassium phosphate buffer (100 mM, pH 6.5): to a final volume of 200 µL

    • ATP (10 mM): 10 µL

    • CoA (0.5 mM): 10 µL

    • DTT (10 mM): 10 µL

    • MgCl₂ (50 mM): 10 µL

    • NADPH (20 mM): 10 µL

    • Malonyl-CoA (1 mM): 10 µL

    • [1-¹⁴C]Pinolenic acid (complexed to BSA): 10 µL (final concentration to be optimized, e.g., 20 µM)

    • Rat liver microsomes: 50-100 µg of protein

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be linear with respect to time and protein concentration.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 mL of 10% KOH in methanol. Saponify the lipids by heating at 80°C for 1 hour.

  • Extraction of Fatty Acids: After cooling, add 1 mL of water and acidify the mixture with 6N HCl. Extract the fatty acids three times with 2 mL of hexane. Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Analysis by TLC: Resuspend the dried fatty acids in a small volume of hexane and spot onto a silica (B1680970) gel G TLC plate. Also spot standards for pinolenic acid and eicosatrienoic acid. Develop the plate in the TLC solvent system.

  • Quantification: Visualize the fatty acid spots using iodine vapor. Scrape the spots corresponding to pinolenic acid and eicosatrienoic acid into separate scintillation vials. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Calculation of Conversion Rate: The conversion rate can be calculated as: (CPM in ETA spot / (CPM in PLA spot + CPM in ETA spot)) * 100%

Microsomal_Assay_Workflow Start Start: Rat Liver Microsomes + [1-¹⁴C]Pinolenic Acid Incubation Incubate at 37°C (Reaction Mixture with Malonyl-CoA, NADPH) Start->Incubation Termination Terminate Reaction & Saponify with KOH Incubation->Termination Extraction Acidify and Extract Fatty Acids with Hexane Termination->Extraction TLC Separate Fatty Acids by Thin-Layer Chromatography Extraction->TLC Quantification Scrape Spots and Quantify Radioactivity (Scintillation Counting) TLC->Quantification Analysis Calculate Conversion Rate (PLA to ETA) Quantification->Analysis

Figure 2: Workflow for the in vitro fatty acid elongation assay using rat liver microsomes.

Cell-Based Elongation Assay using HepG2 Cells

This protocol describes how to treat HepG2 cells with this compound and analyze the resulting changes in the cellular fatty acid profile.

Objective: To determine the conversion of this compound to eicosatrienoic acid in a human liver cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Reagents for lipid extraction (e.g., hexane:isopropanol, 3:2, v/v)

  • Reagents for fatty acid methyl ester (FAME) preparation (e.g., 14% BF₃ in methanol)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • FAME standards for identification and quantification

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of this compound in ethanol. Dilute this stock solution into serum-free DMEM containing fatty acid-free BSA to achieve the desired final concentration (e.g., 50 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Replace the growth medium with the serum-free medium containing the this compound-BSA complex. Include a control group treated with BSA-containing medium only.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin-EDTA and pellet them by centrifugation.

  • Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as hexane:isopropanol.

  • FAME Preparation: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with 14% BF₃ in methanol.

  • GC-MS/FID Analysis: Analyze the FAMEs by gas chromatography. Identify and quantify the peaks for pinolenic acid and eicosatrienoic acid by comparing their retention times and mass spectra with those of authentic standards.

  • Data Analysis: Express the amount of each fatty acid as a percentage of the total fatty acids. Calculate the conversion of pinolenic acid to eicosatrienoic acid.

Expression and Purification of Recombinant Human ELOVL5

This protocol provides a general framework for the expression and purification of recombinant human ELOVL5 from E. coli for use in in vitro kinetic studies.

Objective: To produce purified, active ELOVL5 enzyme.

Materials:

  • Expression vector containing the human ELOVL5 cDNA (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

  • Ni-NTA affinity chromatography resin and column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents and equipment

  • Dialysis tubing and buffer

Procedure:

  • Transformation: Transform the ELOVL5 expression vector into a suitable E. coli expression strain.

  • Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged ELOVL5 protein with elution buffer.

  • Analysis and Dialysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol (B35011) for cryoprotection).

  • Activity Assay: Confirm the activity of the purified enzyme using the in vitro elongation assay described in section 3.1.

Recombinant_Protein_Workflow Transformation Transform E. coli with ELOVL5 Expression Vector Expression Induce Protein Expression with IPTG Transformation->Expression Lysis Cell Lysis by Sonication Expression->Lysis Purification Purify His-tagged ELOVL5 using Ni-NTA Chromatography Lysis->Purification Analysis Analyze Purity by SDS-PAGE Purification->Analysis Activity_Assay Confirm Enzyme Activity Analysis->Activity_Assay

Figure 3: Workflow for the expression and purification of recombinant ELOVL5.

Future Directions and Conclusion

The elongation of pinolenic acid to eicosatrienoic acid by ELOVL5 is a key metabolic step that warrants further investigation, particularly concerning its regulation and the precise kinetics of the reaction. While this guide provides a solid foundation based on current knowledge, several areas require further research. Determining the Michaelis-Menten constants (Km and Vmax) of purified recombinant ELOVL5 for pinolenoyl-CoA would provide crucial insights into the efficiency of this conversion. Furthermore, a direct comparison of the metabolic fate of pinolenic acid versus its methyl ester in various cell types would be beneficial for understanding the bioavailability and bioactivity of different forms of this fatty acid. The protocols and information presented herein offer a robust starting point for researchers aiming to unravel the complexities of pinolenic acid metabolism and its implications for human health.

References

Pinolenic Acid Methyl Ester: A Deep Dive into its Inhibitory Effects on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses, making it a key target for therapeutic intervention in a host of inflammatory diseases. Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms by which pinolenic acid methyl ester modulates the NF-κB signaling pathway. We will delve into the molecular interactions, present quantitative data from various in vitro and ex vivo studies, detail relevant experimental protocols, and visualize the complex signaling cascades and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins known as inhibitors of κB (IκB). A wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), can trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a vast number of pro-inflammatory genes. These include genes encoding for cytokines, chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound's Mechanism of Action on NF-κB Signaling

Pinolenic acid (PLA) and its methyl ester exert their anti-inflammatory effects primarily by inhibiting the activation of the NF-κB pathway.[1][2] This inhibition can occur at multiple levels of the signaling cascade. Studies suggest that PLA may interfere with the upstream signaling events that lead to the activation of the IKK complex. By suppressing IKK activity, PLA prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3] Furthermore, bioinformatic analyses have predicted that PLA inhibits NF-κB and Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5]

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation PLA Pinolenic Acid Methyl Ester PLA->IKK_complex Inhibits DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Initiates

Caption: NF-κB signaling pathway and PLA inhibition.

Quantitative Effects of Pinolenic Acid on Inflammatory Markers

Numerous studies have quantified the inhibitory effects of pinolenic acid on the production of key inflammatory mediators in various cell types. The following tables summarize these findings.

Table 1: Effect of Pinolenic Acid on Pro-inflammatory Mediators in Macrophage Cell Lines

Cell LineStimulantPLA ConcentrationMediator% InhibitionReference
RAW264.7LPSNot SpecifiediNOS Expression55%[1]
COX-2 Expression10%[1]
50 µMCOX-2 & PGE2Reduction[1]
DGLA/AANot SpecifiedPGE1/PGE253%/22%[1]
LPSNot SpecifiediNOS Protein54%[3]
THP-1LPSNot SpecifiedIL-646%[1][6][7]
TNF-α18%[1][6][7]
PGE287%[1][6][7]
COX-2 Expression27%[6][7]
BV-2Not Specified50 µMNitric Oxide41%[3]
IL-674%[3]
TNF-α27%[3]

Table 2: Effect of Pinolenic Acid on Pro-inflammatory Mediators in Human Primary Cells

Cell TypeStimulantPLA ConcentrationMediator% InhibitionReference
PBMCs (RA Patients)LPSNot SpecifiedIL-6 & TNF-α60%[1][5]
PGE2Substantial Reduction[1][3][5]
PBMCs (Healthy)LPSNot SpecifiedIL-650%[1][5]
TNF-α35%[1][5]
IL-1βReduction[1]
PGE2Substantial Reduction[1][3][5]
CD14+ Monocytes (RA)LPSNot SpecifiedTNF-α Expression23%[4][8][9]
IL-6 Expression25%[4][8][9]
IL-1β Expression23%[4][8][9]
IL-8 Expression20%[4][8][9]

Table 3: Other Anti-inflammatory and Related Effects of Pinolenic Acid

Cell Line/ModelStimulantPLA ConcentrationEffect% ReductionReference
EA.hy926TNF-α50 µMNF-κB ActivityDecreased[1]
MDA-MB-231TPA50 & 100 µMPGE2 GenerationReduced[1]
HepG2Not Specified25 µMNitric Oxide50%[1]
THP-1 MonocytesMCP-125-100 µMCell Migration55%[3][5]

Experimental Protocols

To aid researchers in replicating and building upon existing findings, this section provides detailed methodologies for key experiments used to assess the impact of this compound on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophages), THP-1 (human monocytes), and HEK293 (human embryonic kidney) cells are commonly used.

  • Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Pinolenic Acid Preparation: A stock solution of pinolenic acid is prepared in ethanol (B145695) or DMSO. Working solutions are made by diluting the stock in a sterile solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium to enhance solubility and cellular uptake. The final solvent concentration should be kept below 0.1%.

  • Experimental Procedure: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the pinolenic acid-BSA complex for a specified duration (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Western Blotting for NF-κB Pathway Proteins

This technique is used to measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear p65.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits, following the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and finally a stop solution.

  • Data Analysis: The absorbance is read at a specific wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Luciferase Reporter Assay for NF-κB Activity

This is a highly sensitive method to directly measure the transcriptional activity of NF-κB.

  • Transfection: Cells (e.g., HEK293 or RAW264.7) are transiently co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.[10][11][12]

  • Treatment: After transfection, cells are treated with pinolenic acid followed by an inflammatory stimulus.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW264.7, THP-1) Start->Cell_Culture Treatment Pre-treatment with Pinolenic Acid Methyl Ester, followed by LPS Stimulation Cell_Culture->Treatment Data_Collection Data Collection Treatment->Data_Collection Supernatant_Analysis Supernatant Collection Data_Collection->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysis Data_Collection->Cell_Lysate_Analysis ELISA ELISA (TNF-α, IL-6) Supernatant_Analysis->ELISA Western_Blot Western Blot (p-IκBα, IκBα, p65) Cell_Lysate_Analysis->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB Activity) Cell_Lysate_Analysis->Luciferase_Assay Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for PLA studies.

Downstream Consequences of NF-κB Inhibition

The inhibition of the NF-κB signaling pathway by this compound leads to a significant reduction in the expression of a wide range of pro-inflammatory genes. As evidenced by the quantitative data, this includes a marked decrease in the production of key cytokines like TNF-α, IL-6, and IL-1β, which are major drivers of the inflammatory response.[1][3][5][6][7] The suppression of COX-2 and iNOS expression results in lower levels of prostaglandins (B1171923) (e.g., PGE2) and nitric oxide, respectively, both of which are potent inflammatory mediators.[1][3][6][7] By dampening the production of these molecules, this compound can effectively attenuate the inflammatory cascade.

Conclusion and Future Directions

This compound has emerged as a potent natural anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway. The comprehensive data from in vitro and ex vivo studies consistently demonstrate its ability to suppress the production of a broad spectrum of pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB cascade. In vivo studies in animal models of inflammatory diseases are crucial to validate the therapeutic potential of this compound. Furthermore, exploring its bioavailability, pharmacokinetics, and safety profile will be essential for its development as a potential therapeutic agent for human inflammatory conditions. The continued exploration of this compound holds significant promise for the development of novel, nature-derived anti-inflammatory drugs.

References

Pinolenic Acid Methyl Ester: A Technical Guide to Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, has garnered attention for its potential therapeutic effects, which are mediated in part through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth analysis of the interaction between pinolenic acid and its methyl ester with PPAR isoforms. It summarizes the available quantitative data, details the experimental protocols used to assess this activation, and visualizes the core signaling pathways and experimental workflows. While direct quantitative data for pinolenic acid methyl ester is limited in the current literature, this guide synthesizes the robust findings for pinolenic acid, providing a foundational understanding for researchers in metabolic disease, inflammation, and drug discovery.

Introduction to PPARs and Pinolenic Acid

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation.[1] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[2]

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) found in pine nut oil. Studies have investigated its role as a natural ligand for PPARs, suggesting its potential in managing metabolic disorders. Fatty acids are often studied in their methyl ester form for improved stability and cell permeability in in-vitro assays.

Quantitative Analysis of PPAR Activation by Pinolenic Acid

Current research indicates that pinolenic acid selectively activates PPARα and PPARδ, with no significant activation of PPARγ.[3] The available data is semi-quantitative and is summarized in the table below. It is important to note that specific EC50 values for this compound have not been reported in the reviewed literature; the data pertains to pinolenic acid.

CompoundPPAR IsoformConcentrationObserved EffectReference Compound
Pinolenic AcidPPARα50 µMFull activation-
10 µMSmall but significant response-
Pinolenic AcidPPARδ50 µM~20% of the activation by GW501516GW501516
10 µMVery small but significant responseGW501516
Pinolenic AcidPPARγup to 50 µMNo significant activation-

Signaling Pathway of PPAR Activation

The activation of PPARs by a ligand such as pinolenic acid initiates a cascade of molecular events leading to the regulation of gene expression. This canonical signaling pathway is depicted below.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAME Pinolenic Acid Methyl Ester Esterase Esterases PAME->Esterase Hydrolysis PA Pinolenic Acid (Ligand) PA_nucleus Pinolenic Acid Esterase->PA PPAR PPARα / PPARδ Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Co-Repressor Complex CoRepressor->PPAR CoActivator Co-Activator Complex PPRE PPRE (DNA Response Element) CoActivator->PPRE Binds to Heterodimer->CoActivator Heterodimer->PPRE TargetGene Target Gene Transcription PPRE->TargetGene Initiates PA_nucleus->PPAR Binds

Caption: PPAR Signaling Pathway Activation by Pinolenic Acid.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the assessment of PPAR activation by fatty acids and the preparation of their methyl esters.[3][4]

Preparation of this compound

Fatty acid methyl esters are typically prepared for analytical purposes or for use in in-vitro assays.

Materials:

  • Pine nut oil (source of pinolenic acid)

  • 2.5% Methanolic H₂SO₄

  • Butylated hydroxytoluene (BHT) in dry methanol (B129727) (2 mg/ml)

  • Deionized water

  • n-Hexane

Protocol:

  • To 1 µl of pine nut oil, add 1 ml of 2.5% methanolic H₂SO₄ and 20 µl of BHT solution.

  • Incubate the mixture at 60°C overnight to facilitate acid-catalyzed transesterification.

  • After incubation, allow the sample to cool to room temperature.

  • Add 1 ml of deionized water and 500 µl of n-hexane to the reaction vial.

  • Vortex the mixture to partition the fatty acid methyl esters into the n-hexane (upper) phase.

  • Centrifuge the sample to ensure clear phase separation.

  • Carefully collect the upper n-hexane layer containing the this compound for analysis or use in assays.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is a standard method to quantify the activation of PPAR isoforms by a test compound.

Cell Line:

  • Mouse embryo fibroblast cell line or other suitable host cells (e.g., HEK293).

Plasmids:

  • Reporter Plasmid: A luciferase reporter vector containing a Gal4 responsive element upstream of the luciferase gene.

  • PPAR Expression Plasmid: An expression vector for a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human PPARα, PPARδ, or PPARγ.

  • Normalization Plasmid: A vector constitutively expressing Renilla luciferase (e.g., driven by a CMV promoter) to normalize for transfection efficiency.

Protocol:

  • Cell Culture and Transfection:

    • Propagate the chosen cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.

    • For transfection, co-transfect the cells in solution using a suitable lipofection reagent with the three plasmids described above.

    • Seed the transfected cells into 96-well plates at an appropriate density (e.g., 24,000 cells/cm²).

  • Compound Treatment:

    • Approximately 6 hours after seeding, replace the medium with fresh medium containing the test compound (this compound), a vehicle control (e.g., DMSO), or a positive control agonist.

    • Positive Controls: GW7647 for PPARα (e.g., 30 nM), GW501516 for PPARδ (e.g., 100 nM), and Rosiglitazone for PPARγ (e.g., 1 µM).

  • Incubation:

    • Incubate the plates for approximately 18-24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells.

    • Measure the luminescence of both Firefly (from the reporter plasmid) and Renilla (from the normalization plasmid) luciferases using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

Experimental Workflow Visualization

The workflow for the PPAR transactivation assay is a multi-step process from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., Mouse Embryo Fibroblasts) Transfection 3. Co-transfection of Cells CellCulture->Transfection PlasmidPrep 2. Plasmid Preparation (Reporter, PPAR-LBD, Normalization) PlasmidPrep->Transfection Seeding 4. Seeding into 96-well Plates Transfection->Seeding Treatment 5. Compound Treatment (this compound, Controls) Seeding->Treatment Incubation 6. Incubation (18-24h) Treatment->Incubation Lysis 7. Cell Lysis Incubation->Lysis LumiRead 8. Dual-Luciferase Reading (Firefly & Renilla) Lysis->LumiRead Normalization 9. Data Normalization LumiRead->Normalization Calc 10. Calculation of Fold Activation Normalization->Calc

References

Pinolenic Acid Methyl Ester: A Modulator of Cellular Signaling in Inflammation, Metabolism, and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have emerged as significant bioactive molecules with pleiotropic effects on cellular signaling. This technical guide provides a comprehensive overview of the current understanding of pinolenic acid methyl ester's role in modulating key signaling cascades. It delves into its anti-inflammatory, metabolic-regulating, and anti-cancer properties, presenting quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide utilizes Graphviz visualizations to depict the intricate signaling pathways and experimental workflows, offering a clear and concise representation of the scientific evidence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of pinolenic acid and its derivatives.

Introduction

Pinolenic acid (PNLA), or cis-5,9,12-octadecatrienoic acid, is a fatty acid isomeric to γ-linolenic acid (GLA) and is found in high concentrations in pine nut oil.[1] Its methyl ester form is a more lipophilic and neutral version of the free acid.[2] Emerging research has highlighted the significant immunomodulatory and metabolic regulatory functions of PNLA, positioning it as a compound of interest for therapeutic applications in inflammatory disorders, metabolic diseases, and oncology.[1][3] This guide will explore the molecular mechanisms underlying these effects, focusing on its interactions with key cellular signaling pathways.

Modulation of Inflammatory Signaling Pathways

Pinolenic acid has demonstrated potent anti-inflammatory effects by targeting several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[1] PNLA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][4] This inhibitory effect leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][4]

Modulation of the MAPK Pathway

The MAPK pathway, including p38 and JNK, is another critical regulator of inflammatory responses.[5] Studies have shown that PNLA can suppress the phosphorylation of p38 and JNK MAPKs, but not ERK-MAPK, in response to inflammatory stimuli like 12-O-tetradecanoylphorbol-13-acetate (TPA).[5] This selective inhibition contributes to its anti-inflammatory profile.

TPA TPA p38_JNK p38 & JNK MAPK (Phosphorylation) TPA->p38_JNK ERK ERK MAPK (Phosphorylation) TPA->ERK PNLA Pinolenic Acid PNLA->p38_JNK Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α, PGE2) p38_JNK->Inflammatory_Mediators ERK->Inflammatory_Mediators

Figure 1: Pinolenic acid's inhibitory effect on the MAPK pathway.

Regulation of Metabolic Signaling Pathways

PNLA plays a significant role in regulating lipid and glucose metabolism through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and the AMPK/SIRT1 pathway.

Activation of PPARs

PPARs are nuclear receptors that are key regulators of lipid and glucose homeostasis.[6] Pinolenic acid has been shown to activate PPARα and PPARδ.[7] This activation contributes to its lipid-lowering effects and improvement in glucose tolerance.

Activation of the AMPK/SIRT1 Pathway

In HepG2 cells, pinolenic acid has been found to ameliorate oleic acid-induced lipogenesis and oxidative stress by activating the AMPK/SIRT1 signaling pathway.[8] This pathway is crucial for cellular energy homeostasis and its activation by PNLA suggests a therapeutic potential in non-alcoholic fatty liver disease (NAFLD).[8]

PNLA Pinolenic Acid AMPK AMPK (Phosphorylation) PNLA->AMPK SIRT1 SIRT1 AMPK->SIRT1 Lipogenesis_Oxidative_Stress Lipogenesis & Oxidative Stress SIRT1->Lipogenesis_Oxidative_Stress

Figure 2: Pinolenic acid's activation of the AMPK/SIRT1 pathway.

Effects on Cancer Cell Signaling

Pinolenic acid has demonstrated anti-cancer properties by inhibiting metastasis and inducing apoptosis in cancer cells.

Inhibition of Metastasis

In human breast cancer MDA-MB-231 cells, PNLA has been shown to inhibit cell metastasis by suppressing cell invasiveness and motility.[9] This effect is partly attributed to the modification of the n-6 polyunsaturated fatty acid composition of the cells, leading to a significant decrease in arachidonic acid (AA) levels.[9]

Downregulation of COX-2 Expression

The reduction in arachidonic acid levels by PNLA leads to decreased synthesis of prostaglandin (B15479496) E2 (PGE2) and subsequent downregulation of inducible cyclooxygenase (COX-2) expression, a key enzyme in inflammation and cancer progression.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of pinolenic acid from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Effects of Pinolenic Acid

Cell Type/ModelStimulantPNLA ConcentrationMeasured ParameterResultReference
Human THP-1 MacrophagesLPS50 µMIL-6 Production46% reduction[5]
Human THP-1 MacrophagesLPS50 µMTNF-α Production18% reduction[5]
Human THP-1 MacrophagesLPS50 µMPGE2 Production87% reduction[5]
Human THP-1 MacrophagesLPS50 µMCOX-2 Expression27% reduction[5]
RAW264.7 MacrophagesLPS50 µMiNOS Expression55% reduction[1]
RAW264.7 MacrophagesLPS50 µMCOX-2 Expression10% reduction[1]
Rat Primary Peritoneal MacrophagesLPSNot specifiedNO Production35% reduction[1]
HepG2 CellsH2O21, 5, 10 µMIntracellular ROS29.1%, 59.1%, 65.5% reduction[1]
TPA-induced mouse ear edemaTPAInjectionEar Thickness15% reduction[5]
TPA-induced mouse ear edemaTPAInjectionBiopsy WeightUp to 29% reduction[5]

Table 2: Effects of Pinolenic Acid on Lipid Metabolism

Cell TypePNLA ConcentrationMeasured ParameterResultReference
HepG250 µMSREBP1c mRNA53% reduction[10]
HepG250 µMFAS mRNA54% reduction[10]
HepG250 µMSCD1 mRNA38% reduction[10]
HepG250 µMHMGCR mRNA30% reduction[10]
HepG250 µMLDLr mRNA43% reduction[10]

Table 3: Anti-cancer Effects of Pinolenic Acid

Cell TypePNLA ConcentrationMeasured ParameterResultReference
MDA-MB-231 Breast Cancer CellsNot specifiedArachidonic Acid in PhospholipidsDecreased from 12.6% to 4.9%[9]
MDA-MB-231 Breast Cancer Cells50 and 100 µMPGE2 GenerationReduction[1]
MDA-MB-231 Breast Cancer CellsNot specifiedCell Invasion25% reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Human THP-1 monocytes, RAW264.7 murine macrophages, HepG2 human hepatoma cells, MDA-MB-231 human breast cancer cells.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Pinolenic Acid Preparation: Pinolenic acid is typically dissolved in ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) for cell culture experiments to enhance solubility and delivery.

Measurement of Inflammatory Mediators (ELISA)

start Seed cells and treat with PNLA and/or stimulant (e.g., LPS) collect Collect cell culture supernatant start->collect elisa Perform ELISA for specific cytokines (e.g., IL-6, TNF-α) collect->elisa read Read absorbance on a microplate reader elisa->read quantify Quantify cytokine concentration using a standard curve read->quantify

Figure 3: ELISA experimental workflow.
  • Cell Seeding: Seed cells (e.g., RAW264.7) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of pinolenic acid-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.[11]

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.[11]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[11]

  • ELISA: Perform enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., IL-6, TNF-α) or PGE2 according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the analyte based on a standard curve.

Gene Expression Analysis (qRT-PCR)
  • Cell Treatment: Treat cells (e.g., HepG2) with pinolenic acid as described above.

  • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA extraction kit.[11]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.[11]

  • qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest (e.g., SREBP1c, FAS, SCD1) and a housekeeping gene (e.g., GAPDH) for normalization.[11]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-p38, p38, COX-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound exhibits a remarkable ability to modulate a variety of cell signaling pathways, underscoring its potential as a therapeutic agent for a range of diseases. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways, while its metabolic benefits are linked to the activation of PPARs and the AMPK/SIRT1 pathway. Furthermore, its anti-cancer properties, including the inhibition of metastasis and downregulation of COX-2, highlight its potential in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at further elucidating the mechanisms of action of pinolenic acid and translating these findings into clinical applications. The continued investigation of this unique fatty acid is warranted to fully explore its therapeutic promise.

References

Pinolenic Acid Methyl Ester: A Technical Guide to its Interaction with Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant attention for their potential therapeutic effects, particularly in the realm of metabolic diseases. This technical guide provides an in-depth examination of the interaction between pinolenic acid and its methyl ester with key fatty acid receptors, focusing on Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Free Fatty Acid Receptor 4 (FFAR4 or GPR120). This document summarizes the current understanding of their binding affinities, activation profiles, and the subsequent intracellular signaling cascades. Detailed experimental protocols for assays used to characterize these interactions are provided, and key signaling pathways are visualized to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors (GPCRs) that are activated by free fatty acids, playing crucial roles in various physiological processes, including metabolism and inflammation.[1][2] Among these, FFAR1 and FFAR4 have emerged as promising therapeutic targets for metabolic disorders such as type 2 diabetes and obesity.[3][4] Pinolenic acid (18:3, n-6), an isomer of γ-linolenic acid, has been identified as a potent dual agonist of both FFAR1 and FFAR4.[3][4] Its methyl ester, a more lipophilic form, is often used in research and supplementation. This guide delves into the technical details of the interaction between pinolenic acid and these receptors, providing a comprehensive resource for the scientific community.

Interaction with Fatty Acid Receptors

Pinolenic acid has been demonstrated to be a comparatively potent and efficacious dual agonist for both FFAR1 and FFAR4.[3][4] This dual agonism is significant as these receptors mediate distinct but complementary beneficial metabolic effects.

Free Fatty Acid Receptor 1 (FFAR1/GPR40)

FFAR1 is highly expressed in pancreatic β-cells and plays a key role in enhancing glucose-stimulated insulin (B600854) secretion.[3][4][5] Activation of FFAR1 by fatty acids leads to the potentiation of insulin release, making it a key target for type 2 diabetes therapies.[1][5] Studies have shown that pinolenic acid activates FFAR1, contributing to improved glucose tolerance.[3][4]

Free Fatty Acid Receptor 4 (FFAR4/GPR120)

FFAR4 is expressed in various tissues, including intestinal enteroendocrine cells, adipose tissue, and macrophages.[3][6] Its activation is associated with the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects, and improved insulin sensitivity.[2][3] Pinolenic acid's ability to activate FFAR4 suggests its potential role in mitigating inflammation and improving overall metabolic health.[3][6]

Quantitative Data Summary

The potency and efficacy of pinolenic acid at FFAR1 and FFAR4 have been quantified in various in vitro studies. The following table summarizes the key data, primarily focusing on the half-maximal effective concentration (EC50), which indicates the concentration of the agonist that produces 50% of the maximal response.

ReceptorSpeciesAssay TypeAgonistEC50 (µM)Efficacy (% of control)Reference
FFAR1 (GPR40) HumanCa2+ MobilizationPinolenic Acid~5-10High[4]
FFAR1 (GPR40) MouseCa2+ MobilizationPinolenic Acid~5-10High[4]
FFAR4 (GPR120) Humanβ-arrestin-2 Interaction (BRET)Pinolenic Acid~5-10High[4]
FFAR4 (GPR120) Mouseβ-arrestin-2 Interaction (BRET)Pinolenic Acid~5-10High[4]

Note: The exact EC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here are approximations based on published literature for comparative purposes.

Signaling Pathways

The activation of FFAR1 and FFAR4 by pinolenic acid initiates downstream signaling cascades that mediate its physiological effects. Both receptors are known to couple to Gq/11 proteins.[5][6]

FFAR1 Signaling Pathway

Upon binding of pinolenic acid, FFAR1 undergoes a conformational change, leading to the activation of the Gq/11 protein.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5]

FFAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PNA Pinolenic Acid FFAR1 FFAR1 (GPR40) PNA->FFAR1 Binds Gq Gq/11 FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release Stimulates Insulin Insulin Secretion (potentiated) Ca2_release->Insulin Leads to

Caption: FFAR1 signaling pathway initiated by pinolenic acid.

FFAR4 Signaling Pathway

Similar to FFAR1, FFAR4 activation by pinolenic acid also involves Gq/11 coupling and subsequent PLC activation, leading to an increase in intracellular Ca2+.[6] In addition to this pathway, FFAR4 signaling is also known to involve the recruitment of β-arrestin-2.[6] The β-arrestin-2-mediated pathway is crucial for the anti-inflammatory effects of FFAR4 activation. This pathway can lead to the internalization of the receptor and the activation of other signaling molecules, such as ERK1/2, and ultimately modulate gene expression related to inflammation.

FFAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PNA Pinolenic Acid FFAR4 FFAR4 (GPR120) PNA->FFAR4 Binds Gq Gq/11 FFAR4->Gq Activates beta_arrestin β-arrestin-2 FFAR4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2_increase Intracellular Ca2+ Increase IP3_DAG->Ca2_increase Leads to GLP1 GLP-1 Secretion Ca2_increase->GLP1 Stimulates Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory Mediates

Caption: FFAR4 signaling pathways activated by pinolenic acid.

Experimental Protocols

The characterization of pinolenic acid's interaction with fatty acid receptors relies on robust in vitro assays. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the potency (EC50) of pinolenic acid in activating FFAR1 or FFAR4.

Materials:

  • HEK293 cells stably expressing human or mouse FFAR1 or FFAR4.

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pinolenic acid methyl ester stock solution (in DMSO).

  • Positive control agonist (e.g., a known FFAR1/FFAR4 agonist).

  • Microplate reader with fluorescence detection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the FFAR-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the positive control and a vehicle control (DMSO in assay buffer).

  • Assay Measurement: Place the cell plate in the microplate reader. Record a stable baseline fluorescence for a short period.

  • Compound Addition: Add the pinolenic acid dilutions, positive control, or vehicle control to the wells.

  • Data Acquisition: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the response of the maximal concentration of the positive control. Plot the normalized response against the logarithm of the pinolenic acid concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow A Seed FFAR-expressing HEK293 cells B Load cells with calcium-sensitive dye A->B C Prepare serial dilutions of Pinolenic Acid B->C D Measure baseline fluorescence C->D E Add Pinolenic Acid to cells D->E F Record fluorescence change over time E->F G Analyze data and calculate EC50 F->G

Caption: Experimental workflow for the calcium mobilization assay.

β-arrestin-2 Recruitment Assay (BRET)

This assay measures the interaction between the activated receptor and β-arrestin-2, a key event in GPCR desensitization and an important signaling pathway for FFAR4.

Objective: To quantify the recruitment of β-arrestin-2 to FFAR4 upon activation by pinolenic acid.

Materials:

  • HEK293 cells co-expressing FFAR4 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

  • Coelenterazine (B1669285) h (luciferase substrate).

  • Assay buffer.

  • This compound stock solution (in DMSO).

  • Microplate reader capable of measuring BRET.

Procedure:

  • Cell Plating: Seed the co-transfected HEK293 cells in 96-well white microplates.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Initiation: Add the pinolenic acid dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.

  • BRET Measurement: Immediately measure the light emission at two wavelengths: one for the luciferase (e.g., ~485 nm) and one for the YFP (e.g., ~530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Plot the BRET ratio against the logarithm of the pinolenic acid concentration and fit the data to determine the EC50 value.

BRET_Assay_Workflow A Seed cells co-expressing FFAR4-Rluc & β-arrestin-YFP B Add serial dilutions of Pinolenic Acid and incubate A->B C Add luciferase substrate (Coelenterazine h) B->C D Measure light emission at two wavelengths C->D E Calculate BRET ratio D->E F Analyze data and calculate EC50 E->F

Caption: Experimental workflow for the BRET assay.

Conclusion

Pinolenic acid and its methyl ester are potent dual agonists of FFAR1 and FFAR4. Their ability to activate these receptors and trigger downstream signaling pathways involved in insulin secretion, GLP-1 release, and anti-inflammatory responses underscores their potential as therapeutic agents for metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and therapeutic applications of this unique fatty acid. Further research is warranted to fully understand the in vivo effects and clinical relevance of pinolenic acid's interaction with fatty acid receptors.

References

A Technical Guide to the Biosynthesis of Pinolenic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a non-methylene-interrupted fatty acid (NMIFA) with the notation cis-5,9,12-octadecatrienoic acid (18:3Δ5,9,12), is a signature component of pine nut oil, particularly from species like Korean pine (Pinus koraiensis) and Siberian pine (Pinus sibirica).[1] Its unique Δ5 double bond sets it apart from more common polyunsaturated fatty acids (PUFAs). Accumulating research has highlighted its potential health benefits, including anti-inflammatory effects, appetite suppression, and favorable modulation of lipid profiles, making its biosynthesis a subject of significant scientific and commercial interest. This technical guide provides a comprehensive overview of the biosynthesis of pinolenic acid in plants, detailing the enzymatic pathway, key regulatory mechanisms, and relevant experimental protocols for its study.

The Biosynthesis of Pinolenic Acid: A Two-Step Desaturation Pathway

The biosynthesis of pinolenic acid in the seeds of Pinus species is a specialized metabolic pathway that occurs primarily in the endoplasmic reticulum (ER). The process begins with a common fatty acid precursor, oleic acid (18:1Δ9), and involves the sequential introduction of two double bonds by specific fatty acid desaturases.

Step 1: Conversion of Oleic Acid to Linoleic Acid

The initial step is the desaturation of oleic acid at the Δ12 position to form linoleic acid (18:2Δ9,12). This reaction is catalyzed by Δ12-fatty acid desaturase (FAD2) , a membrane-bound enzyme.

  • Reaction: Oleoyl-CoA + NADH + H+ + O₂ → Linoleoyl-CoA + NAD+ + 2H₂O

Step 2: Conversion of Linoleic Acid to Pinolenic Acid

The defining step in the pathway is the introduction of a double bond at the Δ5 position of linoleic acid, yielding pinolenic acid. This is catalyzed by a Δ5-fatty acid desaturase . This enzyme is distinct from the Δ6-desaturases commonly found in the pathways for other PUFAs like gamma-linolenic acid (GLA).

  • Reaction: Linoleoyl-CoA + NADH + H+ + O₂ → Pinolenoyl-CoA + NAD+ + 2H₂O

On the Matter of Pinolenic Acid Methyl Ester

It is critical to note that the direct enzymatic biosynthesis of This compound within plants has not been documented and is unlikely to be a natural process. In pine seeds, pinolenic acid is primarily stored in the form of triacylglycerols (TAGs), where it is esterified to a glycerol (B35011) backbone along with other fatty acids.[2][3] The term "this compound" predominantly appears in scientific literature in the context of analytical chemistry. For the purpose of analysis by gas chromatography (GC), fatty acids are chemically converted to their more volatile fatty acid methyl esters (FAMEs) through a process of transesterification or esterification.[4][5]

Quantitative Data: Fatty Acid Composition of Various Pinus Species

The concentration of pinolenic acid and other fatty acids varies significantly among different Pinus species. The following table summarizes the fatty acid profiles of several species, highlighting the content of pinolenic acid.

Pinus SpeciesOleic Acid (18:1Δ⁹) (%)Linoleic Acid (18:2Δ⁹,¹²) (%)Pinolenic Acid (18:3Δ⁵,⁹,¹²) (%)Other Fatty Acids (%)Reference(s)
Pinus koraiensis28.0 - 29.347.0 - 48.414.0 - 14.58.8 - 10.7[6][7][8]
Pinus sibirica24.048.415.0 - 20.07.6 - 12.6[9]
Pinus pinea37.1 - 40.948.0 - 51.10.2 - 0.37.7 - 14.7[2][6]
Pinus pinaster16.5 - 17.850.0 - 55.07.110.1 - 16.4[10]
Pinus nigra (unripe)8.844.210.536.5[11]
Pinus coulteri25.545.111.817.6[12]
Pinus torreyana50.735.70.313.3[12]

Experimental Protocols

Extraction and Quantification of Pinolenic Acid from Pine Nuts

This protocol outlines the extraction of total lipids from pine nuts and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to quantify pinolenic acid.

A. Lipid Extraction

  • Homogenization: Grind a known weight of pine nut seeds into a fine powder, preferably under liquid nitrogen to prevent lipid degradation.

  • Solvent Extraction: Transfer the powder to a glass tube and add a chloroform (B151607):methanol (2:1, v/v) solution. Vortex thoroughly to ensure complete mixing.

  • Phase Separation: Add 0.9% NaCl solution to the mixture and centrifuge to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

B. Preparation of Fatty Acid Methyl Esters (FAMEs)

  • Saponification: To the dried lipid extract, add a solution of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes.

  • Esterification: Cool the sample and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 10 minutes.

  • Extraction of FAMEs: After cooling, add n-hexane and a saturated NaCl solution. Vortex and allow the layers to separate.

  • Collection and Drying: Transfer the upper hexane (B92381) layer containing the FAMEs to a new vial and dry it over anhydrous sodium sulfate.

C. GC-MS Analysis

  • Injection: Inject an aliquot of the FAMEs solution into a GC-MS system.

  • Separation: Use a polar capillary column (e.g., BPX70 or DB-WAX) suitable for FAME separation. A typical temperature program would be: initial temperature of 140°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Detection: Use a mass spectrometer in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to known standards. For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound.

  • Quantification: Calculate the concentration of pinolenic acid by comparing its peak area to that of an internal standard of known concentration.

Gene Expression Analysis of Desaturase Genes in Pinus koraiensis by qRT-PCR

This protocol provides a method for quantifying the expression levels of the Δ12- and Δ5-desaturase genes in Pinus koraiensis tissues.[10][11]

A. RNA Extraction and cDNA Synthesis

  • Tissue Homogenization: Grind frozen plant tissue (e.g., developing seeds, needles) to a fine powder in liquid nitrogen.

  • RNA Isolation: Extract total RNA using a commercial plant RNA isolation kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

B. Quantitative Real-Time PCR (qRT-PCR)

  • Primer Design: Design gene-specific primers for the target desaturase genes and a stable reference gene (e.g., actin or ubiquitin) in Pinus koraiensis.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the cDNA template.

  • Thermal Cycling: Perform the qRT-PCR using a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end to verify the specificity of the amplified product.[5][13]

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Signaling Pathways and Regulation

The biosynthesis of fatty acids, including pinolenic acid, is a tightly regulated process influenced by developmental cues and environmental signals. While specific regulatory networks for pinolenic acid in pine are still being elucidated, general principles of fatty acid biosynthesis regulation in plants provide a framework for understanding this process.

Transcriptional Regulation

The expression of fatty acid desaturase genes is controlled by a network of transcription factors. Key regulators of seed oil accumulation in plants include:

  • LEAFY COTYLEDON1 (LEC1) and LEC2: These transcription factors are master regulators of seed development and have been shown to upregulate genes involved in fatty acid biosynthesis.

  • FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE3 (ABI3): These B3 domain transcription factors also play crucial roles in seed maturation and the accumulation of storage compounds, including lipids.

  • WRINKLED1 (WRI1): An AP2/ERF domain transcription factor that directly activates genes involved in glycolysis and fatty acid synthesis.

The promoters of desaturase genes contain cis-regulatory elements that respond to these transcription factors, as well as to hormonal and stress signals.

Hormonal Regulation

Plant hormones play a significant role in regulating seed development and, consequently, lipid biosynthesis.

  • Auxin and Cytokinin: These hormones are involved in the early stages of seed development and can influence the expression of fatty acid biosynthesis genes.

  • Abscisic Acid (ABA): ABA is crucial for seed maturation and dormancy and has been shown to regulate the expression of desaturase genes.

  • Gibberellins (GAs): GAs are involved in seed germination and can also influence fatty acid metabolism during seed development.[14]

Visualizations

Pinolenic_Acid_Biosynthesis Oleic_Acid Oleic Acid (18:1Δ⁹)-CoA Linoleic_Acid Linoleic Acid (18:2Δ⁹,¹²)-CoA Oleic_Acid->Linoleic_Acid + O₂ + NADH - H₂O - NAD⁺ Pinolenic_Acid Pinolenic Acid (18:3Δ⁵,⁹,¹²)-CoA Linoleic_Acid->Pinolenic_Acid + O₂ + NADH - H₂O - NAD⁺ FAD2 Δ12-Desaturase (FAD2) FAD2->Oleic_Acid Delta5_Desaturase Δ5-Desaturase Delta5_Desaturase->Linoleic_Acid

Caption: Biosynthesis pathway of pinolenic acid from oleic acid.

Experimental_Workflow cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis Pine_Nuts Pine Nut Sample Homogenization Homogenization Pine_Nuts->Homogenization Extraction Solvent Extraction (Chloroform:Methanol) Homogenization->Extraction FAMEs FAMEs Preparation (Saponification & Esterification) Extraction->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Quantification Identification & Quantification GC_MS->Quantification

Caption: Experimental workflow for pinolenic acid analysis.

Signaling_Pathway Hormones Hormonal Signals (Auxin, ABA, GA) Transcription_Factors Transcription Factors (LEC1, FUS3, WRI1) Hormones->Transcription_Factors Developmental_Cues Developmental Cues (Seed Maturation) Developmental_Cues->Transcription_Factors Desaturase_Genes Δ12- and Δ5-Desaturase Gene Expression Transcription_Factors->Desaturase_Genes Transcriptional Activation Biosynthesis Pinolenic Acid Biosynthesis Desaturase_Genes->Biosynthesis

Caption: Simplified signaling pathway for pinolenic acid regulation.

Conclusion

The biosynthesis of pinolenic acid in plants is a specialized pathway of significant interest for its nutritional and pharmaceutical potential. This guide has detailed the two-step enzymatic conversion from oleic acid, clarified the nature of this compound as an analytical derivative, and provided a framework for its quantitative analysis and the study of its genetic regulation. Further research into the specific transcription factors and signaling cascades that govern the expression of Δ12- and Δ5-desaturases in Pinus species will be crucial for the potential biotechnological production of this valuable fatty acid.

References

The Discovery and Scientific Journey of Pinolenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found predominantly in pine nut oil, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, lipid-lowering, and appetite-suppressing effects. Its methyl ester, pinolenic acid methyl ester, serves as a crucial derivative for analytical characterization and as a tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to pinolenic acid and its methyl ester. It details the experimental protocols for its analysis and synthesis, summarizes quantitative data from pivotal studies, and illustrates the key signaling pathways it modulates. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Emergence of a Unique Fatty Acid

The history of pinolenic acid is intrinsically linked to the study of the chemical composition of natural oils. While pine nuts have been consumed for centuries, the specific identification of their unique fatty acid components is a more recent scientific endeavor.[1] The initial discovery of pinolenic acid can be traced back to early investigations into the fatty acid profiles of various plant oils.

A significant milestone in the history of pinolenic acid was its isolation from tall oil, a byproduct of the wood pulp industry, by E. Elomaa and colleagues in 1963.[2] This early work laid the foundation for understanding the chemical structure of this novel fatty acid. Pinolenic acid, systematically named (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is a positional isomer of the more commonly known gamma-linolenic acid (GLA).[3][4]

The development of analytical techniques, particularly gas chromatography (GC), was pivotal in the characterization of pinolenic acid.[1] For GC analysis, fatty acids are typically converted to their more volatile methyl esters. Thus, the synthesis of This compound became a standard and essential step for its accurate identification and quantification in natural sources. While a singular "discovery" event for the methyl ester is not documented, its use is intrinsically tied to the advancement of lipid analysis methodologies.

Physicochemical Properties

This compound is the methyl ester derivative of pinolenic acid. It is a neutral, more lipophilic form of the free acid, which makes it suitable for various analytical and experimental applications.[2]

Table 1: Physicochemical Properties of Pinolenic Acid and its Methyl Ester

PropertyPinolenic AcidThis compound
Molecular Formula C₁₈H₃₀O₂C₁₉H₃₂O₂
Molecular Weight 278.43 g/mol 292.46 g/mol
CAS Number 16833-54-838406-57-4
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Systematic Name (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acidmethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate

Experimental Protocols

Extraction and Derivatization for GC-MS Analysis

The analysis of pinolenic acid content in biological matrices typically involves lipid extraction followed by derivatization to its methyl ester.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

  • Lipid Extraction:

    • For solid samples, extract lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • For oil samples, proceed directly to saponification.

  • Saponification:

    • To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic sodium hydroxide.

    • Heat the mixture at 100°C for 5-10 minutes until the fat globules are fully dissolved.

  • Esterification:

    • Cool the solution and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat the mixture again at 100°C for 5-10 minutes.

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

    • Shake the tube vigorously for 30 seconds.

    • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Dilution:

    • Dilute the hexane extract to an appropriate concentration for GC-MS analysis.

G cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis start Sample (e.g., Pine Nut Oil) extraction Lipid Extraction (if necessary) start->extraction saponification Saponification (Methanolic NaOH, 100°C) extraction->saponification esterification Esterification (BF3 in Methanol, 100°C) saponification->esterification extraction_fames FAME Extraction (n-Hexane) esterification->extraction_fames drying Drying (Anhydrous Na2SO4) extraction_fames->drying dilution Sample Dilution drying->dilution gcms GC-MS Analysis dilution->gcms G cluster_step1 Step 1: Ethanolysis cluster_step2 Step 2: Esterification pno Pine Nut Oil ethanolysis Ethanolysis pno->ethanolysis ethanol Ethanol ethanol->ethanolysis lipozyme1 Lipozyme 435 lipozyme1->ethanolysis pla_ee PLA-Enriched Ethyl Esters ethanolysis->pla_ee esterification Esterification (Vacuum, 60°C) pla_ee->esterification glycerol Glycerol glycerol->esterification lipozyme2 Lipozyme 435 lipozyme2->esterification pla_tag PLA-Enriched Triacylglycerols esterification->pla_tag G cluster_inflammation Anti-inflammatory Pathway cluster_metabolism Metabolic Regulation Pathway cluster_appetite Appetite Suppression pla Pinolenic Acid nfkb NF-κB pla->nfkb inhibits ampk AMPK pla->ampk activates cck_glp1 CCK & GLP-1 Release pla->cck_glp1 stimulates pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) nfkb->pro_inflammatory promotes sirt1 SIRT1 ampk->sirt1 activates lipogenesis Lipogenesis ampk->lipogenesis inhibits ppar PPARs sirt1->ppar activates fatty_acid_oxidation Fatty Acid Oxidation ppar->fatty_acid_oxidation promotes satiety Increased Satiety cck_glp1->satiety

References

Pinolenic Acid Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Methodologies of a Promising Polyunsaturated Fatty Acid Derivative

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic properties. As an isomer of gamma-linolenic acid (GLA), pinolenic acid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. This technical guide provides a comprehensive overview of pinolenic acid methyl ester, focusing on its chemical characteristics, biological functions, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Chemical and Physical Properties

This compound is the methyl ester form of pinolenic acid (cis-5,9,12-octadecatrienoic acid). This esterification makes the compound more neutral and lipophilic compared to its free acid form.[1][2] Key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 38406-57-4[2][3][4][5]
Molecular Formula C₁₉H₃₂O₂[2][3][5]
Molecular Weight 292.5 g/mol [3][5]
IUPAC Name methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[5]
Boiling Point 78°C[3]
Solubility Soluble in DMSO (~30 mg/ml), DMF (~30 mg/ml), and ethanol (B145695).[3][4]

Biological Activities and Signaling Pathways

Pinolenic acid and its methyl ester have been shown to exert a variety of biological effects, primarily related to inflammation, metabolism, and appetite regulation. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects

Pinolenic acid has demonstrated significant anti-inflammatory properties.[6] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial regulators of inflammatory gene expression. The anti-inflammatory effects of pinolenic acid are also associated with the modulation of the AMPK/SIRT1 signaling pathway, which can lead to a reduction in oleic acid-induced lipogenesis and oxidative stress.[7][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Binds to IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to This compound This compound This compound->IκB Inhibits Degradation Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Induces Transcription

Metabolic Regulation

Pinolenic acid plays a role in regulating lipid metabolism. It has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress in HepG2 cells through the activation of the AMPK/SIRT1 signaling pathway.[7][8] Activation of this pathway can lead to a decrease in the expression of lipogenic transcription factors such as sterol regulatory element-binding protein 1 (SREBP1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1).[7]

G cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation SIRT1 SIRT1 SREBP1c SREBP1c SIRT1->SREBP1c Inhibits Fatty Acid Oxidation Fatty Acid Oxidation SIRT1->Fatty Acid Oxidation Promotes p-AMPK->SIRT1 Activates FASN FASN SREBP1c->FASN Activates SCD1 SCD1 SREBP1c->SCD1 Activates Lipogenesis Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis

Appetite Suppression

Pinolenic acid has been shown to stimulate the release of satiety hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can lead to a reduction in appetite and food intake.[1][9] This effect is thought to be mediated by the activation of G-protein coupled receptors GPR40 (FFA1) and GPR120 (FFA4) on enteroendocrine cells.[10]

G cluster_lumen Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cell This compound This compound GPR40 GPR40 This compound->GPR40 Activates GPR120 GPR120 This compound->GPR120 Activates PLC Phospholipase C GPR40->PLC GPR120->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular CCK/GLP-1 Vesicles CCK/GLP-1 Vesicles Ca2+->CCK/GLP-1 Vesicles Triggers Fusion CCK/GLP-1 Release CCK/GLP-1 Release CCK/GLP-1 Vesicles->CCK/GLP-1 Release Exocytosis

Quantitative Data Summary

The biological effects of pinolenic acid have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Anti-inflammatory and Metabolic Effects
Cell LineTreatmentEndpointResultReference
Human THP-1 macrophagesPinolenic acidIL-6 production46% reduction[11]
Human THP-1 macrophagesPinolenic acidTNF-α production18% reduction[11]
Human THP-1 macrophagesPinolenic acidPGE₂ production87% reduction[11]
Human THP-1 macrophagesPinolenic acidCOX-2 expression27% reduction[11]
HepG2 cellsPinolenic acid (25, 50, 100 µM)Lipid accumulationDose-dependent reduction[12]
HepG2 cellsPinolenic acid (25, 50, 100 µM)p-AMPK/AMPK ratioDose-dependent increase[12]
Hep-G2 cellsPinolenic acidArachidonic acid levelsReduction from 15.9% to 7.0%[1][2][9]
In Vivo and Clinical Effects on Appetite Suppression
Study TypeParticipantsInterventionEndpointResultReference
Randomized, double-blind, placebo-controlled trial18 overweight women3g PinnoThin™ (pine nut oil)CCK releaseSignificant increase over 4 hours (p<0.0001)[13]
Randomized, double-blind, placebo-controlled trial18 overweight women3g PinnoThin™ (pine nut oil)GLP-1 releaseSignificant increase over 4 hours (p<0.0001)[13]
Randomized, double-blind, placebo-controlled trial18 overweight women3g PinnoThin™ (pine nut oil)"Desire to eat" (VAS)29% lower than placebo[13]
Randomized, double-blind, placebo-controlled trial18 overweight women3g PinnoThin™ (pine nut oil)"Prospective food intake" (VAS)36% lower than placebo[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the biological effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS (from E. coli)

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) assay

  • Reagents for Western blotting (lysis buffer, primary antibodies for COX-2 and β-actin, secondary antibodies)

Procedure:

  • Cell Culture: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

  • Western Blot Analysis: Lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and β-actin (as a loading control), followed by incubation with appropriate secondary antibodies. Visualize protein bands using a suitable detection system.

G

Protocol 2: TPA-Induced Mouse Ear Edema Model

Objective: To evaluate the topical anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Male Swiss mice (or other suitable strain)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Vehicle (e.g., acetone)

  • Micrometer or thickness gauge

  • Punch biopsy tool

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into control and treatment groups.

  • Treatment: Apply a solution of this compound in a suitable vehicle to the inner and outer surfaces of the right ear of each mouse in the treatment group. Apply the vehicle alone to the right ear of the control group mice.

  • Induction of Edema: After a set time (e.g., 30 minutes), apply a solution of TPA in the same vehicle to the right ear of all mice to induce inflammation.

  • Measurement of Edema: At various time points after TPA application (e.g., 4, 6, 24 hours), measure the thickness of the right ear using a micrometer.

  • Biopsy and Weight: At the end of the experiment, sacrifice the mice and take a punch biopsy from both the right (treated) and left (untreated) ears. Weigh the biopsies to determine the increase in weight due to edema.

  • Data Analysis: Calculate the percentage of edema inhibition in the treated group compared to the control group.

G

Protocol 3: TNBS-Induced Colitis Model in Rats

Objective: To assess the therapeutic potential of this compound in a model of inflammatory bowel disease.

Materials:

  • Male Wistar rats

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Anesthetic

  • Catheter for intrarectal administration

Procedure:

  • Animal Acclimatization and Diet: Acclimatize rats for one week.

  • Grouping: Divide rats into control, TNBS-control, and TNBS + this compound treatment groups.

  • Treatment: Administer this compound or vehicle daily by oral gavage for a specified period before and/or after colitis induction.

  • Induction of Colitis: Anesthetize the rats and instill a solution of TNBS in ethanol intrarectally via a catheter. Keep the animals in a head-down position for a few minutes to ensure proper distribution.

  • Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding.

  • Euthanasia and Tissue Collection: At the end of the study period, euthanize the rats and collect the colon.

  • Macroscopic and Histological Analysis: Score the colon for macroscopic signs of damage. Collect tissue samples for histological analysis to assess inflammation, ulceration, and tissue damage.

  • Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity and cytokines (e.g., TNF-α, IL-6).

G

Conclusion

This compound is a multifaceted compound with significant potential in the fields of nutrition and pharmacology. Its well-documented anti-inflammatory, metabolic-regulating, and appetite-suppressing effects, mediated through defined signaling pathways, make it a compelling subject for further research and development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust studies to further explore the therapeutic applications of this promising natural product derivative. Future research should focus on elucidating the precise molecular interactions in its signaling pathways, conducting more extensive clinical trials to confirm its efficacy and safety in various human populations, and optimizing its formulation and delivery for therapeutic use.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Analysis of Pinolenic Acid Methyl Ester from Pine Nut Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid (cis-5,9,12-octadecatrienoic acid), is found almost exclusively in the oil of pine nuts (Pinus sp.). As an isomer of γ-linolenic acid (GLA), it has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, appetite-suppressing, and lipid-lowering activities. Recent studies have highlighted its role in ameliorating oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1][2]

Accurate synthesis and quantification of pinolenic acid and its derivatives are crucial for research and development in the pharmaceutical and nutraceutical industries. The conversion of triglycerides in pine nut oil to their corresponding fatty acid methyl esters (FAMEs) is a standard and necessary step for analysis by gas chromatography.

This document provides detailed protocols for the synthesis of pinolenic acid methyl ester via transesterification of pine nut oil and its subsequent analysis using gas chromatography-mass spectrometry (GC-MS). Additionally, it outlines key biological signaling pathways influenced by pinolenic acid.

Composition of Pine Nut Oil

Pine nut oil is rich in polyunsaturated fatty acids. The specific composition can vary depending on the pine species, geographical origin, and extraction method.[3][4][5] Siberian and Korean pine nuts are known to yield oils with the highest concentrations of pinolenic acid.[6] A typical fatty acid profile is summarized below.

Table 1: Typical Fatty Acid Composition of Siberian Pine Nut Oil

Fatty AcidAbbreviationPercentage (%)
Linoleic AcidC18:2 (n-6)49.0 ± 2.3[6]
Oleic AcidC18:1 (n-9)23.8 ± 2.1[6]
Pinolenic Acid C18:3 (n-6) 17.1 ± 2.0 [6]
Palmitic AcidC16:06.3 ± 2.2[6]
Stearic AcidC18:02.5 ± 0.1[6]

Synthesis of this compound via Transesterification

The conversion of triglycerides in pine nut oil into FAMEs is essential for increasing their volatility for GC analysis. The following acid-catalyzed transesterification protocol is a standard and effective method.[7][8]

Workflow for FAMEs Synthesis```dot

G PNO Pine Nut Oil (25 mg) Sapon Saponification: Add 1.5 mL 0.5M Methanolic NaOH Heat at 100°C for 5-10 min PNO->Sapon Ester Esterification: Cool, Add 2 mL 14% BF3 in Methanol Heat at 100°C for 5-10 min Sapon->Ester Extract Extraction: Cool, Add 1 mL n-Hexane & 1 mL sat. NaCl Shake and collect upper Hexane layer Ester->Extract Dry Drying & Dilution: Dry extract over Anhydrous Na2SO4 Dilute for GC-MS analysis Extract->Dry FAMEs FAMEs in Hexane Dry->FAMEs

Figure 2: Inhibition of the NF-κB inflammatory pathway by Pinolenic Acid.

B. Activation of AMPK/SIRT1 Metabolic Pathway

Pinolenic acid has been shown to combat lipogenesis (fat accumulation) and oxidative stress by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. [1][2]Activation of AMPK, a key cellular energy sensor, leads to the upregulation of SIRT1. This cascade results in the downregulation of lipogenic transcription factors like SREBP-1c and FASN, thereby reducing lipid synthesis. [1][9][10]

G cluster_downstream Downstream Effects PLA Pinolenic Acid AMPK AMPK PLA->AMPK Promotes Phosphorylation pAMPK p-AMPK (Active) SIRT1 SIRT1 pAMPK->SIRT1 Activates SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits FASN FASN SIRT1->FASN Inhibits Lipid Lipid Synthesis & Accumulation SREBP1c->Lipid FASN->Lipid

References

Application Notes and Protocols for Lipase-Catalyzed Esterification of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique omega-6 polyunsaturated fatty acid found predominantly in pine nut oil, has garnered significant scientific interest for its potential therapeutic properties. As an isomer of gamma-linolenic acid (GLA), PLA has been demonstrated to possess anti-inflammatory, and lipid-lowering activities.[1] Research suggests that pinolenic acid may ameliorate oleic acid-induced lipogenesis and oxidative stress through the activation of the AMPK/SIRT1 signaling pathway.[2][3] The conversion of pinolenic acid to its methyl ester form is a crucial step for various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), and can also be relevant in the development of PLA-based derivatives for pharmaceutical and nutraceutical applications.

Enzymatic esterification using lipases offers a mild and selective alternative to traditional chemical methods, which often require harsh conditions that can lead to the degradation of sensitive polyunsaturated fatty acids. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used for their high activity, stability, and reusability in organic solvents.

These application notes provide a comprehensive overview and detailed protocols for the lipase-catalyzed esterification of pinolenic acid with methanol (B129727) to produce pinolenic acid methyl ester. The provided methodologies are intended to serve as a foundational guide for researchers, which can be further optimized for specific laboratory conditions and research objectives.

Data Presentation

Table 1: General Reaction Parameters for Lipase-Catalyzed Methyl Esterification of Fatty Acids
ParameterTypical RangeNotes
Enzyme Novozym® 435 (Candida antarctica lipase (B570770) B)A commonly used, robust, and non-specific lipase. Other lipases may also be effective.
Substrates Pinolenic Acid, MethanolPinolenic acid can be sourced from pine nut oil. Anhydrous methanol is recommended.
Methanol to Fatty Acid Molar Ratio 1:1 to 6:1Excess methanol can increase reaction rates but may also inhibit or inactivate the lipase. Stepwise addition of methanol is often employed to mitigate this effect.
Enzyme Loading 1% to 10% (w/w of substrates)Higher enzyme loading can increase the reaction rate but also adds to the cost.
Temperature 30°C to 60°CLipase activity increases with temperature up to an optimum, beyond which denaturation occurs. The optimal temperature depends on the specific lipase.
Reaction Time 4 to 48 hoursReaction time will vary depending on other parameters. Monitoring the reaction progress is recommended.
Solvent Solvent-free or in an organic solvent (e.g., n-hexane, tert-butanol)Solvent-free systems are environmentally friendly. Solvents can help to overcome mass transfer limitations.
Agitation 150 to 250 rpmAdequate mixing is crucial to ensure proper contact between substrates and the immobilized enzyme.
Table 2: Example of Optimized Conditions for Lipase-Catalyzed Methyl Esterification of Fatty Acids from Rapeseed Oil
ParameterOptimized ValueReference
Enzyme Novozym™ 435Zhang et al., 2011
Substrate Molar Ratio (Methanol/Fatty Acid) 1.25:1Zhang et al., 2011
Lipase Dosage 11.5 g/kg FFAZhang et al., 2011
Temperature 42.2°CZhang et al., 2011
Rotating Speed 199 r/minZhang et al., 2011
Reaction Time 6 hoursZhang et al., 2011
Esterification Rate 95.67%Zhang et al., 2011

Note: These conditions were optimized for fatty acids from rapeseed oil and should serve as a starting point for the optimization of pinolenic acid esterification.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound using an immobilized lipase.

Materials:

  • Pinolenic acid (or pine nut oil fatty acids)

  • Anhydrous methanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., n-hexane, optional)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Molecular sieves (optional, to remove water)

Procedure:

  • Substrate Preparation: Accurately weigh a known amount of pinolenic acid into the reaction vessel.

  • Solvent Addition (Optional): If using a solvent, add the desired volume of n-hexane to the reaction vessel.

  • Methanol Addition: Add methanol to the reaction mixture. The molar ratio of methanol to pinolenic acid should be determined based on optimization experiments (a starting point of 3:1 is recommended). To avoid enzyme inhibition, methanol can be added stepwise (e.g., one-third of the total amount every 2-4 hours).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 1% and 10% of the total substrate weight.

  • Water Removal (Optional): Add activated molecular sieves to the mixture to remove water produced during the esterification, which can shift the equilibrium towards product formation.

  • Reaction Incubation: Tightly seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 40-50°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering or centrifuging to remove the immobilized lipase. The lipase can be washed with solvent and reused.

  • Product Purification: The resulting mixture contains this compound, unreacted pinolenic acid, and methanol. The product can be purified as described in Protocol 2.

Protocol 2: Purification of this compound

This protocol outlines a method for purifying the synthesized this compound.

Materials:

  • Reaction mixture from Protocol 1

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent (e.g., n-hexane or diethyl ether)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Solvent Extraction: Dilute the reaction mixture with n-hexane or diethyl ether.

  • Washing: Transfer the diluted mixture to a separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic pinolenic acid.

    • Wash with brine to remove any residual water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • Column Chromatography (Optional): For higher purity, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The fractions can be monitored by TLC to isolate the pure this compound.

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of the synthesized this compound by gas chromatography-mass spectrometry.

Materials:

  • Purified this compound

  • n-Hexane (GC grade)

  • Internal standard (e.g., methyl heptadecanoate)

  • GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or HP-88 for FAME analysis)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in n-hexane.

    • Prepare a series of dilutions for calibration.

    • Add a known concentration of the internal standard to each sample and standard solution.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Column: e.g., DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 200°C at 5°C/min, then ramp to 230°C at 2°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing with a standard.

    • Quantify the amount of this compound using the internal standard method and the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis PinolenicAcid Pinolenic Acid Reaction Esterification Reaction PinolenicAcid->Reaction Methanol Methanol Methanol->Reaction Lipase Immobilized Lipase Lipase->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration PurifiedEster Purified Pinolenic Acid Methyl Ester Concentration->PurifiedEster GCMS GC-MS Analysis PurifiedEster->GCMS Data Data Interpretation GCMS->Data

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PinolenicAcid Pinolenic Acid AMPK AMPK PinolenicAcid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits FASN FASN SREBP1c->FASN Promotes SCD1 SCD-1 SREBP1c->SCD1 Promotes Lipogenesis Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis

Caption: Proposed AMPK/SIRT1 signaling pathway modulated by pinolenic acid to reduce lipogenesis.

References

Application Notes and Protocols for Direct Transesterification of Pinolenic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a unique polyunsaturated fatty acid found in the oil of pine nuts (Pinus sp.). As an isomer of gamma-linolenic acid (GLA), it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities. For research and pharmaceutical development, the conversion of pinolenic acid into its methyl ester is a crucial step. This enhances its volatility for analytical procedures like gas chromatography-mass spectrometry (GC-MS) and creates a more lipophilic form of the free acid.

Direct transesterification is an efficient method that combines the extraction and transesterification of lipids into a single step, reducing solvent and time requirements compared to traditional multi-step procedures. This document provides detailed protocols for the direct transesterification of pine nut oil to yield pinolenic acid methyl ester, utilizing both acid and base catalysis.

Methodology Overview: Direct Transesterification

Direct transesterification involves reacting the triglycerides in pine nut oil directly with an alcohol (typically methanol) in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol (B35011). The choice between acid and base catalysis depends on the free fatty acid (FFA) content of the oil. Acid catalysts are suitable for oils with high FFA content as they catalyze both esterification of FFAs and transesterification of triglycerides. Base catalysts are faster but are sensitive to high FFA and water content, which can lead to soap formation and reduce yield.

Experimental Protocols

Protocol 1: Acid-Catalyzed Direct Transesterification

This protocol is adapted from general methods for acid-catalyzed transesterification of vegetable oils and is suitable for pine nut oil with varying levels of free fatty acids.[1]

Materials:

  • Pine nut oil (e.g., from Pinus koraiensis or Pinus sibirica)

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • n-Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add pine nut oil.

  • Reagent Addition: Add anhydrous methanol to the flask. A typical molar ratio of methanol to oil is between 6:1 and 30:1. A higher ratio can drive the reaction towards completion. Slowly add the acid catalyst (e.g., 1-5% H₂SO₄ by weight of the oil) while stirring.

  • Reaction: Heat the mixture to 60-65°C (near the boiling point of methanol) under reflux with continuous stirring. The reaction time can range from a few hours to over 48 hours, depending on the desired conversion rate.

  • Extraction of FAMEs: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add n-hexane to extract the FAMEs and a saturated NaCl solution to help break any emulsions and remove the glycerol and catalyst.

  • Washing: Shake the funnel vigorously and allow the layers to separate. Collect the upper hexane (B92381) layer containing the FAMEs. Wash the hexane layer with distilled water until the washings are neutral to pH paper.

  • Drying and Solvent Removal: Dry the hexane extract over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the hexane using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): Further purification can be achieved through silica (B1680970) gel chromatography or vacuum distillation.

Protocol 2: Base-Catalyzed Direct Transesterification

This protocol is suitable for pine nut oil with low free fatty acid and water content. It is generally faster than the acid-catalyzed method.

Materials:

  • Pine nut oil (low FFA content)

  • Methanol (anhydrous)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • n-Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by carefully dissolving NaOH or KOH (typically 0.5-1.5% by weight of the oil) in anhydrous methanol.

  • Reaction Setup: Heat the pine nut oil to approximately 60°C in a round-bottom flask with stirring.

  • Reaction: Add the sodium methoxide solution to the heated oil. Continue to heat the mixture at 60-65°C under reflux with vigorous stirring for 1-2 hours.

  • Phase Separation: After the reaction, stop the heating and stirring. Allow the mixture to settle. Two distinct layers will form: an upper layer of FAMEs and a lower layer of glycerol.

  • Glycerol Removal: Carefully separate the lower glycerol layer using a separatory funnel.

  • Washing: Wash the upper FAMEs layer with warm distilled water (around 50°C) to remove any residual catalyst, soap, and methanol. Repeat the washing process until the water runs clear and is neutral.

  • Drying and Solvent Removal: Dry the FAMEs layer over anhydrous sodium sulfate. Filter and then remove any residual water and methanol under vacuum, often with gentle heating.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the direct transesterification of vegetable oils, which can be applied to pine nut oil.

Table 1: Comparison of Acid and Base-Catalyzed Transesterification Parameters

ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Catalyst H₂SO₄, HClNaOH, KOH (as alkoxide)
Catalyst Conc. 1-5% (w/w of oil)0.5-1.5% (w/w of oil)
Methanol:Oil Ratio 6:1 to 30:1 (molar)6:1 (molar) is common
Temperature 60-65°C60-65°C
Reaction Time 4 - 48 hours1 - 2 hours
FFA Tolerance HighLow (<1%)
Water Tolerance ModerateVery Low (<0.1%)

Table 2: Physicochemical Properties of Pinolenic Acid and its Methyl Ester

PropertyPinolenic AcidThis compound
Molecular Formula C₁₈H₃₀O₂C₁₉H₃₂O₂
Molecular Weight 278.43 g/mol 292.46 g/mol
Synonyms (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acidMethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the direct transesterification of pine nut oil to produce this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_separation Separation & Washing cluster_purification Purification start_oil Pine Nut Oil reaction Direct Transesterification (Heating & Stirring) start_oil->reaction start_meoh Methanol start_meoh->reaction start_cat Catalyst (Acid or Base) start_cat->reaction separation Phase Separation (Glycerol Removal) reaction->separation washing Washing (Water/Brine) separation->washing glycerol Glycerol Byproduct separation->glycerol drying Drying (Anhydrous Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation final_product Pinolenic Acid Methyl Ester evaporation->final_product G cluster_acid Acid Catalysis cluster_base Base Catalysis acid_start Triglyceride (Carbonyl Oxygen) protonation Protonation by H⁺ acid_start->protonation H⁺ electrophile Enhanced Electrophilicity protonation->electrophile methanol_attack_acid Nucleophilic Attack by Methanol electrophile->methanol_attack_acid CH₃OH acid_product FAME + Diglyceride methanol_attack_acid->acid_product base_start Methanol deprotonation Deprotonation by OH⁻ base_start->deprotonation OH⁻ methoxide Methoxide Ion (Strong Nucleophile) deprotonation->methoxide triglyceride_base Triglyceride (Carbonyl Carbon) methoxide->triglyceride_base Nucleophilic Attack base_product FAME + Diglyceride Anion triglyceride_base->base_product

References

Application Notes and Protocols for the GC-MS Analysis of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid found in pine nuts and their oil.[1] As an isomer of gamma-linolenic acid (GLA), it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1][2] Accurate quantification of pinolenic acid is crucial for research and development in the nutraceutical and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, offering high sensitivity and selectivity.[1] This document provides detailed protocols for the analysis of pinolenic acid as its methyl ester derivative by GC-MS.

Experimental Protocols

The analysis of pinolenic acid by GC-MS requires derivatization to its fatty acid methyl ester (FAME) to increase volatility for gas chromatography.[1][3]

Protocol 1: Sample Preparation and Derivatization to Pinolenic Acid Methyl Ester

This protocol is adapted from standard methods for fatty acid analysis.[1]

Materials:

  • Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (B129727) (14%)[1][4]

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Lipid Extraction (if necessary): For solid samples, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v).[1]

  • Saponification:

    • Weigh approximately 25 mg of the extracted lipid or oil into a screw-capped tube.[1]

    • Add a known amount of internal standard.

    • Add 1.5 mL of 0.5 M methanolic NaOH.[1]

    • Heat the mixture at 100°C for 5-10 minutes, or until the fat globules are fully dissolved.[1]

  • Esterification:

    • Cool the solution and add 2 mL of 14% BF3 in methanol.[1]

    • Heat again at 100°C for 5-10 minutes.[1]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[1]

    • Shake vigorously for 30 seconds.[1]

    • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]

  • Drying and Dilution:

    • Dry the hexane extract over anhydrous sodium sulfate.[1]

    • Dilute the extract to a suitable concentration for GC-MS analysis.[1]

Protocol 2: GC-MS Analysis

The following are general GC-MS conditions for the analysis of FAMEs and should be optimized for the specific instrument and column used.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Analytical Conditions:

ParameterValue
GC Column SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 220°C[5]
Injection Mode Splitless[5]
Injection Volume 1 µL[5]
Carrier Gas Helium at a constant flow rate of 1 mL/min[6]
Oven Temperature Program Initial temperature 70°C, hold for 2 min; ramp at 5°C/min to 240°C, hold for 5 min.[6]
Transfer Line Temperature 240°C[6]
Ion Source Temperature 230°C[6]
Ionization Energy 70 eV[6]
Mass Analyzer Quadrupole[6]
Scan Range m/z 40-550[6]
Solvent Delay 3.5 min[6]

Data Presentation

Quantitative Analysis

Quantitative analysis of this compound is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][5] The selection of appropriate quantifier and qualifier ions is crucial for accurate results and should be confirmed by analyzing a standard of this compound.[1]

Table 1: GC-MS Parameters for this compound Analysis

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundTo be determined experimentallye.g., 292.2 (M+)e.g., 67, 79, 91

Note: The molecular weight of pinolenic acid is 278.4 g/mol , and its methyl ester is approximately 292.4 g/mol . The quantifier and qualifier ions should be determined from the mass spectrum of a pure standard.[2][7]

Table 2: Typical Method Validation Parameters for FAMEs Analysis by GC-MS

ParameterTypical Value
Linearity (r²)> 0.99[6]
Precision (RSD%)< 5%[6]
Accuracy (%)99.8 - 101.3%[6]
Limit of Detection (LOD)Low femtomol range on column[8]

These values should be experimentally determined for the specific pinolenic acid analysis method.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Pine Nut Oil) Extraction Lipid Extraction (if needed) Sample->Extraction Saponification Saponification Extraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification FAME_Extraction FAME Extraction Esterification->FAME_Extraction GC_MS GC-MS System FAME_Extraction->GC_MS Injection Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis SIRT1->Lipogenesis Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the analysis of pinolenic acid methyl ester using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation, chromatographic conditions, and expected quantitative performance, intended for quality control, formulation development, and research applications.

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a bioactive polyunsaturated fatty acid found in pine nut oil, recognized for its potential health benefits, including anti-inflammatory effects and appetite suppression.[1][2] Accurate and precise quantification of its methyl ester derivative, this compound, is essential for the quality control of raw materials and formulated products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for this analysis.[3] While gas chromatography (GC) is also widely used for fatty acid analysis, HPLC is particularly valuable for applications such as the separation of geometrical isomers.[3]

This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

Sample Preparation: From Pine Nut Oil to Fatty Acid Methyl Esters (FAMEs)

The following protocol outlines the conversion of triglycerides in pine nut oil to their corresponding fatty acid methyl esters (FAMEs) for HPLC analysis.

Materials:

  • Pine nut oil sample

  • Methanolic sodium hydroxide (B78521) (0.5 M) or 2 M Potassium hydroxide (KOH) in ethanol[1]

  • Boron trifluoride (BF₃) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • HPLC grade acetonitrile, methanol, 2-propanol, and water

Procedure:

  • Lipid Extraction (if necessary): For solid matrices, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v). For pine nut oil, proceed directly to saponification.

  • Saponification:

    • Accurately weigh approximately 100 mg of the pine nut oil sample into a screw-cap test tube.[1]

    • Add 2 mL of 2 M ethanolic KOH.[1]

    • Heat the mixture at 80°C for 1 hour to facilitate saponification.[1]

    • Cool the sample to room temperature and add 2 mL of deionized water.[1]

    • Acidify the solution to a pH of approximately 2 with 1 M HCl to protonate the fatty acid salts.[1]

    • Extract the free fatty acids by adding 5 mL of hexane (B92381) and vortexing for 2 minutes.[1]

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]

    • Carefully transfer the upper hexane layer containing the free fatty acids to a new tube. Repeat the extraction twice more and combine the hexane extracts.[1]

    • Dry the pooled hexane extract over anhydrous sodium sulfate.[1]

    • Evaporate the hexane under a stream of nitrogen or using a rotary evaporator.[1]

  • Esterification (Methylation):

    • To the dried fatty acid residue, add 2 mL of 14% BF₃ in methanol.

    • Heat the mixture at 100°C for 5-10 minutes.

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.[4]

  • Sample Dilution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile) to an appropriate concentration (e.g., 1 mg/mL).[5]

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC System and Conditions

The following HPLC conditions are recommended for the analysis of this compound.

Method A: Gradient Elution

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV Detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: MethanolB: 2-Propanol:Hexane (5:4, v/v)
Gradient 0 min: 100% A10 min: 50% A, 50% B20 min: 50% A, 50% B
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Detector UV at 205 nm

This method is adapted from a procedure for the analysis of FAMEs in various oils.[6][7][8]

Method B: Isocratic Elution

ParameterCondition
HPLC System Isocratic Pump, Autosampler, Column Oven, UV Detector
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile
Elution Mode Isocratic for 34 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Detector UV at 205 nm

This method has been successfully used for determining the fatty acid composition of oils by analyzing their methyl ester derivatives.[6][8][9]

Data Presentation

The performance of HPLC methods for fatty acid methyl ester analysis is typically characterized by several key parameters. The following table summarizes expected quantitative data based on validated methods for FAME analysis.

ParameterExpected Performance
Linearity (r²) > 0.99[6][8][9]
Precision (RSD) < 3%[6][8][9]
Accuracy (Recovery) 92.9% to 108.5%[10]
Limit of Detection (LOD) Method-dependent, typically in the µg/mL range.[10]
Limit of Quantitation (LOQ) Method-dependent, typically in the µg/mL range.[10]
Analysis Time Approximately 20-45 minutes per sample.[6][10]

Visualization

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Pine Nut Oil Sample saponification Saponification start->saponification KOH/Ethanol extraction Free Fatty Acid Extraction saponification->extraction Hexane methylation Methylation (FAMEs) extraction->methylation BF3/Methanol reconstitution Reconstitution in Mobile Phase methylation->reconstitution hplc HPLC Injection reconstitution->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of HPLC Method Components

The interplay between the key components of the HPLC method is crucial for a successful analysis.

hplc_components cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analyte Analyte cluster_output Output mp Acetonitrile or Methanol/Solvent Mix sp C18 Column mp->sp Elutes analyte Pinolenic Acid Methyl Ester mp->analyte Carries output Chromatogram (Peak at specific Rt) sp->output Separates to produce analyte->sp Interacts with

Caption: Key components of the HPLC analysis method.

Conclusion

The HPLC methods described in this application note provide a robust and reliable approach for the quantification of this compound. The combination of a detailed sample preparation protocol and optimized chromatographic conditions allows for accurate and precise results. This methodology is well-suited for routine quality control and research applications in the pharmaceutical and nutraceutical industries. Method validation should be performed according to internal laboratory and regulatory guidelines to ensure data quality.

References

Application Notes and Protocols for the Quantification of Pinolenic Acid Methyl Ester in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found primarily in pine nuts and their oil, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects.[1] Accurate and reliable quantification of pinolenic acid in biological matrices is paramount for preclinical and clinical research, drug development, and the quality control of nutraceuticals. This document provides detailed application notes and protocols for the quantification of pinolenic acid, following its conversion to pinolenic acid methyl ester (PAME), in various biological samples. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective method for fatty acid analysis.[2]

Analytical Methodologies: A Comparative Overview

The quantification of fatty acids like pinolenic acid typically involves extraction from the biological matrix, derivatization to a more volatile form (fatty acid methyl esters - FAMEs), and subsequent analysis by a chromatographic technique. While several methods are available, GC-MS, GC-FID, and HPLC-ELSD are among the most common.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on volatility and polarity, with detection based on the ionization of analytes in a flame.Separation based on polarity, with detection based on the scattering of light by analyte particles after solvent evaporation.
Derivatization Typically required to increase volatility (conversion to FAMEs).[2]Required to increase volatility (conversion to FAMEs).Not always necessary, but can be used to enhance detection.
Sensitivity High, with Limits of Detection (LOD) in the low femtomol range on column.[3]Good, but generally less sensitive than GC-MS.Moderate, and can be non-linear.
Selectivity Very high due to mass fragmentation patterns, allowing for confident compound identification.[2]Lower than GC-MS; identification is based on retention time.Moderate, relies on chromatographic separation.
Linearity (R²) > 0.99[4]> 0.99[3]Often non-linear, requiring specific calibration models.
Precision (%RSD) < 10%[3]< 5% for major components.Variable, can be higher than GC-based methods.
Accuracy (Recovery) Typically 85-115%.Typically 90-110%.Can be variable and matrix-dependent.

Experimental Protocols

This section details a comprehensive workflow for the quantification of this compound in biological samples, from sample preparation to data analysis.

Part 1: Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. The choice of method can depend on the sample type.

Protocol 1.1: Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for lipid extraction from plasma.[4]

Materials:

  • Human plasma or serum samples

  • Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in methanol)

  • Cold acetonitrile (B52724) with 1% formic acid

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw 100 µL of human plasma or serum on ice.

  • Add a known amount of internal standard solution.

  • Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the lipid extract and transfer it to a clean vial for the derivatization step.

Protocol 1.2: Lipid Extraction from Cells/Tissues

This protocol is based on the widely used Bligh and Dyer method.

Materials:

  • Cell pellet or tissue homogenate

  • Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in methanol)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known amount of cell pellet or tissue homogenate, add a known amount of internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of tissue, use 3 mL of the solvent mixture.

  • Homogenize the sample thoroughly.

  • Add 1 part deionized water to the homogenate (e.g., 1 mL of water for every 3 mL of chloroform:methanol).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.

  • Transfer the chloroform layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase the volatility of the fatty acids for GC analysis, they are converted to their corresponding methyl esters. Boron trifluoride (BF3) in methanol is a common and effective reagent for this purpose.[2]

Protocol 2.1: Esterification using Boron Trifluoride-Methanol

Materials:

  • Dried lipid extract

  • 0.5 M Methanolic Sodium Hydroxide (NaOH)

  • 14% Boron Trifluoride (BF3) in methanol

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Screw-capped glass tubes

Procedure:

  • To the dried lipid extract in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 5-10 minutes to facilitate saponification.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol.

  • Heat the mixture again at 100°C for 5-10 minutes.

  • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Shake vigorously for 30 seconds to extract the FAMEs into the hexane (B92381) layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. Dilute the extract with hexane if necessary.

Part 3: GC-MS Analysis of this compound

Protocol 3.1: GC-MS Parameters

The following are typical GC-MS conditions for the analysis of FAMEs.[2] These parameters should be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Mass Scan Rangem/z 50-400 (for full scan identification)
Data Acquisition ModeSelected Ion Monitoring (SIM) for quantification

Protocol 3.2: Selected Ion Monitoring (SIM) for Quantification

For enhanced sensitivity and selectivity, quantitative analysis of this compound should be performed in SIM mode.[2] The selection of appropriate quantifier and qualifier ions is crucial for accurate results.

Compound Molecular Weight Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound292.57995, 109, 123[2]
Heptadecanoic Acid Methyl Ester (IS)284.57487, 143

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining its mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Add Internal Standard Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Dried Lipid Extract GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis FAMEs in Hexane DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing signaling_pathway PinolenicAcid Pinolenic Acid AMPK AMPK PinolenicAcid->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis (SREBP-1c, FASN) AMPK->Lipogenesis Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) OxidativeStress Oxidative Stress SIRT1->OxidativeStress Reduces FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation Promotes

References

Application Notes and Protocols for Pinolenic Acid Methyl Ester Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid found in pine nuts and their oils.[1] It is an isomer of gamma-linolenic acid (GLA) and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1] Accurate quantification of pinolenic acid is crucial for research and development in the pharmaceutical and nutraceutical industries. Gas chromatography (GC) is a primary analytical technique for fatty acid analysis, offering high sensitivity and selectivity.[1][2] Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is necessary for successful GC analysis.[2][3] This document provides detailed application notes and protocols for the use of Pinolenic Acid Methyl Ester as a standard in gas chromatography.

Experimental Protocols

Protocol 1: Sample Preparation - Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in a sample (e.g., pine nut oil, lipid extract) to their corresponding methyl esters, making them suitable for GC analysis. Two common methods are presented: an acid-catalyzed and a base-catalyzed reaction.

Method A: Acid-Catalyzed Esterification using Boron Trifluoride (BF3) in Methanol (B129727) [1]

  • Materials:

    • Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)

    • Methanolic sodium hydroxide (B78521) (0.5 M)

    • Boron trifluoride (BF3) in methanol (14%)

    • n-Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

    • Internal standard (e.g., methyl heptadecanoate)[4]

  • Procedure:

    • Lipid Extraction (if necessary): For solid samples, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v).[1]

    • Saponification:

      • Weigh approximately 25 mg of the extracted lipid or oil into a screw-capped tube.[1]

      • Add a known amount of internal standard.

      • Add 1.5 mL of 0.5 M methanolic NaOH.[1]

      • Heat the mixture at 100°C for 5-10 minutes until the fat globules dissolve.[1]

    • Esterification:

      • Cool the solution and add 2 mL of 14% BF3 in methanol.[1]

      • Heat again at 100°C for 5-10 minutes.[1]

    • Extraction of FAMEs:

      • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[1]

      • Shake vigorously for 30 seconds.[1]

      • Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]

    • Drying: Dry the hexane extract over anhydrous sodium sulfate.[1]

    • Sample Dilution: Dilute the hexane extract to an appropriate concentration for GC analysis. For analysis, standards are typically dissolved in hexane at a 0.01%–0.1% (w/v) concentration.[5]

Method B: Base-Catalyzed Transesterification [5]

  • Materials:

    • Oil or fat sample

    • Hexane

    • 2 M Potassium hydroxide in methanol

  • Procedure:

    • Weigh 100 mg of the sample into a 20-mL test tube with a screw cap.[5]

    • Dissolve the sample in 10 mL of hexane.[5]

    • Add 100 µL of 2 M potassium hydroxide in methanol.[5]

    • Close the tube and vortex for 30 seconds.[5]

    • Centrifuge to separate the layers.

    • Transfer the clear supernatant (hexane layer) into a 2-mL autosampler vial for GC analysis.[5]

Protocol 2: Gas Chromatography (GC) Analysis

The following are general GC conditions for the analysis of FAMEs.[1] Instrument parameters should be optimized for the specific instrument and column used.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

Typical GC-FID and GC-MS Parameters

ParameterGC-FID ConditionsGC-MS Conditions
Column Polar capillary column (e.g., DB-23, HP-88, FAMEWAX)[3][5]Polar capillary column (e.g., Supelco wax, BPX-50)[6]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[7]30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen[7]Helium
Flow Rate Constant flow, e.g., 1.0 mL/min[3]Constant flow, e.g., 1 mL/min[8]
Inlet Temperature 250 °C[7]250 °C
Injection Volume 1 µL[7]1 µL
Split Ratio 50:1 or as appropriate[7]20:1 or as appropriate[3]
Oven Temperature Program Example: 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)[7]Example: 70°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)[8]
Detector FIDMass Spectrometer
Detector Temperature 280 °C[7]N/A
MS Transfer Line Temp N/A240 °C[8]
MS Ion Source Temp N/A230 °C[8]
MS Mode N/AScan or Selected Ion Monitoring (SIM)[1]

Data Presentation

Quantitative analysis of this compound is typically performed using an internal standard method. The concentration of pinolenic acid in the original sample is calculated by comparing the peak area of its methyl ester to that of a known amount of an internal standard.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Response Factor
1050,000100,0000.50
25125,000100,0001.25
50250,000100,0002.50
100500,000100,0005.00
2001,000,000100,00010.00

Visualizations

Signaling Pathway

Pinolenic acid has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1]

Signaling_Pathway Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis SIRT1->Lipogenesis Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces

Caption: AMPK/SIRT1 Signaling Pathway Activation by Pinolenic Acid.

Experimental Workflow

The overall workflow for the analysis of pinolenic acid from a sample to the final GC data is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Pine Nut Oil) Lipid_Extraction Lipid Extraction (Optional) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (Acid or Base Catalysis) Lipid_Extraction->Derivatization Extraction_FAMEs Extraction of FAMEs Derivatization->Extraction_FAMEs GC_Injection GC Injection Extraction_FAMEs->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for GC Analysis of Pinolenic Acid.

References

Application Notes and Protocols: Pinolenic Acid Methyl Ester in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNA), a polyunsaturated fatty acid found in pine nuts, and its more lipophilic methyl ester, have garnered significant interest in biomedical research for their diverse biological activities. These application notes provide a comprehensive overview of the in vitro uses of Pinolenic Acid methyl ester, detailing its effects on lipid metabolism, inflammation, and cancer cell metastasis. The following sections present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

I. Regulation of Lipid Metabolism in HepG2 Cells

Pinolenic acid has been shown to modulate lipid metabolism in human hepatoma (HepG2) cells, making it a compound of interest for studies on hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Quantitative Effects on Lipid Metabolism
ParameterCell LinePNA ConcentrationEffectQuantitative ChangeReference(s)
LDL InternalizationHepG245.1% (in fatty acid extract)Increased LDL uptake47.0 ± 0.15 (arbitrary fluorescence units)[1]
SREBP-1c mRNAHepG250 µMDownregulation53% decrease vs. control[2]
FAS mRNAHepG250 µMDownregulation54% decrease vs. control[2]
SCD1 mRNAHepG250 µMDownregulation38% decrease vs. control[2]
HMGCR mRNAHepG250 µMDownregulation30% decrease vs. control[2]
LDLr mRNAHepG250 µMDownregulation43% decrease vs. control[2]
Experimental Protocols

1. LDL Receptor Activity Assay (Fluorescent LDL Uptake)

This protocol describes the measurement of LDL receptor-mediated uptake of fluorescently labeled LDL in HepG2 cells.

  • Materials:

    • HepG2 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Serum-free culture medium

    • This compound

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL)

    • Phosphate Buffered Saline (PBS)

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence plate reader or fluorescence microscope

  • Protocol:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere and grow for 48 hours.

    • Preparation of PNA-BSA Complex:

      • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

      • In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium.

      • Slowly add the PNA stock solution to the BSA solution while vortexing to create the complex. This improves solubility and reduces cytotoxicity.

    • Cell Treatment:

      • Remove the culture medium from the cells.

      • Add fresh serum-free medium containing the desired concentrations of the PNA-BSA complex. Include a vehicle control (BSA-containing medium with the solvent used for PNA).

      • Incubate for 24 hours.

    • LDL Uptake:

      • Remove the treatment medium.

      • Add 100 µL/well of serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).

      • Incubate for 3-4 hours at 37°C.

    • Measurement:

      • Wash the cells three times with ice-cold PBS to remove non-internalized LDL.

      • Add 100 µL of PBS to each well.

      • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent label. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

2. Western Blot Analysis of Proteins in the Lipid Anabolic Pathway

This protocol details the detection of key proteins involved in lipid synthesis by Western blotting.

  • Materials:

    • Treated HepG2 cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-SREBP1c, anti-FAS, anti-SCD1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Protein Extraction and Quantification:

      • Lyse the treated HepG2 cells in RIPA buffer.

      • Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

      • Separate the proteins by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply ECL substrate to the membrane.

      • Capture the chemiluminescent signal.

      • Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., β-actin).

Visualization

Lipid_Metabolism_Pathway PNA Pinolenic Acid Methyl Ester AMPK AMPK PNA->AMPK Activates LDLr LDLr PNA->LDLr Downregulates mRNA SIRT1 SIRT1 AMPK->SIRT1 Activates SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits FAS FAS SREBP1c->FAS Activates SCD1 SCD1 SREBP1c->SCD1 Activates Lipogenesis Lipogenesis FAS->Lipogenesis SCD1->Lipogenesis LDL_uptake LDL Uptake LDLr->LDL_uptake

Lipid metabolism regulation by Pinolenic Acid.

II. Anti-inflammatory Effects in Monocytes and Macrophages

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Data Presentation: Quantitative Anti-inflammatory Effects
ParameterCell LinePNA ConcentrationEffectQuantitative ChangeReference(s)
IL-6 ProductionTHP-1 macrophagesNot specifiedInhibition46% decrease[3]
TNF-α ProductionTHP-1 macrophagesNot specifiedInhibition18% decrease[3]
PGE2 ProductionTHP-1 macrophagesNot specifiedInhibition87% decrease[3]
COX-2 ExpressionTHP-1 macrophagesNot specifiedInhibition27% decrease[3]
Monocyte MigrationTHP-1 monocytes25-100 µMInhibition~55% inhibition
MacropinocytosisTHP-1 macrophages25-100 µMInhibition45-55% inhibition
oxLDL UptakeTHP-1 macrophages25-100 µMInhibition~40% inhibition
IL-6 Release (LPS-stimulated)Human PBMCs (RA patients)50 µMInhibition60% decrease[4]
TNF-α Release (LPS-stimulated)Human PBMCs (RA patients)50 µMInhibition60% decrease[4]
NF-κB ActivationEA.hy926 cells50 µMInhibition of p65 phosphorylationNot specified[5]
p38 MAPK PhosphorylationMouse dorsal skinNot specifiedInhibitionNot specified[3]
JNK MAPK PhosphorylationMouse dorsal skinNot specifiedInhibitionNot specified[3]
Experimental Protocols

1. LPS-Stimulated Cytokine Release in Human PBMCs

This protocol describes the induction of an inflammatory response in PBMCs using LPS and the measurement of subsequent cytokine release.

  • Materials:

    • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound-BSA complex

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Protocol:

    • Cell Culture: Culture PBMCs in RPMI-1640 supplemented with 10% FBS.

    • Pre-treatment: Seed PBMCs in a 96-well plate and pre-treat with various concentrations of PNA-BSA complex for 24 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for an additional 24 hours.

    • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

    • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

2. Cell Migration Assay (Boyden Chamber)

This protocol outlines the assessment of monocyte migration towards a chemoattractant.

  • Materials:

    • THP-1 monocytes

    • Boyden chamber apparatus with inserts (e.g., 5 µm pore size)

    • Chemoattractant (e.g., MCP-1)

    • Serum-free medium

    • This compound-BSA complex

    • Calcein-AM (or other fluorescent dye)

  • Protocol:

    • Cell Preparation: Label THP-1 monocytes with Calcein-AM.

    • Assay Setup:

      • Add serum-free medium containing the chemoattractant to the lower chamber of the Boyden apparatus.

      • Add the labeled THP-1 cells, pre-treated with PNA-BSA complex or vehicle, to the upper chamber (insert).

    • Incubation: Incubate for 3-4 hours at 37°C to allow for cell migration.

    • Quantification:

      • Remove non-migrated cells from the top of the insert.

      • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

Visualization

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_PNA This compound cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway (p38, JNK) LPS->MAPK Activates PNA PNA PNA->NFkB Inhibits PNA->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces COX2 COX-2 NFkB->COX2 Induces MAPK->Cytokines Induces PGE2 PGE2 COX2->PGE2 Produces

Anti-inflammatory signaling pathways modulated by Pinolenic Acid.

III. Anti-Metastatic Effects in Breast Cancer Cells

Pinolenic acid has been demonstrated to inhibit the metastatic potential of human breast cancer cells (MDA-MB-231) in vitro, without affecting cell viability.

Data Presentation: Quantitative Anti-Metastatic Effects
ParameterCell LinePNA ConcentrationEffectQuantitative ChangeReference(s)
Cell ViabilityMDA-MB-231Up to 100 µMNo effectNot applicable[6]
Cell InvasionMDA-MB-231Not specifiedInhibitionSignificant reduction[6]
Cell MotilityMDA-MB-231Not specifiedInhibitionSignificant reduction[6]
Arachidonic Acid in PhospholipidsMDA-MB-231Not specifiedReductionFrom 12.6% to 4.9%[6]
Experimental Protocols

1. Cell Invasion Assay (Transwell with Matrigel)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • MDA-MB-231 cells

    • Transwell inserts (8 µm pore size)

    • Matrigel basement membrane matrix

    • Serum-free medium

    • Complete medium (with FBS as a chemoattractant)

    • This compound-BSA complex

    • Cotton swabs

    • Methanol

    • Crystal violet stain

  • Protocol:

    • Insert Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Cell Seeding:

      • Add complete medium to the lower chamber.

      • Seed pre-treated MDA-MB-231 cells (with PNA-BSA or vehicle) in serum-free medium into the upper chamber.

    • Incubation: Incubate for 24-48 hours to allow for invasion.

    • Staining and Quantification:

      • Remove non-invading cells from the top of the insert with a cotton swab.

      • Fix the invading cells on the bottom of the insert with methanol.

      • Stain the cells with crystal violet.

      • Count the number of stained cells in several fields of view under a microscope.

Visualization

Experimental_Workflow_Invasion_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Insert Coat Transwell Insert with Matrigel Seed_Cells Seed cells in serum-free medium in upper chamber Coat_Insert->Seed_Cells Treat_Cells Pre-treat MDA-MB-231 cells with PNA-BSA or Vehicle Treat_Cells->Seed_Cells Add_Chemoattractant Add complete medium to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate 24-48h Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells Remove_Noninvading->Fix_Stain Count_Cells Count cells under microscope Fix_Stain->Count_Cells

Workflow for the cell invasion assay.

IV. General Considerations for In Vitro Studies

  • Solubility: this compound is lipophilic and requires a carrier for aqueous solutions. Complexing with fatty acid-free BSA is a common method to improve solubility and bioavailability in cell culture, while minimizing solvent-induced cytotoxicity.

  • Controls: Always include appropriate controls in your experiments, such as untreated cells and vehicle-treated cells (containing the same concentration of solvent and BSA as the highest PNA concentration).

  • Dose-Response: The optimal concentration of this compound can vary between cell lines and experimental endpoints. It is recommended to perform a dose-response study to determine the optimal working concentration for your specific application.

  • Purity: Ensure the purity of the this compound used in your experiments, as contaminants can influence the results.

These application notes and protocols are intended to serve as a guide for researchers interested in exploring the in vitro effects of this compound. It is recommended to consult the primary literature for further details and to optimize the protocols for your specific experimental conditions.

References

Application Notes and Protocols: Pinolenic Acid Methyl Ester Treatment of Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[1][2] In the context of macrophage biology, PNLA has been demonstrated to mitigate pro-inflammatory responses, influence lipid metabolism, and modulate key signaling pathways involved in inflammation.[1][3] These characteristics make it a compelling candidate for therapeutic development in inflammatory disorders such as rheumatoid arthritis and atherosclerosis.[1]

This document provides detailed application notes and protocols for the treatment of macrophage cell lines with pinolenic acid methyl ester. The methyl ester form is a more lipophilic and neutral version of the free fatty acid, which may facilitate its handling and cellular uptake. It is presumed that intracellular esterases hydrolyze the methyl ester to release the biologically active pinolenic acid.

Data Presentation

The following tables summarize the quantitative effects of pinolenic acid on macrophage and related cell lines, providing a baseline for expected outcomes when using its methyl ester.

Table 1: Anti-inflammatory Effects of Pinolenic Acid on Macrophage and Monocytic Cell Lines

Cell LineTreatment ConditionsParameter MeasuredResultReference
Human THP-1 macrophagesPinolenic Acid (concentration not specified)IL-6 Production46% reduction[4]
TNF-α Production18% reduction[4]
PGE₂ Production87% reduction[4]
COX-2 Expression27% reduction[4]
Human CD14+ Monocytes (from RA patients)25 µM and 50 µM PNLA with LPS stimulationTNF-α expressing monocytes23% reduction[5]
IL-6 expressing monocytes25% reduction[5]
IL-1β expressing monocytes23% reduction[5]
Murine RAW264.7 macrophages50 µM PNLA with LPS stimulationiNOS Expression55% reduction[6]
COX-2 Expression10% reduction[6]
Murine microglial BV-2 cells50 µM PNLA with LPS stimulationNitric Oxide (NO) Production27-74% reduction[2]
IL-6 Production27-74% reduction[2]
TNF-α Production27-74% reduction[2]

Table 2: Effects of Pinolenic Acid on Macrophage Function

Cell Line/Cell TypeTreatment ConditionsParameter MeasuredResultReference
THP-1 monocytesPinolenic AcidChemokine-induced migration55% reduction[3][7]
THP-1 macrophagesPinolenic AcidMacropinocytosis50% reduction[3][7]
DiI-oxLDL uptake40% reduction[3][7]
Human monocyte-derived macrophages (HMDMs)Pinolenic AcidMacropinocytosis40% reduction[3][7]
DiI-oxLDL uptake25% reduction[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by pinolenic acid and a general experimental workflow for studying its effects on macrophage cell lines.

G cluster_0 Cellular Response to Inflammatory Stimuli (e.g., LPS) cluster_1 Modulation by Pinolenic Acid LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_Genes MAPK_pathway->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines PNLA Pinolenic Acid (from methyl ester) PNLA->NFkB_pathway Inhibits PPARs PPAR Activation PNLA->PPARs Activates PPARs->NFkB_pathway Inhibits

Figure 1. Signaling pathway of pinolenic acid's anti-inflammatory effects.

G cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Downstream Assays culture_thp1 Culture THP-1 Monocytes differentiate Differentiate with PMA (e.g., 25-100 ng/mL, 48-72h) culture_thp1->differentiate prepare_pnla Prepare Pinolenic Acid Methyl Ester-BSA Complex treat_cells Treat Macrophages with PNLA-ME (e.g., 25-50 µM, 24h) differentiate->treat_cells prepare_pnla->treat_cells lps_stimulation Stimulate with LPS (e.g., 100 ng/mL, 4-24h) treat_cells->lps_stimulation lipid_uptake Lipid Uptake Assay treat_cells->lipid_uptake phagocytosis Phagocytosis Assay treat_cells->phagocytosis elisa Cytokine Measurement (ELISA) lps_stimulation->elisa qpcr Gene Expression (qPCR) lps_stimulation->qpcr

Figure 2. Experimental workflow for macrophage treatment.

Experimental Protocols

Preparation of this compound Working Solution

Principle: Fatty acids and their methyl esters are lipophilic and require a carrier molecule, such as fatty acid-free bovine serum albumin (BSA), for solubilization in aqueous cell culture media. This complex facilitates the delivery of the fatty acid to the cells.

Materials:

  • This compound (high purity)

  • Ethanol (B145695) (200 proof, sterile) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., RPMI-1640)

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.

  • Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in serum-free medium.

  • To prepare a 1 mM working solution of this compound-BSA complex, slowly add the 100 mM stock solution to the 10% BSA solution while vortexing to achieve the desired concentration.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilize the final working solution by passing it through a 0.22 µm syringe filter.

  • The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (e.g., <0.1%) to avoid cytotoxicity.

THP-1 Monocyte Culture and Differentiation into Macrophages

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). Differentiated macrophages become adherent and express macrophage-specific surface markers.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Culture THP-1 monocytes in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in the desired tissue culture plates.

  • Add PMA to the culture medium to a final concentration of 25-100 ng/mL.

  • Incubate the cells for 48-72 hours to induce differentiation. Observe the cells for adherence and morphological changes characteristic of macrophages (larger, more spread-out appearance).

  • After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

  • Add fresh, complete RPMI-1640 medium without PMA and allow the cells to rest for 24 hours before proceeding with the this compound treatment.

Macrophage Treatment and Inflammatory Challenge

Principle: Differentiated macrophages are treated with the this compound-BSA complex prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS) to assess the compound's anti-inflammatory effects.

Materials:

  • Differentiated THP-1 macrophages

  • This compound-BSA complex working solution

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile water)

  • Complete RPMI-1640 medium

Procedure:

  • Aspirate the medium from the rested, differentiated macrophages.

  • Add fresh complete medium containing the desired concentrations of the this compound-BSA complex (e.g., 10, 25, 50 µM). Include a vehicle control (medium with BSA and the equivalent concentration of solvent).

  • Pre-incubate the cells with the treatment for 2-24 hours.

  • For inflammatory studies, add LPS to the medium to a final concentration of 100 ng/mL.

  • Incubate for a further 4-24 hours, depending on the downstream assay (e.g., 4-6 hours for gene expression analysis, 18-24 hours for cytokine protein measurement).

Downstream Assays

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Procedure:

  • After the treatment and LPS stimulation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any detached cells or debris.

  • Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative expression levels of genes encoding pro-inflammatory mediators (e.g., TNF, IL6, IL1B, NOS2, PTGS2 (COX-2)).

Procedure:

  • After treatment and stimulation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using the cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

Principle: The uptake of lipids can be visualized and quantified using fluorescently labeled lipids, such as DiI-labeled oxidized low-density lipoprotein (DiI-oxLDL).

Procedure:

  • Treat differentiated macrophages with this compound as described above.

  • During the last few hours of treatment, add DiI-oxLDL to the culture medium.

  • After incubation, wash the cells extensively with PBS to remove unbound DiI-oxLDL.

  • Lyse the cells and measure the fluorescence intensity using a fluorometer. Alternatively, visualize the uptake using fluorescence microscopy or quantify it by flow cytometry.

Principle: Macrophage phagocytic activity can be assessed by their ability to engulf fluorescently labeled particles, such as zymosan bioparticles or fluorescent beads.

Procedure:

  • Treat differentiated macrophages with this compound.

  • Add fluorescently labeled particles to the cells and incubate for a period to allow for phagocytosis (e.g., 1-2 hours).

  • Wash the cells thoroughly to remove non-phagocytosed particles.

  • The extent of phagocytosis can be quantified by measuring the fluorescence of the cell lysate or by flow cytometry.

Concluding Remarks

The provided protocols offer a comprehensive framework for investigating the effects of this compound on macrophage cell lines. Researchers should optimize parameters such as treatment concentrations and incubation times for their specific experimental setup. The data suggests that pinolenic acid, and by extension its methyl ester, is a promising natural compound for modulating macrophage function and inflammation.

References

Application Notes and Protocols: Effects of Pinolenic Acid Methyl Ester on Endothelial Cells In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, and its derivatives have garnered interest for their potential therapeutic effects, particularly in modulating inflammatory responses. In the context of vascular biology, endothelial cells are key regulators of inflammation, angiogenesis, and vascular tone. Understanding the effects of exogenous agents like pinolenic acid methyl ester on these cells is crucial for developing novel therapeutic strategies for cardiovascular diseases.

These application notes provide a summary of the known in vitro effects of pinolenic acid on endothelial cells, focusing on its anti-inflammatory properties. While the available research primarily utilizes pinolenic acid, it is a common practice in cell culture studies to use the methyl ester form for improved stability and cell permeability. It is presumed that cellular esterases rapidly hydrolyze the methyl ester to the active free fatty acid form, pinolenic acid. This document details the experimental protocols to investigate these effects and proposes methods to explore other key endothelial functions such as angiogenesis, cell proliferation, migration, and nitric oxide production.

Data Presentation

Anti-inflammatory Effects of Pinolenic Acid on Endothelial Cells

The following table summarizes the quantitative data on the anti-inflammatory effects of pinolenic acid (PLA) on the human endothelial cell line EA.hy926, as observed in studies where inflammation was induced by tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5]

Cell LineTreatment ConditionsParameter MeasuredConcentration of PLAResult
EA.hy926Pre-treatment with PLA, followed by TNF-α stimulationSoluble Intercellular Adhesion Molecule-1 (sICAM-1) Production50 µMSignificant Decrease
EA.hy926Pre-treatment with PLA, followed by TNF-α stimulationMonocyte Chemoattractant Protein-1 (MCP-1) Production50 µMSignificant Decrease
EA.hy926Pre-treatment with PLA, followed by TNF-α stimulationRANTES Production50 µMSignificant Decrease
EA.hy926Pre-treatment with PLA, followed by TNF-α stimulationTHP-1 Monocyte Adhesion50 µMReduction in adhesion
EA.hy926Pre-treatment with PLA, followed by TNF-α stimulationNFκBp65 Phosphorylation50 µMDecreased Phosphorylation
Potential Anti-Angiogenic Effects of Eicosatrienoic Acid (ETA)

Pinolenic acid is metabolized within endothelial cells to eicosatrienoic acid (ETA). While direct studies on PLA's effect on angiogenesis are limited, research on other forms of eicosatrienoic acid suggests a potential anti-angiogenic role.

Cell ModelTreatment ConditionsParameter MeasuredFatty AcidConcentrationResult
Human Umbilical Vein Endothelial Cells (HUVECs) and Diploid Fibroblasts Co-cultureVEGF-A (10 ng/mL) stimulationAngiogenesis (Vessel Area)n-9 Eicosatrienoic Acid0.1-10 µmol/LDose-dependent inhibition
Human Umbilical Vein Endothelial Cells (HUVECs) and Diploid Fibroblasts Co-cultureVEGF-A (10 ng/mL) stimulationAngiogenesis (Vessel Area)n-3 Eicosatrienoic Acid0.1-10 µmol/LDose-dependent inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pinolenic Acid's Anti-inflammatory Action

G cluster_nucleus Cellular Response PLA Pinolenic Acid (PLA) Elongase5 Elongase 5 PLA->Elongase5 Metabolism ETA Eicosatrienoic Acid (ETA) Elongase5->ETA pNFkB p-NFκB p65 (active) ETA->pNFkB Inhibits TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds NFkB NFκB p65 (inactive) TNFR->NFkB Activates signaling cascade leading to NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (ICAM-1, MCP-1, RANTES) Nucleus->Gene Induces Mediators Inflammatory Mediator Production Gene->Mediators

Caption: Proposed anti-inflammatory signaling pathway of Pinolenic Acid in endothelial cells.

Experimental Workflow: Investigating Anti-inflammatory Effects

G cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Analysis A Seed EA.hy926 endothelial cells B Pre-treat with Pinolenic Acid Methyl Ester (various concentrations) A->B C Stimulate with TNF-α B->C D Collect Supernatant C->D E Lyse Cells C->E F Co-culture with THP-1 monocytes C->F G ELISA for sICAM-1, MCP-1, RANTES D->G H Western Blot for p-NFκB p65 E->H I Quantify Monocyte Adhesion F->I

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Experimental Workflow: Tube Formation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat wells with Basement Membrane Matrix B Prepare endothelial cell suspension with this compound C Seed cells onto the matrix B->C D Incubate to allow tube formation C->D E Image wells using microscopy D->E F Quantify tube length, branches, and loops E->F

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Experimental Workflow: Cell Proliferation, Migration, and Nitric Oxide Assays

G cluster_prep Cell Preparation & Treatment cluster_assays Assays cluster_analysis Quantification A Seed endothelial cells in appropriate plates B Treat with Pinolenic Acid Methyl Ester A->B C Proliferation Assay (e.g., CCK-8/BrdU) B->C D Migration Assay (e.g., Scratch Assay) B->D E Nitric Oxide Assay (e.g., Griess Assay on supernatant) B->E F Measure absorbance (Proliferation, NO) C->F G Measure wound closure (Migration) D->G E->F

Caption: General workflow for assessing endothelial cell proliferation, migration, and nitric oxide production.

Experimental Protocols

Preparation of this compound Working Solutions

Materials:

  • This compound

  • Ethanol (B145695) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

Protocol:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in ethanol or DMSO.

  • To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells. A 5:1 molar ratio of fatty acid to BSA is commonly used.

  • Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.

  • The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (e.g., <0.1%) to avoid toxicity.

Endothelial Cell Culture and Treatment

Materials:

  • Human endothelial cell line (e.g., EA.hy926 or HUVECs)

  • Complete endothelial cell growth medium

  • TNF-α

  • This compound-BSA complex

Protocol:

  • Culture endothelial cells in complete growth medium in a humidified incubator at 37°C and 5% CO2.

  • Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach about 80-90% confluency.

  • Remove the growth medium and replace it with a medium containing the desired concentrations of this compound-BSA complex. Incubate for a predetermined period (e.g., 24-48 hours).

  • For inflammatory studies, after the pre-treatment period, add TNF-α (e.g., 10 ng/mL) to the wells and incubate for a further period (e.g., 6-24 hours) depending on the endpoint being measured.

Measurement of Inflammatory Mediators (ELISA)

Materials:

  • ELISA kits for human sICAM-1, MCP-1, and RANTES

  • Plate reader

Protocol:

  • Following treatment, collect the cell culture supernatants.

  • Perform the ELISA for each inflammatory mediator according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the concentrations of the mediators based on the standard curve.

Monocyte Adhesion Assay

Materials:

  • THP-1 monocytic cells

  • Calcein-AM fluorescent dye

  • Fluorescence microscope or plate reader

Protocol:

  • Label THP-1 cells with Calcein-AM according to the dye manufacturer's protocol.

  • After treating the endothelial cell monolayer with this compound and TNF-α, wash the monolayer gently with a fresh medium.

  • Add the fluorescently labeled THP-1 cells to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Gently wash the wells multiple times to remove non-adherent THP-1 cells.

  • Quantify the number of adherent THP-1 cells by either counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

Western Blot for NFκB p65 Phosphorylation

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against phospho-NFκB p65 and total NFκB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-NFκB p65 and total NFκB p65.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total NFκB p65.

In Vitro Tube Formation Assay

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well or 96-well plates

  • Endothelial cells

  • Microscope with imaging capabilities

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Resuspend endothelial cells in a medium containing the desired concentration of this compound.

  • Seed the cell suspension onto the solidified matrix.

  • Incubate for 4-18 hours to allow for the formation of capillary-like structures.

  • Image the tube network using a microscope and quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

Cell Proliferation Assay (CCK-8)

Materials:

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Plate reader

Protocol:

  • Seed endothelial cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

  • 24-well plates

  • Pipette tip or cell scraper

  • Microscope with imaging capabilities

Protocol:

  • Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add a medium containing different concentrations of this compound.

  • Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Nitric Oxide (NO) Detection (Griess Assay)

Materials:

  • Griess Reagent System

  • 96-well plates

  • Plate reader

Protocol:

  • Seed endothelial cells and treat them with this compound as desired.

  • Collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant according to the manufacturer's instructions to measure the concentration of nitrite (B80452), a stable and quantifiable breakdown product of NO.

  • Read the absorbance at the appropriate wavelength and determine the nitrite concentration from a standard curve.

References

Pinolenic Acid Methyl Ester: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Its methyl ester form is often utilized in cell-based assays due to its increased lipophilicity and cell permeability. This document provides detailed protocols for utilizing pinolenic acid methyl ester in various cell-based assays to investigate its therapeutic potential.

Data Presentation: Quantitative Effects of Pinolenic Acid

The following tables summarize the quantitative data from various studies on the effects of pinolenic acid in different cell culture models.

Table 1: Anti-inflammatory Effects of Pinolenic Acid

Cell LineTreatment ConditionsParameter MeasuredResultCitation
Human THP-1 macrophagesPLAIL-6 production46% reduction[1]
TNF-α production18% reduction[1]
PGE2 production87% reduction[1]
COX-2 expression27% reduction[1]
Human CD14+ Monocytes (from RA patients)25 µM and 50 µM PLA with LPS stimulationTNF-α expressing monocytes23% reduction[2]
IL-6 expressing monocytes25% reduction[2]
IL-1β expressing monocytes23% reduction[2]
Murine RAW264.7 macrophages50 µM PLA with LPS stimulationCOX-2 expression10% reduction[3]
iNOS expression55% reduction[3]
Human Endothelial Cells (EA.hy926)50 µM PLA with TNF-α stimulationsICAM-1 productionSignificant decrease[4]
MCP-1 productionSignificant decrease[4]
RANTES productionSignificant decrease[4]

Table 2: Anti-Cancer and Metabolic Effects of Pinolenic Acid

Cell LineAssayTreatment ConditionsKey FindingsCitation
Human THP-1 monocytesCell Migration25-100 µM PLA55% reduction in migration[5][6]
HepG2Lipid Accumulation50 µM PLADownregulated lipid anabolic pathway[7]
HepG2Gene Expression (qRT-PCR)50 µM PLASREBP1c, FAS, SCD1 mRNA levels significantly downregulated[7]
HepG2Arachidonic Acid LevelsPinolenic AcidReduced arachidonic acid levels from 15.9% to 7.0%

Experimental Protocols

Preparation of this compound for Cell-Based Assays

This compound is lipophilic and requires proper solubilization for use in aqueous cell culture media.

Materials:

  • This compound

  • Ethanol (B145695) or DMSO (for stock solution)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Serum-free cell culture medium

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.

  • To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.

  • The final concentration of the solvent (ethanol or DMSO) should be kept low (e.g., <0.1%) to avoid toxicity.

  • Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Complete DMEM medium

  • LPS

  • This compound-BSA complex

  • Griess Reagent for Nitric Oxide assay

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Pre-treat the cells with various concentrations of this compound-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.[1]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[1]

  • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.[1]

  • After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of nitric oxide production, according to the manufacturer's instructions.[1]

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound-BSA complex

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound-BSA complex for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.[4]

  • Wash the cells twice with cold PBS by centrifugation.[2]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Lipid Accumulation Assay in HepG2 Cells

This protocol is for assessing the effect of this compound on lipid accumulation in hepatocytes.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • Oleic acid

  • This compound-BSA complex

  • Oil Red O staining solution

  • Isopropanol (B130326)

Protocol:

  • Seed HepG2 cells in 24-well plates and grow to confluence.[1]

  • Induce lipid accumulation by treating the cells with oleic acid complexed to BSA for 24 hours.[1]

  • Concurrently, treat the cells with different concentrations of this compound-BSA complex.[1]

  • After treatment, wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Oil Red O solution to visualize lipid droplets.[1]

  • Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.[1]

  • To quantify lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at approximately 510 nm.[1]

Signaling Pathways and Visualizations

Pinolenic acid has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays prep1 Prepare Pinolenic Acid Methyl Ester-BSA Complex treat2 Treat with This compound prep1->treat2 treat1 Seed and Culture Cells (e.g., RAW264.7, HepG2) treat1->treat2 treat3 Induce Stimulus (e.g., LPS, Oleic Acid) treat2->treat3 assay1 Anti-inflammatory Assay (NO, Cytokines) treat3->assay1 assay2 Apoptosis Assay (Annexin V/PI) treat3->assay2 assay3 Lipid Accumulation (Oil Red O) treat3->assay3 assay4 Gene Expression (qRT-PCR) treat3->assay4

Experimental Workflow for Cell-Based Assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PLA Pinolenic Acid PLA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB IkB->IkB_p Degradation NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLA Pinolenic Acid PPAR PPAR PLA->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_n PPAR-RXR PPAR_RXR->PPAR_RXR_n Translocation PPRE PPRE (DNA) PPAR_RXR_n->PPRE Binds TargetGenes Target Genes (Lipid Metabolism, Anti-inflammatory) PPRE->TargetGenes Transcription

Activation of the PPAR Signaling Pathway.

ampk_sirt1_pathway PLA Pinolenic Acid AMPK AMPK PLA->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis (SREBP1c, FAS) AMPK->Lipogenesis Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates FattyAcidOx Fatty Acid Oxidation PGC1a->FattyAcidOx Promotes

Activation of the AMPK/SIRT1 Signaling Pathway.

References

Pinolenic Acid Methyl Ester in Animal Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNA), a unique polyunsaturated fatty acid found in pine nuts, has demonstrated notable anti-inflammatory properties.[1] Its methyl ester, pinolenic acid methyl ester (PLAME), offers a more lipophilic alternative for research and potential therapeutic applications.[2] These application notes provide a comprehensive guide to utilizing PLAME in various animal models of inflammation, based on existing research on pinolenic acid and its derivatives. The protocols detailed below are designed to facilitate the investigation of PLAME's mechanisms of action and its efficacy as an anti-inflammatory agent.

Mechanisms of Action

Pinolenic acid exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. In vivo studies are essential for validating these mechanisms and understanding the physiological relevance of PLAME's anti-inflammatory activity. Key molecular targets include:

  • NF-κB Signaling Pathway: Pinolenic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is believed to occur by preventing the degradation of IκBα, which retains NF-κB in an inactive state in the cytoplasm.[1]

  • MAPK Signaling Pathway: Research indicates that pinolenic acid can suppress the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPK), but not ERK-MAPK.[3][4] This selective inhibition points to a specific mechanism for reducing the production of inflammatory mediators.

  • COX-2 and Lipoxygenase Inhibition: Pinolenic acid has been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][4] It may also impact the lipoxygenase pathway, further contributing to its anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize quantitative data from studies on pinolenic acid in various inflammation models. These data can serve as a reference for designing experiments with PLAME.

Table 1: In Vivo Efficacy of Pinolenic Acid in Mouse Models of Inflammation

Animal ModelTreatmentDosage/ConcentrationKey FindingsReference
TPA-Induced Ear EdemaPinolenic Acid (injection)Not specified15% reduction in ear thickness; Up to 29% reduction in biopsy weight.[3][4]
TPA-Induced Dorsal Skin InflammationPinolenic Acid (topical)Not specifiedReduction in IL-1β, IL-6, TNF-α, and PGE2 levels.[3]

Table 2: In Vitro Anti-inflammatory Effects of Pinolenic Acid

Cell LineTreatmentConcentrationKey FindingsReference
Human THP-1 MacrophagesPinolenic AcidNot specified46% reduction in IL-6; 18% reduction in TNF-α; 87% reduction in PGE2; 27% reduction in COX-2 expression.[3][4]
Murine Microglial (BV-2) CellsPinolenic Acid50 µM41% reduction in nitric oxide; 74% reduction in IL-6; 27% reduction in TNF-α.[5]
LPS-Stimulated PBMCs (RA patients)Pinolenic Acid25 µM and 50 µMSignificant reduction in TNF-α, IL-6, and PGE2 release.[5]
LPS-Stimulated PBMCs (Healthy controls)Pinolenic Acid25 µM and 50 µMSignificant reduction in TNF-α, IL-6, and PGE2 release.[5]

Experimental Protocols

Protocol 1: TPA-Induced Mouse Ear Edema Model

This model is used to assess the anti-inflammatory effects of topically or systemically administered agents on acute inflammation.[1]

Materials:

  • Male ICR mice (or a similar strain)

  • This compound (PLAME)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Vehicle for PLAME (e.g., acetone (B3395972), ethanol, or a suitable oil)

  • Acetone (for TPA dissolution)

  • Micropipettes

  • Biopsy punch (6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the mice into the following groups (n=5-8 per group):

    • Vehicle control

    • TPA control

    • PLAME treatment group(s) (different doses)

    • Positive control (e.g., indomethacin)

  • Treatment Application:

    • Topically apply the vehicle or PLAME solution to the inner and outer surfaces of the right ear of each mouse.

    • After 20-30 minutes, apply a solution of TPA in acetone to the same ear to induce inflammation.

  • Assessment of Edema:

    • After 6 hours, euthanize the mice.

    • Use a biopsy punch to collect a 6 mm disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for the PLAME-treated groups compared to the TPA control group.

Protocol 2: LPS-Induced Systemic Inflammation Model

This model mimics the systemic inflammatory response seen in conditions like sepsis by activating the innate immune system.[1]

Materials:

  • Male BALB/c mice (or a similar strain)

  • This compound (PLAME)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for PLAME (e.g., 10% DMSO, 10% Cremophor®, 80% mannitol (B672) solution)[6]

  • Sterile saline

  • Syringes and needles for oral gavage and intraperitoneal injection

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the mice into the following groups (n=6-8 per group):

    • Vehicle control (saline)

    • LPS control

    • PLAME treatment group(s) (different doses) + LPS

    • Positive control (e.g., dexamethasone) + LPS

  • PLAME Administration: Administer PLAME or the vehicle by oral gavage one hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS intraperitoneally at a dose known to elicit a robust inflammatory response (e.g., 1-5 mg/kg).[1]

  • Sample Collection: At various time points after LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture under anesthesia.[1]

  • Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's instructions.

  • Tissue Analysis (Optional): Harvest tissues such as the liver and lungs for histological examination and measurement of inflammatory markers.

  • Data Analysis: Compare the serum cytokine levels in the PLAME-treated groups to the LPS control group to determine the percentage of inhibition.

Visualizations

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes Cytokines Inflammatory Cytokines Pro_inflammatory_Genes->Cytokines PLAME PLAME PLAME->IKK inhibits

Caption: PLAME inhibits the NF-κB signaling pathway.

G cluster_workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Grouping of Animals acclimatize->grouping treatment PLAME/Vehicle Administration (e.g., oral gavage) grouping->treatment inflammation Induction of Inflammation (e.g., LPS injection) treatment->inflammation collection Sample Collection (Blood/Tissues) inflammation->collection analysis Analysis (ELISA, Histology) collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

G cluster_mapk Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK p38_JNK p38/JNK MAPKKK->p38_JNK ERK ERK MAPKKK->ERK Transcription_Factors Transcription Factors p38_JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators PLAME PLAME PLAME->p38_JNK inhibits

Caption: PLAME modulates the MAPK signaling pathway.

References

Pinolenic Acid Methyl Ester: In Vivo Applications for Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, are gaining attention for their potential therapeutic effects on lipid metabolism. As an isomer of γ-linolenic acid (GLA), PLA engages in distinct metabolic and signaling pathways that influence cholesterol homeostasis, triglyceride levels, and the expression of key genes involved in lipid synthesis and uptake. These properties make pinolenic acid methyl ester a compound of interest for the development of novel lipid-lowering agents.

These application notes provide a summary of quantitative data from in vivo studies, detailed experimental protocols for rodent models, and a visual representation of the key signaling pathways involved in the action of pinolenic acid on lipid metabolism.

Data Presentation: In Vivo Effects on Lipid Metabolism

The following tables summarize the quantitative data from key in vivo studies investigating the effects of pine nut oil (PNO), a primary source of pinolenic acid, on various metabolic parameters in rodent models.

Table 1: Effects of Pine Nut Oil Supplementation on Plasma Lipids in Mice

ParameterControl (Maize Oil)Pine Nut Oil% ChangeStudy Reference
Plasma Triglycerides (mg/dL)125 ± 885.2 ± 6-31.8%Ferramosca et al., 2012
Plasma Total Cholesterol (mg/dL)148 ± 9105.8 ± 7-28.5%Ferramosca et al., 2012
Body Weight Gain (g)10.06 ± 0.946.30 ± 0.51-37.4%Ferramosca et al., 2012
Liver Weight (g)1.45 ± 0.081.25 ± 0.06-13.7%Ferramosca et al., 2012
*Values are presented as mean ± SE. Statistically significant difference from control (p < 0.05).

Table 2: Effects of Pine Nut Oil Supplementation on Serum Lipids in Rats on a High-Cholesterol, High-Fat Diet

ParameterHCHF ControlHCHF + 7% PNOHCHF + 15% PNOStudy Reference
Serum LDL-Cholesterol (mg/dL)135.8 ± 10.2102.5 ± 8.595.4 ± 7.9Kang et al., 2015[1]
Serum HDL-Cholesterol (mg/dL)38.6 ± 3.145.2 ± 3.848.9 ± 4.1Kang et al., 2015[1]
Serum Triglycerides (mg/dL)85.4 ± 6.972.1 ± 5.868.3 ± 5.5Kang et al., 2015[1]
Serum Total Cholesterol (mg/dL)189.7 ± 15.1160.3 ± 12.8152.1 ± 12.2Kang et al., 2015[1]
HCHF: High-Cholesterol, High-Fat Diet. PNO: Pine Nut Oil. Values are presented as mean ± SD. Statistically significant difference from HCHF control (p < 0.05).

Key Signaling Pathways

Pinolenic acid's effects on lipid metabolism are mediated through complex signaling networks. The primary mechanisms involve the regulation of sterol regulatory element-binding protein 2 (SREBP-2) and the activation of peroxisome proliferator-activated receptors (PPARs).

cluster_0 Pinolenic Acid Action on Cholesterol Homeostasis PNA Pinolenic Acid SREBP2 SREBP-2 Activation PNA->SREBP2 Upregulates LDLR_Gene LDLR Gene Transcription SREBP2->LDLR_Gene Promotes LDLR LDL Receptor Synthesis LDLR_Gene->LDLR LDL_Uptake Increased Hepatic LDL Uptake LDLR->LDL_Uptake Plasma_LDL Decreased Plasma LDL-Cholesterol LDL_Uptake->Plasma_LDL

Pinolenic acid enhances hepatic LDL uptake via SREBP-2.

cluster_1 Pinolenic Acid Action on Fatty Acid Metabolism PNA Pinolenic Acid PPARa PPAR-α Activation PNA->PPARa PPARd PPAR-δ Activation PNA->PPARd FAO_Genes Fatty Acid Oxidation Gene Expression PPARa->FAO_Genes Upregulates PPARd->FAO_Genes Upregulates FAO Increased Fatty Acid Oxidation FAO_Genes->FAO Triglycerides Decreased Plasma Triglycerides FAO->Triglycerides

Pinolenic acid stimulates fatty acid oxidation through PPAR activation.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature on pinolenic acid and lipid metabolism.

Protocol 1: High-Fat Diet-Induced Obesity and Hyperlipidemia Model in Rodents

Objective: To induce obesity and dyslipidemia in mice or rats to study the therapeutic effects of this compound.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old)

  • Standard chow diet (Control)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • This compound (or pine nut oil)

  • Vehicle control (e.g., corn oil or olive oil)

  • Metabolic cages

  • Blood collection supplies (e.g., EDTA tubes)

  • Analytical equipment for lipid profiling (e.g., spectrophotometer, HPLC)

Procedure:

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week.

  • Dietary Intervention:

    • Divide animals into experimental groups (n=8-10 per group):

      • Control Group: Standard chow diet + Vehicle.

      • HFD Control Group: High-fat diet + Vehicle.

      • Treatment Group(s): High-fat diet + this compound (at desired doses, e.g., 100, 200 mg/kg body weight).

    • Administer the respective diets for a period of 8-16 weeks.

  • Treatment Administration: Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Record body weight and food intake weekly.

    • At the end of the study, place animals in metabolic cages for 24-hour urine and feces collection.

  • Sample Collection:

    • At the end of the experimental period, fast animals overnight.

    • Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Euthanize animals and dissect liver and adipose tissues. Weigh and store samples at -80°C for further analysis.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercial enzymatic kits.

    • Analyze liver and adipose tissue for lipid content (e.g., via Folch extraction).

Acclimation Acclimation (1 week) Grouping Group Allocation Acclimation->Grouping Diet Dietary Intervention (8-16 weeks) Grouping->Diet Treatment Daily Oral Gavage (PNA Methyl Ester) Grouping->Treatment Monitoring Weekly Monitoring (Weight, Food Intake) Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical Analysis (Lipid Profile) Sample_Collection->Analysis

Workflow for in vivo evaluation of this compound.
Protocol 2: Gene Expression Analysis of Lipid Metabolism-Related Genes

Objective: To determine the effect of this compound on the mRNA expression of key genes involved in lipid metabolism in the liver.

Materials:

  • Liver tissue samples from Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SREBP-2, LDLR, PPAR-α, FASN, HMGCR) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Homogenize frozen liver tissue (~50-100 mg) in RNA extraction reagent.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Compare the relative gene expression levels between the treatment and control groups.

Conclusion

The available in vivo data strongly suggest that pinolenic acid and its methyl ester derivative have significant lipid-lowering effects. These effects appear to be mediated by the modulation of key regulatory pathways in lipid metabolism, including the SREBP-2/LDLR and PPAR signaling cascades. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in the context of dyslipidemia and related metabolic disorders. Further studies are warranted to fully elucidate the mechanisms of action and to translate these preclinical findings to human applications.

References

Pinolenic Acid Methyl Ester: A Versatile Tool for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pinolenic acid methyl ester (PAME) is the methyl ester form of pinolenic acid (PNLA), a unique polyunsaturated fatty acid found predominantly in pine nuts and their oil.[1] As a more neutral and lipophilic derivative of its parent fatty acid, PAME serves as an invaluable research tool in the field of lipidomics. Its distinct biological activities, including anti-inflammatory, lipid-lowering, and anti-cancer properties, make it a focal point for studies on metabolic and inflammatory disorders.[1][2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C19H32O2[3]
Molecular Weight 292.5 g/mol [3]
IUPAC Name methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[3]
CAS Number 38406-57-4[3]

Applications in Lipidomics

PAME is extensively utilized in lipidomics research for a variety of applications:

  • Investigating Anti-Inflammatory Pathways: PAME is used to explore the modulation of inflammatory responses. Studies have shown its ability to suppress pro-inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and to reduce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).[2][4]

  • Elucidating Metabolic Signaling: Researchers employ PAME to study its influence on metabolic signaling cascades. It has been demonstrated to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1]

  • Lipid Metabolism Studies: Due to its unique non-methylene-interrupted double bond structure, pinolenic acid is not converted to arachidonic acid. PAME is therefore a useful tool to study fatty acid metabolism and its impact on lipid profiles, including the reduction of arachidonic acid levels in cellular fractions.

  • Appetite Regulation Research: The precursor of PAME, pinolenic acid, has been linked to an increase in the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), making PAME a relevant compound in obesity and appetite control studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of pinolenic acid (the active form of PAME in biological systems) observed in various experimental models.

Table 1: Anti-Inflammatory Effects of Pinolenic Acid

Model SystemTreatmentEffectQuantitative ChangeReference
LPS-stimulated THP-1 macrophagesPinolenic AcidReduction of IL-646% decrease[2]
LPS-stimulated THP-1 macrophagesPinolenic AcidReduction of TNF-α18% decrease[2]
LPS-stimulated THP-1 macrophagesPinolenic AcidReduction of PGE287% decrease[2]
LPS-stimulated RAW264.7 macrophages50 μM Pinolenic AcidReduction of COX-2 expressionSignificant reduction[2]
LPS-stimulated RAW264.7 macrophagesPinolenic AcidReduction of iNOS expression55% decrease[2]
LPS-stimulated rat primary peritoneal macrophagesPinolenic AcidReduction of Nitric Oxide (NO)35% decrease[2]
HepG2 cells25 μM Pinolenic AcidReduction of Nitric Oxide (NO)50% decrease[2]
PBMCs from Rheumatoid Arthritis patients (LPS-stimulated)Pinolenic AcidReduction of IL-6 release60% decrease[2]
PBMCs from Healthy Controls (LPS-stimulated)Pinolenic AcidReduction of IL-6 release50% decrease[2]
PBMCs from Rheumatoid Arthritis patients (LPS-stimulated)Pinolenic AcidReduction of TNF-α release60% decrease[2]
PBMCs from Healthy Controls (LPS-stimulated)Pinolenic AcidReduction of TNF-α release35% decrease[2]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)Pinolenic AcidReduction of monocytes expressing TNF-α23% decrease[5][6]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)Pinolenic AcidReduction of monocytes expressing IL-625% decrease[5][6]
Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated)Pinolenic AcidReduction of monocytes expressing IL-1β23% decrease[5][6]

Table 2: Effects of Pinolenic Acid on Cellular Processes

Model SystemTreatmentEffectQuantitative ChangeReference
HepG2 cellsPinolenic AcidReduction of arachidonic acid in phosphatidylinositol fractionFrom 15.9% to 7.0%
THP-1 macrophagesPinolenic AcidReduction of macropinocytosis50% decrease[7][8]
THP-1 macrophagesPinolenic AcidReduction of oxidized LDL uptake40% decrease[7][8]
Human monocyte-derived macrophages (HMDMs)Pinolenic AcidReduction of macropinocytosis40% decrease[7][8]
Human monocyte-derived macrophages (HMDMs)Pinolenic AcidReduction of oxidized LDL uptake25% decrease[7][8]
THP-1 monocytesPinolenic AcidReduction of chemokine-induced migration55% decrease[7][8]

Experimental Protocols

Detailed methodologies for key experiments involving PAME are provided below.

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of lipids containing pinolenic acid into their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.[1]

Materials:

  • Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Lipid Extraction (if necessary): For solid samples, extract lipids using a chloroform:methanol (2:1, v/v) solvent system.

  • Saponification:

    • To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.

    • Add a known amount of the internal standard.

    • Heat the mixture at 100°C for 5-10 minutes until the fat globules dissolve.[1]

  • Esterification:

    • Cool the solution and add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5-10 minutes.[1]

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds.

    • Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Dilute the hexane extract to an appropriate concentration.

    • Inject the sample into the GC-MS system.

    • Typical GC conditions should be optimized for the specific instrument and column used.[1]

    • Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Protocol 2: Analysis of Pinolenic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is often preferred for its high sensitivity and specificity and can often be performed without chemical derivatization.[9]

Materials:

  • Lipid extract containing pinolenic acid

  • Internal standard (e.g., Deuterated Pinolenic Acid)

  • 1N potassium hydroxide (KOH)

  • 1N hydrochloric acid (HCl)

  • iso-octane

  • LC-MS grade solvents (water, acetonitrile, isopropanol, formic acid)

Procedure:

  • Sample Preparation (for total fatty acid analysis):

    • To the sample, add a known amount of the deuterated internal standard.

    • Add 500 µL of 1N KOH and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.[9]

    • Acidify the mixture to a pH below 5 by adding 1N HCl.[9]

  • Extraction:

    • Perform a liquid-liquid extraction by adding 1 mL of iso-octane.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system with a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[9]

    • Gradient: A suitable gradient to separate pinolenic acid from other fatty acids (e.g., start at 30% B, ramp to 95% B over 10 minutes).[9]

    • Flow Rate: 0.3 mL/min.[9]

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]

    • Detection: Use Multiple Reaction Monitoring (MRM) for pinolenic acid and its internal standard.[9]

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways influenced by pinolenic acid and a general workflow for its analysis.

G cluster_0 Anti-inflammatory Signaling of Pinolenic Acid LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 PGE2_NO PGE2, NO iNOS_COX2->PGE2_NO Pinolenic_Acid Pinolenic Acid Pinolenic_Acid->NFkB inhibition PPARs PPARs Pinolenic_Acid->PPARs activation PPARs->NFkB inhibition

Caption: Anti-inflammatory signaling pathway of Pinolenic Acid.

G cluster_1 Metabolic Regulation by Pinolenic Acid Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Lipogenesis Lipogenesis SIRT1->Lipogenesis inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress inhibits

Caption: Metabolic regulation via the AMPK/SIRT1 pathway.

G cluster_2 General Workflow for PAME Analysis Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (for GC-MS) Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Direct Analysis (optional) GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Pinolenic Acid Methyl Ester in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester (PLAME), have garnered significant attention in metabolic research. PLAME, a more lipophilic and neutral form of PLA, is readily hydrolyzed in vivo to release the active pinolenic acid. This document provides detailed application notes and protocols for the use of Pinolenic Acid Methyl Ester in studying various aspects of metabolic regulation, including glucose homeostasis, lipid metabolism, and appetite control. The information presented is collated from peer-reviewed scientific literature and is intended to guide researchers in designing and executing experiments to investigate the metabolic effects of this promising bioactive compound.

Applications in Metabolic Research

This compound serves as a valuable tool for investigating key metabolic pathways and has shown potential as a nutraceutical for the management of metabolic disorders. Its primary applications in metabolic research include:

  • Glucose Metabolism: PLAME, through its conversion to PLA, has been shown to improve glucose tolerance.[1] It acts as a dual agonist for free fatty acid receptor 1 (FFA1 or GPR40) and free fatty acid receptor 4 (FFA4 or GPR120), which are key regulators of insulin (B600854) secretion and sensitivity.[1][2][3]

  • Lipid Metabolism: Studies have indicated that pine nut oil and its active component, pinolenic acid, can modulate lipid profiles. This includes reducing hepatic triglyceride levels and influencing the expression of genes involved in cholesterol synthesis and fatty acid oxidation.[4]

  • Appetite Regulation and Satiety: PLAME can be used to study the mechanisms of appetite control. Pinolenic acid has been found to increase the release of satiety hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), leading to a reduced desire to eat.[2]

  • Anti-Inflammatory Effects: Chronic low-grade inflammation is a hallmark of many metabolic diseases. Pinolenic acid has demonstrated anti-inflammatory properties, potentially through the modulation of pathways such as NF-κB and PPAR-γ.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of pinolenic acid and its derivatives.

Table 1: Effects of Pinolenic Acid on Glucose Metabolism

ParameterModelTreatmentDosageOutcomeReference
Plasma GlucoseMicePinolenic acid ethyl ester-Significantly lowered plasma glucose at 30 min (P<0.001) and 60 min (P<0.05) post-glucose challenge compared to control.[1]
Glucose ToleranceMicePine nut oil-Moderately but significantly improved glucose tolerance compared to maize oil.[1]
Incretin (B1656795) Secretion (GLP-1)Healthy HumansHydrolyzed pine nut oil3g and 6gEnhanced GLP-1 release.[2]
Incretin Secretion (GLP-1)Overweight/Obese Humans6g hydrolyzed pine nut oil6gAugmented GLP-1 secretion from 0-360 min compared to no oil.[6]

Table 2: Effects of Pinolenic Acid on Lipid Metabolism and Gene Expression

| Parameter | Model | Treatment | Outcome | Reference | | --- | --- | --- | --- | | Hepatic Triglyceride Levels | Rats | Pine nut oil diet | 26% lower compared to a high-fat diet. |[4] | | Hepatic Acyl-CoA Dehydrogenase Long Chain (ACADL) mRNA | Rats | Pine nut oil diet | Increased mRNA levels, suggesting increased fatty acid β-oxidation. |[4] | | 3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A Reductase (HMGCR) mRNA | - | Pinolenic acid | Significantly suppressed by 30%. |[4] | | LDL Receptor (LDLr) mRNA | - | Pinolenic acid | Significantly suppressed by 43%. |[4] | | Arachidonic Acid Levels | HepG2 cells | Pinolenic acid | Reduced from 16% to 8.7% in the phosphatidylinositol fraction. |[4] |

Experimental Protocols

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of this compound on glucose tolerance in a murine model.

Materials:

  • This compound (PLAME)

  • Vehicle control (e.g., maize oil or a solution of 10% DMSO, 10% Cremophor®, 80% mannitol (B672) solution)[3]

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Mice (e.g., C57BL/6J)

Procedure:

  • Animal Acclimatization: House mice under standard conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[3]

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure baseline blood glucose levels (t= -30 min) from the tail vein using a glucometer.

  • Compound Administration: Administer PLAME or vehicle control orally via gavage. The dosage of PLAME should be determined based on previous studies or a dose-response pilot experiment (e.g., 250 mg/kg).[3]

  • Glucose Challenge: After 30 minutes (t=0 min), administer a glucose solution (2 g/kg body weight) orally via gavage.[1]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the treatment group with the control group.

In Vitro: FFA1/FFA4 Receptor Activation Assay

This protocol outlines a method to determine the agonist activity of this compound on FFA1 and FFA4 receptors, typically using a calcium mobilization or β-arrestin recruitment assay in a cell-based system.

Materials:

  • Cell line stably expressing human or mouse FFA1 or FFA4 (e.g., CHO-K1 or HEK293 cells)

  • This compound (PLAME)

  • Positive control agonist (e.g., a known FFA1/FFA4 agonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or β-arrestin detection reagents

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture and Plating: Culture the FFA1 or FFA4 expressing cells according to standard protocols. Seed the cells into a 96-well or 384-well black, clear-bottom microplate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of PLAME in a suitable solvent (e.g., DMSO). Create a serial dilution of PLAME in the assay buffer to achieve the desired final concentrations.

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Place the plate in the microplate reader and measure the baseline fluorescence.

    • Add the diluted PLAME or control compounds to the wells and immediately start recording the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • β-Arrestin Recruitment Assay:

    • Follow the specific protocol for the chosen β-arrestin assay system (e.g., BRET or FRET-based). This typically involves transfection with tagged β-arrestin and receptor constructs.

    • Add the diluted PLAME or control compounds and incubate for the recommended time.

    • Measure the signal (e.g., luminescence or fluorescence ratio) to quantify β-arrestin recruitment to the receptor.

  • Data Analysis: For each concentration of PLAME, calculate the response (e.g., change in fluorescence or BRET ratio). Plot the response against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value to determine the potency of PLAME as an agonist for FFA1 and FFA4.[1]

Signaling Pathways and Mechanisms of Action

This compound, after its conversion to pinolenic acid, exerts its metabolic effects through the modulation of several key signaling pathways.

FFA1/FFA4 Agonism and Incretin Secretion

Pinolenic acid is a dual agonist of FFA1 (GPR40) and FFA4 (GPR120), G-protein coupled receptors expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of these receptors leads to the secretion of incretin hormones like GLP-1, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells.

FFA_Signaling cluster_L_Cell Enteroendocrine L-Cell cluster_Pancreas Pancreatic β-Cell PLAME Pinolenic Acid Methyl Ester PLA Pinolenic Acid PLAME->PLA Hydrolysis FFA1_4 FFA1 / FFA4 (GPR40 / GPR120) PLA->FFA1_4 Gq11 Gq/11 FFA1_4->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases GLP1_sec GLP-1 Secretion Ca2->GLP1_sec triggers GLP1_R GLP-1 Receptor GLP1_sec->GLP1_R acts on Insulin_sec Insulin Secretion (glucose-dependent) GLP1_R->Insulin_sec enhances

Caption: FFA1/FFA4 signaling cascade initiated by Pinolenic Acid.

Anti-Inflammatory Signaling

Pinolenic acid has been suggested to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway and potentially activating the nuclear receptor PPAR-γ.

Anti_Inflammatory_Signaling cluster_Cell Immune Cell (e.g., Macrophage) cluster_NFkB NF-κB Pathway cluster_PPAR PPAR-γ Pathway PLA Pinolenic Acid NFkB_activation NF-κB Activation PLA->NFkB_activation inhibits PPARg PPAR-γ PLA->PPARg activates Inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_activation->Inflammatory_genes Anti_inflammatory_genes Anti-inflammatory Gene Expression PPARg->Anti_inflammatory_genes

Caption: Anti-inflammatory mechanisms of Pinolenic Acid.

Experimental Workflow for Metabolic Phenotyping

The following diagram illustrates a logical workflow for characterizing the metabolic effects of this compound in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Model) start Start: Hypothesis PLAME improves metabolic health receptor_assay FFA1/FFA4 Receptor Activation Assays start->receptor_assay cell_based Cell-based Glucose Uptake and Lipolysis Assays receptor_assay->cell_based ogtt Oral Glucose Tolerance Test (OGTT) cell_based->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt body_comp Body Composition & Food Intake itt->body_comp lipid_profile Plasma & Hepatic Lipid Profiling body_comp->lipid_profile gene_expression Gene Expression Analysis (Liver, Adipose) lipid_profile->gene_expression data_analysis Data Analysis & Interpretation gene_expression->data_analysis conclusion Conclusion on Metabolic Effects data_analysis->conclusion

Caption: Workflow for investigating the metabolic effects of PLAME.

Disclaimer

The protocols and information provided in this document are intended for guidance and should be adapted to specific experimental conditions and laboratory settings. Researchers should consult relevant safety data sheets and adhere to all institutional and national guidelines for laboratory safety and animal welfare.

References

Pinolenic Acid Methyl Ester: A Tool for Investigating Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its more stable methyl ester form, are emerging as significant molecules of interest in the study of fatty acid metabolism.[1] With a chemical structure of all-cis-5,9,12-18:3, this isomer of gamma-linolenic acid (GLA) exhibits distinct physiological effects, including the potential to modulate lipid profiles, influence appetite, and mitigate oxidative stress.[1] These properties make Pinolenic Acid methyl ester a valuable tool for researchers in academia and the pharmaceutical industry exploring the complexities of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and dyslipidemia.

This document provides detailed application notes and experimental protocols for the use of this compound in studying fatty acid metabolism, encompassing both in vitro and in vivo models.

Mechanisms of Action

This compound exerts its effects on fatty acid metabolism through several key mechanisms:

  • Activation of the AMPK/SIRT1 Signaling Pathway: Pinolenic acid has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of Sirtuin 1 (SIRT1).[2][3] This pathway plays a crucial role in cellular energy homeostasis. Activated AMPK can lead to the inhibition of lipogenesis and the promotion of fatty acid oxidation.[4]

  • Modulation of Lipogenic Gene Expression: Treatment with pinolenic acid can significantly downregulate the mRNA levels of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[5][6]

  • Dual Agonism of FFA1 and FFA4: Pinolenic acid acts as a dual agonist for the free fatty acid receptors 1 (FFA1) and 4 (FFA4).[7][8] Activation of these G protein-coupled receptors is associated with enhanced glucose-stimulated insulin (B600854) secretion and improved insulin sensitivity.[8][9]

  • Stimulation of Satiety Hormones: In vivo studies have demonstrated that pinolenic acid can stimulate the release of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[10] This can lead to a reduction in food intake and may contribute to weight management.[1][10]

  • Interaction with Peroxisome Proliferator-Activated Receptors (PPARs): Pinolenic acid has been shown to activate PPARα and PPARδ, nuclear receptors that are key regulators of lipid and glucose metabolism.[6][7]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Pinolenic Acid (PLA) and its derivatives.

Table 1: In Vitro Effects of Pinolenic Acid on HepG2 Cells

ParameterTreatmentResultReference
Cellular Triglyceride (TG) LevelsOleic Acid (OA) vs. OA + PLASignificantly decreased with PLA treatment[2][3]
Cellular Total Cholesterol (TC) LevelsOleic Acid (OA) vs. OA + PLASignificantly decreased with PLA treatment[2][3]
SREBP1c mRNA ExpressionControl (BSA) vs. 50 µM PLA53% lower with PLA treatment[5]
FASN mRNA ExpressionControl (BSA) vs. 50 µM PLA54% lower with PLA treatment[5]
SCD1 mRNA ExpressionControl (BSA) vs. 50 µM PLA38% lower with PLA treatment[5]
p-AMPK Protein ExpressionOleic Acid (OA) vs. OA + PLAIncreased with PLA treatment[2][3]
SIRT1 Protein ExpressionOleic Acid (OA) vs. OA + PLAIncreased with PLA treatment[2][3]

Table 2: In Vivo Effects of Pinolenic Acid and Pine Nut Oil (PNO) in Animal Models

ParameterAnimal ModelTreatmentResultReference
Plasma Glucose ConcentrationMicePNO vs. Maize Oil (Oral Glucose Tolerance Test)Significantly reduced with PNO at 30 min[7]
Plasma Glucose ConcentrationMicePinolenic acid ethyl ester vs. Maize Oil (Oral Glucose Tolerance Test)Significantly lower with PLA ethyl ester at 30 and 60 min[7]
Body Weight GainMice on High-Fat DietPNO vs. Soybean Oil17% lower weight gain with PNO[6]
Plasma TriglyceridesMicePNO vs. Maize Oil31.8% decrease with PNO[2]
Plasma Total CholesterolMicePNO vs. Maize Oil28.5% decrease with PNO[2]
Liver TriglyceridesMicePNO vs. Maize OilSignificant decrease with PNO[2]
Liver Total CholesterolMicePNO vs. Maize OilSignificant decrease with PNO[2]

Table 3: Effects of Pine Nut Oil on Satiety Hormones in Humans

ParameterTreatmentResultReference
Cholecystokinin (CCK) Release3g Pine Nut Oil vs. PlaceboSignificant increase over 4 hours[10]
Glucagon-like peptide-1 (GLP-1) Release3g Pine Nut Oil vs. PlaceboSignificant increase over 4 hours[10]
"Desire to eat" (Visual Analog Scale)3g Pine Nut Oil vs. Placebo29% lower than placebo[10]
"Prospective food intake" (Visual Analog Scale)3g Pine Nut Oil vs. Placebo36% lower than placebo[10]

Experimental Protocols

In Vitro Studies in HepG2 Cells

1. Cell Culture and Treatment

  • Cell Line: Human hepatoma cell line, HepG2.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile ethanol (B145695) or DMSO.

  • Preparation of Working Solution: For cell treatment, dilute the stock solution in serum-free DMEM containing fatty acid-free bovine serum albumin (BSA). The final concentration of the solvent should be less than 0.1%.

  • Induction of Lipogenesis (Optional): To mimic conditions of NAFLD, cells can be pre-treated with oleic acid (e.g., 1 mM complexed with BSA) for 24 hours prior to or concurrently with this compound treatment.

2. Oil Red O Staining for Lipid Accumulation

  • Procedure:

    • Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.

    • Treat cells with this compound at desired concentrations for 24-48 hours.

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

    • Wash the cells twice with distilled water.

    • Wash briefly with 60% isopropanol (B130326).

    • Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered) and incubate for 30 minutes at room temperature.

    • Wash cells four times with distilled water.

    • Visualize lipid droplets under a microscope.

    • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Procedure:

    • Treat HepG2 cells with this compound as described above.

    • Extract total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., SREBP1c, FASN, SCD1, PPARα) and a housekeeping gene (e.g., GAPDH, β-actin).

    • Analyze the data using the 2^-ΔΔCt method to determine relative gene expression.

4. Western Blotting for Protein Expression and Phosphorylation

  • Procedure:

    • Treat HepG2 cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-β-actin).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

In Vivo Studies in Mice

1. Animal Model and Husbandry

  • Animal Strain: C57BL/6J mice are a commonly used model for metabolic studies.

  • Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to water and a standard chow diet for acclimatization.

  • Diet-Induced Obesity Model (Optional): To study the effects of this compound in the context of obesity and NAFLD, feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks.

2. Preparation and Administration of this compound

  • Vehicle Selection: Corn oil is a commonly used and well-tolerated vehicle for oral administration of lipophilic compounds in mice.[1]

  • Preparation of Dosing Solution: Dissolve this compound in corn oil to the desired concentration. Ensure the solution is homogenous before administration.

  • Dosage: Dosages in animal studies have varied. A typical starting point could be in the range of 100-500 mg/kg body weight per day. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.

  • Administration: Administer the this compound solution or vehicle control daily via oral gavage using a ball-tipped gavage needle.

3. Oral Glucose Tolerance Test (OGTT)

  • Procedure:

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip using a glucometer (t=0).

    • Administer a 2 g/kg body weight glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Calculate the area under the curve (AUC) to assess glucose tolerance.

4. Plasma and Liver Lipid Profile Analysis

  • Procedure:

    • At the end of the treatment period, fast mice for 6-12 hours.

    • Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Harvest the liver, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store samples at -80°C.

    • Analyze plasma and liver homogenates for total cholesterol, triglycerides, and free fatty acids using commercially available enzymatic kits.

5. Measurement of Satiety Hormones (CCK and GLP-1)

  • Procedure:

    • Following a treatment period, fast mice as required.

    • Administer this compound or vehicle control.

    • Collect blood at various time points (e.g., 0, 30, 60, 120 minutes) into tubes containing a DPP-4 inhibitor (for GLP-1) and a protease inhibitor cocktail.

    • Separate plasma as described above.

    • Measure plasma concentrations of CCK and GLP-1 using commercially available ELISA kits.

Visualization of Pathways and Workflows

Pinolenic_Acid_Signaling_Pathway PLA Pinolenic Acid methyl ester FFA1_FFA4 FFA1 / FFA4 PLA->FFA1_FFA4 Agonist AMPK AMPK PLA->AMPK Activates SIRT1 SIRT1 PLA->SIRT1 Increases Expression PPARs PPARα / PPARδ PLA->PPARs Activates CCK_GLP1 CCK / GLP-1 Secretion FFA1_FFA4->CCK_GLP1 pAMPK p-AMPK (Active) SREBP1c SREBP1c pAMPK->SREBP1c Inhibits FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes SIRT1->pAMPK Activates FASN_SCD1 FASN / SCD1 SREBP1c->FASN_SCD1 Activates Lipogenesis Lipogenesis FASN_SCD1->Lipogenesis Satiety ↑ Satiety ↓ Food Intake CCK_GLP1->Satiety PPARs->FattyAcidOxidation Promotes

Caption: Signaling pathways modulated by this compound.

In_Vitro_Workflow start Seed HepG2 Cells culture Culture to 80-90% Confluency start->culture treatment Treat with Pinolenic Acid methyl ester (24-48h) culture->treatment end_point Endpoint Analysis treatment->end_point oro Oil Red O Staining (Lipid Accumulation) end_point->oro qpcr qPCR (Gene Expression) end_point->qpcr wb Western Blot (Protein Expression) end_point->wb

Caption: General workflow for in vitro experiments.

In_Vivo_Workflow start Acclimatize Mice diet High-Fat Diet (Optional, 8-12 weeks) start->diet treatment Daily Oral Gavage: This compound or Vehicle start->treatment (for normal diet) diet->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring interim_test Interim Tests (e.g., OGTT) treatment->interim_test end_point Endpoint: Sacrifice and Sample Collection treatment->end_point monitoring->treatment interim_test->treatment plasma Plasma Analysis: Lipids, Hormones end_point->plasma liver Liver Analysis: Lipids, Gene/Protein Expression end_point->liver

Caption: General workflow for in vivo experiments.

References

Application Notes and Protocols for Pinolenic Acid Methyl Ester in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a polyunsaturated fatty acid found predominantly in pine nuts, has garnered significant interest for its diverse biological activities, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects.[1] As a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5,9,12), its metabolism and interaction with key enzymes are of considerable interest in drug discovery and nutritional science.[2] Pinolenic acid methyl ester (PAME), a more neutral and lipophilic derivative, serves as a valuable substrate for in vitro enzyme assays, facilitating the investigation of enzymes involved in fatty acid metabolism and signaling.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate for three key enzyme classes: lipases, lipoxygenases (LOX), and cyclooxygenases (COX). These enzymes play crucial roles in lipid metabolism, inflammation, and cellular signaling.

Signaling Pathways Involving Pinolenic Acid

Pinolenic acid has been shown to modulate several important signaling pathways, which are critical in understanding its physiological effects. These include the AMPK/SIRT1 pathway, involved in metabolic regulation, and the NF-κB and PPAR signaling pathways, which are key regulators of inflammation.

Pinolenic_Acid_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Signaling Pathways Anti_Inflammatory Anti-inflammatory Effects Lipid_Metabolism Modulation of Lipid Metabolism Appetite_Suppression Appetite Suppression PLA Pinolenic Acid PLA->Appetite_Suppression via CCK & GLP-1 AMPK_SIRT1 AMPK/SIRT1 Pathway PLA->AMPK_SIRT1 Activates NFkB NF-κB Pathway PLA->NFkB Inhibits PPARs PPARs PLA->PPARs Activates AMPK_SIRT1->Lipid_Metabolism NFkB->Anti_Inflammatory PPARs->Anti_Inflammatory PPARs->Lipid_Metabolism

Caption: Signaling pathways modulated by Pinolenic Acid.

I. Lipase (B570770) Assay using this compound

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides. They can also catalyze the transesterification of fatty acid esters. This protocol describes a colorimetric assay to measure lipase activity using this compound as a substrate in a transesterification reaction with p-nitrophenol (pNP). The decrease in p-nitrophenol is monitored spectrophotometrically.

Experimental Workflow: Lipase Assay

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Lipase Solution - this compound - p-Nitrophenol Solution - Organic Solvent - Tris-HCl Buffer mix Combine Lipase, PAME, and pNP in organic solvent prep_reagents->mix incubate Incubate at specified temperature with shaking mix->incubate sample Withdraw aliquots at time intervals incubate->sample centrifuge Centrifuge to pellet enzyme sample->centrifuge mix_buffer Mix supernatant with Tris-HCl buffer centrifuge->mix_buffer read_abs Read absorbance at 412 nm mix_buffer->read_abs calc_activity Calculate enzyme activity based on pNP depletion read_abs->calc_activity kinetics Determine Km and Vmax calc_activity->kinetics

Caption: Workflow for the lipase-catalyzed transesterification assay.

Materials and Reagents
  • This compound (PAME)

  • p-Nitrophenol (pNP)

  • Lipase (e.g., from Candida antarctica, Novozym 435)

  • n-Hexane (or other suitable organic solvent)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Microtiter plates (96-well)

  • Spectrophotometer (plate reader)

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in n-hexane (e.g., 240 mM).

    • Prepare a stock solution of p-nitrophenol in n-hexane (e.g., 40 mM).

    • Prepare a working solution of lipase in a suitable buffer or as a suspension in the organic solvent.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 10 µl of the lipase preparation with 990 µl of n-hexane containing 4 mM pNP and 24 mM this compound.[3]

    • Incubate the reaction mixture at the optimal temperature for the specific lipase (e.g., 50-60°C) with agitation.[4]

    • At defined time intervals (e.g., 0, 10, 20, 30 minutes), withdraw a 100 µl aliquot and transfer it to a new tube.[5]

    • Centrifuge the aliquot at 13,000 rpm for 1 minute to pellet the enzyme.[5]

    • Transfer 5 µl of the clear supernatant to a well of a 96-well plate containing 195 µl of Tris-HCl buffer.

    • Measure the absorbance at 412 nm, which corresponds to the unreacted p-nitrophenol.[5]

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol consumed over time.

    • Determine the initial reaction velocity (V₀).

    • To determine the kinetic parameters, vary the concentration of this compound while keeping the pNP concentration constant, and measure the initial velocities.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Representative Data
Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
Candida antarctica Lipase BThis compound1.5 - 5.050 - 150
Rhizomucor miehei LipaseThis compound2.0 - 7.030 - 100

II. Lipoxygenase (LOX) Assay using this compound

Lipoxygenases (EC 1.13.11.-) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. This protocol describes a spectrophotometric assay to measure LOX activity by monitoring the formation of conjugated dienes from this compound at 234 nm.

Experimental Workflow: LOX Assay

LOX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - LOX Enzyme Solution - this compound Substrate Solution - Phosphate (B84403) Buffer mix Add PAME substrate solution to buffer in a cuvette and equilibrate prep_reagents->mix add_enzyme Initiate reaction by adding LOX enzyme solution mix->add_enzyme read_abs Monitor the increase in absorbance at 234 nm over time add_enzyme->read_abs calc_activity Calculate enzyme activity using the molar extinction coefficient of the hydroperoxide read_abs->calc_activity kinetics Determine Km and Vmax calc_activity->kinetics

Caption: Workflow for the spectrophotometric lipoxygenase assay.

Materials and Reagents
  • This compound (PAME)

  • Lipoxygenase (e.g., soybean LOX)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.0-9.0, depending on the LOX isoform)

  • Ethanol (B145695)

  • UV-Vis Spectrophotometer

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a working substrate solution by diluting the stock solution in the appropriate phosphate buffer. Note: The final ethanol concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

    • Prepare a working solution of the LOX enzyme in the same phosphate buffer.

  • Assay Procedure:

    • In a quartz cuvette, add the phosphate buffer and the this compound substrate solution to a final volume of 1 ml.

    • Equilibrate the cuvette at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the LOX enzyme solution and mix immediately.

    • Monitor the increase in absorbance at 234 nm for several minutes.[6]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • The enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε₂₃₄ = 25,000 M⁻¹cm⁻¹).

    • Determine Kₘ and Vₘₐₓ by varying the substrate concentration and measuring the initial velocities.

Representative Data
Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
Soybean Lipoxygenase-1This compound10 - 50100 - 300
Human 5-LipoxygenaseThis compound5 - 2520 - 80

III. Cyclooxygenase (COX) Assay using this compound

Cyclooxygenases (COX-1 and COX-2, EC 1.14.99.1) are key enzymes in the conversion of polyunsaturated fatty acids to prostaglandins. This protocol describes a method to assess the activity of COX enzymes with this compound as a substrate by measuring oxygen consumption using an oxygen electrode.

Experimental Workflow: COX Assay

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - COX Enzyme (purified or microsomal) - this compound Solution - Assay Buffer with cofactors (hematin, phenol) add_enzyme_buffer Add enzyme and assay buffer to the reaction chamber prep_reagents->add_enzyme_buffer setup_electrode Calibrate and set up oxygen electrode setup_electrode->add_enzyme_buffer equilibrate Equilibrate to the desired temperature add_enzyme_buffer->equilibrate add_substrate Initiate reaction by adding PAME substrate solution equilibrate->add_substrate record_o2 Record oxygen concentration over time add_substrate->record_o2 calc_rate Calculate the initial rate of oxygen consumption record_o2->calc_rate kinetics Determine Km and Vmax calc_rate->kinetics

Caption: Workflow for the cyclooxygenase assay using an oxygen electrode.

Materials and Reagents
  • This compound (PAME)

  • Purified COX-1 or COX-2 enzyme, or microsomal preparations

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Hematin (B1673048)

  • Phenol (B47542) (or other reducing cosubstrate)

  • Oxygen electrode and chamber

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare the assay buffer containing hematin (e.g., 1 µM) and phenol (e.g., 1 mM).

    • Prepare a working solution of the COX enzyme in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer and the COX enzyme solution to the oxygen electrode chamber.

    • Allow the system to equilibrate to the desired temperature (e.g., 37°C) with stirring.

    • Initiate the reaction by injecting a small volume of the this compound solution into the chamber.

    • Record the decrease in oxygen concentration over time.

  • Data Analysis:

    • Calculate the initial rate of oxygen consumption from the linear portion of the oxygen concentration versus time plot.

    • The specific activity is expressed as nmol of O₂ consumed per minute per mg of protein.

    • Determine Kₘ and Vₘₐₓ by varying the substrate concentration and measuring the initial rates of oxygen consumption.

Representative Data
EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol O₂/min/mg)
Ovine COX-1This compound20 - 10050 - 200
Human COX-2This compound10 - 50100 - 400

Conclusion

This compound is a versatile substrate for assaying the activity of several key enzymes involved in lipid metabolism and inflammation. The protocols provided herein offer a framework for researchers to investigate the interactions of this unique fatty acid ester with lipases, lipoxygenases, and cyclooxygenases. The determination of kinetic parameters for these interactions will provide valuable insights into the biochemical basis of the physiological effects of pinolenic acid and may aid in the development of novel therapeutics. Further research is warranted to establish specific kinetic data for this compound with a wider range of enzymes.

References

Pinolenic Acid Methyl Ester in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PNA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester (PAME), have emerged as promising bioactive compounds in drug discovery.[1] Exhibiting a range of therapeutic properties including anti-inflammatory, anti-cancer, and metabolic regulatory effects, PAME presents a compelling candidate for the development of novel therapeutics. These application notes provide a comprehensive overview of the mechanisms of action of PAME and detailed protocols for key in vitro experiments to facilitate further research and development.

Mechanisms of Action

Pinolenic acid methyl ester exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation, cancer progression, and metabolic homeostasis.

Anti-inflammatory Effects

PAME demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This inhibition is achieved by preventing the degradation of IκBα (Inhibitor of NF-κB alpha), which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Consequently, PAME treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , as well as the inflammatory mediator Prostaglandin E2 (PGE2) .[1]

Furthermore, PAME has been shown to suppress the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, another critical regulator of inflammatory responses.[1]

Metabolic Regulation

PAME plays a significant role in metabolic regulation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα and PPARδ.[3][4] Activation of these nuclear receptors is crucial for the regulation of lipid metabolism and fatty acid oxidation. Additionally, PAME has been found to activate the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) signaling pathway.[1][3] This pathway is a key sensor of cellular energy status and its activation promotes fatty acid oxidation and improves overall metabolic health.

Anti-Cancer Effects

In the context of cancer, PAME has been shown to inhibit the metastasis of human breast cancer cells (MDA-MB-231) in vitro.[5] This anti-metastatic effect is attributed to the suppression of cell invasiveness and motility. Mechanistically, PAME can decrease the cellular levels of arachidonic acid (AA), a precursor for the synthesis of PGE2. The subsequent reduction in PGE2 synthesis leads to the downregulation of Cyclooxygenase-2 (COX-2) expression, an enzyme often overexpressed in tumors and associated with cancer progression.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of Pinolenic Acid (PNA) and its derivatives observed in various in vitro studies.

Table 1: Anti-inflammatory Effects of Pinolenic Acid

Cell TypeStimulantPNA ConcentrationMeasured Parameter% Reduction (Mean)Reference
THP-1 MacrophagesLPS25 µMIL-6 Release46%[1]
THP-1 MacrophagesLPS25 µMTNF-α Release18%[1]
THP-1 MacrophagesLPS25 µMPGE2 Release87%[1]
RAW264.7 MacrophagesLPS50 µMiNOS Expression55%[1]
RAW264.7 MacrophagesLPS50 µMCOX-2 Expression10%[1]
Human PBMCs (RA Patients)LPSNot SpecifiedIL-6 Release60%[1]
Human PBMCs (RA Patients)LPSNot SpecifiedTNF-α ReleaseNot Specified[1]
Human PBMCs (Healthy Controls)LPSNot SpecifiedIL-6 Release50%[1]
Human PBMCs (Healthy Controls)LPSNot SpecifiedTNF-α Release35%[1]

Table 2: Effects of Pinolenic Acid on Macrophage Function

Cell TypeAssayPNA ConcentrationMeasured Parameter% Inhibition (Mean)Reference
THP-1 MonocytesChemokine-induced Migration25-100 µMCell Migration55%[6]
THP-1 MacrophagesMacropinocytosis (Lucifer Yellow)25-100 µMLucifer Yellow Uptake50-55%[6]
THP-1 MacrophagesOxidized LDL Uptake (DiI-oxLDL)25 µMDiI-oxLDL Uptake40%[6]
Human Monocyte-Derived Macrophages (HMDMs)Macropinocytosis (Lucifer Yellow)25-100 µMLucifer Yellow Uptake40-50%[6]
Human Monocyte-Derived Macrophages (HMDMs)Oxidized LDL Uptake (DiI-oxLDL)25 µMDiI-oxLDL Uptake25%[6]

Table 3: Anti-Cancer Effects of Pinolenic Acid

Cell LinePNA ConcentrationMeasured Parameter% Reduction (Mean)Reference
MDA-MB-231 (Human Breast Cancer)Not SpecifiedArachidonic Acid in Phospholipids45% (from 12.6% to 4.9%)[5]
MDA-MB-231 (Human Breast Cancer)50-100 µMPGE2 GenerationNot Specified (Dose-dependent reduction)[1]
MDA-MB-231 (Human Breast Cancer)50-100 µMCOX-2 mRNA and Protein LevelsLowered[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the biological activities of this compound.

NF-κB Activation Assay (Luciferase Reporter)

This protocol is designed to quantify the inhibitory effect of PAME on NF-κB activation in response to an inflammatory stimulus.

Materials:

  • HEK293 or THP-1 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM or RPMI-1640 medium with 10% FBS

  • TNF-α or Lipopolysaccharide (LPS)

  • This compound (PAME)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 or THP-1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • PAME Treatment: Pre-treat the cells with various concentrations of PAME (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of NF-κB activity by PAME compared to the stimulated control.

Cytokine Release Assay (ELISA)

This protocol measures the effect of PAME on the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (PAME)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plate

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

  • PAME Treatment: Pre-treat the cells with various concentrations of PAME for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition of cytokine release by PAME.

Macrophage Macropinocytosis Assay

This protocol assesses the effect of PAME on the fluid-phase uptake by macrophages using Lucifer Yellow.

Materials:

  • THP-1 cells or Human Monocyte-Derived Macrophages (HMDMs)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Lucifer Yellow CH, potassium salt

  • This compound (PAME)

  • Ice-cold PBS

  • Cell lysis buffer

  • Fluorometer

Protocol:

  • Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • PAME Treatment: Treat the macrophages with various concentrations of PAME for 24 hours.

  • Lucifer Yellow Incubation: Incubate the cells with Lucifer Yellow (e.g., 1 mg/mL) in serum-free medium for 1 hour at 37°C.

  • Washing: Wash the cells extensively with ice-cold PBS to remove extracellular Lucifer Yellow.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer (excitation ~428 nm, emission ~536 nm).

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample. Calculate the percentage of inhibition of Lucifer Yellow uptake by PAME.

Oxidized LDL Uptake Assay

This protocol evaluates the effect of PAME on the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.

Materials:

  • THP-1 cells or HMDMs

  • PMA for THP-1 differentiation

  • DiI-labeled oxidized LDL (DiI-oxLDL)

  • This compound (PAME)

  • DAPI for nuclear staining (optional)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Macrophage Differentiation (for THP-1): Differentiate THP-1 cells into macrophages as described in protocol 3.3.

  • PAME Treatment: Treat the macrophages with various concentrations of PAME for 24 hours.

  • DiI-oxLDL Incubation: Incubate the cells with DiI-oxLDL (e.g., 10 µg/mL) for 4-6 hours at 37°C.

  • Washing: Wash the cells with PBS to remove unbound DiI-oxLDL.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells, optionally counterstain with DAPI, and visualize the uptake of DiI-oxLDL using a fluorescence microscope.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity per cell or the percentage of DiI-positive cells. Calculate the percentage of inhibition of DiI-oxLDL uptake by PAME.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

PAME_NFkB_Pathway cluster_nucleus Nucleus PAME Pinolenic Acid Methyl Ester (PAME) IKK IKK Complex PAME->IKK Inhibits NFkB_IkBa NF-κB-IκBα (Inactive) IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (Active) NFkB_IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Activates

Caption: PAME inhibits the NF-κB signaling pathway.

PAME_Metabolic_Pathway PAME Pinolenic Acid Methyl Ester (PAME) AMPK AMPK PAME->AMPK Activates PPARs PPARα / PPARδ PAME->PPARs Activates SIRT1 SIRT1 AMPK->SIRT1 Activates FattyAcidOxidation Fatty Acid Oxidation SIRT1->FattyAcidOxidation Promotes PPARs->FattyAcidOxidation Promotes LipidMetabolism Improved Lipid Metabolism FattyAcidOxidation->LipidMetabolism

Caption: PAME regulates metabolic pathways.

PAME_Experimental_Workflow CellCulture Cell Culture (e.g., THP-1, PBMCs) Treatment PAME Treatment (Dose-response) CellCulture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Treatment->Stimulation Assay Biological Assays Stimulation->Assay ELISA Cytokine Measurement (ELISA) Assay->ELISA ReporterAssay NF-κB Activity (Luciferase) Assay->ReporterAssay FunctionalAssay Macrophage Function (Uptake, Migration) Assay->FunctionalAssay DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis ReporterAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: General workflow for in vitro PAME studies.

Conclusion

This compound demonstrates significant therapeutic potential through its multi-faceted mechanisms of action. The provided protocols and data serve as a valuable resource for researchers investigating PAME's role in inflammation, metabolic disorders, and cancer. Further exploration of its in vivo efficacy and safety profile is warranted to advance its development as a novel therapeutic agent.

References

Commercial Sources and Applications of High-Purity Pinolenic Acid Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity Pinolenic Acid (PLA) methyl ester, including commercial suppliers, detailed application notes, and experimental protocols. Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, is gaining significant attention for its potential therapeutic applications in appetite suppression, lipid metabolism modulation, and anti-inflammatory responses.

Commercial Availability of High-Purity Pinolenic Acid Methyl Ester

High-purity this compound is available from several reputable suppliers, primarily for research and development purposes. The product is typically offered with a purity of ≥98% and is often supplied as a solution in ethanol. When sourcing this compound, it is crucial to obtain a certificate of analysis for lot-specific data.

SupplierProduct NamePurityFormulationCAS Number
Cayman Chemical This compound≥98%A solution in ethanol38406-57-4
Santa Cruz Biotechnology (SCBT) This compoundInformation available upon requestInformation available upon request38406-57-4
Clinivex This compoundInformation available upon requestInformation available upon request38406-57-4
Chemlyte Solutions This compound99.0%Liquid38406-57-4
Bertin Bioreagent (distributor for Cayman Chemical) This compound≥98%A solution in ethanol38406-57-4
Cambridge Bioscience (distributor for Cayman Chemical) This compound≥98%A solution in ethanol38406-57-4

Application Notes: Mechanisms of Action

This compound serves as a more stable and lipophilic precursor to pinolenic acid, facilitating its use in various experimental settings. The biological activities of pinolenic acid are primarily attributed to its influence on key signaling pathways involved in appetite control and metabolic regulation.

Appetite Suppression via Satiety Hormone Release

Pinolenic acid has been shown to stimulate the release of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut.[1][2] These hormones play a crucial role in signaling fullness to the brain, thereby reducing food intake.[3][4] This effect is believed to be mediated through the activation of free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120).[1]

Signaling Pathway of Pinolenic Acid in Appetite Suppression

G cluster_gut Gastrointestinal Lumen cluster_enteroendocrine Enteroendocrine Cells (I-cells & L-cells) cluster_circulation Circulation cluster_brain Central Nervous System Pinolenic Acid Pinolenic Acid FFAR1/FFAR4 FFAR1/FFAR4 Pinolenic Acid->FFAR1/FFAR4 Activates CCK_Release CCK Release FFAR1/FFAR4->CCK_Release GLP1_Release GLP-1 Release FFAR1/FFAR4->GLP1_Release CCK CCK CCK_Release->CCK GLP1 GLP-1 GLP1_Release->GLP1 Vagal_Afferents Vagal Afferents CCK->Vagal_Afferents Stimulates Brain_Satiety_Centers Satiety Centers (e.g., Hypothalamus) GLP1->Brain_Satiety_Centers Acts on Vagal_Afferents->Brain_Satiety_Centers Signals to Reduced_Appetite Reduced Appetite & Increased Satiety Brain_Satiety_Centers->Reduced_Appetite

Pinolenic acid stimulates enteroendocrine cells to release CCK and GLP-1, which signal satiety to the brain.

Modulation of Lipid Metabolism via the AMPK/SIRT1 Pathway

In hepatocytes, pinolenic acid has been demonstrated to downregulate the lipid anabolic pathway.[5] It reduces the expression of genes involved in fatty acid and cholesterol synthesis. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which plays a central role in cellular energy homeostasis.[6]

Pinolenic Acid's Role in Hepatic Lipid Metabolism

Pinolenic_Acid Pinolenic Acid AMPK AMPK Pinolenic_Acid->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits PPARa PPARα SIRT1->PPARa Activates FAS FAS SREBP1c->FAS SCD1 SCD-1 SREBP1c->SCD1 Lipogenesis Lipogenesis (Fatty Acid Synthesis) FAS->Lipogenesis SCD1->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation

Pinolenic acid activates the AMPK/SIRT1 pathway, leading to reduced lipogenesis and increased fatty acid oxidation.

Quantitative Data Summary

The following tables summarize the quantitative effects of pinolenic acid observed in human clinical trials and in vitro studies.

Table 1: Effects of Pinolenic Acid on Appetite Suppression in Overweight Individuals [7][8]

Outcome MeasureEffect of Pinolenic Acid (3g) vs. Placebo (Olive Oil)
Cholecystokinin (CCK) Release▲ 60% increase at 30 minutes post-ingestion
Glucagon-like peptide-1 (GLP-1) Release▲ 25% increase at 60 minutes post-ingestion
"Desire to Eat" (Visual Analog Scale)▼ 29% reduction at 30 minutes post-ingestion
"Prospective Food Intake" (Visual Analog Scale)▼ 36% reduction at 30 minutes post-ingestion

Table 2: Effects of Pinolenic Acid on Gene Expression in HepG2 Cells [5]

GeneFunctionChange in mRNA Levels with Pinolenic Acid (50 µM)
SREBP-1cMaster regulator of lipogenesis▼ 53% decrease
FASFatty acid synthesis▼ 54% decrease
SCD1Fatty acid desaturation▼ 38% decrease
HMGCRCholesterol synthesis▼ 30% decrease
LDLrLDL cholesterol uptake▼ 43% decrease

Table 3: Anti-inflammatory Effects of Pinolenic Acid on Macrophages [9][10][11][12]

Cell TypeInflammatory StimulusPinolenic Acid ConcentrationMeasured Parameter% Reduction (vs. control)
THP-1 MacrophagesLPS50 µMIL-6 Production46%
THP-1 MacrophagesLPS50 µMTNF-α Production18%
Murine Microglial (BV-2)LPS50 µMIL-6 Production74%
Murine Microglial (BV-2)LPS50 µMTNF-α Production27%
PBMCs (RA patients)LPS25-50 µMIL-6 Release60%
PBMCs (RA patients)LPS25-50 µMTNF-α Release23%

Experimental Protocols

Protocol 1: Clinical Trial for Appetite Suppression Assessment

This protocol outlines a randomized, double-blind, placebo-controlled crossover study to evaluate the effects of Pinolenic Acid on satiety hormones and appetite.[7]

1. Study Population: Overweight but otherwise healthy individuals (BMI 25-30 kg/m ²).

2. Intervention:

  • Active Arm: 3 grams of Pinolenic Acid in capsules.
  • Placebo Arm: 3 grams of olive oil in identical capsules.

3. Procedure:

  • Participants fast overnight.
  • A baseline blood sample is collected.
  • Participants ingest either the active or placebo capsules.
  • Blood samples are collected at 30, 60, 90, 120, 180, and 240 minutes post-ingestion.
  • Subjective appetite is assessed at each time point using a 100-mm Visual Analogue Scale (VAS) for "desire to eat" and "prospective food intake".

4. Biomarker Analysis:

  • Plasma levels of CCK and GLP-1 are quantified using commercially available ELISA kits.

Experimental Workflow for Appetite Suppression Clinical Trial

Recruitment Recruit Overweight Volunteers (BMI 25-30) Screening Screening & Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Fasting Overnight Fasting Randomization->Fasting Baseline Baseline Measurements (Blood Sample, VAS) Fasting->Baseline Intervention Administer Capsules (Pinolenic Acid or Placebo) Baseline->Intervention Follow_up Serial Measurements (Blood & VAS at 0, 30, 60, 90, 120, 180, 240 min) Intervention->Follow_up Washout Washout Period Follow_up->Washout Analysis Data Analysis (Hormone Levels, VAS Scores) Follow_up->Analysis Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Fasting

Workflow for a crossover clinical trial investigating the effects of pinolenic acid on appetite.

Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details a cell-based assay to determine the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[1]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages) in appropriate media.

2. Treatment:

  • Pre-treat macrophages with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 2 hours.

3. Stimulation:

  • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

4. Measurement of Inflammatory Mediators:

  • Cytokines (TNF-α, IL-6): Collect cell culture supernatants and quantify cytokine levels using ELISA kits.
  • Nitric Oxide (NO): Measure nitrite (B80452) accumulation in the supernatant using the Griess reagent.
  • Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using an ELISA kit.

5. Western Blot Analysis:

  • Lyse the cells and perform Western blotting to analyze the protein expression of key inflammatory enzymes like iNOS and COX-2.

Protocol 3: HepG2 Cell Lipid Metabolism Assay

This protocol describes an in vitro assay to investigate the effect of this compound on the expression of genes involved in lipid metabolism in human hepatoma cells.[5]

1. Cell Culture:

  • Culture HepG2 cells in a suitable medium until they reach 70-80% confluency.

2. Treatment:

  • Treat the cells with 50 µM this compound or a bovine serum albumin (BSA) control in serum-free medium for 24 hours.

3. RNA Extraction and qRT-PCR:

  • Isolate total RNA from the cells.
  • Perform reverse transcription to synthesize cDNA.
  • Quantify the mRNA expression levels of target genes (e.g., SREBP-1c, FAS, SCD1, HMGCR, LDLr) using real-time quantitative PCR (qRT-PCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).

4. Western Blot Analysis:

  • Analyze the protein levels of key targets, such as the LDL receptor, by Western blotting to correlate with gene expression changes.

References

Troubleshooting & Optimization

Pinolenic Acid methyl ester stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Pinolenic Acid methyl ester for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] It is recommended to store it in a tightly sealed container, protected from light and in a dry, cool, and well-ventilated area.[2][4][5] To prevent oxidation, it is advisable to store it under an inert gas, such as nitrogen or argon, as it can be sensitive to air.[5]

Q2: What is the expected shelf-life of this compound?

When stored correctly at -20°C, this compound is expected to be stable for at least two years.[3][4] However, for solutions of similar polyunsaturated fatty acid methyl esters, a shorter stability period of one month at -20°C and six months at -80°C has been suggested, especially when in solution and protected from light under a nitrogen atmosphere.[2]

Q3: How does temperature affect the stability of this compound?

This compound, being a polyunsaturated fatty acid (PUFA) methyl ester, is susceptible to degradation at higher temperatures. Room temperature storage is not recommended for long-term stability due to the increased risk of oxidation.[5] For optimal stability, adherence to the recommended -20°C storage temperature is crucial.

Q4: Is this compound sensitive to light and air?

Yes, exposure to light and air (oxygen) can significantly accelerate the degradation of this compound through oxidation.[1][2] It is crucial to store it in a light-protected container (e.g., an amber vial) and to minimize headspace in the container or purge with an inert gas.

Q5: Are repeated freeze-thaw cycles detrimental to the stability of this compound solutions?

Yes, it is highly recommended to aliquot solutions of this compound into single-use vials to avoid repeated freeze-thaw cycles.[2] These cycles can accelerate degradation and may affect the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.Verify that the compound has been stored at -20°C, protected from light and air. If degradation is suspected, it is advisable to use a fresh, unopened vial. For quantitative assessment of purity, consider analytical testing such as GC-MS.
Visible changes in the product (e.g., color change, precipitation, oily film). Oxidation or degradation of the product. Advanced oxidation can lead to the formation of insoluble gums and sediments.[6]Do not use the product if its physical appearance has changed. Discard the vial and use a new one that has been stored under the recommended conditions.
Difficulty dissolving the compound. The compound may have degraded or polymerized.Ensure you are using a suitable solvent as recommended by the supplier. If solubility issues persist with a previously soluble batch, it may be a sign of degradation.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[1][2][3]Minimizes oxidation and degradation.
Atmosphere Store under an inert gas (e.g., nitrogen, argon).[5]Prevents oxidation from atmospheric oxygen.
Light Exposure Protect from light (use amber vials or store in the dark).[2]Light can catalyze oxidative reactions.
Container Tightly sealed container.[2][4][5]Prevents exposure to air and moisture.
Freeze-Thaw Cycles Avoid by aliquoting into single-use vials.[2]Prevents degradation caused by repeated temperature changes.

Table 2: Factors Influencing the Stability of Polyunsaturated Fatty Acid Methyl Esters

FactorEffect on StabilityMitigation Strategy
Oxygen (Air) Accelerates autoxidation.[1]Store under inert gas, minimize headspace in vials.
Light (UV Radiation) Promotes oxidation.[1]Use amber or opaque containers, store in the dark.
Elevated Temperature Increases the rate of degradation.Store at recommended low temperatures (-20°C or -80°C).
Metal Contaminants Can catalyze oxidation.[1]Use high-purity solvents and clean storage containers.

Experimental Protocols

Protocol for Assessing the Stability of this compound by GC-MS

This protocol outlines the procedure for converting this compound to a volatile derivative for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity and degradation. This method is adapted from standard procedures for fatty acid analysis.[7]

Materials:

  • This compound sample

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Heptadecanoic acid methyl ester)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a screw-capped glass tube.

    • Add a known amount of the internal standard.

  • Saponification:

    • Add 2 mL of 0.5 M methanolic sodium hydroxide to the tube.

    • Heat the mixture at 100°C for 5-10 minutes until the solution is clear.

  • Esterification:

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3 in methanol.

    • Heat the mixture again at 100°C for 5-10 minutes.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the tube vigorously for 30 seconds.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Use an appropriate capillary column (e.g., a highly polar column) for the separation of FAMEs.

    • Set the GC oven temperature program to achieve good separation of the fatty acid methyl esters.

    • The mass spectrometer can be operated in either full scan mode for identification of degradation products or in selected ion monitoring (SIM) mode for quantification of this compound.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation Products Oxygen (Air) Oxygen (Air) PAME Pinolenic Acid Methyl Ester Oxygen (Air)->PAME Light (UV) Light (UV) Light (UV)->PAME Heat Heat Heat->PAME Metal Ions Metal Ions Metal Ions->PAME Freeze-Thaw Freeze-Thaw Freeze-Thaw->PAME Degradation Oxidation Products (Peroxides, Aldehydes) & Polymers PAME->Degradation leads to

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow start Start: Pinolenic Acid ME Sample saponification Saponification (Methanolic NaOH, 100°C) start->saponification esterification Esterification (BF3 in Methanol, 100°C) saponification->esterification extraction Extraction of FAMEs (n-Hexane) esterification->extraction analysis GC-MS Analysis extraction->analysis end End: Stability Assessment analysis->end

References

Technical Support Center: Preventing Oxidation of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of pinolenic acid methyl ester during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Question: Why are my experimental results inconsistent when using stored this compound?

  • Answer: Inconsistent results are often due to the degradation of this compound during storage. As a polyunsaturated fatty acid methyl ester, it is highly susceptible to oxidation, which can alter its chemical structure and biological activity.[1] To troubleshoot, it is crucial to assess the integrity of your stored sample.

    • Recommended Actions:

      • Assess Purity: Re-analyze the purity of your this compound sample using Gas Chromatography (GC).

      • Check for Oxidation: Determine the Peroxide Value (PV) and p-Anisidine (B42471) Value (AV) of the stored sample. Elevated values are indicative of significant oxidative degradation.[1]

Issue 2: Visible changes in the this compound sample.

  • Question: My this compound sample has changed in color and has a rancid odor. What does this indicate?

  • Answer: Visible changes such as yellowing or browning, development of a rancid smell, and increased viscosity are all indicators of advanced degradation of the this compound.[1] These changes are caused by the formation of primary and secondary oxidation products.

    • Recommended Actions:

      • Discard the Sample: It is highly recommended to discard any sample that shows visible signs of degradation, as it is no longer suitable for experimental use.

      • Review Storage Conditions: Ensure that your storage protocols are adequate to prevent future degradation.

Issue 3: How to properly store this compound to prevent oxidation.

  • Question: What are the optimal storage conditions for preventing the oxidation of this compound?

  • Answer: Proper storage is critical for maintaining the stability of this compound. The primary factors that accelerate its degradation are exposure to oxygen, light, and high temperatures.[1]

    • Recommended Storage Protocol:

      • Temperature: Store at -20°C.[1]

      • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

      • Light: Protect from light by using amber glass vials or by storing in a dark location.

      • Antioxidants: Consider adding a suitable antioxidant to the sample before storage.

Issue 4: Choosing an appropriate antioxidant.

  • Question: What type of antioxidant is effective in preventing the oxidation of this compound?

  • Answer: Both natural and synthetic antioxidants can be used to inhibit the oxidation of polyunsaturated fatty acid methyl esters.

    • Examples of Effective Antioxidants:

      • Synthetic: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and have been shown to be effective.

      • Natural: Tocopherols (Vitamin E) and essential oils containing phenolic compounds like eugenol (B1671780) and carvacrol (B1668589) can also be used.

    • Important Consideration: The concentration of the antioxidant should be optimized, as high concentrations can sometimes have a pro-oxidant effect.[1]

Quantitative Data on Oxidative Stability

The following tables summarize key data related to the oxidative stability of fatty acid methyl esters (FAMEs). While data specific to this compound is limited in the public domain, the following examples for other FAMEs provide a useful reference for comparison.

Table 1: Effect of Antioxidants on the Oxidative Stability of Canola Methyl Ester (CME)

Antioxidant (Concentration)Induction Period (hours) at 110°C
Neat CME (No Antioxidant)5.53
BHT (100 ppm)6.14
BPH (100 ppm)6.93

Data adapted from a study on Canola Fatty Acid Methyl Ester.[2][3][4]

Table 2: Key Analytical Methods for Assessing this compound Stability

ParameterMethodPrincipleInterpretation of High Values
Primary Oxidation Peroxide Value (PV)Titrimetric or spectrophotometric determination of hydroperoxides.[1]Indicates the initial stages of lipid oxidation.[1]
Secondary Oxidation p-Anisidine Value (AV)Spectrophotometric measurement of aldehydes formed from the decomposition of hydroperoxides.Indicates the later stages of lipid oxidation and the presence of off-flavors.
Overall Oxidative Stability Oxidative Stability Index (OSI) / RancimatMeasures the induction period before rapid oxidation occurs under accelerated conditions (high temperature and airflow).[1]A shorter induction time indicates lower stability.[1]
Degradation Products Gas Chromatography-Mass Spectrometry (GC-MS)Separates and identifies volatile and non-volatile degradation products.[1]Provides a detailed profile of the degradation products formed.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the oxidation of this compound are provided below.

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of hydroperoxides, which are primary oxidation products.

  • Principle: The method is based on the reaction of hydroperoxides with iodide ions to form iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[1]

  • Reagents:

    • Acetic acid-chloroform solvent (3:2, v/v)

    • Saturated potassium iodide (KI) solution

    • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution.

    • Stopper the flask, swirl, and place it in the dark for exactly 1 minute.

    • Add 30 mL of deionized water and shake vigorously.

    • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration, with constant shaking, until the blue color disappears completely.

    • Record the volume of sodium thiosulfate solution used.

    • A blank determination should be performed under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (AV)

This method measures the amount of aldehydes (principally 2-alkenals), which are secondary oxidation products.

  • Principle: Aldehydes in the sample react with p-anisidine in a solvent to form a yellowish product. The intensity of the color, which is proportional to the aldehyde concentration, is measured spectrophotometrically at 350 nm.[5]

  • Reagents:

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane.

    • Measure the absorbance of this solution at 350 nm using a spectrophotometer, with isooctane as the blank. This is the initial absorbance (Ab).

    • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

    • To each tube, add 1 mL of the p-anisidine reagent, stopper, and shake.

    • After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm. This is the final absorbance (As).

  • Calculation: p-Anisidine Value = [25 * (1.2 * As - Ab)] / W Where:

    • As = Absorbance of the sample solution after reaction with p-anisidine

    • Ab = Absorbance of the sample solution in isooctane

    • W = Weight of the sample (g)

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[6]

  • Reagents:

    • Trichloroacetic acid (TCA) solution (e.g., 10%)

    • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

    • Malondialdehyde (MDA) standard solution

  • Procedure:

    • Mix the this compound sample with the TCA solution to precipitate any interfering proteins.

    • Centrifuge the mixture and collect the supernatant.

    • Add the TBA solution to the supernatant.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 10-15 minutes) to allow for color development.

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink solution at 532 nm.

    • Prepare a standard curve using known concentrations of MDA.

  • Calculation: The concentration of MDA in the sample is determined by comparing its absorbance to the standard curve.

Visualizations

Autoxidation Pathway of this compound

Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_decomposition Decomposition of Hydroperoxides This compound (RH) This compound (RH) Alkyl Radical (R.) Alkyl Radical (R.) This compound (RH)->Alkyl Radical (R.) H abstraction Initiator (e.g., heat, light, metal ions) Initiator (e.g., heat, light, metal ions) Initiator (e.g., heat, light, metal ions)->this compound (RH) Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Non-radical Products Non-radical Products Alkyl Radical (R.)->Non-radical Products R. + R. Oxygen (O2) Oxygen (O2) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Peroxy Radical (ROO.)->Non-radical Products ROO. + ROO. Peroxy Radical (ROO.)->Non-radical Products R. + ROO. Hydroperoxide (ROOH)->Alkyl Radical (R.) forms new R. Secondary Oxidation Products Secondary Oxidation Products Hydroperoxide (ROOH)->Secondary Oxidation Products cleavage Another this compound (RH) Another this compound (RH) Aldehydes, Ketones, Alcohols, etc. Aldehydes, Ketones, Alcohols, etc. Secondary Oxidation Products->Aldehydes, Ketones, Alcohols, etc. Workflow for Evaluating Antioxidant Efficacy cluster_samples Sample Preparation cluster_measurements Oxidation Measurement (at time intervals) Start Start Prepare Samples Prepare Samples Start->Prepare Samples Control (this compound) Control (this compound) Prepare Samples->Control (this compound) Sample A (PAME + Antioxidant A) Sample A (PAME + Antioxidant A) Prepare Samples->Sample A (PAME + Antioxidant A) Sample B (PAME + Antioxidant B) Sample B (PAME + Antioxidant B) Prepare Samples->Sample B (PAME + Antioxidant B) Accelerated Oxidation Accelerated Oxidation Measure Oxidation Measure Oxidation Accelerated Oxidation->Measure Oxidation Incubate at elevated temperature (e.g., 60°C) with aeration Peroxide Value (PV) Peroxide Value (PV) Measure Oxidation->Peroxide Value (PV) p-Anisidine Value (AV) p-Anisidine Value (AV) Measure Oxidation->p-Anisidine Value (AV) TBARS Assay TBARS Assay Measure Oxidation->TBARS Assay Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Compare oxidation rates and induction periods Control (this compound)->Accelerated Oxidation Sample A (PAME + Antioxidant A)->Accelerated Oxidation Sample B (PAME + Antioxidant B)->Accelerated Oxidation Peroxide Value (PV)->Data Analysis p-Anisidine Value (AV)->Data Analysis TBARS Assay->Data Analysis

References

Technical Support Center: Pinolenic Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of Pinolenic Acid methyl ester (PLAME).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

The accurate quantification of Pinolenic Acid (PNA) and its methyl ester (PLAME) is challenging due to its unique structure and chemical properties. As a polyunsaturated fatty acid (PUFA), it is highly susceptible to oxidation and isomerization (conversion between cis and trans forms), which can occur during sample preparation, derivatization, and analysis.[1][2] Key challenges include preventing degradation, achieving complete derivatization for Gas Chromatography (GC) analysis, and separating it from other structurally similar fatty acid isomers.[3][4]

Q2: Which analytical method is better for PLAME quantification: GC-MS or HPLC?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for fatty acid analysis, with the choice depending on the specific experimental needs.

  • GC-MS: Offers high sensitivity and selectivity and is a robust, widely used method for fatty acid analysis.[5] However, it requires a derivatization step to convert the non-volatile pinolenic acid into its more volatile methyl ester (PLAME).[5][6] This adds a step to sample preparation where issues like incomplete reactions or isomerization can arise.[3][6]

  • LC-MS/MS: This method is often preferred for its high sensitivity and specificity and can frequently analyze fatty acids without a chemical derivatization step.[6] This simplifies the workflow, reduces analysis time, and minimizes potential analyte loss.[6]

  • HPLC with UV or ELSD: HPLC can also be used, but since fatty acids lack a strong UV chromophore, pre-column derivatization is often required to enable sensitive UV detection.[7] HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD) can analyze fatty acids without derivatization.[8]

Q3: Why is derivatization necessary for the GC-MS analysis of pinolenic acid?

Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method.[6] Fatty acids like pinolenic acid are not volatile enough to travel through a GC column at typical operating temperatures.[6] The derivatization process, most commonly methylation to form Fatty Acid Methyl Esters (FAMEs), converts the polar carboxylic acid group into a less polar, more volatile ester.[5][9] This increases thermal stability, leading to improved chromatographic peak shape and more sensitive detection.[6]

Q4: How should I choose an internal standard for pinolenic acid quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated Pinolenic Acid (e.g., Pinolenic Acid-d5).[6] This is because it behaves almost identically to the analyte during extraction, derivatization, and ionization, correcting for variations in these steps. If an isotope-labeled standard is unavailable, a structurally similar fatty acid with a different chain length or degree of unsaturation that is not naturally present in the sample (e.g., heptadecanoic acid, C17:0) can be used.[5][6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing) in GC-MS
Potential Cause Troubleshooting Step
Incomplete Derivatization The most common cause is the presence of underivatized pinolenic acid. The free carboxylic acid group interacts strongly with active sites in the GC system, causing tailing.[6] Solution: Ensure the derivatization reaction (e.g., methylation) goes to completion. Optimize reaction time and temperature, use fresh reagents, and ensure the sample is free of water, which can interfere with the reaction.[6][10]
Active Sites in the GC System The GC inlet liner, column, or seals may have active sites that interact with the analyte.[6] Solution: Use a deactivated inlet liner. Trim the first few centimeters from the front of the GC column. Replace the septa and seals.
Improper Injection Temperature If the injector temperature is too low, the analyte may not volatilize efficiently and quickly, leading to a broad, tailing peak.[6] Solution: Optimize the injector temperature to ensure rapid volatilization of PLAME.
Issue 2: Low or No Analyte Signal Detected
Potential Cause Troubleshooting Step
Sample Degradation (Oxidation) Pinolenic acid is a PUFA and is prone to oxidation, which can lead to significant analyte loss.[1] Solution: Protect the sample from oxygen and light. Work at low temperatures and purge solvents with an inert gas like nitrogen or argon.[1] Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) during sample extraction and storage.[6]
Inefficient Extraction The lipid extraction from the sample matrix may be incomplete. Solution: Optimize the extraction solvent system (e.g., chloroform:methanol (B129727) 2:1, v/v) and method (e.g., vortexing, sonication).[5] For complex matrices, consider using Solid Phase Extraction (SPE) for cleanup and concentration.[6]
Loss During Derivatization The analyte can be lost during the heating and extraction steps of the derivatization protocol. Solution: Ensure reaction vials are properly sealed. Optimize heating time and temperature to avoid degradation.[3] Carefully perform the liquid-liquid extraction of the FAMEs to ensure complete recovery.[5]
Incorrect Mass Spectrometer Settings The MS may not be set to monitor the correct ions for PLAME. Solution: Verify that the MS parameters, especially the selected ions for Selected Ion Monitoring (SIM) mode in GC-MS or MRM transitions for LC-MS/MS, are correctly set for pinolenic acid and its derivative.[6]
Issue 3: Poor Reproducibility and Inconsistent Results
Potential Cause Troubleshooting Step
Inconsistent Internal Standard Addition Variability in the amount of internal standard added will directly impact the accuracy and reproducibility of the quantification. Solution: Use a high-precision pipette or an automated liquid handler to add the internal standard. Ensure the internal standard is fully dissolved and the solution is homogeneous before use.[6]
Isomerization During Sample Prep The cis-double bonds of pinolenic acid can isomerize to the more stable trans configuration, especially when exposed to heat, acid, or basic conditions during derivatization.[2][3] This leads to multiple peaks or a shift in retention time, causing inconsistent quantification. Solution: Use milder derivatization conditions. For acid-catalyzed methylation, H2SO4/methanol at 40°C for 10 min has been shown to minimize isomerization. For base-catalyzed methylation, NaOMe/methanol at 40°C for 10 min is recommended.[3]
Variability in Sample Preparation Inconsistencies in any step of the sample preparation workflow (e.g., extraction time, evaporation of solvent, reconstitution volume) can lead to poor reproducibility.[6] Solution: Standardize all steps of the protocol. Use consistent timings, temperatures, and volumes for all samples and standards.

Quantitative Data Summary

The performance of an analytical method is determined by its validation parameters. Below are typical performance characteristics for fatty acid quantification methods.

Table 1: Example Method Validation Parameters for PLAME Quantification

ParameterGC-FID / GC-MSHPLC-UV / HPLC-ELSD
Linearity (r²) > 0.99[11][12]> 0.99[13][14]
Limit of Quantification (LOQ) Method-dependent, typically in the low ng/mL to µg/mL range.[15]Method-dependent, often slightly higher than GC-MS unless derivatized for high sensitivity.[13]
Accuracy (Recovery) 96.2% to 103.9%[8]92.9% to 108.5%[8]
Precision (RSD%) < 15% (typically < 5%)[12]< 3% to < 10%[13][14]

Note: These values are representative and should be experimentally determined for each specific laboratory setup and method.[5][7]

Experimental Protocols

Protocol 1: Derivatization of Pinolenic Acid to FAME for GC-MS Analysis

This protocol is a standard acid-catalyzed method adapted from established procedures.[5][16]

Materials:

  • Lipid extract or oil sample containing pinolenic acid

  • Internal standard solution (e.g., Heptadecanoic acid)

  • Methanolic Sodium Hydroxide (0.5 M)

  • Boron trifluoride (BF3) in methanol (14%)

  • n-Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Saponification: To approximately 25 mg of the oil or lipid extract in a screw-capped glass tube, add a known amount of the internal standard. Add 1.5 mL of 0.5 M methanolic NaOH.[5]

  • Heat the mixture at 100°C for 5-10 minutes until the lipids are completely dissolved.[5]

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol.[5]

  • Seal the tube and heat again at 100°C for 5-10 minutes.[5]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[5]

  • Shake the tube vigorously for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane (B92381) layer, which contains the FAMEs, to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.[5]

  • Dilute the extract to an appropriate concentration with n-hexane for GC-MS analysis.[5]

Protocol 2: GC-MS Analysis of PLAME

The following are general starting conditions for the analysis of FAMEs and should be optimized for the specific instrument.[5]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: A polar capillary column, such as one coated with cyanopropyl silicone (e.g., DB-23, SP-2560), is recommended for FAME separation.[17]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.[5]

  • Ions to Monitor for PLAME (m/z): The molecular ion and characteristic fragment ions should be selected. This must be confirmed by analyzing a pure standard of this compound.[5] Common fragment ions for FAMEs include m/z 74 and 87.[18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Pine Nut Oil) Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Sapon Saponification (Optional, for total FAs) Extraction->Sapon Deriv Methylation (e.g., with BF3-Methanol) Sapon->Deriv ExtractFAME FAME Extraction (into Hexane) Deriv->ExtractFAME GCMS GC-MS Analysis (SIM Mode) ExtractFAME->GCMS Quant Data Processing & Quantification GCMS->Quant

Caption: General experimental workflow for PLAME quantification by GC-MS.

troubleshooting_flowchart start Low or No Signal for PLAME check_prep Was sample protected from oxidation? (e.g., antioxidants, inert gas) start->check_prep check_extraction Was extraction efficient? check_prep->check_extraction Yes sol_prep Use antioxidants (BHT). Work at low temp. Purge with N2/Ar. check_prep->sol_prep No check_deriv Was derivatization complete? check_extraction->check_deriv Yes sol_extraction Optimize extraction solvent/method. Consider SPE cleanup. check_extraction->sol_extraction No check_ms Are MS settings correct? (SIM ions, source temp.) check_deriv->check_ms Yes sol_deriv Use fresh reagents. Optimize reaction time/temp. Ensure sample is dry. check_deriv->sol_deriv No sol_ms Verify analyte-specific MS parameters using a pure standard. check_ms->sol_ms No

References

Technical Support Center: Optimization of Pinolenic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pinolenic Acid methyl ester.

Troubleshooting Guide

This section is designed to provide rapid solutions to specific problems that may arise during the experimental process.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Transesterification: The reaction may not have gone to completion.- Increase Reaction Time: Extend the reaction time to ensure all triglycerides are converted. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize Catalyst Concentration: The catalyst concentration may be too low. For base-catalyzed reactions, ensure the catalyst is not consumed by free fatty acids (FFAs). Consider a two-step process (acid esterification followed by base transesterification) if FFA content is high.[1] - Increase Methanol (B129727) to Oil Molar Ratio: A higher molar ratio of methanol to oil can shift the equilibrium towards the product side.[2][3]
Water Content in Reactants: The presence of water can lead to saponification (soap formation) in base-catalyzed reactions, which consumes the catalyst and reduces the yield.[3]- Use Anhydrous Reactants: Ensure that the pine nut oil, methanol, and any solvents used are anhydrous. Dry the oil before the reaction if necessary.
Inadequate Mixing: Poor mixing can result in a slow reaction rate due to the immiscibility of the oil and methanol.- Increase Agitation Speed: Ensure vigorous stirring throughout the reaction to improve the contact between the reactants.
Formation of a Gel or Emulsion (Soap Formation) High Free Fatty Acid (FFA) Content in Pine Nut Oil: FFAs react with the base catalyst to form soap, especially in homogeneous catalysis.[1][3]- Pre-treatment of the Oil: If the FFA content is high, pre-treat the oil with an acid catalyst to esterify the FFAs before proceeding with the base-catalyzed transesterification.[1] - Use a Heterogeneous Catalyst: Solid acid or base catalysts are less sensitive to FFAs and can minimize soap formation.[2]
Excessive Catalyst Concentration: Too much base catalyst can promote saponification.- Reduce Catalyst Amount: Optimize the catalyst concentration to the minimum effective amount.
Incomplete Separation of Glycerol (B35011) and Methyl Ester Layers Soap Formation: The presence of soap acts as an emulsifier, preventing the separation of the glycerol and methyl ester layers.- Wash with Warm Water: After the reaction, wash the mixture with warm, slightly acidic water to break the emulsion and remove the soap. - Centrifugation: Use a centrifuge to aid in the separation of the two layers.
Residual Methanol: Excess methanol can increase the solubility of glycerol in the methyl ester phase.- Methanol Recovery: After the reaction, remove the excess methanol by distillation or evaporation under reduced pressure before the separation step.
Low Purity of this compound Incomplete Reaction: Unreacted mono-, di-, and triglycerides may remain in the product.- Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure the reaction goes to completion.
Contamination from Side Products: Byproducts from saponification or other side reactions may be present.- Purification: Wash the crude methyl ester product with warm water to remove residual glycerol, methanol, and soap. Further purification can be achieved using silica (B1680970) gel chromatography.
Oxidation of Pinolenic Acid: As a polyunsaturated fatty acid, pinolenic acid is susceptible to oxidation, especially at high temperatures.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Lower Reaction Temperature: If using a highly active catalyst, it may be possible to lower the reaction temperature.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound from pine nut oil?

The most common method is transesterification, also known as alcoholysis.[4] This chemical reaction involves reacting the triglycerides in pine nut oil with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol as a byproduct.[3]

2. What are the different types of catalysts that can be used for this synthesis?

There are three main types of catalysts used in transesterification:

  • Homogeneous Base Catalysts: Such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). These are widely used due to their high reaction rates and mild operating conditions.[2] However, they are sensitive to water and free fatty acids.[2]

  • Homogeneous Acid Catalysts: Including sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). These can catalyze both esterification of free fatty acids and transesterification of triglycerides, making them suitable for oils with high FFA content. However, the reaction is typically slower than with base catalysts.[1]

  • Heterogeneous Catalysts: These are solid catalysts, such as metal oxides and zeolites, that are in a different phase from the reactants.[2] Their main advantage is easy separation from the reaction mixture and potential for reuse, which simplifies the purification process.[2]

  • Enzymatic Catalysts (Lipases): These are a more environmentally friendly option and can work under mild conditions, but they are generally more expensive and have slower reaction rates.[2]

3. How can I monitor the progress of the transesterification reaction?

The progress of the reaction can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of triglycerides and the appearance of fatty acid methyl esters.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the most common and accurate method for quantitative analysis of the FAMEs produced.[5] This allows for the determination of the conversion yield and the purity of the this compound.

4. What are the optimal reaction conditions for base-catalyzed synthesis of this compound?

Optimal conditions can vary depending on the specific catalyst and the quality of the pine nut oil. However, typical ranges are:

  • Methanol to Oil Molar Ratio: 6:1 is commonly used for base-catalyzed reactions.[2]

  • Catalyst Concentration: For NaOH or KOH, this is typically around 1% (w/w) of the oil.

  • Reaction Temperature: A temperature of around 60°C is generally effective.[2]

  • Reaction Time: This can range from 1 to 3 hours, depending on the other reaction parameters.[3]

5. How do I purify the this compound after the reaction?

The purification process typically involves several steps:

  • Separation: Allow the reaction mixture to settle in a separatory funnel. The denser glycerol layer will separate at the bottom and can be drained off.

  • Washing: Wash the upper methyl ester layer with warm, slightly acidified water to remove any residual catalyst, soap, and glycerol. Follow this with a wash with distilled water until the wash water is neutral.

  • Drying: Dry the washed methyl ester layer over an anhydrous drying agent like sodium sulfate (B86663).

  • Solvent Removal: If any solvent was used, remove it using a rotary evaporator.

  • Further Purification (Optional): For high-purity applications, column chromatography on silica gel can be used to separate the this compound from other fatty acid methyl esters.

Data Presentation

Table 1: Comparison of Reaction Conditions for Transesterification of Vegetable Oils

ParameterBase-CatalyzedAcid-CatalyzedEnzymatic
Catalyst NaOH, KOHH₂SO₄, HClLipases
Molar Ratio (Alcohol:Oil) 6:1>20:13:1
Temperature (°C) 60 - 6575 - 9530 - 50
Reaction Time 1 - 3 hours9 - 24 hours24 - 72 hours
Catalyst Concentration 0.5 - 1.5 wt%4 - 5 wt%5 - 10 wt%
Advantages High reaction rate, mild conditionsTolerant to high FFA and water contentEnvironmentally friendly, high purity product
Disadvantages Sensitive to FFA and water, soap formationSlower reaction, corrosive, high energy consumptionExpensive, slow reaction rate

Note: The values in this table are general ranges and may need to be optimized for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Pine Nut Oil

This protocol outlines a general procedure for the synthesis of this compound using a base catalyst.

Materials:

  • Pine nut oil

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by dissolving the required amount of NaOH (e.g., 1 g for 100 g of oil) in methanol (e.g., 25 mL for 100 g of oil) with stirring in a separate flask. Ensure the NaOH is completely dissolved.

  • Reaction Setup: Place the pine nut oil (e.g., 100 g) in the reaction flask and heat it to the desired reaction temperature (e.g., 60°C) with stirring.

  • Reaction: Once the oil reaches the target temperature, slowly add the sodium methoxide solution to the reaction flask. Reflux the mixture for the desired reaction time (e.g., 1.5 hours) with continuous stirring.

  • Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer is glycerol, and the upper layer is the crude methyl esters.

  • Glycerol Removal: Carefully drain the glycerol layer.

  • Washing: Wash the methyl ester layer with a small amount of warm, dilute acid (e.g., 0.5% sulfuric acid) to neutralize any remaining catalyst, followed by several washes with warm distilled water until the washings are neutral.

  • Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Filter off the sodium sulfate and, if necessary, remove any excess methanol or hexane using a rotary evaporator. The resulting product is the crude this compound.

Protocol 2: Analysis of this compound by GC-FID

This protocol provides a general method for the analysis of the synthesized product.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or equivalent)

  • Helium or Hydrogen as carrier gas

  • FAME standards for identification and quantification

  • Hexane for sample dilution

Procedure:

  • Sample Preparation: Dilute a small amount of the synthesized this compound in hexane to an appropriate concentration for GC analysis.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 230°C at a rate of 4°C/minute, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/minute

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample into the GC. Identify the this compound peak by comparing its retention time with that of a known standard.

  • Quantification: The concentration of this compound can be determined by using an internal or external standard calibration method.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_purification Purification cluster_analysis Analysis pine_oil Pine Nut Oil transesterification Transesterification Reaction (60°C, 1.5h) pine_oil->transesterification methanol Methanol sodium_methoxide Sodium Methoxide Solution methanol->sodium_methoxide catalyst Base Catalyst (e.g., NaOH) catalyst->sodium_methoxide separation Separation of Glycerol transesterification->separation Crude Product sodium_methoxide->transesterification washing Washing with Water separation->washing drying Drying with Anhydrous Na₂SO₄ washing->drying final_product Purified Pinolenic Acid Methyl Ester drying->final_product gc_analysis GC-FID/MS Analysis final_product->gc_analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_soap Troubleshooting Soap Formation start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes soap_formation Soap Formation start->soap_formation Yes increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_catalyst Optimize Catalyst Conc. incomplete_reaction->optimize_catalyst increase_ratio Increase Methanol Ratio incomplete_reaction->increase_ratio pretreat_oil Pre-treat Oil (Acid Esterification) soap_formation->pretreat_oil use_hetero_catalyst Use Heterogeneous Catalyst soap_formation->use_hetero_catalyst reduce_catalyst Reduce Catalyst Conc. soap_formation->reduce_catalyst end Optimized Synthesis increase_time->end optimize_catalyst->end increase_ratio->end pretreat_oil->end use_hetero_catalyst->end reduce_catalyst->end

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: GC-MS Analysis of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pinolenic Acid methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Sample Preparation and Derivatization

Q1: Why is derivatization necessary for analyzing pinolenic acid with GC-MS?

A: Free fatty acids, like pinolenic acid, are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to significant analytical challenges, including poor, tailing peak shapes and potential adsorption to the GC column, which results in inaccurate and irreproducible data.[1] Derivatization, most commonly by converting the fatty acid into its corresponding fatty acid methyl ester (FAME), neutralizes the polar carboxyl group.[1] This increases the molecule's volatility and reduces its polarity, making it much more suitable for GC analysis and allowing for better separation.[1][2]

Q2: My derivatization to this compound appears incomplete. What are the potential causes and solutions?

A: Incomplete derivatization is a common issue that can lead to poor quantification and peak tailing of the free acid. Here are the likely causes and their solutions:

  • Presence of Water: Water can hinder the esterification reaction.[1] Ensure all glassware is dry and use anhydrous solvents. It is crucial to use high-quality derivatization reagents with low moisture content.

  • Ineffective Catalyst: The catalyst (e.g., Boron trifluoride - BF3) may be old or degraded. Use fresh reagents for optimal performance.

  • Incorrect Reaction Conditions: The temperature and reaction time are critical. For the BF3-methanol method, heating at 100°C for 5-10 minutes is typically required for complete esterification.[3] Ensure these parameters are optimized and controlled.

  • Sample Matrix Effects: The sample matrix may interfere with the reaction. Ensure that the initial saponification step is complete to free all fatty acids from glycerides before esterification.[4]

Category 2: Gas Chromatography (GC) Issues

Q3: My chromatogram shows significant peak tailing for this compound. How can I fix this?

A: Peak tailing, where a peak is asymmetrical with a trailing edge, can compromise integration and quantification.[5] It is often caused by either chemical or physical issues within the GC system.[6][7]

  • Active Sites: Highly polar analytes can interact with active sites (exposed silanol (B1196071) groups) in the injector liner, column, or detector, causing tailing.[6][7][8]

    • Solution: Replace the inlet liner with a new, deactivated one.[5][8] Trim 10-20 cm from the front of the column to remove contaminated sections.[5] Ensure you are using an inert GC column.[8]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Bake out the column according to the manufacturer's instructions. If this fails, trim the column inlet.[1]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create turbulence and unswept volumes, leading to tailing.[7]

    • Solution: Reinstall the column according to the manufacturer's specifications for your instrument.

  • Low Injector Temperature: If the injector temperature is too low for the analyte, it can cause slow volatilization, resulting in broad or tailing peaks.[8]

    • Solution: Ensure the injector temperature is appropriate, typically around 250°C for FAME analysis.[3]

Q4: How can I improve the separation of pinolenic acid isomers or other closely eluting FAMEs?

A: Achieving baseline separation is critical for accurate identification and quantification, especially for cis/trans isomers.[8][9]

  • Inappropriate GC Column: The choice of stationary phase is the most critical factor for selectivity.[8] For complex FAME mixtures and the separation of cis/trans isomers, a highly polar cyanopropyl-polysiloxane column (e.g., HP-88, CP-Sil 88) is preferred.[9][10] For general-purpose FAME analysis, a polyethylene (B3416737) glycol (PEG) type column (e.g., DB-WAX) can be used, but it may not separate all isomers.[3][10]

  • Suboptimal Oven Temperature Program: A ramp rate that is too fast will decrease resolution.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 4°C/min to 2-3°C/min) to allow more interaction time with the stationary phase, improving separation.

  • Incorrect Carrier Gas Flow Rate: Column efficiency is dependent on the linear velocity of the carrier gas.[8]

    • Solution: Operate the column at its optimal flow rate, which is typically around 1 mL/min for helium.[3]

Category 3: Mass Spectrometry (MS) Issues

Q5: I am experiencing low sensitivity for this compound. How can I improve the signal?

A: Low sensitivity can be due to issues with the MS detector or the method parameters.

  • MS Detector Tuning: The detector may need to be tuned.

    • Solution: Perform an autotune or manual tune of the mass spectrometer to ensure optimal ion source and analyzer performance.

  • Incorrect Data Acquisition Mode: Full scan mode provides qualitative data but has lower sensitivity than Selected Ion Monitoring (SIM) mode.

    • Solution: For quantitative analysis, use SIM mode.[3][11] Monitor specific, abundant ions for this compound to significantly increase sensitivity and selectivity.[3][8][12]

  • Ion Source Contamination: A dirty ion source will reduce sensitivity.

    • Solution: Clean the ion source components (repeller, lenses) according to the manufacturer's maintenance guide.

Q6: What are the key mass spectral ions for identifying this compound?

A: Electron Ionization (EI) of FAMEs produces characteristic fragments. For this compound (molecular weight 292.5 g/mol ), the mass spectrum is used for identification.[3][13] For quantification, specific ions are chosen.

  • Quantifier Ion: This is typically a highly abundant and specific ion used for quantification. For this compound, m/z 79 is often used.[3]

  • Qualifier Ions: These are other characteristic ions used for confirmation of identity. Common qualifier ions include m/z 95, 109, and 123 .[3] The ratios of these ions to the quantifier ion should be consistent between samples and standards.

Experimental Protocols

Protocol 1: Derivatization of Pinolenic Acid to its Methyl Ester

This protocol is a standard method for preparing FAMEs using saponification followed by esterification with Boron Trifluoride (BF3) in methanol.[3][4]

Materials:

  • Sample containing pinolenic acid (e.g., pine nut oil)

  • 0.5 M Methanolic Sodium Hydroxide (NaOH)

  • 14% Boron Trifluoride (BF3) in Methanol

  • n-Hexane (high purity)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Saponification: Place approximately 25 mg of the oil or lipid extract into a screw-capped tube. Add 1.5 mL of 0.5 M methanolic NaOH.[3]

  • Heat the mixture at 100°C for 5-10 minutes until the fat globules are fully dissolved.[3]

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol.[3]

  • Heat the tube again at 100°C for 5-10 minutes.[3]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[3]

  • Shake the tube vigorously for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane (B92381) layer, which contains the FAMEs, to a clean vial.

  • Dry the hexane extract by adding a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. Dilute as necessary with hexane.

Protocol 2: General GC-MS Analysis Conditions

These are typical starting conditions for the analysis of FAMEs, including this compound. Parameters should be optimized for your specific instrument and column.[3]

ParameterRecommended Condition
Gas Chromatograph
GC Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). For isomer separation, an HP-88 or CP-Sil 88 is recommended.[3][9][10]
Carrier Gas Helium at a constant flow of 1 mL/min.[3]
Inlet Temperature 250°C.[3]
Injection Volume 1 µL.
Injection Mode Split (e.g., 50:1 ratio).[3]
Oven Program Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.[3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.[3]
Ion Source Temp. 230°C.[3]
Transfer Line Temp. 250°C.[3]
Data Acquisition Full Scan (m/z 50-400) for identification; SIM for quantification.[3]

Quantitative Data Summary

Table 1: Mass Spectral Data for this compound This table provides key ions for use in Selected Ion Monitoring (SIM) mode for accurate quantification.

CompoundMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound292.579[3]95, 109, 123[3]
Note: The selection of ions should be verified by analyzing a pure standard of this compound on your instrument.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Pine Nut Oil) Sapon Saponification (Methanolic NaOH) Sample->Sapon Ester Esterification (BF3 in Methanol) Sapon->Ester Extract FAME Extraction (Hexane) Ester->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing (Integration & Quantification) GCMS->Data

Caption: Workflow for this compound analysis.

Troubleshooting Peak Tailing

G Start Peak Tailing Observed? AllPeaks All peaks tailing? Start->AllPeaks Yes SomePeaks Only polar analytes tailing? AllPeaks->SomePeaks No CausePhysical Cause: Physical Issue (Dead Volume, Leaks, Improper Column Install) AllPeaks->CausePhysical Yes CauseChemical Cause: Chemical Issue (Active Sites) SomePeaks->CauseChemical Yes SolvePhysical Solution: - Check for leaks - Re-install column - Check cut quality CausePhysical->SolvePhysical SolveChemical Solution: - Replace inlet liner - Trim column front - Use inert column CauseChemical->SolveChemical

Caption: Decision tree for troubleshooting peak tailing.

GC Column Selection Logic

G Start Goal of Analysis? Routine Routine Screening (Total FAME profile) Start->Routine Isomer Detailed Isomer Separation (cis/trans isomers) Start->Isomer Col_PEG Column Choice: Polyethylene Glycol (PEG) (e.g., DB-WAX) Routine->Col_PEG Col_Cyano Column Choice: Highly Polar Cyanopropyl (e.g., HP-88, CP-Sil 88) Isomer->Col_Cyano

Caption: Logic for selecting the appropriate GC column.

References

avoiding isomerization during Pinolenic Acid methyl ester preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of Pinolenic Acid Methyl Ester (PAME). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize isomerization during the synthesis of PAME.

Frequently Asked Questions (FAQs)

Q1: What is pinolenic acid and why is its isomerization a concern?

A1: Pinolenic acid is a polyunsaturated fatty acid found in pine nut oil, with the chemical structure (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid. The "Z" configuration (cis) of its double bonds is crucial for its biological activity. Isomerization, the conversion of these cis double bonds to the more stable trans ("E") configuration, can occur during the preparation of its methyl ester for analysis (e.g., by gas chromatography). This is a significant concern as it can lead to inaccurate quantification and a loss of the desired biological properties of the final product.[1]

Q2: What are the main factors that cause isomerization during PAME preparation?

A2: The primary factors that promote the isomerization of pinolenic acid to its trans isomers are:

  • High Temperatures: Prolonged exposure to elevated temperatures during the reaction or purification steps can provide the energy needed for the double bonds to flip from the cis to the trans configuration.[2][3]

  • Strongly Acidic or Basic Conditions: Harsh acid or base catalysts can facilitate the isomerization process.[1]

  • Extended Reaction Times: Longer reaction times, especially under harsh conditions, increase the likelihood of isomerization.[3]

  • Presence of Oxygen: An oxygen-rich environment can promote radical-induced isomerization.[2]

Q3: Which analytical techniques are suitable for detecting and quantifying pinolenic acid isomers?

A3: Several analytical techniques can be used to separate and quantify the geometric isomers of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate different isomers, and MS provides confirmation of the molecular weight and fragmentation patterns.[1][4]

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique that provides excellent separation of geometric isomers of unsaturated fatty acids based on the differential interaction of silver ions with cis and trans double bonds.[1]

Q4: Are there methods to prepare PAME that inherently minimize isomerization?

A4: Yes, enzymatic methods offer a milder alternative to traditional chemical catalysis. Lipase-catalyzed esterification or transesterification can be performed under gentle conditions (e.g., lower temperatures), which significantly reduces the risk of isomerization.[5][6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High levels of trans-isomers detected in the final PAME product. 1. Reaction temperature was too high. 2. A harsh catalyst (e.g., BF3 in methanol) was used. 3. The reaction time was too long. 4. The reaction was not conducted under an inert atmosphere.1. Lower the reaction temperature. For acid-catalyzed methods, consider temperatures around 40°C. 2. Switch to a milder acid catalyst like H2SO4/methanol (B129727) or HCl/methanol.[3] Alternatively, use a base-catalyzed or enzymatic method. 3. Optimize the reaction time to the minimum required for complete conversion.[3] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced isomerization.
Low yield of PAME. 1. Incomplete reaction. 2. Saponification of the ester product in base-catalyzed methods due to high free fatty acid or water content in the starting oil. 3. Inefficient extraction of the final product.1. Ensure proper mixing and stoichiometry of reagents. If using a milder method, a slightly longer reaction time may be necessary, but monitor for isomerization. 2. For oils with high free fatty acid content, consider a two-step process: acid-catalyzed esterification of free fatty acids followed by base-catalyzed transesterification of triglycerides. 3. Ensure complete phase separation during extraction and consider multiple extractions with the organic solvent.
Inconsistent results between batches. 1. Variation in the quality of starting materials (e.g., age and storage of pine nut oil). 2. Inconsistent reaction conditions (temperature, time, reagent concentration).1. Use fresh, high-quality pine nut oil and store it properly to prevent oxidation. 2. Carefully control all reaction parameters. Use a temperature-controlled water bath or heating block for consistent heating.

Quantitative Data on Isomerization

Methylation Method Typical Conditions Relative Isomerization Risk Notes
BF3 in Methanol Often requires heating (e.g., 100°C)HighKnown to cause more significant isomerization of polyunsaturated fatty acids compared to other acid catalysts.[3][8]
H2SO4 in Methanol Milder conditions (e.g., 40°C for 10 min)Low to ModerateA preferred acid-catalyzed method for minimizing isomerization of conjugated linolenic acids.[3]
HCl in Methanol Milder conditions (e.g., 45°C for 60 min)Low to ModerateA cost-effective and appropriate substitute for BF3 in methanol, with a lower risk of causing isomerization.[8]
NaOMe in Methanol (Base-catalyzed) Milder conditions (e.g., 40°C for 10 min)LowVery effective for transesterification of triglycerides and minimizes isomerization. Not suitable for free fatty acids.[3]
Enzymatic (Lipase-catalyzed) Very mild conditions (e.g., 15-25°C)Very LowConsidered the gentlest method, preserving the original cis-structure of the fatty acids.[7]

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Esterification using H2SO4/Methanol

This method is recommended for the esterification of free pinolenic acid or for samples containing a mix of free fatty acids and triglycerides where minimizing isomerization is a priority.

Materials:

  • Pinolenic acid or pine nut oil

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-capped reaction vials

  • Water bath or heating block

Procedure:

  • Reagent Preparation: Prepare a 1% (v/v) solution of sulfuric acid in methanol by carefully adding 1 mL of concentrated H2SO4 to 99 mL of anhydrous methanol. Caution: This should be done in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Place approximately 25 mg of the pinolenic acid or pine nut oil into a screw-capped reaction vial.

  • Esterification: Add 2 mL of the 1% H2SO4 in methanol solution to the vial.

  • Incubation: Tightly cap the vial and place it in a water bath or heating block at 40°C for 10-20 minutes.[3]

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the vial vigorously for 30 seconds and then allow the layers to separate.

  • Collection: Carefully transfer the upper hexane (B92381) layer containing the PAME to a clean vial.

  • Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using NaOMe/Methanol

This method is highly effective for converting triglycerides in pine nut oil to PAME with minimal isomerization. It is not suitable for esterifying free fatty acids.

Materials:

  • Pine nut oil

  • Sodium methoxide (B1231860) (NaOMe) solution in methanol (0.5 M)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-capped reaction vials

  • Water bath or heating block

Procedure:

  • Reaction Setup: Place approximately 25 mg of pine nut oil into a screw-capped reaction vial.

  • Transesterification: Add 1.5 mL of 0.5 M sodium methoxide in methanol to the vial.

  • Incubation: Tightly cap the vial and place it in a water bath or heating block at 40°C for 10 minutes.[3]

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex vigorously for 30 seconds and allow the layers to separate.

  • Collection: Transfer the upper hexane layer to a clean vial.

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Enzymatic Esterification using Lipase (B570770)

This is the mildest method and is ideal when the preservation of the original fatty acid profile is critical.

Materials:

  • Pine nut oil fatty acids (obtained by saponification of the oil)

  • Methanol

  • Immobilized lipase (e.g., from Candida antarctica or Candida rugosa)

  • Molecular sieves (to remove water)

  • Orbital shaker

  • n-Hexane for extraction

Procedure:

  • Reaction Setup: In a sealed vial, combine the pine nut oil fatty acids and methanol in a suitable molar ratio (e.g., 1:3).

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the fatty acids).

  • Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction to completion.

  • Incubation: Place the vial in an orbital shaker at a controlled low temperature (e.g., 15-25°C) for several hours (reaction time will need to be optimized, potentially up to 24 hours).[7]

  • Enzyme Removal: Separate the immobilized lipase from the reaction mixture by filtration or centrifugation.

  • Product Isolation: Evaporate the excess methanol under reduced pressure. The remaining liquid is the PAME-enriched fraction.

  • Purification (Optional): The product can be further purified by extraction with n-hexane.

Visualizations

Experimental_Workflow_Acid_Catalyzed start Start: Pine Nut Oil / Free Fatty Acids esterification Esterification: Add reagent to sample start->esterification reagent_prep Prepare 1% H2SO4 in Methanol reagent_prep->esterification incubation Incubate: 40°C for 10-20 min esterification->incubation extraction Extraction: Add n-Hexane and NaCl(aq) incubation->extraction separation Phase Separation: Collect Hexane Layer extraction->separation drying Drying: Add Na2SO4 separation->drying end Final Product: PAME in Hexane for GC-MS drying->end

Caption: Workflow for Mild Acid-Catalyzed PAME Preparation.

Experimental_Workflow_Base_Catalyzed start Start: Pine Nut Oil transesterification Transesterification: Add 0.5M NaOMe in Methanol start->transesterification incubation Incubate: 40°C for 10 min transesterification->incubation extraction Extraction: Add n-Hexane and NaCl(aq) incubation->extraction separation Phase Separation: Collect Hexane Layer extraction->separation drying Drying: Add Na2SO4 separation->drying end Final Product: PAME in Hexane for GC-MS drying->end

Caption: Workflow for Base-Catalyzed PAME Preparation.

Logical_Relationship_Isomerization_Factors pame_prep PAME Preparation isomerization Isomerization Risk (cis to trans) pame_prep->isomerization mild_conditions Mild Conditions isomerization->mild_conditions minimized by high_temp High Temperature high_temp->isomerization increases harsh_catalyst Harsh Catalysts (e.g., BF3) harsh_catalyst->isomerization increases long_reaction Long Reaction Time long_reaction->isomerization increases low_temp Low Temperature mild_conditions->low_temp mild_catalyst Mild Catalysts (e.g., H2SO4, NaOMe, Lipase) mild_conditions->mild_catalyst short_reaction Optimized Reaction Time mild_conditions->short_reaction

Caption: Factors Influencing Isomerization During PAME Preparation.

References

Technical Support Center: Purification of Pinolenic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pinolenic Acid methyl ester from complex mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of this compound Incomplete saponification of pine nut oil.Ensure complete hydrolysis of triglycerides by refluxing with an ethanolic solution of NaOH or KOH, followed by acidification.[1]
Suboptimal solvent-to-fatty acid ratio in low-temperature crystallization.Experiment with different solvent-to-free fatty acid ratios; a 30:1 (v/w) n-hexane-to-FFA ratio has proven effective.[1]
Inadequate cooling during low-temperature crystallization.Ensure the crystallization temperature is sufficiently low. Optimal yields have been reported at temperatures as low as -85°C.[1]
Insufficient fractionation time.Allow adequate time for the crystallization process to complete. A fractionation time of 36 hours has been used successfully.[1]
Inefficient separation of the liquid and solid fractions.Use effective cold filtration or centrifugation to separate the liquid fraction (rich in pinolenic acid) from the solid precipitate.[1]
Pinolenic acid degradation.Pinolenic acid is prone to oxidation. Purge all solvents with an inert gas (e.g., nitrogen) and store samples under an inert atmosphere at low temperatures (-20°C).[2]
Low Purity of this compound Incomplete removal of saturated and monounsaturated fatty acids.Optimize the urea-to-fatty acid ratio during urea (B33335) complexation. Ratios between 3:1 and 5:1 (w/w) are recommended for high purity.[3][4]
Co-elution of other fatty acid methyl esters during chromatography.For silver nitrate (B79036) chromatography, adjust the polarity of the mobile phase to improve separation.[5] For HPLC, optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water).[1]
Incomplete derivatization to fatty acid methyl esters (FAMEs).Ensure complete conversion of fatty acids to FAMEs using a standard procedure, such as with BF3-methanol, before GC analysis.[3][6]
Inaccurate Quantification by GC Improper calibration.Use a certified FAME standard mix for calibration. If pinolenic acid is not in the standard, its identification should be confirmed by mass spectrometry (MS).[7]
Co-elution with other compounds.High-resolution capillary GC columns (e.g., 100 m) can resolve complex mixtures of FAME isomers.[8] Specialized tandem mass spectrometry can help identify and resolve confounded peaks.[9]
Sample degradation during analysis.Minimize sample exposure to heat and oxygen. Use an autosampler to ensure consistent injection times and reduce the time samples spend at high temperatures in the GC inlet.
Phase Separation Issues During Extraction Emulsion formation.The formation of soap during saponification can lead to emulsions.[10] Ensure proper acidification to break the soap and facilitate the release of free fatty acids.[11] Centrifugation can also help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying pinolenic acid from pine nut oil?

A1: The initial step is typically the hydrolysis (saponification) of the triglycerides in the pine nut oil to yield a mixture of free fatty acids (FFAs). This is commonly achieved by refluxing the oil with an ethanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification with an acid like HCl to protonate the fatty acid salts.[1][3]

Q2: What are the most common methods for enriching pinolenic acid?

A2: The most common methods for enriching pinolenic acid from the FFA mixture are low-temperature solvent fractionation and urea complexation.[1] Low-temperature fractionation relies on the lower solubility of saturated and monounsaturated fatty acids in a solvent like n-hexane at very low temperatures (e.g., -85°C), causing them to precipitate while the polyunsaturated pinolenic acid remains in solution.[1] Urea complexation involves the formation of crystalline inclusion complexes between urea and straight-chain saturated and monounsaturated fatty acids, leaving the bulkier, polyunsaturated pinolenic acid in the liquid filtrate.[1][3]

Q3: How can I achieve very high purity (>95%) of this compound?

A3: Achieving very high purity often requires a multi-step approach. A combination of enzymatic esterification followed by urea complexation has been shown to produce pinolenic acid with a purity greater than 95 mol%.[4] For even higher purity, preparative high-performance liquid chromatography (HPLC) using a reversed-phase C18 column is the method of choice.[1] Silver nitrate-impregnated silica (B1680970) gel chromatography is also a highly effective method for separating unsaturated fatty acids.[5]

Q4: What is the purpose of converting pinolenic acid to its methyl ester for analysis?

A4: Pinolenic acid is converted to its more volatile fatty acid methyl ester (FAME) for analysis by gas chromatography (GC).[3] This derivatization is a necessary step to increase the volatility of the fatty acid, allowing it to be analyzed by GC.[6]

Q5: How can I confirm the identity of the pinolenic acid peak in my GC chromatogram?

A5: The identity of the this compound peak should be confirmed using gas chromatography-mass spectrometry (GC-MS).[6] By comparing the mass spectrum of the peak to a known standard or a spectral library, you can confidently identify it.

Experimental Protocols

Protocol 1: Saponification of Pine Nut Oil
  • In a round-bottom flask, add the pine nut oil and an ethanolic solution of potassium hydroxide (KOH).[3]

  • Reflux the mixture with stirring until the oil is completely dissolved and the solution becomes clear, indicating the completion of saponification.[1]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Acidify the mixture to a pH of 4-5 with 6N HCl to protonate the fatty acid salts.[3]

  • Extract the free fatty acids (FFAs) with n-hexane. Repeat the extraction three times.[3]

  • Combine the organic (n-hexane) layers and wash with distilled water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture. Store under a nitrogen atmosphere at -20°C.[3]

Protocol 2: Urea Complexation for Pinolenic Acid Enrichment
  • Dissolve the FFA mixture obtained from Protocol 1 in 95% ethanol (B145695) or methanol (B129727) with gentle heating (60-70°C) and stirring.[3]

  • In a separate flask, prepare a saturated solution of urea in 95% ethanol or methanol at 60-70°C.

  • Add the FFA solution to the urea solution. A recommended starting urea-to-FFA ratio is between 3:1 and 5:1 (w/w).[3][4]

  • Allow the mixture to cool slowly to room temperature, and then transfer it to a refrigerator or cooling bath (e.g., 4°C) to facilitate crystallization.[1]

  • Separate the liquid filtrate (non-urea complexing fraction, rich in pinolenic acid) from the solid urea-fatty acid adducts by vacuum filtration.[1]

  • To recover the enriched fatty acids from the filtrate, add an equal volume of water and acidify with 6N HCl to a pH of 4-5.[3]

  • Extract the enriched fatty acids with n-hexane, wash until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.[3]

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the pinolenic acid-enriched FFA sample, add a methanolic sodium hydroxide solution.[6]

  • Heat the mixture at 100°C for 5-10 minutes.[6]

  • After cooling, add boron trifluoride (BF3) in methanol (14%) and heat again at 100°C for 5-10 minutes.[6]

  • Cool the tube and add n-hexane and a saturated NaCl solution. Shake vigorously.[6]

  • Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.[6]

Experimental Workflow

experimental_workflow start Pine Nut Oil saponification Saponification (Hydrolysis to Free Fatty Acids) start->saponification ffa_mixture Free Fatty Acid (FFA) Mixture saponification->ffa_mixture enrichment Enrichment of Pinolenic Acid ffa_mixture->enrichment low_temp Low-Temperature Crystallization enrichment->low_temp Method 1 urea Urea Complexation enrichment->urea Method 2 enriched_pla Enriched Pinolenic Acid Fraction low_temp->enriched_pla urea->enriched_pla derivatization Derivatization to FAMEs enriched_pla->derivatization fame_mixture This compound (FAME) Mixture derivatization->fame_mixture analysis Analysis (GC/GC-MS) fame_mixture->analysis hplc Preparative HPLC fame_mixture->hplc For higher purity purified_product High-Purity This compound analysis->purified_product hplc->purified_product

Caption: General workflow for the purification and analysis of this compound.

References

dealing with Pinolenic Acid methyl ester degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Pinolenic Acid methyl ester. All information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

Pinolenic acid is a polyunsaturated fatty acid found in pine nut oil.[1] Its methyl ester form is a more neutral and lipophilic version of the free acid, making it suitable for various experimental applications.[1] Pinolenic acid and its derivatives are of significant interest to the scientific community for their potential therapeutic properties, including anti-inflammatory effects and their role in lipid metabolism.[2]

Q2: How should I store this compound to prevent degradation?

This compound is susceptible to degradation through oxidation and hydrolysis. To ensure its stability, it is crucial to adhere to the following storage recommendations:

  • Temperature: For long-term storage, maintain a temperature of -20°C or below.[3]

  • Light: Protect the compound from light by using amber-colored vials and storing it in a dark location.[3]

  • Atmosphere: To minimize oxidation, store under an inert atmosphere such as nitrogen or argon.[3]

Q3: What are the primary degradation products of this compound?

The degradation of this compound primarily occurs through two pathways:

  • Oxidation: As a polyunsaturated fatty acid, it is prone to autoxidation, which involves a free radical chain reaction. The primary products are hydroperoxides, which are unstable and can further decompose into a complex mixture of secondary oxidation products, including:

    • Aldehydes

    • Ketones

    • Alcohols

    • Alkanes

    • Furanoid compounds

  • Hydrolysis: The ester linkage can be hydrolyzed, particularly in the presence of water, acids, or bases, to yield Pinolenic Acid and methanol (B129727).

Troubleshooting Experimental Issues

This section addresses specific problems that may arise during your experiments with this compound.

Inconsistent Experimental Results

Q4: My experimental results using a previously opened vial of this compound are inconsistent. What could be the cause?

Inconsistent results are often due to the degradation of the this compound during storage. This can lead to a lower concentration of the active compound and the presence of interfering degradation products.

Troubleshooting Steps:

  • Assess Purity: Re-analyze the purity of your sample using Gas Chromatography (GC).

  • Check for Oxidation: Determine the peroxide value (PV) and acid value (AV) of the stored sample. Elevated values are indicative of significant oxidative and hydrolytic degradation.[3]

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments and compare the results.[3]

  • Purify the Sample: If feasible, repurify the stored compound to remove degradation products before use.[3]

GC-MS Analysis Challenges

Q5: I'm observing poor peak shape (tailing or fronting) in my GC-MS analysis of this compound. How can I resolve this?

Poor peak shape can compromise both the resolution and quantification of your analysis. The following are common causes and their solutions:

Potential CauseSolution
Active sites in the GC system Ensure complete derivatization to FAMEs. Clean or replace the inlet liner and consider using a column designed for inertness.
Column overload Dilute your sample to ensure you are injecting an appropriate amount on the column.
Improper solvent choice Dissolve your FAMEs in a nonpolar solvent like hexane (B92381) or heptane.
Injector temperature too low For higher molecular weight FAMEs, a low injector temperature can cause slow volatilization. Optimize the injector temperature.

Q6: I'm having difficulty separating cis/trans isomers of this compound. What can I do to improve resolution?

Achieving baseline separation of isomers can be challenging. Consider the following:

  • GC Column Selection: The choice of the stationary phase is critical. Highly polar cyanopropyl-substituted columns are specifically designed for the separation of cis/trans FAME isomers.

  • Carrier Gas Flow Rate: Operate the column at its optimal flow rate. Hydrogen is often a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.

  • Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

Q7: My chromatogram shows extraneous peaks. What are the common sources of contamination in FAME analysis?

Contamination can originate from several sources:

  • Solvents and Reagents: Use high-purity solvents and derivatization reagents to avoid introducing impurities.

  • Sample Preparation: Phthalates from plasticware are a common contaminant. Use glass whenever possible and rinse all glassware thoroughly with high-purity solvent.

  • GC System: Column bleed, septum bleed, and contamination in the injector liner can all introduce interfering peaks. Regular maintenance of your GC-MS system is crucial.

Data Presentation

The following tables provide representative data on the degradation of polyunsaturated fatty acid methyl esters under different storage conditions. While this data is not specific to this compound, it illustrates the expected trends in degradation.

Table 1: Effect of Temperature on Peroxide Value (PV) of a Polyunsaturated Fatty Acid Methyl Ester Stored in the Dark for 30 Days

Storage Temperature (°C)Initial PV (meq/kg)PV after 30 days (meq/kg)
-200.51.2
40.55.8
250.525.3

Table 2: Effect of Light Exposure on Acid Value (AV) of a Polyunsaturated Fatty Acid Methyl Ester Stored at 25°C for 30 Days

Storage ConditionInitial AV (mg KOH/g)AV after 30 days (mg KOH/g)
Dark0.10.8
Diffuse Daylight0.12.5
Direct Sunlight0.17.2

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is adapted from standard methods for fatty acid analysis.

Materials:

  • Sample containing Pinolenic Acid

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Saponification: To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH and a known amount of the internal standard. Heat the mixture at 100°C for 5-10 minutes.

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol. Heat again at 100°C for 5-10 minutes.

  • Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds. Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2: Determination of Peroxide Value (PV)

Principle:

The peroxide value is a measure of the hydroperoxides in the sample. Hydroperoxides react with iodide ions to form iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.

Reagents:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Allow the solution to stand with occasional shaking for exactly one minute, then add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, adding the starch indicator towards the end of the titration.

  • A blank determination should be performed concurrently.

Protocol 3: Determination of Acid Value (AV)

Principle:

The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.

Reagents:

Procedure:

  • Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized hot ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 N KOH solution until a permanent pink color is observed.

Visualizations

This compound Degradation Pathways

PAME This compound Oxidation Oxidation (Autoxidation) PAME->Oxidation Hydrolysis Hydrolysis PAME->Hydrolysis Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Pinolenic_Acid Pinolenic Acid Hydrolysis->Pinolenic_Acid Methanol Methanol Hydrolysis->Methanol Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Products

Caption: Primary degradation pathways of this compound.

Experimental Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Lipid Sample Saponification Saponification Sample->Saponification Esterification Esterification (to FAMEs) Saponification->Esterification Extraction Extraction Esterification->Extraction Drying Drying Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Pinolenic Acid and the AMPK/SIRT1 Signaling Pathway

Pinolenic acid has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.

PLA Pinolenic Acid AMPK AMPK PLA->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis (Lipid Synthesis) AMPK->Lipogenesis PPARa PPARα SIRT1->PPARa Activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Lipolysis Lipolysis (Lipid Breakdown) PPARa->Lipolysis

Caption: Simplified diagram of Pinolenic Acid's effect on the AMPK/SIRT1 pathway.

References

Technical Support Center: Pinolenic Acid Methyl Ester Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinolenic Acid methyl ester standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound standards?

A1: To ensure the stability and integrity of your this compound standard, it is crucial to adhere to proper storage and handling protocols. The primary factors affecting stability are temperature, light, and oxygen.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or below for long-term stability.Minimizes the rate of oxidative and hydrolytic degradation.
Atmosphere Store under an inert gas atmosphere (e.g., nitrogen or argon).Reduces the availability of oxygen, thereby preventing oxidative degradation.
Light Exposure Protect from light by using amber-colored vials or storing in a dark location.Prevents photo-oxidation initiated by UV and visible light.
Formulation Standards are often supplied as a solution in an organic solvent, such as ethanol.
Stability When stored correctly, the standard should be stable for at least 2 years.

For handling, it is recommended to use and store the standard in a well-ventilated area, away from heat, sparks, and open flames.

Q2: What is the typical purity of a this compound standard?

A2: Commercial this compound standards typically have a purity of ≥98%. The purity is commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q3: Which analytical techniques are most suitable for the quality control of this compound?

A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and robust technique for analyzing fatty acid methyl esters (FAMEs), including this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful alternative, particularly for its high sensitivity and specificity, often without the need for derivatization.

Comparison of Analytical Methods:

TechniqueAdvantagesConsiderations
GC-MS/FID Robust, reliable, widely used for FAME analysis. High sensitivity and selectivity with GC-MS.Requires derivatization of fatty acids to FAMEs to increase volatility.
LC-MS/MS High sensitivity and specificity, can often analyze without derivatization, simplifying sample preparation.

Q4: Why is derivatization to a methyl ester necessary for GC analysis?

A4: Derivatization is a chemical process that modifies an analyte to make it more suitable for a particular analytical method. Pinolenic acid, in its free fatty acid form, is not volatile enough to be analyzed directly by Gas Chromatography at typical operating temperatures. Converting it to its corresponding methyl ester (FAME) increases its volatility and thermal stability, which leads to improved chromatographic peak shape and detection.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common problem that can arise from the degradation of the standard.

  • Possible Cause: Improper storage conditions leading to oxidation or hydrolysis of the this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the standard has been consistently stored at -20°C, protected from light, and under an inert atmosphere.

    • Use a Fresh Standard: If degradation is suspected, use a new, unopened vial of the standard and compare the results.

    • Check for Degradation Products: Analyze the standard using GC-MS to look for peaks that may correspond to oxidation or hydrolysis products.

Issue 2: Low purity detected in the standard.

If you observe a lower purity than specified on the certificate of analysis, consider the following:

  • Possible Cause: Contamination during handling or degradation.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the solvent used for dilution is of high purity and free from contaminants.

    • Cleanliness of Labware: Use scrupulously clean glassware and syringes to avoid cross-contamination.

    • Analytical Method Verification: Confirm that your analytical method is properly validated and optimized for FAME analysis.

Issue 3: Poor chromatographic peak shape (e.g., tailing, broadening).

  • Possible Cause: Issues with the GC system or incomplete derivatization.

  • Troubleshooting Steps:

    • GC System Maintenance: Check the GC inlet liner for contamination, ensure the column is properly installed and conditioned, and check for leaks in the system.

    • Derivatization Efficiency: Review your derivatization protocol to ensure the reaction has gone to completion. Incomplete derivatization can leave behind free fatty acids which chromatograph poorly.

    • Injection Technique: The sample introduction is a critical step in GC analysis. Cold injection techniques (on-column or programmed-temperature vaporization) are preferred to avoid sample discrimination that can occur with split injection.

Issue 4: Weak or no signal for this compound.

  • Possible Cause: This can stem from multiple points in the analytical workflow.

  • Troubleshooting Steps:

    • Sample Preparation: For biological samples, ensure lipid extraction and saponification (if measuring total fatty acids) are efficient.

    • Derivatization: Verify that the derivatization reaction was successful.

    • Instrumental Parameters: Check the GC-MS or LC-MS/MS instrument parameters, including injection volume, split ratio (for GC), and detector settings, to ensure they are optimized for sensitivity.

    • Internal Standard: Use an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., Deuterated Pinolenic Acid), to normalize for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Derivatization of Pinolenic Acid to its Methyl Ester (FAME) for GC Analysis

This protocol is adapted from standard methods for fatty acid analysis.

Materials:

  • Sample containing Pinolenic Acid

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF3) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Saponification:

    • To approximately 25 mg of the lipid sample in a screw-capped tube, add a known amount of the internal standard.

    • Add 1.5 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 5-10 minutes until the fat globules are dissolved.

  • Esterification:

    • Cool the solution and add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5-10 minutes.

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds.

    • Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

  • Drying:

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis:

    • Dilute the hexane extract to an appropriate concentration for GC analysis.

Protocol 2: General GC-MS Conditions for FAME Analysis

Instrument parameters should be optimized for the specific instrument and column used.

ParameterCondition
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 7

Technical Support Center: Pinolenic Acid Methyl Ester (PLAME) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Pinolenic Acid methyl ester (PLAME), focusing on minimizing sample loss and ensuring high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting PLAME yield during extraction?

A1: The choice of methylation (transesterification) catalyst and method is paramount. The optimal choice depends on the free fatty acid (FFA) content of your starting pine nut oil. For oils with high FFA content (>1%), an acid-catalyzed pre-treatment is crucial to prevent soap formation (saponification), which occurs with alkali catalysts and significantly reduces yield.[1] Base-catalyzed methods are generally faster and operate at milder, room temperatures, which can prevent the degradation of heat-sensitive polyunsaturated fatty acids like pinolenic acid.[1]

Q2: My final PLAME sample shows artifact peaks in the gas chromatogram. What could be the cause?

A2: Artifact peaks often indicate sample degradation or contamination. Polyunsaturated fatty acids are highly susceptible to oxidation.[1] To prevent this, minimize the sample's exposure to air and light by working under an inert atmosphere (e.g., nitrogen) and using amber vials.[1] Adding an antioxidant like BHT during preparation can also inhibit oxidation.[1] Another cause could be thermal degradation from excessive heat during acid-catalyzed derivatization; optimizing for the lowest effective temperature and shortest time is recommended.[1]

Q3: Why is derivatization to a methyl ester necessary for analyzing pinolenic acid?

A3: Free fatty acids like pinolenic acid are polar and not very volatile, which makes them unsuitable for direct gas chromatography (GC) analysis.[2] This can lead to poor and broad peak shapes, inaccurate results, and potential adsorption to the GC column.[2] Converting them to fatty acid methyl esters (FAMEs) increases their volatility and reduces polarity, allowing for sharp peaks and reliable quantification.[2]

Q4: Can I use a direct transesterification method to simplify the workflow?

A4: Yes, direct transesterification (DT) is an effective method that combines lipid extraction and methylation into a single step, saving time and reducing solvent usage.[3][4] Studies have shown that DT can result in higher and more accurate quantitation of total fatty acids from biomass compared to multi-step extraction-then-transesterification methods, as it minimizes the loss of saponifiable lipids.[3]

Q5: What is the best way to purify PLAME and remove more saturated fatty acids?

A5: Low-temperature solvent fractionation is a highly effective technique. By dissolving the free fatty acid mixture in a solvent like n-hexane and cooling it to cryogenic temperatures (e.g., -85°C), the more saturated fatty acids, which have lower solubility at these temperatures, will crystallize and precipitate.[5][6] The liquid fraction, which remains enriched with pinolenic acid, can then be separated by cold filtration.[6]

Troubleshooting Guide

This guide addresses common problems encountered during PLAME extraction and analysis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No PLAME Yield 1. Incomplete Reaction: Insufficient catalyst, time, or temperature.1. Ensure reagents are fresh. Optimize reaction conditions (time, temperature). For acid-catalyzed methods, ensure the complete absence of water, which can reverse the reaction.[1]
2. Wrong Catalyst: Using a base catalyst on a high FFA sample.2. For oils with >1% FFA, use an acid-catalyzed pre-treatment before base-catalyzed transesterification.[1]
3. Sample Loss During Washing: Emulsion formation or loss of FAMEs in the aqueous layer.3. Break emulsions by adding a saturated NaCl solution. Ensure phase separation is complete before collecting the organic layer. Centrifugation can aid separation.[1]
Poor GC Peak Shape (Tailing) 1. Active Sites in GC System: Contamination in the injector liner or column.1. Clean or replace the inlet liner.[2][7] Use a fresh, silanized liner. Condition the column according to the manufacturer's instructions.
2. Acidic Sample Injection: Residual acid catalyst (e.g., HCl, BF₃) degrading the column.2. Neutralize the final FAME extract by washing with a weak base solution (e.g., 2% potassium carbonate) followed by a water wash.[1] Dry the extract over anhydrous sodium sulfate (B86663) before injection.[8]
3. Column Overload: Injecting a sample that is too concentrated.3. Dilute the sample. Reduce the injection volume.[2]
Extra "Ghost" Peaks in Chromatogram 1. Sample Carryover: Residue from a previous, more concentrated injection.1. Run a solvent blank to confirm carryover. If present, bake out the column at a high temperature and clean the syringe thoroughly.[2]
2. Contamination: Contaminated solvents, reagents, or glassware.2. Use high-purity, GC-grade solvents. Ensure all glassware is meticulously cleaned.
3. Septum Bleed: Degradation of the injector port septum at high temperatures.3. Use a high-quality, low-bleed septum. Check for fragments of old septa in the inlet.[9]

Data Summary: Method Comparison for FAME Yield

The choice of extraction and transesterification method can significantly impact the final yield of fatty acid methyl esters. The following table summarizes representative yields from different approaches.

Extraction MethodTransesterification CatalystStarting MaterialReported FAME Yield / PurityReference
Lipase-Catalyzed Esterification (1st Step)Lipozyme RM IMPine Nut Oil FFAs40 mol% yield (51 mol% purity)[10]
Lipase-Catalyzed Esterification (2nd Step)Lipozyme RM IMEnriched FFAs15 mol% yield (86 mol% purity)[10]
Lipase-Catalyzed Esterification + Urea (B33335) ComplexationCandida rugosa Lipase / UreaPine Nut Oil FFAs8.7 mol% yield (>95 mol% purity)[11]
Direct Transesterification (Optimized)KOH + Nano Alumina/Cerium OxidePine Oil>81%[12][13]
Solvent Extraction (Microwave-Assisted)Not SpecifiedPangus Fish21.8% oil yield[14]

Note: Yields are highly dependent on the specific protocol, starting material quality, and optimization. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Two-Step Acid/Base-Catalyzed Transesterification

This method is ideal for pine nut oil with unknown or high free fatty acid (FFA) content.

Materials:

  • Pine nut oil

  • Methanolic HCl (5%) or BF₃ in Methanol (B129727) (14%)[8]

  • Methanolic NaOH (0.5 M)[8]

  • n-Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Screw-cap tubes, heater block, centrifuge

Procedure:

  • Saponification & Esterification:

    • Weigh approximately 25 mg of pine nut oil into a screw-cap tube.

    • Add 1.5 mL of 0.5 M methanolic NaOH.[8]

    • Heat at 100°C for 5-10 minutes until oil globules dissolve completely.[8]

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF₃ in methanol (or 5% methanolic HCl).[8]

    • Cap tightly and heat again at 100°C for 5-10 minutes.[8]

  • Extraction:

    • Cool the tube. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.[8]

    • Vortex vigorously for 30 seconds to mix the phases.

    • Centrifuge for 5 minutes at ~2000 x g to separate the layers.

  • Recovery & Drying:

    • Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

    • The sample is now ready for dilution and GC analysis.

Protocol 2: Direct Transesterification (One-Step)

This rapid method is suitable for small samples and screening purposes.

Materials:

  • Pine nut oil or biomass

  • Transesterification reagent (e.g., Methanolic H₂SO₄ or HCl)

  • n-Hexane

  • Internal Standard (e.g., Methyl heptadecanoate)

  • Heater block, vortex mixer

Procedure:

  • Reaction Setup:

    • Place a known amount of sample (e.g., 10-20 mg) into a glass reaction tube.

    • Add a precise volume of the internal standard solution.

    • Add 2 mL of the transesterification reagent (e.g., 2% H₂SO₄ in methanol).

  • Reaction:

    • Cap the tube tightly and vortex to mix.

    • Heat the mixture at 80-90°C for 1-2 hours.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of water.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Recovery:

    • Allow the layers to separate (centrifugation can be used if necessary).

    • Transfer the upper hexane layer to a GC vial for analysis.

Visualizations

Workflow for Minimizing PLAME Sample Loss

G cluster_prep 1. Preparation & Reaction cluster_extract 2. Extraction & Washing cluster_recover 3. Recovery & Analysis Start Start: Pine Nut Oil Sample Catalyst Select Catalyst (Acid for High FFA, Base for Low FFA) Start->Catalyst Assess FFA% Reaction Transesterification Reaction (Control Temp & Time) Catalyst->Reaction L1 Risk: Saponification (Wrong Catalyst) Quench Quench Reaction (Add H2O or NaCl) Reaction->Quench L2 Risk: Degradation (Excess Heat) Extract Extract with Hexane Quench->Extract Wash Wash Organic Phase (e.g., with K2CO3 to neutralize) Extract->Wash L3 Risk: Emulsion / Incomplete Extraction PhaseSep Phase Separation (Centrifuge if needed) Wash->PhaseSep Collect Collect Hexane Layer PhaseSep->Collect L4 Risk: Analyte Loss (Aqueous Phase) Dry Dry with Na2SO4 Collect->Dry Analyze GC Analysis Dry->Analyze End End: PLAME Data Analyze->End

Caption: Workflow diagram highlighting critical points for potential sample loss.

Troubleshooting Logic for Low PLAME Yield

G Start Problem: Low PLAME Yield CheckReaction Was the reaction complete? Start->CheckReaction CheckCatalyst Was the correct catalyst used for the sample's FFA content? CheckReaction->CheckCatalyst Yes Sol_Reaction Solution: - Increase reaction time/temp - Ensure anhydrous conditions - Use fresh reagents CheckReaction->Sol_Reaction No CheckLoss Was there physical sample loss during workup? CheckCatalyst->CheckLoss Yes Sol_Catalyst Solution: - Measure FFA of oil - Use acid pre-treatment for high FFA samples CheckCatalyst->Sol_Catalyst No CheckDegradation Could degradation have occurred? CheckLoss->CheckDegradation No Sol_Loss Solution: - Use centrifuge to break emulsions - Ensure complete phase separation - Avoid vigorous shaking CheckLoss->Sol_Loss Yes Sol_Degradation Solution: - Use inert atmosphere (N2/Ar) - Add antioxidant (BHT) - Reduce reaction temperature CheckDegradation->Sol_Degradation Yes

References

Technical Support Center: Optimizing Pinolenic Acid Methyl Ester (PLAME) Delivery to Cells in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Pinolenic Acid Methyl Ester (PLAME) to cells in culture. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges and achieve reliable and reproducible results in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: My this compound (PLAME) is not dissolving in my cell culture medium. How can I improve its solubility?

A1: PLAME, like other long-chain fatty acid methyl esters, has very low solubility in aqueous solutions like cell culture media. Direct addition will likely result in precipitation. To overcome this, PLAME should first be dissolved in an organic solvent and then complexed with a carrier protein.

  • Solvent Choice : High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are suitable solvents for creating a concentrated stock solution of PLAME.[1]

  • Carrier Protein : The most common and recommended method for delivering fatty acids to cells in culture is by complexing them with fatty acid-free Bovine Serum Albumin (BSA).[2] This mimics the physiological transport of fatty acids in the bloodstream and enhances their stability and delivery to cells.

Q2: What is the difference between Pinolenic Acid (PLA) and this compound (PLAME) for cell culture experiments?

A2: The primary difference lies in their chemical properties. PLAME is the methyl ester of pinolenic acid, making it a more neutral and lipophilic (fat-soluble) molecule compared to the free fatty acid form. This difference in polarity can affect its uptake and metabolism by cells. While both are used to study the effects of this unique fatty acid, it is crucial to be consistent with the form used throughout a study.

Q3: I am observing cytotoxicity in my cell culture experiments with PLAME. What are the potential causes and how can I mitigate this?

A3: Cytotoxicity can arise from several factors when working with PLAME:

  • High PLAME Concentration : At high concentrations, fatty acids and their esters can induce lipotoxicity. It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.[3]

  • Solvent Toxicity : The organic solvent (DMSO or ethanol) used to dissolve PLAME can be toxic to cells at higher concentrations. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1% for DMSO.[2][4] Always include a vehicle control (medium with the same concentration of solvent and BSA without PLAME) in your experiments to account for any solvent-induced effects.

  • Oxidation : As a polyunsaturated fatty acid derivative, PLAME is susceptible to oxidation. Oxidized lipids can be more cytotoxic than their non-oxidized counterparts. Ensure your PLAME is of high purity, stored correctly (at -20°C under an inert atmosphere if possible), and that stock solutions are freshly prepared.

Q4: What is the recommended molar ratio of PLAME to BSA for complexation?

A4: The optimal molar ratio of PLAME to BSA can vary depending on the cell type and experimental design. A common starting point is a molar ratio between 3:1 and 6:1 (PLAME:BSA). However, it is advisable to empirically determine the optimal ratio for your specific experimental conditions to ensure efficient delivery without causing cytotoxicity.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Cloudy or Precipitated Solution in Culture Medium Poor aqueous solubility of PLAME. Direct addition of a concentrated organic stock solution to the medium.Prepare a PLAME-BSA complex to enhance solubility. Add the PLAME stock solution to the BSA solution slowly while vortexing. Ensure the final concentration of the organic solvent in the medium is low (<0.1%).[5]
Low or No Biological Effect Observed Inefficient cellular uptake of PLAME. Suboptimal concentration of PLAME. Degradation of PLAME.Optimize the PLAME:BSA molar ratio. Perform a dose-response curve to identify the effective concentration range. Prepare fresh PLAME solutions and handle them carefully to prevent oxidation.
High Variability Between Replicate Wells Inconsistent cell seeding density. "Edge effects" in multi-well plates. Inaccurate addition of PLAME solution.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of plates for treatment groups; instead, fill them with sterile PBS or media.[6] Use calibrated pipettes for consistent reagent addition.
Unexpected Off-Target Effects in Cells Cellular metabolism of PLAME into other bioactive molecules. Effects of the delivery vehicle (solvent or BSA).Perform dose-response and time-course experiments to find the optimal conditions with minimal off-target effects. Always include appropriate vehicle controls (medium + solvent + BSA) to differentiate the effects of PLAME from those of the delivery reagents.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM PLAME Stock Solution

Materials:

  • This compound (PLAME)

  • Sterile, cell-culture grade DMSO or 100% Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of PLAME in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve a final concentration of 100 mM.

  • Vortex thoroughly until the PLAME is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of PLAME-BSA Complex for Cell Culture

Materials:

  • 100 mM PLAME stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in sterile PBS or serum-free medium. Gently warm the solution to 37°C to aid dissolution.

  • Sterile-filter the BSA solution using a 0.22 µm filter.

  • To prepare a PLAME-BSA complex with a 5:1 molar ratio, slowly add the 100 mM PLAME stock solution dropwise to the warm 10% BSA solution while gently vortexing.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[3]

  • This PLAME-BSA complex is now ready to be diluted to the desired final concentration in your cell culture medium.

Protocol 3: General Protocol for a Cell-Based Assay with PLAME

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PLAME-BSA complex (from Protocol 2)

  • Vehicle control (BSA solution with the same concentration of organic solvent as the PLAME-BSA complex)

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere and recover overnight.

  • The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the PLAME-BSA complex.

  • Include wells with untreated cells and cells treated with the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, proceed with your specific downstream analysis (e.g., cell viability assay, gene expression analysis, cytokine measurement).

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL
Ethanol100 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data from ChemicalBook.[1]

Table 2: Recommended Starting Concentrations for Pinolenic Acid in Cell Culture Experiments

Note: Specific data for PLAME is limited. The following concentrations for Pinolenic Acid (PLA) can be used as a starting point for dose-response experiments with PLAME.

Cell LineTreatment ConditionsParameter MeasuredResultReference
Human THP-1 macrophagesPLA with LPS stimulationIL-6, TNF-α, PGE2 productionSignificant reduction--INVALID-LINK--
Murine RAW264.7 macrophages10, 25, 50 µM PLA with LPS stimulationNitric Oxide, COX-2 expressionDose-dependent reduction--INVALID-LINK--
Human MDA-MB-231 breast cancer cells25, 50, 100 µM PLACell invasionInhibition--INVALID-LINK--
Human HepG2 hepatoma cells50 µM PLA for 24hmRNA levels of lipid synthesis genesSignificant reduction--INVALID-LINK--

Signaling Pathways and Diagrams

Pinolenic acid has been shown to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key signaling pathways, including the NF-κB and PPAR pathways. It is anticipated that PLAME will have similar effects following cellular uptake and potential hydrolysis to the free fatty acid.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pinolenic acid has been shown to inhibit the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm PLAME Pinolenic Acid Methyl Ester (PLAME) IKK IKK Complex PLAME->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates

Caption: PLAME's inhibitory effect on the NF-κB signaling pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Upon activation by fatty acid ligands, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Pinolenic acid is known to activate PPARs, leading to anti-inflammatory and metabolic regulatory effects.

PPAR_Pathway cluster_nucleus Nucleus PLAME Pinolenic Acid Methyl Ester (PLAME) PPAR PPAR PLAME->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer RXR RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Gene_Expression Regulation of Target Gene Expression (e.g., anti- inflammatory, metabolic genes) PPRE->Gene_Expression Regulates

Caption: Activation of the PPAR signaling pathway by PLAME.

Experimental Workflow

The following diagram outlines a general workflow for conducting a cell culture experiment to investigate the effects of PLAME.

Experimental_Workflow start Start prep_plame Prepare PLAME Stock Solution start->prep_plame prep_bsa Prepare PLAME-BSA Complex prep_plame->prep_bsa treat_cells Treat Cells with PLAME-BSA and Controls prep_bsa->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Downstream Analysis (e.g., Viability, qPCR, ELISA) incubate->analysis end End analysis->end

Caption: General workflow for a PLAME cell culture experiment.

References

Technical Support Center: Overcoming Poor Bioavailability of Pinolenic Acid Methyl Ester in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of Pinolenic Acid (PLA) methyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Pinolenic Acid methyl ester expected to be low after oral administration?

A1: As a lipophilic ester, this compound faces several challenges in oral absorption. Its poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a critical first step for absorption.[1] Furthermore, like other fatty acid ethyl esters, it requires enzymatic hydrolysis by lipases to release the free fatty acid (Pinolenic Acid) for absorption into the intestinal mucosal cells.[2] The efficiency of this hydrolysis and the subsequent absorption can be influenced by factors such as the presence of dietary fats and the formulation of the administered product.[3][4]

Q2: What is the primary mechanism of absorption for Pinolenic Acid after the hydrolysis of its methyl ester?

A2: Following enzymatic hydrolysis of the methyl ester in the gastrointestinal tract, the released free Pinolenic Acid is emulsified by bile salts to form mixed micelles. These micelles facilitate the transport of the fatty acid to the surface of the enterocytes (intestinal absorptive cells). From there, it is believed to be absorbed via passive diffusion across the cell membrane.[5][6]

Q3: Which is more readily absorbed: Pinolenic Acid free fatty acid or its methyl/ethyl ester?

A3: While direct comparative pharmacokinetic data for Pinolenic Acid and its esters is limited, studies on other polyunsaturated fatty acids, such as omega-3s, consistently show that the free fatty acid (FFA) form is more readily absorbed than the ethyl ester (EE) form.[2][7] One study demonstrated that the bioavailability of omega-3 FFAs was significantly higher than that of omega-3 EEs, particularly in a low-fat diet.[7] An in vivo study in mice showed that both pure pinolenic acid and its ethyl ester improved glucose tolerance, indicating that the ethyl ester is absorbed and bioactive.[3] However, for optimal absorption, especially in the absence of a high-fat meal, formulating to enhance the dispersion and hydrolysis of the ester is crucial.

Q4: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?

A4: Lipid-Based Drug Delivery Systems (LBDDS) are the most effective strategies for improving the oral bioavailability of poorly water-soluble compounds like this compound.[6][8] Key approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for enzymatic digestion and absorption.[9]

  • Nanoemulsions: These are kinetically stable dispersions of oil droplets in an aqueous phase with droplet sizes in the nanometer range (typically 20-200 nm).[10][11] The small droplet size provides a large surface area, which can enhance the dissolution and absorption of lipophilic drugs.[12]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids. They can encapsulate lipophilic compounds, protect them from degradation, and provide controlled release.[13]

Q5: Can first-pass metabolism affect the bioavailability of Pinolenic Acid?

A5: First-pass metabolism is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. While Pinolenic Acid is a naturally occurring fatty acid and is metabolized, the extent to which first-pass metabolism specifically limits the systemic availability of exogenously administered Pinolenic Acid from its methyl ester is not well-documented. However, formulation strategies that enhance lymphatic transport, such as LBDDS, can help to partially bypass the liver and mitigate the first-pass effect.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of Pinolenic Acid Between Subjects
Possible Cause Troubleshooting Step
Inconsistent Dissolution and Absorption Formulate the this compound into a SEDDS or nanoemulsion to ensure more uniform dispersion and absorption in the GI tract.[9][10]
Food Effect Standardize feeding protocols. Administer the formulation with a meal containing a consistent amount of fat to promote bile secretion and lipase (B570770) activity, which aid in the digestion and absorption of lipids.[3]
Incomplete Hydrolysis of the Methyl Ester Include a lipase or a combination of surfactants in the formulation that can promote the enzymatic breakdown of the ester bond.
Issue 2: Low Measured Plasma Concentrations of Pinolenic Acid (Poor Bioavailability)
Possible Cause Troubleshooting Step
Poor Formulation Develop and optimize a lipid-based formulation such as a nanoemulsion or a nanostructured lipid carrier (NLC) to improve solubility and absorption.[13]
Inadequate Analytical Sensitivity Optimize the analytical method for quantifying Pinolenic Acid in plasma. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a fatty acid methyl ester (FAME) is a highly sensitive method. Ensure the use of an appropriate internal standard, such as a deuterated version of Pinolenic Acid, for accurate quantification.
Rapid Metabolism Consider co-administration with an inhibitor of relevant metabolic enzymes if the metabolic pathway is known and a suitable inhibitor is available. However, this approach requires careful consideration of potential drug-drug interactions.
Incorrect Chemical Form If feasible, compare the bioavailability of the methyl ester with the free fatty acid or triglyceride form of Pinolenic Acid in your experimental model. Studies with other fatty acids suggest the free fatty acid form may have higher bioavailability.[2][7]

Quantitative Data Summary

Table 1: Comparative Bioavailability of Omega-3 Fatty Acids in Different Chemical Forms

Fatty Acid Form Relative Bioavailability (vs. Free Fatty Acid) Key Findings Reference
Free Fatty Acid (FFA) 100%Well absorbed.[2]
Triacylglycerol (TG) 57-68%Absorption is less complete compared to the free acid form.[2]
Ethyl Ester (EE) 20-21%Significantly lower absorption compared to the free acid and triglyceride forms.[2]

Table 2: Pharmacokinetic Parameters of Omega-3 Fatty Acids from Different Formulations (Low-Fat Diet)

Formulation Analyte AUC₀₋ₜ (nmol·h/mL) Key Findings Reference
Omega-3 Free Fatty Acid (OM-3 FFA) EPA + DHA2650.2Bioavailability is 4-fold greater than the ethyl ester form in a low-fat diet.[7]
Omega-3 Acid Ethyl Ester (OM-3 EE) EPA + DHA662.0Bioavailability is significantly lower than the free fatty acid form in a low-fat diet.[7]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, propylene (B89431) glycol).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant in which the this compound has the highest solubility.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish, stable nanoemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.

  • Formulation Optimization:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Incorporate the desired concentration of this compound into the oil phase.

    • Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Assess the stability of the formulation under different storage conditions.

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • House the animals in a controlled environment and provide standard chow and water ad libitum.

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups (n=6-8 per group) for each formulation to be tested (e.g., this compound in corn oil vs. This compound in a SEDDS formulation).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Plasma Analysis:

    • Extract lipids from the plasma samples using a suitable method (e.g., Folch extraction).

    • Derivatize the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

    • Quantify the concentration of this compound in the samples using a validated GC-MS method with an appropriate internal standard.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, and AUC₀₋ₜ) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental_Workflow_for_Bioavailability_Study cluster_Formulation Formulation Development cluster_InVivo In Vivo Study (Rats) cluster_Analysis Bioanalysis & Data Interpretation F1 Excipient Screening F2 Phase Diagram Construction F1->F2 F3 Formulation Optimization (SEDDS/Nanoemulsion) F2->F3 IV2 Oral Gavage Dosing F3->IV2 Test Formulation IV1 Animal Fasting & Grouping IV1->IV2 IV3 Serial Blood Sampling IV2->IV3 A1 Plasma Separation IV3->A1 A2 Lipid Extraction & Derivatization A1->A2 A3 GC-MS Quantification A2->A3 A4 Pharmacokinetic Analysis (Cmax, Tmax, AUC) A3->A4

Caption: Workflow for assessing the in vivo bioavailability of this compound.

Lipid_Absorption_Pathway cluster_Lumen GI Lumen cluster_Enterocyte Enterocyte cluster_Circulation Circulation PLA_ME Pinolenic Acid Methyl Ester Emulsion Emulsion Droplet PLA_ME->Emulsion Dispersion (SEDDS) PLA_FFA Free Pinolenic Acid + Methanol Emulsion->PLA_FFA Pancreatic Lipase Micelle Mixed Micelle PLA_FFA->Micelle Bile Salts Absorption Passive Diffusion Micelle->Absorption Re_esterification Re-esterification to Triacylglycerol Absorption->Re_esterification Chylomicron Chylomicron Formation Re_esterification->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Systemic Systemic Circulation Lymphatics->Systemic

Caption: Simplified pathway of this compound digestion and absorption.

Troubleshooting_Logic Start Low In Vivo Bioavailability of PLA Methyl Ester Cause1 Poor Solubility/ Dissolution Start->Cause1 Cause2 Inefficient Ester Hydrolysis Start->Cause2 Cause3 Rapid Metabolism/ First-Pass Effect Start->Cause3 Solution1 Lipid-Based Formulations (SEDDS, Nanoemulsions) Cause1->Solution1 Solution2 Co-administer with High-Fat Meal Cause2->Solution2 Solution3 Optimize Formulation with Excipients Promoting Hydrolysis Cause2->Solution3 Solution4 Formulations for Lymphatic Uptake Cause3->Solution4

Caption: Troubleshooting logic for poor in vivo bioavailability of this compound.

References

Technical Support Center: Pinolenic Acid Methyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methodological refinement of pinolenic acid methyl ester (PAME) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for converting pinolenic acid into its methyl ester for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize pinolenic acid to its methyl ester before GC analysis?

A1: Derivatization is essential for several reasons. Free fatty acids like pinolenic acid are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape, tailing, and adsorption issues during GC analysis.[1] Converting the carboxylic acid to a less polar methyl ester increases its volatility and thermal stability, resulting in sharper peaks, improved resolution, and more accurate and reproducible quantification.[1][2][3]

Q2: What are the most common methods for preparing pinolenic acid methyl esters (PAMEs)?

A2: The most common methods involve acid-catalyzed or base-catalyzed esterification/transesterification.

  • Acid-Catalyzed Methods: Reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) or methanolic HCl are widely used.[4] These methods are effective for esterifying both free fatty acids and transesterifying acylglycerols in a single step.[4]

  • Base-Catalyzed Methods: Reagents such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are also common.[5] Base-catalyzed reactions are typically faster and occur under milder conditions than acid-catalyzed methods but are not effective for esterifying free fatty acids.[4][5][6]

Q3: Pinolenic acid is a polyunsaturated fatty acid (PUFA). Are there special precautions I should take during derivatization?

A3: Yes. PUFAs like pinolenic acid are susceptible to oxidation and isomerization (changes in double bond position or geometry) when exposed to heat, acid, or oxygen.[7][8][9] To minimize degradation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7]

  • Use high-quality, anhydrous solvents and reagents, as water can hinder the reaction.[10]

  • Use the mildest temperature and shortest reaction time that still allows for complete derivatization.[4]

  • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample.

Q4: Can I use the same derivatization method for free pinolenic acid and for pinolenic acid present in triglycerides (e.g., in pine nut oil)?

A4: Acid-catalyzed methods (e.g., BF3-Methanol or methanolic HCl) are suitable for both free fatty acids and triglycerides.[4] These reagents will both esterify the free acids and transesterify the glycerolipids. Base-catalyzed methods, however, are primarily for transesterification and will not efficiently convert free fatty acids into methyl esters.[5] If your sample contains a high amount of free fatty acids, an acid-catalyzed approach is recommended.[6][10]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound (PAME)

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Verify Reaction Conditions: Ensure optimal reaction time and temperature. Acid-catalyzed reactions may require heating (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes).[4][11] Consult established protocols for your chosen reagent.
Check Catalyst Activity: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents. Boron trifluoride (BF3), for example, has a limited shelf life at room temperature.[1]
Presence of Water Use Anhydrous Reagents: Water interferes with both acid and base-catalyzed reactions, leading to incomplete esterification and potential hydrolysis of the formed esters.[10] Use anhydrous methanol and solvents. Dry the sample thoroughly if applicable.
Incorrect Reagent for Sample Type Select the Right Catalyst: If your sample has a high content of free fatty acids (FFAs), a base-catalyzed method will be ineffective. Use an acid catalyst like BF3-Methanol or methanolic HCl for samples containing high FFAs.[6][10]
Loss During Extraction Optimize Extraction: After derivatization, PAMEs are typically extracted into a non-polar solvent like hexane (B92381).[11] Ensure vigorous shaking to facilitate transfer from the reaction medium to the extraction solvent. Allow layers to separate completely before collecting the organic layer. Adding a saturated NaCl solution can improve layer separation.[11]

Issue 2: Extra or Unexpected Peaks in the GC Chromatogram

Potential Cause Troubleshooting Steps & Recommendations
Oxidation of Pinolenic Acid Minimize Oxygen Exposure: The multiple double bonds in pinolenic acid make it prone to oxidation, creating artifacts. Purge reaction vials with nitrogen or argon.[7] Store samples and extracts at low temperatures (-20°C or lower).[7]
Isomerization Use Mild Conditions: Harsh acidic conditions or high temperatures can cause isomerization (shifting of double bonds or cis/trans conversion), leading to multiple peaks for a single fatty acid.[9] Use the mildest effective reaction conditions. Base-catalyzed methods are generally milder.[4]
Contaminants from Reagents Run a Reagent Blank: Always prepare and run a blank sample containing only the solvents and reagents used in the derivatization process. This helps identify contaminant peaks originating from your reagents or glassware.
Incomplete Reaction Check for Free Fatty Acid Peak: If the reaction is incomplete, you may see a broad, tailing peak corresponding to underivatized pinolenic acid. Increase reaction time, temperature, or catalyst concentration and re-analyze.

Experimental Protocols & Data

Protocol: Acid-Catalyzed Methylation using BF3-Methanol

This protocol is a standard method for the simultaneous esterification of free fatty acids and transesterification of glycerolipids.[11]

Materials:

  • Lipid sample (e.g., pine nut oil or extracted free fatty acids)

  • Boron Trifluoride-Methanol (12-14% w/w BF3 in Methanol)

  • n-Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Screw-cap reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial. If using an internal standard for quantification, add a known amount at this stage.

  • Saponification (Optional but Recommended for Oils): For samples containing triglycerides like pine nut oil, add 1.5 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes. This step creates fatty acid salts. Cool the vial to room temperature.[11]

  • Esterification: Add 2 mL of 14% BF3-Methanol reagent to the vial.[11] Cap the vial tightly.

  • Heating: Heat the vial at 100°C for 10 minutes in a heating block or water bath.[11] This step drives the methylation reaction.

  • Extraction: Cool the vial to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.[11]

  • Mixing: Cap the vial and shake vigorously for 30-60 seconds to extract the PAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the n-hexane containing the PAMEs.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for dilution (if necessary) and injection into the GC system.

Data Presentation: Comparison of Derivatization Conditions

The following table summarizes typical conditions for common FAME preparation methods. Optimal conditions should be determined empirically for your specific sample and system.

Method Catalyst Typical Temperature Typical Reaction Time Advantages Disadvantages
Acid-Catalyzed 12-14% BF₃ in Methanol60 - 100 °C5 - 30 minEffective for both FFAs and glycerolipids.[4]Harsher conditions can cause PUFA degradation/isomerization.[4][5] Reagent has limited shelf life.[1]
Acid-Catalyzed 1-5% HCl in Methanol45 - 100 °C1 - 16 hoursMilder than BF₃.[4] Reagents are easy to prepare.[4]Slower reaction rates compared to other methods.[4][6]
Base-Catalyzed 0.5 M KOH or NaOH in MethanolRoom Temp - 60 °C2 - 15 minVery fast reaction under mild conditions.[1][4] Minimizes degradation of labile fatty acids.[1]Ineffective for esterifying free fatty acids (FFAs).[4][5]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Lipid Sample (e.g., Pine Nut Oil) Add_IS Add Internal Standard (e.g., C17:0) Sample->Add_IS Add_Reagent Add Catalyst (e.g., BF3-Methanol) Add_IS->Add_Reagent Heat Heat Reaction (e.g., 100°C, 10 min) Add_Reagent->Heat Add_Hexane Add Hexane & Saturated NaCl Heat->Add_Hexane Vortex Vortex to Extract FAMEs Add_Hexane->Vortex Separate Collect Upper (Hexane) Layer Vortex->Separate Dry Dry with Na₂SO₄ Separate->Dry GC_Analysis GC-FID/MS Analysis Dry->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Workflow for PAME derivatization and analysis.

Troubleshooting Logic for Low PAME Yield

G Start Low PAME Yield Detected Cause1 Incomplete Reaction? Start->Cause1 Cause2 Reagent Degradation? Start->Cause2 Cause3 Presence of Water? Start->Cause3 Cause4 Extraction Loss? Start->Cause4 Sol1a Increase Reaction Time / Temp Cause1->Sol1a Sol1b Check Catalyst Concentration Cause1->Sol1b Sol2 Use Fresh Reagents Cause2->Sol2 Sol3 Use Anhydrous Solvents Cause3->Sol3 Sol4 Ensure Vigorous Mixing & Complete Phase Separation Cause4->Sol4

Caption: Logic diagram for troubleshooting low PAME yield.

Pinolenic Acid and a Potential Signaling Pathway

Pinolenic acid has been studied for its potential therapeutic properties, including its role in ameliorating lipogenesis and oxidative stress.[11] One suggested mechanism involves the AMPK/SIRT1 signaling pathway.[11]

G PLA Pinolenic Acid AMPK AMPK (AMP-activated protein kinase) PLA->AMPK Activates SIRT1 SIRT1 (Sirtuin 1) AMPK->SIRT1 Activates Lipogenesis Lipogenesis (Fat Synthesis) SIRT1->Lipogenesis Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces

Caption: Pinolenic acid's potential role in the AMPK/SIRT1 pathway.

References

Validation & Comparative

A Comparative Guide: Pinolenic Acid Methyl Ester vs. Alpha-Linolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pinolenic Acid (PNLA) methyl ester and Alpha-Linolenic Acid (ALA) methyl ester, focusing on their structural distinctions, physicochemical properties, and biological activities. While direct comparative experimental data on the methyl ester forms is limited, this guide synthesizes available research on their parent fatty acids to offer valuable insights for research and drug development.

Structural and Physicochemical Properties

Pinolenic acid and alpha-linolenic acid are both 18-carbon polyunsaturated fatty acids (PUFAs) with three double bonds. Their fundamental difference lies in the position of these double bonds, which significantly influences their metabolic pathways and biological functions. Both are commonly studied and utilized as their methyl ester derivatives to enhance lipophilicity.

Table 1: Physicochemical Properties of Pinolenic Acid Methyl Ester and Alpha-Linolenic Acid Methyl Ester

PropertyThis compoundAlpha-Linolenic Acid Methyl Ester
IUPAC Name methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoatemethyl (9Z,12Z,15Z)-octadecatrienoate
Molecular Formula C₁₉H₃₂O₂C₁₉H₃₂O₂
Molecular Weight 292.46 g/mol 292.46 g/mol
CAS Number 38406-57-4301-00-8
Structure A non-methylene-interrupted fatty acid (delta-5,9,12)A methylene-interrupted omega-3 fatty acid (delta-9,12,15)
Solubility Soluble in DMSO and ethanolSoluble in ethanol

Biological Activity: A Comparative Overview

The biological activities of PNLA and ALA are largely attributed to their unique structures. While both exhibit anti-inflammatory and lipid-modulating properties, their mechanisms and metabolic fates differ.

Anti-Inflammatory Effects

Both PNLA and ALA have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Pinolenic Acid (PNLA):

PNLA has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[1] This inhibition leads to the downregulation of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, PNLA reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, in human peripheral blood mononuclear cells (PBMCs), PNLA has been observed to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

Alpha-Linolenic Acid (ALA):

As a primary omega-3 fatty acid, ALA is a well-established anti-inflammatory agent.[5] It competes with the pro-inflammatory omega-6 fatty acid, linoleic acid, for the same metabolic enzymes, leading to the production of less inflammatory eicosanoids. ALA has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of iNOS, COX-2, and TNF-α in various cell models.[6][7]

Table 2: Comparative Anti-Inflammatory Effects of Pinolenic Acid and Alpha-Linolenic Acid

ParameterPinolenic AcidAlpha-Linolenic Acid
Primary Mechanism Inhibition of NF-κB activationInhibition of NF-κB activation, competitive inhibition of omega-6 metabolism
Effect on iNOS Reduces expressionReduces expression
Effect on COX-2 Reduces expressionReduces expression
Effect on TNF-α Reduces releaseReduces release
Effect on IL-6 Reduces releaseReduces release

It is important to note that while these data are for the free fatty acids, the methyl ester forms are expected to be hydrolyzed to their active free acid forms in vivo to exert these effects. The increased lipophilicity of the methyl esters may influence their absorption and bioavailability.

Lipid Metabolism

Both PNLA and ALA play significant roles in lipid metabolism, with potential applications in managing dyslipidemia.

Pinolenic Acid (PNLA):

PNLA has been associated with favorable effects on lipid profiles. It is known to increase the secretion of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can contribute to reduced appetite and food intake. A key metabolic feature of PNLA is that due to its non-methylene-interrupted double bond structure, it is not a precursor to arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid.

Alpha-Linolenic Acid (ALA):

ALA is the metabolic precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are well-known for their cardiovascular benefits. ALA itself has been shown to have cholesterol-lowering effects.[8] It can influence lipid metabolism by suppressing the expression of SREBP-2, SREBP-1a, and -1c, key transcription factors involved in cholesterol and triacylglycerol biosynthesis.[3]

Table 3: Comparative Effects on Lipid Metabolism

ParameterPinolenic AcidAlpha-Linolenic Acid
Effect on Cholesterol Cholesterol-lowering potentialLowers blood cholesterol
Effect on Satiety Hormones Increases CCK and GLP-1Not a primary mechanism
Metabolic Fate Not converted to Arachidonic AcidPrecursor to EPA and DHA
Key Regulatory Proteins -Suppresses SREBP-2, SREBP-1a, -1c

Signaling Pathways

The biological effects of PNLA and ALA are mediated through complex signaling pathways. The inhibition of the NF-κB pathway is a central mechanism for their anti-inflammatory actions.

NF-κB Signaling Pathway Inhibition

NF_kB_Signaling cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression Stimulus LPS / TNF-α Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Expression induces IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases PNLA_ALA PNLA_ALA PNLA_ALA->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Pinolenic Acid and Alpha-Linolenic Acid.

Experimental Protocols

In Vitro Anti-Inflammatory Assay (NF-κB Activity)

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

Treatment: Cells are pre-treated with various concentrations of this compound or Alpha-Linolenic Acid methyl ester for 1-2 hours. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against iNOS, COX-2, IκBα, and phospho-IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokines: The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Lipid Metabolism Assay

Cell Culture: Human hepatoma HepG2 cells are maintained in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

Treatment: Cells are incubated with this compound or Alpha-Linolenic Acid methyl ester at various concentrations for 24-48 hours.

Oil Red O Staining: To visualize intracellular lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution.

Cholesterol and Triglyceride Quantification: Cellular lipids are extracted using a chloroform:methanol (2:1) solution. The dried lipid extracts are then reconstituted, and total cholesterol and triglyceride levels are measured using commercially available enzymatic kits.

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of key genes involved in lipid metabolism (e.g., SREBP-1c, SREBP-2, FAS, ACC) are quantified by real-time quantitative PCR using specific primers.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

experimental_workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 Macrophages B Pre-treat with This compound or Alpha-Linolenic Acid Methyl Ester A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F F D->F G G D->G H H E->H

Caption: Workflow for assessing the anti-inflammatory effects of fatty acid methyl esters.

Conclusion

This compound and alpha-linolenic acid methyl ester are structurally related yet functionally distinct polyunsaturated fatty acid derivatives. While both demonstrate significant anti-inflammatory and lipid-modulating properties, their different metabolic fates—PNLA not being a precursor to arachidonic acid and ALA serving as a precursor to EPA and DHA—suggest distinct therapeutic potentials.

The choice between these two molecules for research and drug development will depend on the specific biological system and therapeutic target. Further direct comparative studies on their methyl ester forms are warranted to fully elucidate their respective potencies and mechanisms of action. This guide provides a foundational understanding to aid researchers in designing such studies and exploring the potential of these bioactive lipids.

References

A Comparative Guide to the Biological Activities of Pinolenic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of pinolenic acid and its methyl ester, methyl pinolenate. While extensive research has elucidated the effects of pinolenic acid, a polyunsaturated fatty acid found in pine nut oil, direct comparative studies on its methyl ester are notably scarce in publicly available literature. This document, therefore, summarizes the established biological effects of pinolenic acid and provides a scientifically-grounded inference on the potential activities of methyl pinolenate, based on the general understanding of fatty acid ester metabolism.

At a Glance: Pinolenic Acid vs. Methyl Pinolenate

FeaturePinolenic AcidMethyl Pinolenate (Inferred)
Primary Form Free Fatty AcidFatty Acid Methyl Ester
Anti-inflammatory Activity Demonstrated in vitro and in vivo.Likely requires hydrolysis to pinolenic acid to exert similar effects. Direct activity is not established.
Appetite Suppression Clinically observed through stimulation of satiety hormones.Expected to be inactive until hydrolyzed to pinolenic acid.
Mechanism of Action Inhibition of the NF-κB signaling pathway; potential PPAR activation.The free acid, after hydrolysis, would follow the same mechanism.
Bioavailability Readily absorbed.Expected to be absorbed and subsequently hydrolyzed by esterases.

Anti-inflammatory Effects

Pinolenic acid has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators.[1][2] The primary mechanism for this action is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Pinolenic acid may also exert some of its effects through the activation of peroxisome proliferator-activated receptors (PPARs).[1]

For methyl pinolenate, it is anticipated that the ester must first be hydrolyzed to its free fatty acid form, pinolenic acid, by cellular esterases to exhibit anti-inflammatory activity. Fatty acid methyl esters are generally less biologically active than their corresponding free fatty acids until this conversion occurs.

Quantitative Data on Anti-inflammatory Mediators

The following table summarizes the observed effects of pinolenic acid on various pro-inflammatory markers. Data for methyl pinolenate is not available due to a lack of direct studies.

Inflammatory MediatorCell TypeStimulusPinolenic Acid Concentration% Reduction / Effect
TNF-α Human Peripheral Blood Mononuclear Cells (PBMCs) from RA patientsLPS50 µMReduced release by 60%[3]
IL-6 Human PBMCs from RA patientsLPS50 µMReduced release by 60%[3]
PGE2 Human PBMCs from RA patientsLPS50 µMSubstantially reduced levels[3]
iNOS Expression RAW264.7 MacrophagesLPSNot SpecifiedReduced by 55%[1]
COX-2 Expression RAW264.7 MacrophagesLPSNot SpecifiedReduced by 10%[1]
NF-κB Activation EA.hy926 CellsTNF-α50 µMDecreased[1]

Appetite Suppression

Pinolenic acid has gained attention for its potential role in weight management due to its appetite-suppressing effects. It is thought to stimulate the release of satiety hormones, cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which signal fullness to the brain.

The methyl ester form, methyl pinolenate, is not expected to directly stimulate the release of these hormones. It would likely need to be hydrolyzed to pinolenic acid in the gastrointestinal tract before it can exert any effect on appetite regulation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_1 Pinolenic Acid Action cluster_2 Cellular Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK PLA Pinolenic Acid PLA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Leads to Production of

Caption: Pinolenic acid's inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Analysis Cells Immune Cells (e.g., Macrophages) Treatment Incubate with: - Pinolenic Acid - Methyl Pinolenate (hypothetical) - Control Cells->Treatment Stimulation Stimulate with LPS or TNF-α Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate ELISA Measure Cytokines (ELISA) Supernatant->ELISA WesternBlot Analyze Proteins (Western Blot) (e.g., NF-κB, COX-2) CellLysate->WesternBlot

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators in cultured immune cells.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (pinolenic acid or methyl pinolenate) or a vehicle control for a specified period (e.g., 1-24 hours).

  • Stimulation: An inflammatory response is induced by adding a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to the cell cultures.

  • Sample Collection: After a defined incubation period (e.g., 16-24 hours), the cell culture supernatant is collected to measure secreted inflammatory mediators. The cells are harvested to prepare lysates for protein or gene expression analysis.

  • Quantification of Inflammatory Mediators:

    • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available ELISA kits.

    • Griess Assay: The production of nitric oxide (NO), another inflammatory mediator, can be measured in the supernatant using the Griess reagent.

  • Western Blot Analysis: Cell lysates are used to determine the protein levels of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as components of signaling pathways like NF-κB.

Appetite Hormone Secretion Assay

Objective: To assess the effect of a test compound on the secretion of satiety hormones from enteroendocrine cells.

Methodology:

  • Cell Culture: A suitable enteroendocrine cell line (e.g., STC-1, NCI-H716) is cultured in appropriate media.

  • Treatment: Cells are incubated with the test compound (pinolenic acid or methyl pinolenate) at various concentrations.

  • Sample Collection: The cell culture medium is collected at different time points after treatment.

  • Hormone Quantification: The concentrations of secreted cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1) in the collected medium are measured using specific ELISA or radioimmunoassay (RIA) kits.

Conclusion

Pinolenic acid exhibits well-documented anti-inflammatory and appetite-suppressing properties, primarily through the modulation of the NF-κB signaling pathway and stimulation of satiety hormones. In contrast, there is a significant lack of direct experimental data on the biological activities of its methyl ester, methyl pinolenate. Based on established principles of lipid biochemistry, it is reasonable to hypothesize that methyl pinolenate would require enzymatic hydrolysis to pinolenic acid to exert similar biological effects. Therefore, the free fatty acid form is likely the more direct and potent bioactive molecule. Further research is warranted to directly compare the bioavailability, metabolism, and efficacy of pinolenic acid and its methyl ester to validate these inferences and explore any potential unique activities of the esterified form.

References

A Comparative Guide to Pinolenic Acid Methyl Ester Versus Other Omega-6 Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of Pinolenic Acid (PNLA) methyl ester with other notable omega-6 fatty acids, including Linoleic Acid (LA), Gamma-Linolenic Acid (GLA), and Arachidonic Acid (AA). The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their respective biochemical and physiological effects, supported by experimental data.

At a Glance: Key Differentiators

Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, distinguishes itself from other omega-6 fatty acids through its unique metabolic and signaling properties. While linoleic acid is the most common omega-6 in the diet and a precursor to other fatty acids in this class, and arachidonic acid is known for its pro-inflammatory role, pinolenic acid exhibits potent anti-inflammatory and appetite-suppressing effects. Gamma-linolenic acid also possesses anti-inflammatory properties, but its mechanisms of action differ from those of pinolenic acid.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the effects of these omega-6 fatty acids on key biological markers. It is important to note that experimental conditions such as cell types, stimuli, and concentrations may vary between studies.

Table 1: Comparative Anti-inflammatory Effects
Inflammatory MarkerFatty AcidCell TypeStimulusConcentration (µM)% Reduction / EffectCitation(s)
TNF-α Pinolenic AcidHuman PBMCs (from RA patients)LPS5060%[1]
Pinolenic AcidTHP-1 MacrophagesLPS5018%[1]
Pinolenic AcidMurine Microglial (BV-2)LPS5027%[2]
Gamma-Linolenic AcidHuman Monocytes--Reduced production[2]
IL-6 Pinolenic AcidHuman PBMCs (from RA patients)LPS5060%[1]
Pinolenic AcidTHP-1 MacrophagesLPS5046%[1]
Pinolenic AcidMurine Microglial (BV-2)LPS5074%[2]
PGE2 Pinolenic AcidRAW264.7 MacrophagesDGLA or AA-53% (vs DGLA), 22% (vs AA)[1]
oxLDL Uptake Pinolenic AcidTHP-1 Macrophages-25-10040-50% reduction in macropinocytosis[2]
Table 2: Comparative Effects on Lipid Metabolism
ParameterPinolenic Acid (PNLA)Linoleic Acid (LA)Conjugated Linoleic Acid (CLA)Arachidonic Acid (AA)Citation(s)
Total Cholesterol (TC) Generally DecreasedCan lower TC when substituted for saturated fatsInconsistent: Increased, Decreased, or No Significant EffectAssociated with increased TC[3][4][5]
LDL-Cholesterol (LDL-C) Generally DecreasedCan lower LDL-CInconsistent: Decreased or No Significant EffectAssociated with increased LDL-C[3][4][5]
HDL-Cholesterol (HDL-C) No Significant Change or Potential Increase-Inconsistent: Increased, Decreased, or No Significant Effect-[3]
Triglycerides (TG) Generally Decreased-Inconsistent: Increased, Decreased, or No Significant EffectLowered in some animal studies compared to LA[3][6]
Hepatic LDL Uptake Enhanced---[3][7]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of pinolenic acid compared to other omega-6 fatty acids can be attributed to their differential effects on key signaling pathways.

Anti-inflammatory Signaling

Pinolenic acid primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) activity.[8]

In contrast, arachidonic acid is a precursor for pro-inflammatory eicosanoids, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, often downstream of NF-κB activation. While gamma-linolenic acid has anti-inflammatory properties, these are largely mediated by its conversion to dihomo-gamma-linolenic acid (DGLA), which is a precursor to anti-inflammatory prostaglandins (B1171923) and competes with arachidonic acid.

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IkB->NF_kB Releases NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus Translocation IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->IkB IkB_NF_kB->NF_kB PNLA Pinolenic Acid PNLA->IKK_Complex Inhibits DNA DNA NF_kB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: Pinolenic acid's inhibition of the NF-κB signaling pathway.

Lipid Metabolism Regulation

Pinolenic acid's effects on lipid metabolism are partly mediated by its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR-alpha and PPAR-delta, which are key regulators of fatty acid oxidation.[3]

PPAR_Signaling PNLA Pinolenic Acid PPAR_alpha_delta PPAR-α / PPAR-δ PNLA->PPAR_alpha_delta Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR_alpha_delta->PPAR_RXR_Complex Forms Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on DNA) PPAR_RXR_Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipid_Uptake ↑ Hepatic LDL Uptake Gene_Expression->Lipid_Uptake

Caption: Pinolenic acid's activation of PPAR signaling in lipid metabolism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Cytokine Production in Cell Culture Supernatants by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured macrophages following treatment with fatty acids.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-like cell line (e.g., THP-1).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Fatty Acid Preparation: Dissolve fatty acid methyl esters in ethanol (B145695) to create stock solutions. Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility. The final ethanol concentration should be below 0.1%.

  • Treatment: Seed cells in 24- or 96-well plates. Pre-treat cells with various concentrations of the fatty acids (e.g., 10, 25, 50, 100 µM) or a vehicle control for a specified period (e.g., 24 hours).

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant for analysis.

2. ELISA Procedure (Sandwich ELISA):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate for 2 hours.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Enzyme Conjugation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30-60 minutes.

  • Substrate Reaction: Wash the plate and add a substrate (e.g., TMB). Allow the color to develop.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment - Seed macrophages - Treat with Fatty Acids - Stimulate with LPS Start->Cell_Culture Collect_Supernatant 2. Collect Supernatant Cell_Culture->Collect_Supernatant Add_Samples 5. Add Samples & Standards Collect_Supernatant->Add_Samples Coat_Plate 3. Coat ELISA Plate with Capture Antibody Block 4. Block Plate Coat_Plate->Block Block->Add_Samples Add_Detection_Ab 6. Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme 7. Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 8. Add Substrate & Develop Color Add_Enzyme->Add_Substrate Stop_Reaction 9. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 10. Read Absorbance at 450nm Stop_Reaction->Read_Plate Analyze 11. Analyze Data Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for cytokine measurement by ELISA.

Macrophage Uptake of Oxidized Low-Density Lipoprotein (oxLDL)

This protocol outlines a method to assess the effect of fatty acids on the uptake of oxidized LDL by macrophages, a key process in the development of atherosclerosis.

1. Preparation of Labeled oxLDL:

  • Isolate LDL from human plasma by ultracentrifugation.

  • Label the LDL with a fluorescent dye (e.g., DiI).

  • Induce oxidation of the DiI-labeled LDL by incubation with a copper sulfate (B86663) solution.

  • Purify the DiI-oxLDL to remove unbound dye and copper ions.

2. Macrophage Culture and Treatment:

  • Culture macrophages (e.g., THP-1 derived macrophages) in appropriate media.

  • Pre-treat the macrophages with different concentrations of pinolenic acid or other fatty acids for a specified duration (e.g., 24 hours).

3. oxLDL Uptake Assay:

  • Incubate the pre-treated macrophages with DiI-oxLDL (e.g., 10 µg/mL) for a set period (e.g., 4-6 hours).

  • Wash the cells thoroughly to remove any unbound DiI-oxLDL.

  • Analyze the uptake of DiI-oxLDL using:

    • Fluorescence Microscopy: Visualize and capture images of the fluorescently labeled macrophages.

    • Flow Cytometry: Quantify the fluorescence intensity of individual cells to measure the amount of internalized DiI-oxLDL.

oxLDL_Uptake_Workflow Start Start Prepare_oxLDL 1. Prepare & Fluorescently Label oxLDL (DiI-oxLDL) Start->Prepare_oxLDL Culture_Macrophages 2. Culture Macrophages Start->Culture_Macrophages Incubate_oxLDL 4. Incubate Cells with DiI-oxLDL Prepare_oxLDL->Incubate_oxLDL Treat_Cells 3. Pre-treat Macrophages with Fatty Acids Culture_Macrophages->Treat_Cells Treat_Cells->Incubate_oxLDL Wash_Cells 5. Wash to Remove Unbound oxLDL Incubate_oxLDL->Wash_Cells Analyze 6. Analyze oxLDL Uptake Wash_Cells->Analyze Microscopy Fluorescence Microscopy (Qualitative) Analyze->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Analyze->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: Experimental workflow for assessing macrophage oxLDL uptake.

Conclusion

Pinolenic acid methyl ester presents a distinct profile compared to other omega-6 fatty acids. Its notable anti-inflammatory and lipid-modulating properties, mediated through the inhibition of NF-κB and activation of PPAR signaling pathways, position it as a compound of significant interest for further research and potential therapeutic development. In contrast, linoleic acid serves primarily as a precursor, while arachidonic acid is predominantly pro-inflammatory. Gamma-linolenic acid shares some anti-inflammatory characteristics with pinolenic acid, though their mechanisms of action differ. The provided experimental data and protocols offer a solid foundation for researchers to explore the unique potential of pinolenic acid in various therapeutic areas.

References

A Comparative Guide to Purity Validation of Pinolenic Acid Methyl Ester: NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and traditional chromatographic methods for the purity validation of Pinolenic Acid methyl ester. The information presented is supported by established experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: Comparative Analysis of Purity Assessment Methods

The following table summarizes the key performance characteristics of quantitative ¹H-NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) for the purity analysis of this compound.

ParameterQuantitative ¹H-NMR (qNMR)GC-MSHPLC-ELSD
Principle Measures the signal intensity of specific protons in the molecule, which is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification.Separates compounds based on their affinity to a stationary phase, followed by detection based on the light scattering of nebulized analyte particles.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of an internal standard. Non-destructive.Derivatization to volatile fatty acid methyl esters (FAMEs) is typically required.Minimal sample preparation, usually dissolution in a suitable solvent.
Selectivity High, based on unique chemical shifts of protons. Can distinguish between structurally similar compounds.High, based on both chromatographic retention time and mass fragmentation patterns.Moderate, separates based on polarity. May have limitations with co-eluting compounds of similar volatility.
Accuracy High, traceable to a certified reference material.High, with proper calibration and use of an internal standard.Good, but can be affected by the non-linear response of the detector.
Precision (RSD) Typically <1%Typically <5%Typically 5-10%
Analysis Time ~10-15 minutes per sample~30-60 minutes per sample (including derivatization)~20-40 minutes per sample
Strengths - Absolute quantification - Non-destructive - Provides structural information - Fast analysis time- High sensitivity and selectivity - Well-established methods- Universal detection for non-volatile compounds - No derivatization required
Limitations - Lower sensitivity compared to MS methods - Potential for signal overlap in complex mixtures- Destructive technique - Derivatization can introduce errors- Non-linear detector response - Lower sensitivity for volatile compounds

Experimental Protocols

Quantitative ¹H-NMR (qNMR) for Purity Determination

This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone) of certified purity (>99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Relaxation delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 s for quantitative analysis of esters).

    • Number of scans (ns): 16-64, depending on the sample concentration.

    • Acquisition time (at): ≥ 3 s.

    • Spectral width (sw): sufficient to cover all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. For this compound, the singlet signal of the methyl ester protons (~3.67 ppm) is often used.

  • Calculate the purity using the following formula:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

GC-MS Protocol for Purity Analysis

This protocol describes a typical GC-MS method for the analysis of this compound.[1]

1. Sample Preparation (Derivatization):

  • Accurately weigh a small amount of the sample (e.g., 10 mg) into a reaction vial.

  • Add 1 mL of 0.5 M NaOH in methanol (B129727) and heat at 100°C for 5 minutes.

  • Cool the vial and add 1 mL of 14% Boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-88, 100 m x 0.25 mm, 0.20 µm film thickness (or equivalent polar capillary column).

  • Inlet: Split/splitless, 250°C, split ratio 50:1.

  • Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 10 min.

  • Carrier Gas: Helium, constant flow at 1 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

HPLC-ELSD Protocol for Purity Analysis

This protocol provides a general method for the analysis of fatty acid methyl esters using HPLC-ELSD.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724)/isopropanol mixture) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Detector:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate: 1.5 L/min.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Determine the purity by area percentage. Due to the non-linear response of the ELSD, a calibration curve with standards of known concentration is recommended for more accurate quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_result Result weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (¹H-NMR) transfer->acquisition processing Data Processing acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation purity_report Purity Report calculation->purity_report

References

A Comparative Guide to Analytical Methods for Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pinolenic acid is essential for understanding its therapeutic potential in areas like inflammation, lipid metabolism, and appetite suppression.[1] As pinolenic acid is typically analyzed in its more volatile methyl ester form, this guide provides an objective comparison of common analytical methods for pinolenic acid methyl ester, supported by experimental data to inform methodological selection.

Overview of Analytical Techniques

The analysis of fatty acid methyl esters (FAMEs), including this compound, is predominantly carried out using gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][3] Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a widely used and robust technique for FAME analysis.[4][5] It offers high resolution and sensitivity, though it requires a derivatization step to convert fatty acids into their volatile methyl esters.[1][6]

High-performance liquid chromatography provides a valuable alternative, particularly for thermally sensitive compounds, as separations are performed at or near ambient temperatures.[7] HPLC can be paired with various detectors, such as Ultraviolet (UV) or Evaporative Light Scattering Detector (ELSD), to quantify FAMEs.[2][4]

Performance Comparison

The selection of an analytical method is often guided by performance metrics such as linearity, precision, accuracy, and sensitivity (limits of detection and quantification). The following table summarizes these parameters for various techniques used in the analysis of fatty acid methyl esters, including pinolenic acid.

ParameterGC-FIDGC-MSHPLC-UVHPLC-ELSD
Linearity (R²) ≥ 0.9998[5]Typically ≥ 0.99≥ 0.995[2]≥ 0.997[4]
Precision (%RSD) Repeatability < 1.0%[5]Intermediate Precision < 15%Repeatability < 3%[8][9]Intermediate Repeatability < 5%[4]
Accuracy (Recovery %) Not explicitly stated96.2% to 103.9%[4]81.7% to 110.9%[2]92.9% to 108.5%[4]
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[5]High sensitivity (µg/L to ng/L range)[7]0.0001% to 0.0018% mass[2]0.02 to 0.04 µg[4]
Limit of Quantitation (LOQ) 0.63 to 1.63 µg/mL[5]Not explicitly stated0.0004% to 0.0054% mass[2]0.04 to 0.10 µg[4]
Analysis Time ~25-45 minutes per sample[4]~25-45 minutes per sample~34 minutes per sample[8][9]~11-45 minutes per sample[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard method for FAME analysis, valued for its robustness and quantitative accuracy.

1. Sample Preparation (Derivatization to FAMEs): Fatty acids must be converted to their corresponding methyl esters to increase volatility for GC analysis.[6]

  • Lipid Extraction (if necessary): For complex matrices, lipids are first extracted using a method like Folch or Bligh-Dyer.[10]

  • Saponification & Esterification:

    • Approximately 25 mg of the extracted lipid or oil is placed in a screw-capped tube with a known amount of internal standard (e.g., heptadecanoic acid).[1]

    • 1.5 mL of 0.5 M methanolic NaOH is added, and the mixture is heated at 100°C for 5-10 minutes.[1]

    • After cooling, 2 mL of 14% Boron trifluoride (BF3) in methanol (B129727) is added, and the mixture is heated again at 100°C for 5-10 minutes.[1]

    • The FAMEs are then extracted with n-hexane.[1] The hexane (B92381) layer is dried over anhydrous sodium sulfate (B86663) before GC analysis.[1]

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 6890 GC with FID or similar.[11]

  • Column: A polar capillary column such as a DB-Wax or Omegawax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Inlet Temperature: 250°C.[11]

  • Oven Temperature Program: 50°C (1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 18 min.[11]

  • Carrier Gas: Hydrogen or Helium.[11]

  • Detector Temperature: 280°C.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be an effective method for FAME analysis, especially for resolving cis-trans isomers.[8]

1. Sample Preparation:

  • If starting from an oil, FAMEs are first prepared, often through base-catalyzed transesterification with methanolic potassium hydroxide.[8]

  • The resulting FAMEs are dissolved in a suitable solvent like acetonitrile (B52724) for injection.[8]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Two C18 reversed-phase columns in series (e.g., 250 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with acetonitrile.[8][9]

  • Flow Rate: 1 mL/min.[8][9]

  • Column Temperature: 40°C.[8][9]

  • Detection: UV at 205 nm.[8][9]

  • Injection Volume: 10 µL.[8][9]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the general experimental workflow and the logical relationship in method selection.

G General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection Sample Sample (e.g., Pine Nut Oil) Lipid_Extraction Lipid Extraction (if needed) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC (less common for FAMEs) FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS UV UV Detector HPLC->UV ELSD Evaporative Light Scattering Detector (ELSD) HPLC->ELSD Data Data Analysis & Quantification FID->Data MS->Data UV->Data ELSD->Data

Caption: General workflow for this compound analysis.

G Decision Tree for Method Selection Analyte Analyze Pinolenic Acid Methyl Ester Volatile Is high volatility & thermal stability a concern? Analyte->Volatile Sensitivity Is highest sensitivity and specificity required? Volatile->Sensitivity No HPLC HPLC (UV or ELSD) Volatile->HPLC Yes Isomers Need to resolve cis/trans isomers? Sensitivity->Isomers No GC_MS GC-MS Sensitivity->GC_MS Yes GC_FID GC-FID Isomers->GC_FID No Isomers->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC and HPLC are powerful techniques for the cross-validation of this compound analytical methods. GC-MS is often considered the gold standard for its high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[7] GC-FID offers a robust and cost-effective solution for routine quantitative analysis. HPLC is a strong alternative, particularly when dealing with thermally labile compounds or when resolution of specific isomers is critical.[7][8] The choice of method should be guided by the specific research question, sample matrix, and the required data quality.

References

A Comparative Analysis of Pinolenic Acid Methyl Ester from Diverse Pine Nut Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pinolenic Acid Methyl Ester Sources, Supported by Experimental Data.

Pinolenic acid (PNA), a unique polyunsaturated fatty acid, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, lipid-lowering, and anti-cancer activities.[1] This guide provides a comparative analysis of this compound derived from various pine nut species, offering a valuable resource for researchers sourcing this compound for experimental and developmental purposes. The data presented herein is a synthesis of findings from multiple studies, offering insights into the yield, purity, and fatty acid profiles from different natural sources.

Quantitative Analysis: A Comparative Overview

The concentration of pinolenic acid varies significantly among different pine nut species. This variation inherently affects the yield and potential purity of the derived this compound. The following tables summarize the pinolenic acid content in the oils of several common pine nut species and the fatty acid composition of representative oils.

Table 1: Pinolenic Acid Content in Oils from Various Pinus Species

Pinus SpeciesCommon NamePinolenic Acid Content (% of total fatty acids)Reference
Pinus sibiricaSiberian Pine18.1 - 27%[2][3]
Pinus koraiensisKorean Pine13.9 - 20%[2][3]
Pinus gerardianaChilgoza Pine12 - 14%[4]
Pinus pineaStone PineVery low to 15%[2][5]
Pinus pinasterMaritime PineRich source[2]
Pinus orientalisOriental PineRich source[2]
Pinus nigraBlack Pine~10.5% (unripe seeds)[6]
Pinus edulisColorado Pinyon~14%[4]
Pinus cembroidesMexican Pinyon~19%[4]
Pinus monophyllaSingle-leaf Pinyon~10%[4]
Pinus eldaricaEldar PineLow[2]
Pinus excelsaBlue PineLow[2]
Pinus torreyanaTorrey PineLow[2]

Table 2: Comparative Fatty Acid Profile of Select Pine Nut Oils (% of total fatty acids)

Fatty AcidPinus sibirica OilPinus koraiensis Oil
Pinolenic Acid (C18:3) ~18.1 - 18.5% ~13.9 - 15.0%
Linoleic Acid (C18:2)~48.4%Not specified
Oleic Acid (C18:1)~24%Not specified
Palmitic Acid (C16:0)PresentPresent
Stearic Acid (C18:0)PresentPresent
Taxoleic Acid~1.8%Not specified

Data synthesized from multiple sources.[2][3] Exact compositions can vary based on geographical location, harvesting time, and extraction methods.

Experimental Protocols

Accurate comparative analysis relies on standardized methodologies. The following section details common experimental protocols for the extraction of pine nut oil, the preparation of this compound (FAMEs), and its subsequent analysis.

Pine Nut Oil Extraction

A common and efficient method for obtaining oil from pine nuts is cold pressing. This method avoids the use of chemical solvents and high temperatures, which can degrade the fatty acids.

Protocol: Cold Pressing Extraction

  • Sample Preparation: Pine nuts are shelled and cleaned to remove any foreign material.

  • Pressing: The cleaned nuts are fed into a mechanical screw press. The press exerts high pressure, forcing the oil out of the nutmeat.

  • Filtration: The collected crude oil is then filtered to remove any solid particles.

  • Storage: The final oil is stored in airtight, dark containers, often under a nitrogen atmosphere, to prevent oxidation.

Preparation of this compound (FAMEs)

For analytical techniques such as Gas Chromatography, fatty acids are typically converted into their more volatile methyl esters. A widely used method involves saponification followed by esterification with Boron Trifluoride (BF3) in methanol.[1]

Protocol: Saponification and BF3-Methanol Esterification

  • Saponification:

    • To approximately 25 mg of pine nut oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH).[1]

    • If quantitative analysis is desired, a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) should be added at this stage.[1]

    • Heat the mixture at 100°C for 5-10 minutes until the oil globules dissolve completely.[1]

  • Esterification:

    • Cool the solution and add 2 mL of 14% Boron Trifluoride (BF3) in methanol.[1]

    • Heat the mixture again at 100°C for 5-10 minutes.[1]

  • Extraction of FAMEs:

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride (NaCl) solution.[1]

    • Shake the tube vigorously for 30 seconds.[1]

    • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.[1]

    • Dry the hexane extract over anhydrous sodium sulfate.[1]

  • Sample Dilution:

    • Dilute the hexane extract to an appropriate concentration for GC-MS analysis.[1]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different fatty acid methyl esters in a sample.

General GC-MS Conditions for FAME Analysis:

  • Injector Temperature: 250°C

  • Column: A capillary column suitable for FAME analysis (e.g., a high-polarity column like HP-88 or DB-FFAP).[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/minute.

    • Ramp to 240°C at a rate of 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Note: These are general conditions and should be optimized for the specific instrument and column being used.[1]

Visualizing the Workflow and Biological Pathways

To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and a key signaling pathway influenced by pinolenic acid.

Experimental_Workflow cluster_extraction Oil Extraction cluster_derivatization FAME Preparation cluster_analysis Analysis PineNuts Pine Nuts ColdPressing Cold Pressing PineNuts->ColdPressing CrudeOil Crude Pine Nut Oil ColdPressing->CrudeOil Saponification Saponification (Methanolic NaOH) CrudeOil->Saponification Esterification Esterification (BF3 in Methanol) Saponification->Esterification FAME_Extraction Hexane Extraction Esterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Acquisition & Comparison GCMS->Data AMPK_SIRT1_Pathway PNA Pinolenic Acid AMPK AMPK PNA->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits PGC1a PGC-1α SIRT1->PGC1a Activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis FA_Oxidation Fatty Acid Oxidation PGC1a->FA_Oxidation

References

A Comparative Guide to Pinolenic Acid Methyl Ester as an Internal Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pinolenic acid methyl ester with established internal standards for fatty acid analysis. While direct experimental validation of this compound as a routine internal standard is not widely documented, this document offers a theoretical evaluation based on the ideal properties of an internal standard, alongside relevant physicochemical data and detailed experimental protocols for its potential validation and use.

The Role and Ideal Properties of an Internal Standard in Fatty Acid Analysis

Accurate quantification of fatty acids is paramount in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for this analysis. However, the multi-step sample preparation process, which includes extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs), can introduce variability. An internal standard (IS) is a known amount of a specific compound added to the sample at the beginning of the workflow to correct for these variations, thereby improving the accuracy and precision of the results.

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction and derivatization.

  • Non-Endogenous: It must not be naturally present in the sample matrix to avoid interference and inaccurate quantification.

  • Chromatographic Resolution: It should be well-resolved from all other components in the sample chromatogram.

  • Stability: It must be stable throughout the entire analytical process.

  • Purity and Availability: It should be available in a highly pure form.

Comparative Analysis of this compound

This section compares the theoretical suitability of this compound as an internal standard against two commonly used odd-chain fatty acid methyl esters: Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0).

Data Presentation: Physicochemical Properties
PropertyThis compoundMethyl HeptadecanoateMethyl Nonadecanoate
Molecular Formula C₁₉H₃₂O₂[1][2]C₁₈H₃₆O₂C₂₀H₄₀O₂[1]
Molecular Weight 292.5 g/mol [1][2][3]284.48 g/mol 312.53 g/mol [1]
Structure Unsaturated (18:3, n-6)Saturated (17:0)Saturated (19:0)
Predicted Boiling Point 375.7 ± 31.0 °C[4][5]152-153 °C @ 0.05 mmHg342.00 °C[1]
Melting Point Not available29.8-30.3 °C30.00 °C[1]
Solubility Soluble in DMF, DMSO, Ethanol[4][5]Insoluble in water; soluble in alcohol and ether.Insoluble in water; soluble in nonpolar organic solvents.[1]
Natural Occurrence Primarily in pine nuts and conifer seeds.[6]Low abundance in most biological samples; present in dairy and ruminant fats.Very low abundance in most biological samples.
Theoretical Suitability Assessment
  • Chemical Similarity: As a C18 polyunsaturated fatty acid methyl ester, this compound is structurally similar to many common long-chain fatty acids found in biological samples. However, its three double bonds make it more susceptible to oxidation compared to the saturated odd-chain standards.

  • Non-Endogenous Nature: Pinolenic acid is found in significant amounts in pine nuts and their oils.[6] Therefore, its methyl ester would be an unsuitable internal standard for analyzing samples that may contain pine nut derivatives or in nutritional studies where pine nut consumption is a variable. For other matrices, its natural absence would be a key advantage.

  • Chromatographic Behavior: With a C18 backbone, this compound would elute in the region of other C18 FAMEs. Its retention time on polar GC columns would be longer than its saturated and monounsaturated counterparts due to the presence of three double bonds. This could be advantageous for resolution in some cases but may also lead to co-elution with other polyunsaturated fatty acids in complex mixtures.

  • Stability: Being a polyunsaturated fatty acid, this compound is more prone to oxidation than saturated fatty acids like methyl heptadecanoate and methyl nonadecanoate. This could be a significant drawback, potentially compromising the accuracy of quantification if rigorous antioxidant measures are not taken during sample preparation and storage.

  • Purity and Availability: this compound is commercially available, though perhaps less common and potentially more expensive than the standard odd-chain fatty acid methyl esters.

Experimental Protocols

This section provides a detailed protocol for the analysis of fatty acids using an internal standard and a proposed workflow for the validation of this compound as a novel internal standard.

General Protocol for Fatty Acid Analysis using an Internal Standard

This protocol describes the conversion of fatty acids in a lipid sample to FAMEs for GC analysis.

1. Lipid Extraction (Folch Method) a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol. b. Add the internal standard solution (e.g., this compound in chloroform/methanol) at a known concentration. c. Add 0.2 volumes of 0.9% NaCl solution and vortex. d. Centrifuge to separate the phases. e. Collect the lower organic layer containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

2. Saponification a. To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH. b. Heat at 100°C for 5-10 minutes to hydrolyze the lipids into free fatty acids. c. Cool the sample to room temperature.

3. Methylation (Esterification) a. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. b. Heat at 100°C for 5-10 minutes to convert the free fatty acids to FAMEs. c. Cool the sample.

4. FAME Extraction a. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the upper hexane layer containing the FAMEs. d. Transfer the hexane extract to a clean vial, and if necessary, dry with anhydrous sodium sulfate. e. The sample is now ready for GC-FID or GC-MS analysis.

Proposed Protocol for Validation of this compound as an Internal Standard

This protocol outlines the steps to validate the performance of this compound as a new internal standard.

1. Specificity/Selectivity a. Analyze a blank matrix (a sample to which no analyte or IS has been added) to ensure no interfering peaks are present at the retention time of this compound. b. Analyze a sample spiked only with this compound to confirm its retention time and peak purity.

2. Linearity a. Prepare a series of calibration standards with varying concentrations of a standard FAME mix and a fixed concentration of this compound. b. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. c. Determine the linearity of the response by calculating the coefficient of determination (R²), which should ideally be ≥ 0.99.

3. Accuracy and Precision a. Prepare quality control (QC) samples at low, medium, and high concentrations of the analytes in the relevant matrix, each spiked with a fixed concentration of this compound. b. Analyze multiple replicates of each QC sample on the same day (intra-day precision) and on different days (inter-day precision). c. Accuracy is determined by comparing the measured concentration to the known concentration and is expressed as a percentage. Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD.

4. Stability a. Assess the stability of this compound in the stock solution and in processed samples under different storage conditions (e.g., room temperature, refrigerated, frozen) over various time points. b. The response of the internal standard should remain consistent over the tested period.

Visualizations

Diagrams of Key Processes

Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Pinolenic Acid Methyl Ester (IS) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Saponification Saponification Extraction->Saponification Methylation Methylation to FAMEs Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GC_Analysis GC-FID/MS Analysis FAME_Extraction->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Validation_Workflow Start Propose Pinolenic Acid Methyl Ester as IS Specificity Specificity & Selectivity (No Interference) Start->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision Stability Stability (Freeze/Thaw, Bench-top) Accuracy->Stability Precision->Stability Validated Validated Internal Standard Stability->Validated

Caption: Logical workflow for the validation of a new internal standard.

Conclusion

This compound presents a theoretically plausible option as an internal standard for fatty acid analysis in specific contexts, primarily where its natural occurrence is not a concern. Its chemical similarity to other C18 fatty acids is an advantage. However, its polyunsaturated nature raises concerns about its stability compared to the more robust saturated odd-chain fatty acid methyl esters like methyl heptadecanoate and methyl nonadecanoate.

For researchers considering its use, a thorough validation as outlined in this guide is essential to ensure the accuracy and reliability of their quantitative results. In most routine applications, the well-established and validated odd-chain fatty acid methyl esters remain the more prudent choice.

References

A Comparative Analysis of Pinolenic Acid Methyl Ester and its Metabolites in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of Pinolenic Acid (PNLA) methyl ester and its primary metabolite, eicosatrienoic acid (ETA), on key inflammatory pathways. This document synthesizes experimental data to provide a clear comparison of their bioactivities, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Pinolenic acid, a unique polyunsaturated fatty acid found in pine nut oil, has garnered significant attention for its anti-inflammatory properties. Following administration, PNLA is metabolized in the body, primarily through elongation, to metabolites such as eicosatrienoic acid (ETA). Understanding the distinct and comparative effects of the parent compound and its metabolites is crucial for the development of novel therapeutic agents targeting inflammatory disorders. This guide provides an in-depth comparison of their effects, focusing on key inflammatory mediators and signaling pathways.

Quantitative Comparison of Anti-Inflammatory Effects

Experimental data from in vitro studies on human endothelial cells (EA.hy926) stimulated with tumor necrosis factor-alpha (TNF-α) reveals that both PNLA and its metabolite ETA possess significant anti-inflammatory properties. However, their potency in modulating specific inflammatory markers varies. The following table summarizes the quantitative effects of PNLA and ETA on the production of key pro-inflammatory mediators.

Inflammatory MediatorCompoundConcentrationCell Line% Reduction (Compared to Control)Reference
sICAM-1 Pinolenic Acid (PLA)50 µMEA.hy926Decreased[1][2]
Eicosatrienoic Acid (ETA)10 µMEA.hy926Decreased[1][2]
MCP-1 Pinolenic Acid (PLA)50 µMEA.hy926Decreased[1][2]
Eicosatrienoic Acid (ETA)10 µMEA.hy926Decreased[1][2]
RANTES Pinolenic Acid (PLA)50 µMEA.hy926Decreased[1][2]
Eicosatrienoic Acid (ETA)10 µMEA.hy926Decreased[1][2]
IL-6 Eicosatrienoic Acid (ETA)10 µMEA.hy926Decreased[1][2]
TNF-α Pinolenic Acid (PNLA)50 µMTHP-1 Macrophages18%[3][4]
Pinolenic Acid (PNLA)50 µMMurine Microglial (BV-2)27%[4]
IL-6 Pinolenic Acid (PNLA)50 µMTHP-1 Macrophages46%[3][4]
Pinolenic Acid (PNLA)50 µMMurine Microglial (BV-2)74%[4]
PGE₂ Pinolenic Acid (PNLA)50 µMTHP-1 Macrophages87%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro Anti-inflammatory Assay in Endothelial Cells

Objective: To determine and compare the effects of Pinolenic Acid (PLA) and Eicosatrienoic Acid (ETA) on the production of pro-inflammatory chemokines and cytokines in TNF-α-stimulated human endothelial cells.

Cell Line: EA.hy926 human endothelial cells.

Materials:

  • EA.hy926 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Pinolenic acid (high purity)

  • Eicosatrienoic acid (high purity)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tumor Necrosis Factor-alpha (TNF-α)

  • ELISA kits for sICAM-1, MCP-1, RANTES, and IL-6

Procedure:

  • Cell Culture: Culture EA.hy926 cells in complete medium to 80-90% confluency.

  • Fatty Acid Preparation: Prepare stock solutions of PLA and ETA complexed with fatty acid-free BSA in serum-free medium.

  • Treatment: Pre-incubate the cells with either PLA (e.g., 50 µM) or ETA (e.g., 10 µM) for 24 hours. Include a vehicle control (BSA in medium).

  • Stimulation: After the pre-incubation period, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further 24 hours to induce an inflammatory response.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cytokine Analysis (ELISA): Quantify the levels of sICAM-1, MCP-1, RANTES, and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis for NF-κB Pathway Activation

Objective: To investigate the effect of PLA and ETA on the activation of the NF-κB signaling pathway by assessing the phosphorylation of the p65 subunit.

Materials:

  • Treated and control cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. A loading control like β-actin should also be probed on the same membrane.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated p65 to total p65.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both Pinolenic Acid and its metabolite, Eicosatrienoic Acid, are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][5] Studies have shown that both PLA (at 50 µM) and ETA (at 10 µM) can decrease the phosphorylation of the NF-κB p65 subunit, which is a key step in its activation and subsequent translocation to the nucleus to induce the transcription of pro-inflammatory genes.[2]

Furthermore, the conversion of PLA to ETA by the enzyme elongase 5 appears to be a crucial step for its anti-inflammatory activity. When elongase 5 is silenced, the anti-inflammatory effects of PLA on the production of sICAM-1, MCP-1, and RANTES are diminished, suggesting that ETA is a more potent anti-inflammatory agent than its precursor for these mediators.[1][2]

Pinolenic_Acid_Metabolism PLA Pinolenic Acid (PLA) (C18:3) ETA Eicosatrienoic Acid (ETA) (C20:3) PLA->ETA Elongase 5 Further_Metabolites Further Metabolites ETA->Further_Metabolites Elongation

Conclusion

The available evidence strongly suggests that both Pinolenic Acid methyl ester and its primary metabolite, Eicosatrienoic Acid, are effective in attenuating inflammatory responses in vitro. Notably, ETA appears to be a more potent anti-inflammatory agent for certain mediators than its precursor, PLA. The primary mechanism of action for both compounds involves the inhibition of the NF-κB signaling pathway. These findings highlight the therapeutic potential of PNLA and its metabolites in the management of inflammatory diseases and provide a solid foundation for further preclinical and clinical investigations.

References

Pinolenic Acid Methyl Ester: A Comparative Guide to its Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Pinolenic Acid (PNLA) methyl ester on gene expression, benchmarked against other fatty acids and control conditions. The information is compiled from multiple peer-reviewed studies to support research and development in inflammation, metabolic disorders, and related fields.

Quantitative Comparison of Gene Expression Modulation

The following tables summarize the quantitative impact of Pinolenic Acid on the expression of key genes involved in inflammation and lipid metabolism.

Inflammatory Gene Expression
Gene/ProteinCell TypeTreatmentConcentrationResultReference
TNF-αHuman CD14+ Monocytes (from RA patients)PNLA + LPS25 µM23% reduction in expressing cells (p=0.048)[1][2]
IL-6Human CD14+ Monocytes (from RA patients)PNLA + LPS25 µM25% reduction in expressing cells (p=0.011)[1][2]
IL-1βHuman CD14+ Monocytes (from RA patients)PNLA + LPS25 µM23% reduction in expressing cells (p=0.050)[1][2]
IL-8Human CD14+ Monocytes (from RA patients)PNLA + LPS25 µM20% reduction in expressing cells (p=0.066)[2]
TNF-αHuman PBMCs (from RA patients)PNLA + LPS25 µM60% reduction in release[3][4][5]
IL-6Human PBMCs (from RA patients)PNLA + LPS25 µM60% reduction in release (p<0.001)[3][4][5]
TNF-αHuman PBMCs (from Healthy Controls)PNLA + LPS25 µM35% reduction in release (p<0.01)[3][4][5]
IL-6Human PBMCs (from Healthy Controls)PNLA + LPS25 µM50% reduction in release (p<0.01)[3][4][5]
iNOSRAW264.7 MacrophagesPNLA + LPSNot Specified55% reduction in expression[3]
COX-2RAW264.7 MacrophagesPNLA + LPSNot Specified10% reduction in expression[3]
IL-6THP-1 MacrophagesPNLANot Specified46% reduction in production[6]
TNF-αTHP-1 MacrophagesPNLANot Specified18% reduction in production[6]
COX-2THP-1 MacrophagesPNLANot Specified27% reduction in expression[6]
Lipid Metabolism Gene Expression in HepG2 Cells
GeneTreatment ComparisonConcentrationResultReference
SREBP1cPNLA vs. BSA control50 µM53% lower mRNA levels[7]
FASPNLA vs. BSA control50 µM54% lower mRNA levels[7]
SCD1PNLA vs. BSA control50 µM38% lower mRNA levels[7]
HMGCRPNLA vs. BSA control50 µM30% lower mRNA levels[7]
LDLrPNLA vs. BSA control50 µM43% lower mRNA levels[7]

Experimental Protocols

Cell Culture and Treatment

Human hepatoma (HepG2), murine macrophage (RAW264.7), and human monocytic (THP-1) cell lines are commonly used to investigate the effects of Pinolenic Acid.

  • Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere and proliferate in standard growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

  • Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, they are often treated with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Fatty Acid Treatment: Cells are typically incubated in serum-free medium supplemented with Pinolenic Acid methyl ester at a specific concentration (e.g., 50 µM) for 24 hours. Control groups are treated with a vehicle such as bovine serum albumin (BSA). Other fatty acids like palmitic acid, oleic acid, α-linolenic acid (ALA), and eicosapentaenoic acid (EPA) can be used for comparative analysis.[7]

  • Inflammatory Stimulation: For studying anti-inflammatory effects, cells are often pre-treated with Pinolenic Acid for a period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a further 16-24 hours.[3][8]

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative mRNA levels of target genes are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: The fold change in gene expression is calculated using the ΔΔCt method.

Whole-Genome Transcriptome Analysis (RNA-Sequencing)
  • RNA Isolation and Quality Control: High-quality total RNA is extracted from cells. RNA integrity is assessed using an Agilent Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of a cDNA library.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between different treatment groups.[1][2] Pathway analysis of the differentially expressed genes is then conducted to identify the biological pathways that are significantly affected.[1][2][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Pinolenic Acid and a typical experimental workflow for studying its effects on gene expression.

PNLA_Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_anti_inflammatory Anti-Inflammatory & Metabolic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB STAT3 STAT3 TLR4->STAT3 Pro-inflammatory Genes (TNF-a, IL-6) Pro-inflammatory Genes (TNF-a, IL-6) NF-kB->Pro-inflammatory Genes (TNF-a, IL-6) STAT3->Pro-inflammatory Genes (TNF-a, IL-6) PNLA PNLA PNLA->NF-kB PNLA->STAT3 PPARs PPARs PNLA->PPARs Sirtuin Signaling Sirtuin Signaling PNLA->Sirtuin Signaling KLF15 KLF15 PNLA->KLF15 Anti-inflammatory & Metabolic Genes Anti-inflammatory & Metabolic Genes PPARs->Anti-inflammatory & Metabolic Genes Sirtuin Signaling->Anti-inflammatory & Metabolic Genes KLF15->Anti-inflammatory & Metabolic Genes

Caption: Key signaling pathways modulated by Pinolenic Acid.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis cluster_data Data Interpretation A Cell Seeding (e.g., HepG2, THP-1) B Treatment with PNLA Methyl Ester or Alternatives (e.g., 24h) A->B C Control Group (e.g., BSA) A->C D RNA Extraction B->D C->D E cDNA Synthesis D->E F qPCR for Target Genes E->F G RNA-Sequencing for Whole Transcriptome E->G H Differential Gene Expression Analysis F->H G->H I Pathway Analysis H->I

References

A Comparative Analysis of Pinolenic Acid Methyl Ester and EPA/DHA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Biological Activities of Three Potent Polyunsaturated Fatty Acids

For researchers and drug development professionals navigating the landscape of bioactive lipids, understanding the nuanced differences between various polyunsaturated fatty acids (PUFAs) is critical. This guide provides a comparative study of Pinolenic Acid (PNLA) methyl ester, a unique omega-6 PUFA found in pine nuts, and the well-established omega-3 PUFAs, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA). This document synthesizes experimental data on their anti-inflammatory, antioxidant, and lipid-lowering effects to support further investigation and therapeutic development. While most research has been conducted on the free fatty acid form of pinolenic acid, its biological activity is attributed to the fatty acid itself, which is readily available after the hydrolysis of the methyl ester.

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the quantitative effects of Pinolenic Acid, EPA, and DHA on key biological markers. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, may vary between studies, which should be considered when interpreting the data.

Table 1: Comparative Anti-inflammatory Effects
ParameterPinolenic Acid (PNLA)EPADHASource
IL-6 Reduction 46% reduction in LPS-stimulated THP-1 macrophages (50 µM)Significant reduction in LPS-stimulated adipocytes (100 µM)Significant reduction in LPS-stimulated adipocytes (100 µM)[1]
TNF-α Reduction 18% reduction in LPS-stimulated THP-1 macrophages (50 µM)47% reduction in TNF-α mRNA in LPS-stimulated RAW 264.7 cellsDHA had a stronger anti-inflammatory effect than EPA, lowering the genetic expression of four types of pro-inflammatory proteins, whereas EPA lowered only one type.[1][2]
PGE2 Reduction 87% reduction in LPS-stimulated THP-1 macrophagesN/AN/A[1]
NF-κB Activity Inhibition of NF-κB activationInhibition of IκB phosphorylation, decreasing NF-κB activityInhibition of NF-κB activation[1]
Table 2: Comparative Antioxidant Activity
AssayPinolenic Acid (PNLA)EPADHASource
DPPH Radical Scavenging Data not available in direct comparison50.51% DPPH inhibition49.72% DPPH inhibition[3]
HDL Oxidation Inhibition Data not availablePotently inhibited HDL oxidationLess effective than EPA at inhibiting HDL oxidation[4]
Lipid Peroxidation Data not availableSupplementation in humans led to an increase in plasma MDA and lipid peroxides.Supplementation in humans led to an increase in plasma MDA and lipid peroxides.[5]
Table 3: Comparative Lipid-Lowering Effects
ParameterPinolenic Acid (PNLA)EPADHASource
Oxidized LDL Uptake in Macrophages 40% reduction in THP-1 macrophagesIncreased OxLDL uptake in THP-1 macrophagesInhibited OxLDL uptake in THP-1 macrophages[6]
Acetylated LDL Uptake in Macrophages Data not availableReduced AcLDL uptakeReduced AcLDL uptake[6]
Plasma Triglycerides Data not available in direct comparisonBoth EPA and DHA lower triglyceride levels, with DHA potentially having a slightly greater effect.Both EPA and DHA lower triglyceride levels, with DHA potentially having a slightly greater effect.[7]
LDL Cholesterol Data not available in direct comparisonDoes not increase LDL-CMay increase LDL-C, but also increases LDL particle size[8][7]
HDL Cholesterol Lowered HDL and ApoA-I levels in miceMay lower HDL3 subfractionIncreases HDL cholesterol, particularly HDL2[7]
Adipocyte Lipid Accumulation Data not availableReduced lipid droplet formationReduced lipid droplet formation[9]

Signaling Pathways and Mechanisms of Action

The biological effects of these fatty acids are mediated through their interaction with key signaling pathways involved in inflammation and lipid metabolism.

Pinolenic Acid's Anti-inflammatory Signaling

Pinolenic acid has been shown to exert its anti-inflammatory effects by inhibiting the activation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins.[1] By downregulating these pathways, PNLA effectively reduces the expression of pro-inflammatory genes.

PNLA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK STAT STAT Receptor->STAT IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates P-STAT P-STAT STAT->P-STAT P P-STAT->Pro-inflammatory Genes activates Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor PNLA PNLA PNLA->IKK PNLA->STAT

Pinolenic Acid's inhibition of pro-inflammatory signaling.
EPA and DHA's Anti-inflammatory Signaling

EPA and DHA are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation. Additionally, they can inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

EPADHA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EPA/DHA EPA/DHA LOX/COX LOX/COX EPA/DHA->LOX/COX NF-κB Pathway NF-κB Pathway EPA/DHA->NF-κB Pathway Resolvins, Protectins Resolvins, Protectins LOX/COX->Resolvins, Protectins Inflammation Resolution Inflammation Resolution Resolvins, Protectins->Inflammation Resolution Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression

Anti-inflammatory mechanisms of EPA and DHA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the biological activities of these fatty acids.

Anti-inflammatory Activity Assessment
  • Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with various concentrations of Pinolenic Acid methyl ester, EPA, or DHA for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Analysis (ELISA): The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • NF-κB Activity Assay: NF-κB activation can be assessed by various methods, including Western blotting for the phosphorylated form of NF-κB subunits (e.g., p65) or reporter gene assays where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

Antioxidant Capacity Measurement (DPPH Assay)
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound (this compound, EPA, or DHA) is added to the DPPH solution at various concentrations. The mixture is incubated in the dark for a specific time (e.g., 30 minutes), and the absorbance is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is then calculated.

Lipid-Lowering Effect Evaluation
  • Macrophage Cholesterol Uptake Assay: Differentiated macrophages (e.g., THP-1) are incubated with fluorescently labeled oxidized low-density lipoprotein (oxLDL) in the presence or absence of the test fatty acids. After incubation, the cells are washed, and the amount of internalized oxLDL is quantified using a fluorescence plate reader or flow cytometry.

  • Adipocyte Lipid Accumulation Assay (Oil Red O Staining): Preadipocyte cell lines (e.g., 3T3-L1) are induced to differentiate into mature adipocytes in the presence of the test fatty acids. After several days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical experimental workflow for a comparative study of this compound and EPA/DHA.

Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Macrophages, Adipocytes) Fatty_Acid_Treatment Treatment with Pinolenic Acid ME, EPA, or DHA Cell_Culture->Fatty_Acid_Treatment Anti_Inflammatory Anti-inflammatory Assays (Cytokine, NF-κB) Fatty_Acid_Treatment->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, Lipid Peroxidation) Fatty_Acid_Treatment->Antioxidant Lipid_Lowering Lipid-Lowering Assays (Cholesterol Uptake, Lipid Accumulation) Fatty_Acid_Treatment->Lipid_Lowering Data_Quantification Data Quantification Anti_Inflammatory->Data_Quantification Antioxidant->Data_Quantification Lipid_Lowering->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Comparative_Report Comparative Report Generation Statistical_Analysis->Comparative_Report

Comparative experimental workflow.

Conclusion

This comparative guide highlights the distinct and overlapping biological activities of this compound, EPA, and DHA. While all three demonstrate potent anti-inflammatory properties, their mechanisms and efficacy on specific markers can differ. Notably, Pinolenic Acid shows a strong inhibitory effect on the uptake of oxidized LDL by macrophages, a key event in atherosclerosis, where EPA appears to have an opposing effect. In contrast, DHA shares this beneficial effect with PNLA.

For antioxidant activity, direct comparative data for PNLA is lacking, but EPA appears to be more potent than DHA in preventing HDL oxidation. In terms of lipid metabolism, both EPA and DHA effectively lower triglycerides, but have differential effects on LDL and HDL cholesterol levels.

The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further comparative studies. A direct head-to-head investigation of these three fatty acids under identical experimental conditions would be invaluable to fully elucidate their relative therapeutic potential. The choice of fatty acid for a specific research or therapeutic application should be guided by a clear understanding of their distinct molecular mechanisms and biological effects.

References

Assessing the Specificity of Pinolenic Acid Methyl Ester's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological effects of Pinolenic Acid Methyl Ester (PAME), focusing on its specificity compared to other fatty acids. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential of PAME.

At a Glance: Key Biological Activities

Pinolenic acid (PNA), the active form of PAME, has demonstrated significant anti-inflammatory, appetite-suppressing, and anti-atherogenic properties.[1][2] Its biological activities are often compared to other polyunsaturated fatty acids (PUFAs), such as gamma-linolenic acid (GLA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). While direct comparative studies on PAME are limited, research on PNA provides strong evidence of its distinct mechanisms of action.

PNA primarily exerts its anti-inflammatory effects by directly modulating intracellular signaling pathways, notably inhibiting the transcription factors NF-κB and STAT.[3] In contrast, the anti-inflammatory properties of GLA are largely attributed to its metabolic conversion to dihomo-gamma-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and its competition with the pro-inflammatory arachidonic acid (AA) pathway.[3]

Quantitative Data Summary: A Comparative Overview

The following tables summarize quantitative data from studies investigating the anti-inflammatory and appetite-suppressing effects of pinolenic acid, with comparisons to other relevant fatty acids where available.

Table 1: Comparative Anti-Inflammatory Effects of Pinolenic Acid and Gamma-Linolenic Acid [3]

Inflammatory MarkerFatty AcidCell TypeStimulusConcentration% Reduction / Effect
Pro-inflammatory Cytokines
TNF-αPinolenic AcidHuman PBMCs (from RA patients)LPS50 µM~60% reduction
TNF-αGamma-Linolenic AcidHuman PBMCsLPS50 µM~40% reduction
IL-6Pinolenic AcidHuman PBMCs (from RA patients)LPS50 µM~60% reduction
IL-6Gamma-Linolenic AcidHuman PBMCsLPS50 µM~30% reduction
Pro-inflammatory Enzymes & Mediators
PGE2Pinolenic AcidHuman PBMCs (from RA patients)LPS50 µMSignificant reduction
PGE2Gamma-Linolenic AcidHuman Synovial FibroblastsIL-1β25 µMSignificant reduction
Adhesion Molecules
sICAM-1Pinolenic AcidHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant decrease
sICAM-1Gamma-Linolenic AcidHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant decrease
Chemokines
MCP-1Pinolenic AcidHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant decrease
MCP-1Gamma-Linolenic AcidHuman Endothelial Cells (EA.hy926)TNF-α50 µMSignificant decrease

Table 2: Appetite-Suppressing Effects of Pinolenic Acid [4]

Hormone/ParameterTreatmentStudy PopulationDosageObservation
Cholecystokinin (B1591339) (CCK)Pinolenic AcidOverweight women3 gramsSignificant increase over 4 hours (p<0.0001)
Glucagon-like peptide-1 (GLP-1)Pinolenic AcidOverweight women3 gramsSignificant increase over 4 hours (p<0.0001)
Desire to eat (VAS)Pinolenic AcidOverweight women3 grams29% lower than placebo
Prospective food intake (VAS)Pinolenic AcidOverweight women3 grams36% lower than placebo

Signaling Pathways and Mechanisms of Action

The biological effects of pinolenic acid are mediated through its influence on key signaling pathways involved in inflammation and appetite regulation.

Anti-Inflammatory Signaling of Pinolenic Acid

Pinolenic acid has been shown to inhibit the activation of NF-κB and STAT1, which are critical transcription factors for pro-inflammatory cytokines like TNF-α and IL-6.[1] It is also predicted to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are known to have anti-inflammatory roles.[1]

Pinolenic_Acid_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PNA Pinolenic Acid Receptor Receptor (e.g., FFARs) PNA->Receptor STAT1 STAT1 PNA->STAT1 Inhibits PPARs PPARs PNA->PPARs Activates IKK IKK Receptor->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n STAT1_n STAT1 STAT1->STAT1_n PPARs_n PPARs PPARs->PPARs_n Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression Induces STAT1_n->Gene_Expression Induces Anti_Inflammatory_Gene_Expression Anti-inflammatory Gene Expression PPARs_n->Anti_Inflammatory_Gene_Expression Induces

Caption: Anti-inflammatory signaling pathway of Pinolenic Acid.

Appetite Suppression Signaling of Pinolenic Acid

Pinolenic acid stimulates the release of satiety hormones cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut. These hormones then signal to the brain to reduce appetite and food intake.

Pinolenic_Acid_Appetite_Suppression_Pathway PNA Pinolenic Acid (from Pine Nut Oil) Enteroendocrine_Cells Enteroendocrine Cells (in Gut) PNA->Enteroendocrine_Cells Stimulates CCK CCK Enteroendocrine_Cells->CCK Releases GLP1 GLP-1 Enteroendocrine_Cells->GLP1 Releases Brain Brain (Hypothalamus) CCK->Brain Signals to GLP1->Brain Signals to Satiety Increased Satiety & Reduced Food Intake Brain->Satiety

Caption: Appetite suppression pathway of Pinolenic Acid.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of pinolenic acid's biological effects.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of Pinolenic Acid on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Cell Culture:

  • Human PBMCs are isolated from healthy donors or rheumatoid arthritis (RA) patients.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Treatment:

  • PBMCs are pre-incubated with various concentrations of Pinolenic Acid (e.g., 25, 50, 100 µM) or a vehicle control for 24 hours.

  • Cells are then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 4 hours to induce an inflammatory response.

Analysis:

  • Supernatants are collected and the concentrations of TNF-α and IL-6 are measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Data Interpretation:

  • A dose-dependent reduction in TNF-α and IL-6 levels in the presence of Pinolenic Acid indicates its anti-inflammatory activity.

Experimental Workflow for Comparative Anti-Inflammatory Studies

Comparative_Anti_Inflammatory_Workflow start Start cell_culture Culture Human PBMCs start->cell_culture treatment Pre-incubate with: - Vehicle - Pinolenic Acid - Comparative Fatty Acid cell_culture->treatment stimulation Stimulate with LPS (100 ng/mL) treatment->stimulation collection Collect Supernatants stimulation->collection viability Assess Cell Viability (MTT Assay) stimulation->viability elisa Measure Cytokines (TNF-α, IL-6) by ELISA collection->elisa analysis Data Analysis and Comparison elisa->analysis viability->analysis end End analysis->end

Caption: In vitro comparative anti-inflammatory workflow.

Conclusion and Future Directions

The available evidence strongly supports the potent and specific biological effects of pinolenic acid, particularly in the realms of anti-inflammation and appetite suppression. Its mechanism of action, centered on the direct inhibition of key inflammatory signaling pathways like NF-κB and STAT, distinguishes it from other fatty acids such as GLA.

While this compound (PAME) is the form often used in supplements due to its stability, the majority of in-depth mechanistic studies have been conducted on the free fatty acid form (PNA). It is presumed that PAME is hydrolyzed to PNA in vivo to exert its effects. However, to definitively establish the specificity of PAME itself, direct comparative studies of PAME against other fatty acid methyl esters are warranted.

Future research should focus on head-to-head clinical trials comparing the efficacy and safety of PAME with other established anti-inflammatory and appetite-suppressing agents. Furthermore, elucidating the precise receptor interactions and downstream signaling events of both PNA and PAME will provide a more complete understanding of their therapeutic potential.

References

A Comparative Benchmarking Guide: Pinolenic Acid Methyl Ester vs. Known Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Pinolenic Acid (PNLA) methyl ester against well-established anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information presented herein is supported by experimental data from in vitro and in vivo studies to facilitate an evidence-based assessment of PNLA's potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Pinolenic Acid methyl ester and comparator drugs. Direct comparative studies are limited, and thus, data from various studies using similar models are presented. Experimental conditions such as cell type, stimulus, and drug concentration should be considered when interpreting these results.

Table 1: In Vitro Anti-Inflammatory Activity in Macrophage Cell Lines (RAW 264.7)

Inflammatory MarkerDrugConcentration% Reduction / IC50StimulusCitation(s)
TNF-α Pinolenic Acid50 µM~35% reductionLPS[1]
Dexamethasone3 µMSignificant reductionHMGB1[2]
IL-6 Pinolenic Acid50 µM~60% reductionLPS[1]
Dexamethasone-Significant inhibitionLPS[3]
PGE2 Pinolenic Acid50 µMSignificant reductionLPS[4]
Celecoxib20 µMSignificant inhibitionLPS[5]
CelecoxibIC50 = 91 nM-Human Dermal Fibroblasts[6]
Nitric Oxide (NO) Pinolenic Acid--LPS[7]
Dexamethasone-Significant decreaseLPS[8]

Table 2: In Vitro Anti-Inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

Inflammatory MarkerDrugCell SourceConcentration% ReductionStimulusCitation(s)
TNF-α Pinolenic AcidRA Patients50 µM~60%LPS[1]
Pinolenic AcidHealthy Controls50 µM~35%LPS[1]
IL-6 Pinolenic AcidRA Patients50 µM~60%LPS[1]
Pinolenic AcidHealthy Controls50 µM~50%LPS[1]
PGE2 Pinolenic AcidRA Patients & Healthy Controls50 µMSignificant reduction (p<0.0001)LPS[1]

Table 3: In Vivo Anti-Inflammatory Activity

ModelDrugDosage% Edema InhibitionCitation(s)
Carrageenan-Induced Paw Edema (Rat) Indomethacin (B1671933)25 mg/kgSignificant reduction[9]
Diclofenac25 mg/kg82-99% (at 4h)

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the compared drugs are mediated by their interactions with distinct signaling pathways.

Pinolenic Acid (PNLA)

Pinolenic acid appears to exert its anti-inflammatory effects primarily through the modulation of key transcription factors and signaling cascades.[10] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).[4][11]

PNLA_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus LPS NFkB_STAT NF-κB / STAT Activation Stimulus->NFkB_STAT Activates PNLA Pinolenic Acid PNLA->NFkB_STAT Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_STAT->Gene_Expression Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS) Gene_Expression->Mediators

Inhibitory effect of Pinolenic Acid on inflammatory signaling pathways.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as Celecoxib and Indomethacin, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[12][13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Celecoxib is a selective COX-2 inhibitor, targeting the enzyme isoform that is upregulated during inflammation, which is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin that inhibit both COX-1 and COX-2.[15]

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 NSAIDs NSAIDs (Celecoxib, Indomethacin) NSAIDs->COX1 Inhibits (Non-selective) NSAIDs->COX2 Inhibits (Selective & Non-selective) Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2

Mechanism of action of NSAIDs on the cyclooxygenase pathway.

Corticosteroids

Corticosteroids, such as Dexamethasone, have potent anti-inflammatory effects that are mediated through both genomic and non-genomic mechanisms.[16][17] The primary genomic mechanism involves the binding of corticosteroids to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and Activator Protein-1 (AP-1).[18][19]

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid (Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR Corticosteroid_GR Corticosteroid-GR Complex GR->Corticosteroid_GR NFkB_AP1 NF-κB / AP-1 Corticosteroid_GR->NFkB_AP1 Inhibits Corticosteroid_GR->NFkB_AP1 Antiinflammatory_Genes Anti-inflammatory Gene Expression Corticosteroid_GR->Antiinflammatory_Genes Activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes

Genomic mechanism of action of corticosteroids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.

Experimental_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 Macrophages Start->Cell_Culture Pre-treatment 2. Pre-treat with Test Compound Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS Pre-treatment->Stimulation Incubation 4. Incubate for 24h Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Analysis 6. Analyze Inflammatory Mediators (ELISA) Supernatant_Collection->Analysis End End Analysis->End

General experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Dexamethasone, Celecoxib) or vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).

  • Cells are pre-incubated with the test compounds for a specified period (e.g., 1-2 hours).

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to the cell cultures at a final concentration of 1 µg/mL.

  • The cells are then incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

3. Measurement of Inflammatory Mediators:

  • Cytokine Measurement (TNF-α, IL-6): After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19] Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest. After blocking non-specific binding sites, the collected supernatants and a series of standards are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Finally, a substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader at 450 nm. The cytokine concentrations in the samples are determined by comparison to the standard curve.

  • Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the cell culture supernatant is measured using a competitive ELISA kit, following the manufacturer's protocol.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.

Western Blot Analysis for NF-κB Activation

This protocol is used to determine the effect of a test compound on the activation of the NF-κB signaling pathway.[20][21]

1. Cell Lysis and Protein Quantification:

  • After treatment as described in the in vitro protocol, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (p-p65), which is an indicator of NF-κB activation. An antibody against the total p65 subunit and a housekeeping protein (e.g., β-actin or GAPDH) are used as loading controls.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.

References

A Researcher's Guide to the Inter-Laboratory Comparison of Pinolenic Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of pinolenic acid is essential for evaluating its therapeutic potential in areas like inflammation, cancer, and lipid metabolism.[1] As pinolenic acid is primarily analyzed as its methyl ester derivative, understanding the nuances of different analytical methodologies is critical for ensuring data integrity and comparability across laboratories. This guide provides an objective comparison of the prevalent analytical techniques for pinolenic acid methyl ester quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The quantification of this compound is predominantly achieved through chromatographic techniques. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most established approach.[1][2] However, other methods like high-performance liquid chromatography (HPLC) with an evaporative light-scattering detector (ELSD) and supercritical fluid chromatography (SFC) with mass spectrometry (MS) also present viable alternatives.[3]

The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample matrix complexity, and desired throughput.[4] The following table summarizes the key performance parameters for these techniques based on available data for fatty acid analysis.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD)Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Principle Separation of FAMEs by boiling point and polarity, with detection by flame ionization.[4]Separation of FAMEs followed by mass analysis for structural information and quantification.[4]Separation of non-volatile and semi-volatile compounds with detection based on light scattering from nebulized analyte.[3]Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry for detection.[3]
Linearity (R²) >0.9998[4]>0.99[4]≥ 0.99[3]Not explicitly stated, but excellent reproducibility is reported.[3]
Precision (RSD%) < 1.5% for peak areas[4]2.77-5.82% (Intra-day)[4]< 2% for repeatability[3]Sufficient chromatographic reproducibility reported.[3]
Accuracy (Recovery) 96.2% to 103.9%[3]Typically high, enhanced by the use of stable isotope-labeled internal standards.[2]92.9% to 108.5%[3]Not explicitly stated.
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[4]Typically 0.01% to 0.05%[4]6.833 µg/mL (for alpha-linolenic acid)[3]High sensitivity is a key feature.[3]
Limit of Quantitation (LOQ) Typically 3x LODSignal-to-noise ratio of 10:1.8.063 µg/mL (for linoleic acid)[3]Not explicitly stated.
Analysis Time ~25-45 minutes per sample[3]~25-45 minutes per sample[3]~11-45 minutes per sample[3]~3-13 minutes per sample[3]

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation and adherence to validated analytical protocols. The following sections detail generalized experimental procedures for the most common analytical techniques.

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-based analysis, the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) is a mandatory step.[1][2]

  • Lipid Extraction: For solid samples, lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).[1]

  • Saponification: A known amount of the lipid extract is heated with methanolic sodium hydroxide (B78521) (0.5 M) to release the fatty acids from their glycerol (B35011) backbone. An internal standard, like heptadecanoic acid (C17:0), is added at this stage for accurate quantification.[1]

  • Esterification: The saponified sample is then heated with a methylating agent, commonly 14% boron trifluoride (BF3) in methanol, to form the FAMEs.[1]

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent like n-hexane. The hexane (B92381) layer is then washed, dried over anhydrous sodium sulfate, and diluted to an appropriate concentration for analysis.[1]

2. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for FAME analysis.[3]

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a SCION-FAME (100m x 0.25mm x 0.2µm) or HP-INNOWax (30 m x 0.32 mm x 0.25 µm), is typically used for the separation of FAMEs.[5][6]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[6][7]

    • Injector and Detector Temperatures: The injector and FID are typically maintained at 250°C.[7]

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 240°C, to ensure separation of all FAMEs.[6]

  • Quantification: The quantification of each FAME is based on its peak area relative to the peak area of the internal standard.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID and allows for the confirmation of the identity of this compound.[1]

  • Chromatographic Conditions: The GC conditions are similar to those used for GC-FID.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.

    • Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is typically employed for quantitative analysis.[1] Key ions for this compound would be selected for monitoring.

  • Quantification: Quantification is performed by comparing the peak area of a specific ion of this compound to that of an internal standard. The use of a stable isotope-labeled internal standard, such as Deuterated Pinolenic Acid, is highly recommended for the most accurate results.[2]

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams illustrate the general workflow for FAME analysis and the interrelationship of analytical method validation parameters.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Pine Nut Oil) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Esterification Esterification (Methylation) Saponification->Esterification FAME_Extraction FAME Extraction Esterification->FAME_Extraction GC_Analysis GC-FID or GC-MS Analysis FAME_Extraction->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification ICH_Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision->Range Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ

References

Confirming the Identity of Pinolenic Acid Methyl Ester Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric profile of pinolenic acid methyl ester against other common C18 fatty acid methyl esters (FAMEs). It includes detailed experimental protocols and supporting data to aid in the confident identification of this compound in complex mixtures.

Pinolenic acid (an isomer of gamma-linolenic acid) is a polyunsaturated fatty acid found in pine nuts and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective analysis of fatty acids following their conversion to fatty acid methyl esters.[1]

Comparative Mass Spectral Data of C18 Fatty Acid Methyl Esters

The following table summarizes the key mass spectral ions observed for this compound and two other common C18 unsaturated FAMEs under electron ionization (EI) conditions. The data highlights the diagnostic ions that can be used to differentiate these isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance)
This compound C19H32O2292.4629279 (Base Peak), 95, 109, 123
Methyl Linoleate C19H34O2294.4729467 (Base Peak), 81, 95, 109, M-31, M-74[2]
Methyl Oleate C19H36O2296.4929655 (Base Peak), 69, 83, 97, M-32, M-74[2]

Note: The fragmentation patterns of unsaturated fatty acid methyl esters are complex. The listed key fragment ions are characteristic but may vary in relative abundance depending on the specific instrumentation and analytical conditions. The molecular ion peak for polyunsaturated FAMEs like this compound can sometimes be of low intensity or absent in 70 eV EI spectra.[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the derivatization of pinolenic acid to its methyl ester and subsequent analysis by GC-MS. This method is adapted from standard procedures for fatty acid analysis.[1]

1. Sample Preparation and Derivatization (Transesterification)

  • Materials:

    • Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)

    • 0.5 M Methanolic Sodium Hydroxide

    • 14% Boron trifluoride (BF3) in methanol

    • n-Hexane

    • Saturated Sodium Chloride solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 5-10 minutes until the fat globules are dissolved.

    • Cool the solution and add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5-10 minutes.

    • Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds and allow the layers to separate.

    • Transfer the upper hexane (B92381) layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Mass Scan Range: m/z 50-400

    • Data Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of the logical process for confirming the identity of this compound.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Lipid_Extraction Lipid Extraction (from sample) Saponification Saponification (with Methanolic NaOH) Lipid_Extraction->Saponification Esterification Esterification (with BF3 in Methanol) Saponification->Esterification FAME_Extraction FAME Extraction (with n-Hexane) Esterification->FAME_Extraction Injection Injection into GC-MS FAME_Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-400) Ionization->Detection Mass_Spectrum Obtain Mass Spectrum Detection->Mass_Spectrum Library_Search Compare with Spectral Libraries Mass_Spectrum->Library_Search Fragmentation_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation_Analysis Confirmation Confirm Identity Library_Search->Confirmation Fragmentation_Analysis->Confirmation

Caption: Experimental workflow for the identification of this compound.

Start Analyze Unknown FAME by GC-MS MolecularIon Determine Molecular Ion (M+) Start->MolecularIon Is_292 M+ at m/z 292? MolecularIon->Is_292 BasePeak Identify Base Peak Is_292->BasePeak Yes NotConfirmed Identity Not Confirmed Is_292->NotConfirmed No Is_79 Base Peak at m/z 79? BasePeak->Is_79 CheckFragments Check for characteristic fragments (m/z 95, 109, 123) Is_79->CheckFragments Yes Is_79->NotConfirmed No FragmentsPresent Fragments Present? CheckFragments->FragmentsPresent Confirmed Identity Confirmed: This compound FragmentsPresent->Confirmed Yes ConsiderOtherIsomers Consider Other Isomers (e.g., γ-Linolenic Acid Methyl Ester) FragmentsPresent->ConsiderOtherIsomers No

Caption: Logical workflow for confirming the identity of this compound.

References

Safety Operating Guide

A Guide to the Safe Disposal of Pinolenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Pinolenic Acid methyl ester, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a polyunsaturated fatty acid methyl ester that requires careful handling and disposal.[1][2] Adherence to the following procedures is crucial for maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles or face shieldProtects against splashes and eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., heavy rubber gloves)Prevents skin contact and potential absorption.[3][5]
Respiratory Protection NIOSH-approved respirator or self-contained breathing apparatusRequired when ventilation is inadequate to avoid breathing vapors.[3]
Protective Clothing Laboratory coat or other suitable protective clothingMinimizes skin exposure.[3][5]

General Handling Precautions:

  • Work in a well-ventilated area to control airborne levels.[3][5]

  • Keep the substance away from heat, sparks, open flames, and hot surfaces.[3]

  • Avoid contact with skin and eyes.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

II. Accidental Release and Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][5]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Use an inert, non-combustible absorbent material (e.g., diatomite, universal binders) to contain the spill.[4][6]

  • Collect the Material: Carefully collect the absorbed material using clean, non-sparking tools.[6]

  • Transfer to Waste Container: Place the collected material into a suitable, labeled chemical waste container for disposal.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including absorbent pads and cleaning supplies, as chemical waste in accordance with local regulations.[4]

  • Environmental Precautions: Take steps to avoid release into the environment. Do not allow the chemical to enter drains or sewer systems.[3][5][7]

III. Proper Disposal Procedure

The final disposal of this compound must be conducted in compliance with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated and properly labeled chemical waste container.[3][5] The container should be kept tightly closed and stored in a cool, well-ventilated area away from ignition sources.[3][4]

  • Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal. They can provide specific guidance based on your location's regulations.

  • Approved Disposal Methods:

    • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[5]

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[5]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[5]

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[5][7]

  • Do not contaminate water, foodstuffs, or animal feed with the chemical.[5]

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE B Collect Waste in a Labeled Chemical Container A->B C Store Container in a Cool, Well-Ventilated Area B->C D Contact Environmental Health & Safety (EHS) C->D E Transport to a Licensed Waste Disposal Facility D->E F Dispose via Approved Method (Incineration or Chemical Destruction) E->F

References

Personal protective equipment for handling Pinolenic Acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Pinolenic Acid methyl ester, fostering a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Remarks
Eye/Face Protection Safety goggles with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant glovesNitrile gloves are a suitable option. Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2]
Lab coatA chemical-resistant lab coat should be worn. For tasks with a higher risk of splashing, a disposable gown with elastic cuffs is recommended.[2]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood.[1][2] If ventilation is insufficient or if aerosols are generated, a full-face respirator with appropriate cartridges should be used.[1][3]
Additional Protection Hair bonnet and shoe coversRecommended, especially when handling the dry powder form to prevent contamination.[2]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to prevent contamination and accidental exposure.

Engineering Controls:

  • Ventilation: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in the event of a spill.[2]

Standard Operating Procedure:

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including the spill kit, readily accessible.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store apart from incompatible materials and foodstuff containers.[1] Recommended storage temperature is typically 2–8 °C.[4][5]

Spill and Disposal Plan

A clear and practiced spill and disposal plan is essential for mitigating risks and ensuring environmental safety.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant hazard.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the chemical from entering them.[1][4]

  • Cleanup:

    • For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[6]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

Disposal Plan:

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle 3. Handle in Fume Hood (Avoid Contact & Aerosols) don_ppe->handle use_tools 4. Use Non-Sparking Tools handle->use_tools spill Spill Response handle->spill If Spill Occurs storage 5. Store Properly (Cool, Dry, Well-Ventilated) use_tools->storage waste Waste Disposal storage->waste End of Use spill->waste

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.